Activated C Subunit
Description
Properties
CAS No. |
1155373-31-1 |
|---|---|
Molecular Formula |
C37H37ClN5O5P |
Molecular Weight |
698.1 g/mol |
IUPAC Name |
N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45) |
InChI Key |
RCQVHNTXMQCQLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physiological Role of Activated Protein C
For Researchers, Scientists, and Drug Development Professionals
Activated Protein C (APC) is a pleiotropic serine protease with crucial roles in regulating coagulation, inflammation, and cell survival.[1] This guide provides a detailed examination of APC's physiological functions, the signaling pathways it modulates, and the experimental methodologies used to elucidate these roles.
Core Physiological Roles of Activated Protein C
APC's functions can be broadly categorized into two main areas: anticoagulation and cytoprotection. These roles are determined by whether APC remains bound to the Endothelial Protein C Receptor (EPCR) after its activation.[1]
-
Anticoagulation: When APC dissociates from EPCR, it functions as a potent anticoagulant.[1] It systematically inactivates two key procoagulant cofactors, Factor Va (FVa) and Factor VIIIa (FVIIIa), thereby downregulating thrombin generation in a negative feedback loop.[2][3] This activity is critical for preventing excessive clot formation and maintaining blood fluidity.[4]
-
Cytoprotection: When APC remains bound to EPCR, it initiates a cascade of signaling events that protect cells.[1] These cytoprotective effects include anti-inflammatory actions, anti-apoptotic activity, stabilization of endothelial barriers, and modulation of gene expression.[4][5] These functions are vital for mitigating tissue damage during events like sepsis and ischemic injury.[5][6]
The Anticoagulant Pathway
The primary anticoagulant function of APC is the proteolytic inactivation of FVa and FVIIIa.[7] This process is significantly enhanced by cofactors such as Protein S.[4]
Signaling Pathway Diagram: APC Anticoagulant Mechanism
Caption: APC's anticoagulant pathway, from activation to cofactor inactivation.
Quantitative Data: APC Anticoagulant Activity
| Parameter | Target | Value | Conditions | Reference |
| Inactivation of FVa | Arg506 | Kinetically favored | Partial inactivation | [4] |
| Inactivation of FVa | Arg306 | - | Complete loss of function | [4] |
Experimental Protocol: Measuring Anticoagulant Activity
A common method to quantify the anticoagulant effect of APC is through clotting assays or chromogenic substrate assays.
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: Measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic pathway. An extended aPTT in the presence of APC indicates anticoagulant activity.
-
Methodology:
-
Citrated plasma is incubated with a known concentration of purified APC.
-
An aPTT reagent (containing a contact activator and phospholipids) is added and incubated.
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is measured using a coagulometer.
-
-
Interpretation: A dose-dependent prolongation of the aPTT compared to a control without APC demonstrates the anticoagulant effect.[8][9]
-
-
Chromogenic Anti-Factor Xa Assay:
-
Principle: This assay can be adapted to measure the inhibition of thrombin generation by APC.
-
Methodology:
-
Plasma is incubated with APC.
-
Coagulation is initiated, leading to the generation of Factor Xa.
-
A chromogenic substrate for Factor Xa is added. The amount of color produced is inversely proportional to the inhibition of Factor Xa generation by APC.
-
-
Interpretation: Reduced color development in the presence of APC indicates suppression of Factor Xa and, consequently, anticoagulant activity.[8]
-
Cytoprotective Signaling Pathways
APC's cytoprotective effects are primarily mediated through the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR1).[3][4] This signaling axis is distinct from thrombin-mediated PAR1 activation, leading to opposing cellular outcomes.[10]
Signaling Pathway Diagram: APC Cytoprotective (Anti-Inflammatory) Mechanism
Caption: APC's cytoprotective signaling via the EPCR-PAR1 axis.
Key Cytoprotective Functions:
-
Anti-inflammatory Effects: APC exerts anti-inflammatory effects by inhibiting the nuclear translocation of the transcription factor NF-κB in endothelial cells.[7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
-
Anti-apoptotic Effects: APC signaling upregulates the expression of anti-apoptotic proteins like Bcl-2 and Inhibitor of Apoptosis Proteins (IAPs), while downregulating pro-apoptotic proteins such as p53 and Bax.[1]
-
Endothelial Barrier Protection: APC enhances the integrity of the endothelial barrier, reducing vascular leakage.[11][12] This is achieved through mechanisms involving the transactivation of the sphingosine-1-phosphate (S1P) receptor S1P1.[2][12]
Quantitative Data: APC Cytoprotective Effects
| Effect | Target Cell | Observation | Method | Reference |
| Anti-Inflammation | Endothelial Cells | Reduction in TNF-α, IL-6, IL-8, IL-1β | ELISA/Cytokine Array | [7] |
| Gene Regulation | Endothelial Cells | Upregulation of Bcl-2, eNOS, IAP | Microarray/qRT-PCR | [1] |
| Gene Regulation | Endothelial Cells | Downregulation of p53, Bax | Microarray/qRT-PCR | [1] |
| Barrier Function | Endothelial Monolayer | Increased Transendothelial Electrical Resistance (TEER) | TEER Measurement | [2] |
Experimental Protocols: Assessing Cytoprotective Functions
-
NF-κB Nuclear Translocation Assay (Immunofluorescence):
-
Principle: To visualize the location of NF-κB within the cell. In an unstimulated state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with LPS), it translocates to the nucleus. APC is expected to inhibit this translocation.
-
Methodology:
-
Endothelial cells are cultured on coverslips.
-
Cells are pre-treated with APC, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
-
Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.
-
A fluorescently-labeled secondary antibody is applied.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted and imaged using a fluorescence microscope.
-
-
Interpretation: In control cells stimulated with LPS, fluorescence for p65 will co-localize with the DAPI stain (nucleus). In cells pre-treated with APC, the p65 fluorescence will remain predominantly in the cytoplasm, demonstrating inhibition of translocation.[7]
-
-
Endothelial Barrier Function Assay (TEER):
-
Principle: Measures the electrical resistance across an endothelial cell monolayer grown on a permeable filter. A higher resistance indicates a tighter, less permeable barrier.
-
Methodology:
-
Endothelial cells are seeded onto permeable transwell inserts and grown to confluence.
-
A baseline TEER measurement is taken using an EVOM (Epithelial Volt-Ohm Meter).
-
Cells are treated with APC, a barrier-disrupting agent (e.g., thrombin), or a combination.
-
TEER is measured at various time points post-treatment.
-
-
Interpretation: A drop in TEER indicates barrier disruption. The ability of APC to prevent or reverse this drop demonstrates its barrier-protective effect.[13]
-
Conclusion for Drug Development
The dual anticoagulant and cytoprotective functions of Activated Protein C make it a compelling, albeit complex, therapeutic target. The development of "signaling-selective" APC variants, which possess robust cytoprotective activity but reduced anticoagulant potential, represents a significant area of research.[4] These variants could offer the therapeutic benefits of APC in conditions like sepsis, stroke, and inflammatory diseases while minimizing the risk of bleeding complications.[6] A thorough understanding of the distinct signaling pathways and the development of precise assays to measure each function are critical for the successful translation of APC-based therapies from the laboratory to the clinic.
References
- 1. Protein C - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated protein C action in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Novel mechanisms for activated protein C cytoprotective activities involving noncanonical activation of protease-activated receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activated Protein C Signaling Pathway in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Activated Protein C (APC) is a serine protease with well-established anticoagulant properties. However, its therapeutic benefits, particularly in the context of sepsis and inflammatory disorders, extend far beyond its effects on coagulation. APC engages a sophisticated signaling pathway in endothelial cells, eliciting a range of cytoprotective responses, including anti-inflammatory, anti-apoptotic, and barrier-stabilizing effects. This guide provides a comprehensive technical overview of the core APC signaling pathway in endothelial cells, detailing the molecular players, mechanisms of action, and downstream consequences. It is intended to serve as a resource for researchers and drug development professionals seeking to understand and therapeutically target this critical pathway.
Core Signaling Cascade
The canonical APC signaling pathway in endothelial cells is initiated by the binding of APC to the Endothelial Protein C Receptor (EPCR). This interaction facilitates the proteolytic cleavage and activation of Protease-Activated Receptor 1 (PAR1).[1][2][3] Crucially, APC cleaves PAR1 at a non-canonical site (Arginine-46), which is distinct from the cleavage site utilized by thrombin (Arginine-41).[2][4] This biased agonism is a key determinant of the subsequent cytoprotective signaling cascade, as opposed to the pro-inflammatory and barrier-disruptive signals often associated with thrombin-mediated PAR1 activation.[5][6]
Upon activation by APC, PAR1 signaling diverges from the classical G-protein-dependent pathways. Instead, it preferentially signals through a β-arrestin-2-dependent mechanism.[2][4][5] This β-arrestin-2-biased signaling is central to the anti-inflammatory and barrier-protective functions of APC.[2][4]
Several co-receptors and downstream effectors are critical for the full spectrum of APC's cytoprotective activities. These include the sphingosine-1-phosphate receptor 1 (S1PR1) and the apolipoprotein E receptor 2 (ApoER2).[1][5][7] The transactivation of S1PR1, in particular, is a key event in mediating the endothelial barrier-protective effects of APC.[1][5][8][9]
The localization of the signaling components within caveolin-1-rich lipid rafts is also essential for efficient and effective APC signaling.[2][4][10] This compartmentalization is thought to facilitate the protein-protein interactions necessary for the propagation of the cytoprotective signal.
Key Signaling Pathways
Quantitative Data
The following tables summarize key quantitative data related to the APC signaling pathway in endothelial cells, extracted from various studies.
Table 1: Receptor Binding and Activation
| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Activation Mechanism | Reference |
| APC | EPCR | Endothelial Cells | High Affinity | Gla domain interaction | [10] |
| APC | ApoER2 | Endothelial Cells | Good Affinity | Not specified | [7] |
| APC | PAR1 | Endothelial Cells | Catalytic Cleavage (R46) | Biased agonism | [2][4] |
| Thrombin | PAR1 | Endothelial Cells | Catalytic Cleavage (R41) | G-protein signaling | [2] |
Table 2: Downstream Signaling Events
| Stimulus | Protein | Phosphorylation Site | Fold Change/Effect | Time Point | Cell Type | Reference |
| APC | Akt | Ser473 | 2 to 3-fold increase | 30-180 min | EA.hy926 | [7] |
| APC | GSK3β | Ser9 | 2 to 3-fold increase | 30-180 min | EA.hy926 | [7] |
| APC | ERK1/2 | Not specified | Substantial rapid increase | 5 min | EA.hy926 | [7] |
| APC | Dab1 | Tyr232 | Increase | Not specified | EA.hy926 | [7] |
Table 3: Gene Expression Changes
| Stimulus | Gene | Regulation | Effect | Reference |
| APC | Adhesion Molecules (e.g., VCAM-1) | Downregulation | Anti-inflammatory | [1][2] |
| APC | TRAIL | Downregulation | Anti-apoptotic | [1] |
| APC | Bcl-2 related genes | Upregulation | Anti-apoptotic | [11] |
| APC | p53, Bax | Suppression | Anti-apoptotic | [11] |
| APC | NF-κB modulated genes | Suppression | Anti-inflammatory | [11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the APC signaling pathway.
Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the immortalized HUVEC line EA.hy926 are commonly used.
-
Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.
-
Experimental Treatment: For signaling studies, cells are often serum-starved prior to treatment with APC (e.g., 20 nM) for various time points.[12]
Western Blotting for Protein Phosphorylation
-
Objective: To quantify the phosphorylation status of key signaling proteins (e.g., Akt, ERK, GSK3β).
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies specific for the phosphorylated and total forms of the protein of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity.
-
Endothelial Barrier Function Assay
-
Objective: To assess the effect of APC on endothelial cell barrier integrity.
-
Method: Transendothelial Electrical Resistance (TEER) measurement using a dual-chamber system is a common method.[9]
-
Protocol:
-
Seed endothelial cells on a porous membrane insert in a multi-well plate.
-
Allow cells to form a confluent monolayer.
-
Measure the baseline TEER.
-
Treat cells with APC and/or a barrier-disrupting agent (e.g., thrombin).
-
Monitor TEER over time. An increase in TEER indicates enhanced barrier function.
-
Gene Expression Analysis
-
Objective: To determine changes in gene expression in response to APC.
-
Methods:
-
General Protocol:
-
Isolate total RNA from treated and control cells.
-
Assess RNA quality and quantity.
-
For qRT-PCR, reverse transcribe RNA to cDNA and perform PCR with gene-specific primers.
-
For RNA-Seq, prepare sequencing libraries and perform high-throughput sequencing.
-
Analyze the data to identify differentially expressed genes.
-
siRNA-mediated Gene Knockdown
-
Objective: To determine the necessity of a specific protein in the APC signaling pathway.
-
Protocol:
-
Transfect endothelial cells with small interfering RNA (siRNA) targeting the gene of interest or a non-targeting control.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
Confirm knockdown by Western blotting or qRT-PCR.
-
Perform functional assays (e.g., phosphorylation analysis, barrier function) to assess the impact of the knockdown on APC signaling.[7]
-
Downstream Cytoprotective Effects
The APC signaling cascade culminates in a variety of beneficial cellular responses.
-
Anti-inflammatory Effects: APC signaling suppresses the activation of the pro-inflammatory transcription factor NF-κB and reduces the expression of adhesion molecules on the endothelial surface.[1][2][11] This dampens the inflammatory response and reduces leukocyte adhesion and transmigration.
-
Anti-apoptotic Effects: APC promotes cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) and inhibiting pro-apoptotic factors (e.g., p53, Bax).[11] The PI3K/Akt pathway is a key mediator of these anti-apoptotic effects.[7]
-
Endothelial Barrier Stabilization: A hallmark of APC signaling is its ability to enhance endothelial barrier function.[1][8] This is mediated, in large part, by the transactivation of S1PR1 and the subsequent activation of the small GTPase Rac1, which promotes the integrity of cell-cell junctions.[5][8][9]
-
Alteration of Gene Expression: APC induces a transcriptional program that reinforces its cytoprotective effects. This includes the upregulation of genes involved in cell survival and the downregulation of genes that promote inflammation and apoptosis.[1][11]
Conclusion and Future Directions
The Activated Protein C signaling pathway in endothelial cells is a complex and tightly regulated system that plays a crucial role in maintaining vascular homeostasis, particularly in the face of inflammatory insults. The biased agonism of PAR1 by APC, leading to β-arrestin-2-dependent, cytoprotective signaling, is a paradigm of how a single receptor can elicit distinct and even opposing cellular responses depending on the activating protease.
For drug development professionals, a deep understanding of this pathway offers several avenues for therapeutic intervention. The development of small molecules or "parmodulins" that can selectively activate the cytoprotective arm of PAR1 signaling without impacting coagulation is a promising strategy.[14][15] Further elucidation of the roles of co-receptors like ApoER2 and the downstream effectors of β-arrestin-2 may reveal additional novel drug targets.
Future research will likely focus on further dissecting the spatial and temporal dynamics of APC signaling, understanding how this pathway is modulated in different vascular beds and disease states, and translating the wealth of preclinical data into effective therapies for a range of thromboinflammatory disorders.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial cell protein C receptor-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Endothelial Barrier Protectors - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Endothelial barrier protection by activated protein C through PAR1-dependent sphingosine 1-phosphate receptor-1 crossactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ashpublications.org [ashpublications.org]
- 12. aPC/PAR1 confers endothelial anti-apoptotic activity via a discrete, β-arrestin-2–mediated SphK1-S1PR1-Akt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant APC reshapes Wnt signaling plasma membrane nanodomains by altering cholesterol levels via oncogenic β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Anticoagulant: An In-depth Technical Guide to the Discovery and History of Protein C Activation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of the Protein C activation pathway, tailored for researchers, scientists, and drug development professionals. It delves into the seminal discoveries, key researchers, and the elucidation of the molecular mechanisms that govern this critical anticoagulant and cytoprotective system. This document summarizes key quantitative data, details foundational experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
A Historical Perspective: Unraveling the Protein C Pathway
The story of Protein C begins in the mid-20th century with observations of a potent anticoagulant activity generated during blood clotting. Initially termed "autoprothrombin II-a" by Seegers and colleagues in the 1960s, the protein responsible for this activity remained elusive.
It was in 1976 that Johan Stenflo isolated a new vitamin K-dependent protein from bovine plasma, which he named "Protein C" as it was the third peak to elute during DEAE-Sepharose chromatography.[1] His initial characterization revealed a two-chain glycoprotein (B1211001) with a molecular weight of approximately 56,000 Daltons.[1] Subsequent work by Kisiel and colleagues in 1977 demonstrated that thrombin could activate Protein C, converting it into a potent anticoagulant.[2][3]
A pivotal breakthrough came in 1981 when Charles Esmon and Whyte Owen discovered that the activation of Protein C by thrombin was dramatically accelerated by a cofactor present on the surface of endothelial cells.[4][5][6] This cofactor, later named thrombomodulin, was found to bind thrombin, altering its substrate specificity away from procoagulant functions and towards the activation of Protein C.[4][5][6] This discovery provided a crucial physiological context for the activation of Protein C at the interface between blood and the vessel wall.
Further research in the 1980s by Frederick Walker identified another key player in the pathway: Protein S. Walker demonstrated that Protein S acts as a cofactor for activated Protein C (APC), enhancing its ability to inactivate Factors Va and VIIIa.[7][8][9]
The molecular understanding of the pathway continued to expand with the identification and cloning of the endothelial cell Protein C receptor (EPCR) in 1994 by Fukudome and Esmon.[10][11][12][13] EPCR was shown to bind Protein C and present it to the thrombin-thrombomodulin complex, further enhancing the efficiency of its activation.[10][11][12]
These seminal discoveries laid the foundation for our current understanding of the Protein C pathway as a critical regulator of hemostasis and inflammation, with deficiencies in this pathway being linked to an increased risk of thrombosis.
Quantitative Insights into Protein C Activation
The following tables summarize key quantitative data from foundational studies on the Protein C activation pathway. These values provide a framework for understanding the kinetics and affinities of the molecular interactions involved.
| Parameter | Value | Species | Reference |
| Plasma Concentration of Protein C | 3-5 µg/mL (~70 nM) | Human | |
| Half-life of Protein C | 6-8 hours | Human | |
| Molecular Weight of Protein C | ~62,000 Da | Human | [3] |
| Dissociation Constant (Kd) for Protein C binding to endothelium | 30 nM | Human | [10] |
| Number of EPCR sites per endothelial cell | ~7000 | Human | [10] |
Table 1: Properties of Protein C and its Receptor
| Interacting Molecules | Kinetic Parameter | Value | Conditions | Reference |
| Thrombin & Protein C (in the presence of endothelial cell cofactor) | Km | 0.72 ± 0.07 µM | Cultured human endothelial cells | [14] |
| Thrombin & Endothelial Cell Cofactor (Thrombomodulin) | Km | 0.48 ± 0.05 nM | Cultured human endothelial cells | [14] |
| Thrombin-Thrombomodulin Complex & Protein C | Km | Not explicitly requiring direct binding | In vitro reconstitution | [15] |
| Diisopropylphosphoryl-thrombin & Endothelial Cell Cofactor (Thrombomodulin) | Ki | 0.56 ± 0.1 nM | Competitive inhibition | [14] |
Table 2: Kinetic Parameters of Protein C Activation
Foundational Experimental Protocols
The elucidation of the Protein C pathway relied on the development of novel experimental methodologies. This section details the core protocols used in the initial discovery and characterization of its key components.
Purification of Protein C from Bovine Plasma (Adapted from Stenflo, 1976[1])
Objective: To isolate Protein C from bovine plasma.
Methodology:
-
Barium Citrate (B86180) Adsorption: Vitamin K-dependent proteins were adsorbed from bovine plasma onto barium citrate.
-
Elution: The adsorbed proteins were eluted from the barium citrate precipitate.
-
DEAE-Sepharose Chromatography: The eluate was subjected to ion-exchange chromatography on a DEAE-Sepharose column. A salt gradient was used to elute the bound proteins.
-
Peak Fraction Collection: Protein C was identified as the third major protein peak to elute from the column (Peak "C").
-
Further Purification: Additional chromatographic steps, such as chromatography on dextran (B179266) sulfate (B86663) agarose (B213101) and preparative polyacrylamide gel electrophoresis, were used to achieve homogeneity.[3]
Assay for Thrombin-Catalyzed Activation of Protein C on Endothelial Cells (Adapted from Esmon & Owen, 1981[4][5])
Objective: To demonstrate the accelerated activation of Protein C by thrombin in the presence of endothelial cells.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells were cultured to form a monolayer.
-
Perfusion/Incubation: A solution containing purified Protein C and thrombin was perfused over or incubated with the endothelial cell monolayer.
-
Sample Collection: The perfusate or incubation medium was collected at various time points.
-
Measurement of Activated Protein C (APC) Activity: The amount of APC generated was quantified using two primary methods:
-
Anticoagulant Assay: The ability of the collected sample to prolong the clotting time of plasma (e.g., activated partial thromboplastin (B12709170) time) was measured.
-
Chromogenic Substrate Assay: The amidolytic activity of APC was measured using a specific chromogenic substrate (e.g., S-2238) that releases a colored product upon cleavage. The rate of color development is proportional to the APC concentration.
-
Assay for Activated Protein C (APC) Inactivation of Factor Va (Adapted from Walker, 1980[7])
Objective: To measure the anticoagulant activity of APC by its ability to inactivate Factor Va.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing purified Factor Va, phospholipid vesicles, and calcium ions.
-
Initiation of Inactivation: Purified APC (with or without Protein S) was added to the reaction mixture to initiate the inactivation of Factor Va.
-
Time-course Sampling: Aliquots were taken from the reaction mixture at different time points.
-
Measurement of Residual Factor Va Activity: The remaining Factor Va activity in each aliquot was determined by its ability to shorten the clotting time of a Factor V-deficient plasma in a prothrombin time-based assay. A decrease in Factor Va activity over time indicated its inactivation by APC.
Visualizing the Pathway and Processes
The following diagrams, generated using the DOT language, illustrate the Protein C activation pathway and a typical experimental workflow for its study.
References
- 1. A new vitamin K-dependent protein. Purification from bovine plasma and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant properties of bovine plasma protein C following activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Plasma Protein C: ISOLATION, CHARACTERIZATION, AND MECHANISM OF ACTIVATION BY α-THROMBIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an endothelial cell cofactor for thrombin-catalyzed activation of protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification of an endothelial cell cofactor for thrombin-catalyzed activation of protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of activated protein C by a new protein. A possible function for bovine protein S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of activated protein C by protein S. The role of phospholipid in factor Va inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein S and the regulation of activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, cloning, and regulation of a novel endothelial cell protein C/activated protein C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Fukudome, K. and Esmon, C.T. (1994) Identification, Cloning, and Regulation of a Novel Endothelial Cell Protein C/Activated Protein C Receptor. The Journal of Biological Chemistry, 269, 26486-26491. - References - Scientific Research Publishing [scirp.org]
- 14. Functional properties of an endothelial cell cofactor for thrombin-catalyzed activation of protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The affinity of protein C for the thrombin.thrombomodulin complex is determined in a primary way by active site-dependent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Activated Protein C
Executive Summary: Activated Protein C (APC) is a serine protease that serves as a pivotal regulator at the intersection of coagulation and inflammation. Beyond its well-established role as a natural anticoagulant, APC possesses potent cytoprotective and anti-inflammatory properties. These effects are primarily mediated through a sophisticated signaling pathway involving the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR1). By initiating a "biased" signaling cascade distinct from pro-inflammatory pathways, APC modulates gene expression to suppress inflammatory responses, inhibit apoptosis, and stabilize endothelial barriers.[1] This whitepaper provides a detailed examination of the molecular mechanisms underlying APC's anti-inflammatory actions, presents quantitative data from key studies, outlines relevant experimental protocols, and discusses the clinical journey and future prospects of leveraging APC's cytoprotective functions for therapeutic benefit.
Introduction
The protein C pathway is an essential physiological mechanism for controlling thrombosis.[2] The zymogen, protein C, is activated by the thrombin-thrombomodulin complex on the surface of endothelial cells, a process significantly enhanced by the Endothelial Protein C Receptor (EPCR).[3] The resulting enzyme, Activated Protein C (APC), exerts its anticoagulant effects by proteolytically inactivating coagulation factors Va and VIIIa.[1]
However, the therapeutic benefits observed with recombinant human APC (rhAPC), formerly known as drotrecogin alfa (activated), in severe sepsis trials could not be explained by its anticoagulant properties alone, as other potent anticoagulants failed to show similar efficacy.[2] This spurred intensive research into APC's direct cellular activities, collectively termed cytoprotective effects. These include anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing functions, which are now understood to be central to its therapeutic potential.[1][4]
Core Anti-inflammatory Signaling Pathways
APC's anti-inflammatory effects are not a byproduct of its anticoagulant function but are initiated through a distinct, receptor-mediated signaling cascade on the cell surface.
The EPCR/PAR1 Axis
The primary mechanism for APC's cytoprotective signaling involves two key cell surface receptors: the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR1).[4][5] APC binds to EPCR, which localizes the protease in specialized membrane microdomains called caveolae.[6] This EPCR-APC complex then proteolytically cleaves PAR1, a G protein-coupled receptor (GPCR), to initiate downstream signaling.[1][7] This receptor cascade is fundamental for the majority of APC's anti-inflammatory and cell-protective gene expression changes.[5]
Biased Signaling of PAR1: A Tale of Two Proteases
PAR1 is also the primary receptor for thrombin, a potent pro-inflammatory and procoagulant enzyme. The paradox of how the same receptor can mediate opposing effects—pro-inflammatory by thrombin and anti-inflammatory by APC—is explained by the concept of biased signaling .[8][9] This phenomenon is dictated by the specific site at which the receptor is cleaved.
-
Thrombin cleaves PAR1 at the canonical Arginine41 (R41) site, exposing a tethered ligand that preferentially activates G-protein-dependent pathways, leading to endothelial barrier disruption and a pro-inflammatory response.[10][11]
-
APC , when bound to EPCR, cleaves PAR1 at the non-canonical Arginine46 (R46) site.[8][11] This exposes a different tethered ligand that favors signaling through β-arrestin 2, independent of G-proteins, resulting in anti-inflammatory, anti-apoptotic, and barrier-protective effects.[6][8][9]
This differential cleavage and subsequent pathway activation is the molecular switch that defines PAR1's dual role in vascular homeostasis.
Inhibition of the NF-κB Pathway
A primary consequence of APC's biased signaling is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) transcription factor pathway.[3] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. APC signaling blocks this nuclear translocation, thereby preventing the expression of key inflammatory mediators like TNF-α.[1][3]
Quantitative Effects of APC on Inflammatory Markers
The anti-inflammatory effects of APC have been quantified in numerous in vitro and in vivo studies. APC has been shown to significantly reduce the expression and secretion of pro-inflammatory cytokines and cell adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation.
Table 3.1: Effect of APC on Cytokine and Adhesion Molecule Expression
| Model System | Inflammatory Stimulus | Marker Measured | APC Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Human Monocytes | Endotoxin (ET) | TNF-α Production | Not specified | Inhibition of ET-induced production | [3] |
| Human Endothelial Cells | TNF-α | IL-6, IL-8, MCP-1, ICAM-1 | Not specified | Downregulation at transcriptional and protein levels | [4] |
| Rat Model | Endotoxin | TNF-α Production | Not specified | Reduced production |[3] |
Table 3.2: Clinical Trial Data for Recombinant Human APC (Drotrecogin Alfa)
| Trial Name | Patient Population | Primary Endpoint | APC Group | Placebo Group | Key Finding | Reference |
|---|---|---|---|---|---|---|
| PROWESS | 1,690 adults with severe sepsis | 28-day all-cause mortality | 24.7% | 30.8% | Significant mortality reduction (p=0.005) | [12] |
| PROWESS | 1,271 adults with multiple-organ dysfunction | Serious bleeding events | 2.4% | 1.3% | Increased risk of serious bleeding | [13][14] |
| PROWESS SHOCK | Adults with septic shock | 28-day all-cause mortality | 26.4% | 24.2% | No significant mortality benefit |[15] |
Key Experimental Protocols
Validating the anti-inflammatory properties of APC requires robust and reproducible experimental models. Below are outlines of common in vitro and in vivo protocols.
In Vitro Assessment in Endothelial Cells
This protocol is designed to measure the ability of APC to suppress inflammatory gene expression in endothelial cells stimulated with a pro-inflammatory agent like TNF-α or Lipopolysaccharide (LPS).
-
Objective: To quantify the effect of APC on cytokine secretion and adhesion molecule expression in Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
Primary HUVECs and appropriate growth medium.
-
Recombinant human APC.
-
Inflammatory stimulus: Human TNF-α (e.g., 5 ng/mL) or LPS.
-
Reagents for analysis: ELISA kits for IL-6 and IL-8; reagents for RT-qPCR for VCAM-1 mRNA.
-
-
Methodology:
-
Cell Culture: Plate HUVECs in 96-well plates and grow to confluence (approx. 48 hours).
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing various concentrations of APC or a vehicle control.
-
Stimulation: Add TNF-α to the wells (except for unstimulated controls) and incubate for a specified period (e.g., 4-6 hours for mRNA analysis, 24 hours for cytokine secretion).
-
Sample Collection: Carefully collect the cell culture supernatant for ELISA analysis. Lyse the remaining cells to extract total RNA for RT-qPCR.
-
Analysis:
-
Quantify secreted IL-6 and IL-8 in the supernatant using commercial ELISA kits according to the manufacturer's protocol.
-
Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the relative expression of VCAM-1 mRNA, normalizing to a housekeeping gene.
-
-
In Vivo Murine Sepsis Model
Animal models are crucial for evaluating the systemic effects of APC in a complex physiological environment that mimics human sepsis.[16][17]
-
Objective: To assess the efficacy of APC in improving survival and reducing systemic inflammation in a mouse model of polymicrobial sepsis.
-
Model: Cecal Ligation and Puncture (CLP). This model is considered a gold standard as it closely resembles the pathophysiology of human sepsis originating from an intra-abdominal infection.[17][18]
-
Methodology:
-
Anesthesia: Anesthetize adult mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (CLP): Make a small midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a fine-gauge needle. Return the cecum to the peritoneal cavity and close the incision.
-
Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately post-surgery.
-
Treatment: At a defined time point post-CLP (e.g., 6 hours), administer APC (e.g., 0.8 mg/kg) or a saline control via intraperitoneal or intravenous injection.[19]
-
Monitoring and Endpoints:
-
Survival: Monitor animals at regular intervals for up to 7 days to generate Kaplan-Meier survival curves.
-
Inflammatory Markers: At earlier time points (e.g., 24 hours), collect blood via cardiac puncture to measure plasma cytokine levels (e.g., IL-6) by ELISA.
-
Bacterial Load: Collect blood and peritoneal lavage fluid for bacterial colony-forming unit (CFU) counts.[16]
-
-
Measurement of APC Enzymatic Activity
Quantifying the enzymatic activity of APC is essential for quality control and mechanistic studies. Fluorogenic substrate assays offer a highly sensitive method for this purpose.[20]
-
Objective: To measure the proteolytic activity of APC.
-
Principle: A synthetic peptide substrate containing a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) linked to a quencher or as a leaving group is used.[21][22] Cleavage of the peptide by APC liberates the fluorophore, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of APC and a stock solution of a fluorogenic substrate (e.g., Boc-Leu-Ser-Thr-Arg-AMC) in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM CaCl₂, pH 8.0).[20]
-
Reaction Setup: In a 96-well microplate, add the APC dilutions.
-
Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) over time in kinetic mode.[20]
-
Calculation: The rate of reaction (change in fluorescence units per minute) is directly proportional to the APC activity in the sample.
-
Conclusion and Future Directions
Activated Protein C possesses potent anti-inflammatory effects that are distinct from its anticoagulant function. The core mechanism relies on the EPCR-dependent, biased activation of PAR1, which suppresses the master inflammatory regulator NF-κB and promotes cytoprotective gene expression.[3][4][9]
While the initial clinical success of rhAPC in the PROWESS trial was promising, subsequent studies failed to consistently replicate this benefit, and concerns over an increased risk of serious bleeding ultimately led to its withdrawal from the market.[15] This clinical journey has highlighted the critical challenge of uncoupling the desired anti-inflammatory and cytoprotective effects from the potentially harmful anticoagulant activity.
Future research is focused on developing novel APC variants, such as 3K3A-APC, which have been engineered to have significantly reduced anticoagulant activity while preserving or even enhancing their cytoprotective signaling capabilities.[19][23][24] These "signaling-selective" mutants hold promise as safer and potentially more effective therapeutics for a range of inflammatory and ischemic conditions, including sepsis, stroke, and neuroinflammatory diseases.[23][24] A deeper understanding of the nuanced signaling pathways activated by APC will continue to guide the development of the next generation of therapies targeting the complex interplay between coagulation and inflammation.
References
- 1. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Regulation of inflammatory responses by activated protein C: the molecular mechanism(s) and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective mechanisms of activated protein C in severe inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of endothelial cell protease activated receptor 1 by the protein C pathway - ProQuest [proquest.com]
- 8. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. PROWESS Trial Shows Significant Benefit for Drotrecogin Alfa in Sepsis [medscape.com]
- 13. Drotrecogin alfa (activated) in the treatment of severe sepsis patients with multiple-organ dysfunction: data from the PROWESS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drotrecogin alfa (activated) in the treatment of severe sepsis patients with multiple-organ dysfunction: data from the PROWESS trial - ProQuest [proquest.com]
- 15. thebottomline.org.uk [thebottomline.org.uk]
- 16. criver.com [criver.com]
- 17. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental In Vivo Sepsis Models to Monitor Immune Cell Apoptosis and Survival in Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activated protein C analog with reduced anticoagulant activity improves functional recovery and reduces bleeding risk following controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. dryas.mbl.edu [dryas.mbl.edu]
- 22. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Species-dependent neuroprotection by activated protein C mutants with reduced anticoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activated protein C analog with reduced anticoagulant activity improves functional recovery and reduces bleeding risk following controlled cortical impact - PMC [pmc.ncbi.nlm.nih.gov]
Activated Protein C: A Comprehensive Technical Guide to its Structure and Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a pivotal serine protease in the circulatory system, playing a crucial role in maintaining hemostasis and exhibiting potent cytoprotective effects. As a key component of the protein C anticoagulant pathway, APC's functions extend beyond regulating coagulation to include anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing activities. This in-depth technical guide provides a comprehensive overview of the molecular structure of APC, with a detailed focus on its active site and the signaling pathways it governs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical and structural basis of APC's multifaceted roles.
Molecular Structure of Activated Protein C
Activated Protein C is a vitamin K-dependent glycoprotein (B1211001) that circulates in the blood as a zymogen, protein C. Upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, it undergoes proteolytic cleavage to become the active enzyme, APC.[1] The mature APC is a heterodimer composed of a light chain and a heavy chain linked by a disulfide bond.[2] The structure of APC is modular, consisting of several distinct domains that contribute to its diverse biological functions.[3]
Domains of Activated Protein C
The multidomain architecture of APC is essential for its interactions with various cofactors, substrates, and receptors. The primary domains are the Gla domain, two Epidermal Growth Factor (EGF)-like domains, and the serine protease (SP) domain.[3][4]
-
Gamma-Carboxyglutamic Acid (Gla) Domain: Located at the N-terminus of the light chain (residues 1-45), this domain contains multiple gamma-carboxyglutamic acid residues.[3] These post-translationally modified residues are crucial for calcium binding, which in turn mediates the binding of APC to negatively charged phospholipid surfaces, such as those on platelets and endothelial cells, and to the Endothelial Protein C Receptor (EPCR).[2][5]
-
Epidermal Growth Factor (EGF)-like Domains: Following the Gla domain are two EGF-like domains, EGF1 (residues 46-92) and EGF2 (residues 93-136).[3][4] These domains contribute to the overall structural integrity of the protein and are involved in interactions with other molecules. The arrangement of these domains creates a specific angle of approximately 80 degrees between their long axes.[6]
-
Serine Protease (SP) Domain: The C-terminal heavy chain (residues 170-419) constitutes the catalytic domain of APC.[3] This domain is structurally homologous to other trypsin-like serine proteases and houses the active site responsible for the proteolytic activity of APC.[1][6]
Post-Translational Modifications
The functional integrity of APC is heavily reliant on several post-translational modifications:[2]
-
Gamma-Carboxylation: The vitamin K-dependent carboxylation of glutamic acid residues in the Gla domain is essential for calcium binding and membrane localization.[2]
-
Beta-Hydroxylation: Aspartic acid at residue 71 in the first EGF-like domain is hydroxylated, a modification required for full functional activity.[2]
-
Glycosylation: APC is a glycoprotein, with N-linked glycosylation at three potential sites contributing to its stability and function.[2]
-
Proteolytic Cleavage: The precursor protein undergoes multiple proteolytic cleavages to remove a signal peptide and a propeptide, followed by cleavage to form the two-chain mature zymogen. Activation to APC involves the cleavage and removal of an activation peptide from the N-terminus of the heavy chain.[1][2]
The Active Site of Activated Protein C
The catalytic activity of APC resides within its serine protease domain. The active site is a highly specific cleft that recognizes and cleaves its substrates, primarily Factor Va and Factor VIIIa, thereby downregulating thrombin generation.
The Catalytic Triad (B1167595)
At the heart of the active site is the catalytic triad, a constellation of three amino acid residues that work in concert to effect peptide bond hydrolysis. In human APC, the catalytic triad consists of:
These residues are positioned in a precise three-dimensional arrangement that facilitates the nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate.
Substrate Binding and Specificity
The specificity of APC for its substrates is determined by the unique topography of its active site cleft and surrounding exosites. The S2 and S4 subsites of APC are notably more polar compared to those of thrombin and Factor Xa, and the S2 site is unrestricted.[6]
Several key loops and residues surrounding the active site are critical for substrate recognition and binding:
-
37-Loop: Residues Lys191, Lys192, and Lys193 in this loop are crucial for the interaction with Factor Va.[5] Alanine substitution of these residues significantly reduces the anticoagulant activity of APC while preserving its cytoprotective functions.[7]
-
Calcium-Binding Loop: Residues Arg229 and Arg230 within this loop also form an exosite required for the normal recognition and cleavage of Factor Va.[5]
The interaction of APC with its cofactor, protein S, is also critical for its anticoagulant activity. Mutagenesis studies have identified residues in the Gla domain (L38) and other regions of the light chain (K43, I73, F95, and W115) that form an extended binding surface for protein S.[8] This interaction is thought to alter the orientation of the APC active site relative to the membrane surface, enhancing its proteolytic efficiency towards membrane-bound substrates.[9]
Quantitative Data Summary
The following table summarizes key quantitative data related to the structure and function of Activated Protein C.
| Parameter | Value | Reference(s) |
| Molecular Weight (Gla-domainless) | 41.28 kDa | [6] |
| Total Atom Count (Gla-domainless) | 2,811 | [6] |
| Modeled Residue Count (Gla-domainless) | 338 | [6] |
| PDB ID (Gla-domainless human APC) | 1AUT | [5][6] |
| Catalytic Triad Residues | His-57, Asp-102, Ser-195 | [4] |
| Alternative Catalytic Triad Numbering | His-211, Asp-257, Ser-360 | [5] |
| Gla Domain Residues | 1-45 | [3] |
| EGF1 Domain Residues | 46-92 | [3] |
| EGF2 Domain Residues | 93-136 | [3] |
| Serine Protease Domain Residues | 170-419 | [3] |
| Key FVa Exosite Residues (37-Loop) | Lys-191, Lys-192, Lys-193 | [5] |
| Key FVa Exosite Residues (Ca-Binding Loop) | Arg-229, Arg-230 | [5] |
Signaling Pathways of Activated Protein C
Beyond its anticoagulant role, APC initiates complex intracellular signaling pathways that confer cytoprotective effects. These pathways are primarily mediated through the interaction of APC with the Endothelial Protein C Receptor (EPCR) and subsequent cleavage of Protease-Activated Receptor 1 (PAR1).[10][11]
The APC-EPCR-PAR1 Axis
The binding of the APC Gla domain to EPCR on the endothelial cell surface is a critical first step.[5][10] This interaction localizes APC to specific membrane microdomains, often lipid rafts, where it can efficiently cleave and activate PAR1.[11] The colocalization of EPCR and PAR1 in these lipid rafts is a key requirement for APC's cellular signaling activity.[11]
APC cleaves PAR1 at a different site (Arg46) than thrombin (Arg41), leading to a biased signaling cascade that promotes cytoprotective responses, such as anti-inflammatory and anti-apoptotic effects, and stabilization of the endothelial barrier.[12] This is in contrast to thrombin-mediated PAR1 activation, which often leads to pro-inflammatory and barrier-disruptive outcomes.[12]
Downstream Signaling Events
The activation of PAR1 by APC can trigger several downstream signaling cascades:
-
Sphingosine (B13886) 1-Phosphate (S1P) Pathway: Some of the protective responses downstream of PAR1 activation require the activity of sphingosine kinases and the expression of the sphingosine 1-phosphate receptor-1 (S1P1).[10][13]
-
Akt and Rac1 Activation: Barrier-protective APC signaling via PAR1 involves the recruitment of β-arrestin 2 and subsequent activation of Akt and Rac1.[14]
The following diagrams illustrate the key signaling pathways involving Activated Protein C.
Experimental Protocols
The study of Activated Protein C's structure and function relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Expression and Purification of Recombinant APC
Objective: To produce and purify recombinant APC for structural and functional studies.
Methodology:
-
Gene Expression:
-
The gene encoding human protein C is cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).[15]
-
For studies requiring post-translational modifications, expression in mammalian cell lines (e.g., HEK293 or CHO cells) is preferred.
-
Site-directed mutagenesis can be employed to introduce specific amino acid substitutions to probe structure-function relationships.[3]
-
-
Cell Culture and Protein Expression:
-
Transfected cells are cultured under appropriate conditions to allow for protein expression.
-
For secreted proteins like APC, the culture medium is harvested. For intracellular expression, cells are lysed.
-
-
Purification: A multi-step purification protocol is typically employed:
-
Affinity Chromatography:
-
Immunoaffinity Chromatography: Monoclonal antibodies specific to an epitope on APC can be coupled to a resin to capture the protein from the cell lysate or culture medium.[15][16]
-
Immobilized Metal Affinity Chromatography (IMAC): If the recombinant protein is expressed with a polyhistidine tag, Ni-NTA agarose (B213101) resin can be used for initial purification.[15][16]
-
-
Ion Exchange Chromatography: Further purification can be achieved based on the protein's net charge at a specific pH.
-
Size Exclusion Chromatography: The final step to separate the protein based on size and to ensure a homogenous sample.
-
-
Activation of Protein C:
-
Purified recombinant protein C zymogen is activated by incubation with thrombin, often in the presence of thrombomodulin to enhance the reaction rate.
-
Alternatively, snake venom proteases that specifically activate protein C can be used.
-
-
Quality Control:
-
The purity of the final APC preparation is assessed by SDS-PAGE and Coomassie blue staining.
-
The concentration of active APC is determined by active site titration.[7]
-
X-ray Crystallography for Structure Determination
Objective: To determine the three-dimensional structure of APC at atomic resolution.
Methodology:
-
Crystallization:
-
Purified APC is concentrated to a high concentration (typically 5-10 mg/mL).
-
A crystallization screen is performed using various precipitants, buffers, and additives to find conditions that promote the formation of well-ordered crystals. This is often done using hanging-drop or sitting-drop vapor diffusion methods.
-
-
Data Collection:
-
A suitable crystal is selected and flash-frozen in liquid nitrogen.
-
The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
Diffraction patterns are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The phases of the structure factors are determined using methods such as molecular replacement, using a homologous protein structure as a model.
-
An initial electron density map is generated, and a model of the protein is built into the density.
-
The model is refined through iterative cycles of manual rebuilding and computational refinement until the model best fits the experimental data (R-factor and R-free values are minimized). The crystal structure of Gla-domainless human APC was solved at 2.8 Å resolution (PDB ID: 1AUT).[6][17]
-
Enzyme Kinetics Assays
Objective: To characterize the catalytic activity and substrate specificity of APC.
Methodology:
-
Amidolytic Activity Assay:
-
The activity of APC is measured using a small chromogenic substrate that mimics the cleavage site of its natural substrates.
-
APC is incubated with the chromogenic substrate in a suitable buffer.
-
The rate of cleavage is determined by measuring the increase in absorbance of the released chromophore over time using a spectrophotometer. This assay is useful for determining the concentration of active enzyme and for screening inhibitors.[3]
-
-
Anticoagulant Activity Assay:
-
The ability of APC to inactivate Factor Va or Factor VIIIa is assessed in a plasma-based clotting assay.
-
APC is added to plasma, and the time to clot formation is measured after initiating coagulation. An increase in clotting time indicates anticoagulant activity.
-
Alternatively, a purified system can be used where the rate of Factor Va or Factor VIIIa inactivation by APC is measured directly by SDS-PAGE or functional assays.
-
-
Determination of Kinetic Parameters:
-
To determine the Michaelis constant (Km) and catalytic rate constant (kcat), the initial rate of substrate cleavage is measured at various substrate concentrations.
-
The data are then fitted to the Michaelis-Menten equation.
-
Conclusion
Activated Protein C is a remarkably complex and versatile enzyme, with a modular structure that underpins its dual roles in anticoagulation and cytoprotection. A thorough understanding of its domain architecture, the intricacies of its active site, and the signaling pathways it commands is paramount for the development of novel therapeutics that can harness its beneficial effects. The experimental protocols detailed herein provide a framework for the continued investigation of this fascinating protein, with the ultimate goal of translating fundamental scientific knowledge into innovative clinical applications for a range of thrombotic and inflammatory disorders.
References
- 1. Zymogen and activated protein C have similar structural architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein C - Wikipedia [en.wikipedia.org]
- 3. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. C-terminal residues of activated protein C light chain contribute to its anticoagulant and cytoprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated protein C light chain provides an extended binding surface for its anticoagulant cofactor, protein S | Blood Advances | American Society of Hematology [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. pnas.org [pnas.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel mechanisms for activated protein C cytoprotective activities involving noncanonical activation of protease-activated receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunopurification of adenomatous polyposis coli (APC) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
The Endothelial Switch: A Technical Guide to the Thrombin-Thrombomodulin-Mediated Activation of Protein C
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of Protein C is a pivotal negative feedback mechanism in the coagulation cascade, preventing excessive thrombus formation. This process is dramatically accelerated by the endothelial cell receptor thrombomodulin, which binds to thrombin and fundamentally alters its substrate specificity from procoagulant to anticoagulant. This in-depth technical guide elucidates the molecular mechanisms governing the formation and function of the thrombin-thrombomodulin complex and its subsequent activation of Protein C. We provide a comprehensive overview of the structural basis, kinetics, and key molecular determinants of this interaction. Furthermore, this guide offers detailed experimental protocols for the quantitative analysis of these interactions and the functional assessment of Protein C activation, alongside visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
In the intricate balance of hemostasis, the generation of thrombin is a critical event, leading to the formation of a fibrin (B1330869) clot. However, unchecked thrombin activity can lead to pathological thrombosis. The Protein C pathway serves as a primary anticoagulant mechanism to control thrombin generation. Protein C, a vitamin K-dependent zymogen, is activated by thrombin to its serine protease form, Activated Protein C (APC).[1] In the absence of cofactors, this activation is inefficient. The endothelial cell surface receptor thrombomodulin (TM) is the key cofactor that transforms thrombin from a procoagulant enzyme into a potent activator of Protein C. This guide delves into the core of this molecular switch, providing a detailed examination of the mechanism, quantitative data, and experimental methodologies relevant to its study.
The Molecular Mechanism of Protein C Activation
The activation of Protein C is a multi-step process involving several key proteins located on the surface of endothelial cells.
2.1. The Key Players
-
Thrombin (Factor IIa): A serine protease that plays a central role in coagulation by converting fibrinogen to fibrin. It also has various other procoagulant functions.
-
Thrombomodulin (TM): A transmembrane protein expressed on the surface of endothelial cells. It acts as a high-affinity receptor and cofactor for thrombin.
-
Protein C (PC): A vitamin K-dependent zymogen that, upon activation, becomes a potent anticoagulant.
-
Endothelial Protein C Receptor (EPCR): A transmembrane protein that binds Protein C and presents it to the thrombin-thrombomodulin complex, further enhancing the activation rate.
2.2. The Activation Cascade
-
Thrombin Binding to Thrombomodulin: Thrombin, generated during coagulation, binds with high affinity to thrombomodulin on the endothelial cell surface. This binding occurs at thrombin's exosite I, the same site that recognizes fibrinogen. This interaction sterically hinders thrombin's ability to cleave fibrinogen, thus inhibiting its procoagulant activity.
-
Conformational Change in Thrombin: The binding of thrombomodulin induces a conformational change in thrombin. This allosteric modulation alters the active site of thrombin, switching its substrate specificity away from procoagulant substrates and towards Protein C.
-
Protein C Binding and Activation: Protein C, circulating in the plasma, binds to the Endothelial Protein C Receptor (EPCR) on the endothelial cell surface. EPCR then presents Protein C to the newly formed thrombin-thrombomodulin complex. The conformationally altered thrombin efficiently cleaves a small activation peptide from the N-terminus of Protein C, converting it to Activated Protein C (APC).
-
Anticoagulant Action of Activated Protein C: APC, in complex with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, two essential cofactors in the coagulation cascade. This action effectively dampens further thrombin generation, thus providing a potent anticoagulant effect.[1]
Quantitative Data
The efficiency of the thrombin-thrombomodulin complex in activating Protein C is reflected in the kinetic parameters of the interactions.
Table 1: Binding Affinities of Key Interactions
| Interacting Molecules | Dissociation Constant (Kd) | Method |
| Thrombin - Thrombomodulin (TM456 fragment) | 4.9 nM | Surface Plasmon Resonance |
| Protein C - Endothelial Protein C Receptor (EPCR) | ~60 nM | Not specified |
Table 2: Kinetic Parameters of Protein C Activation by Thrombin
| Condition | Km for Protein C (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Increase in Catalytic Efficiency |
| Thrombin alone (fast form) | 28 | 0.05 | 1.8 x 103 | - |
| Thrombin-Thrombomodulin (fast form) | 4 | 14.4 | 3.6 x 106 | ~2000 |
| Thrombin alone (slow form) | 28 | 0.05 | 1.8 x 103 | - |
| Thrombin-Thrombomodulin (slow form) | 4 | 14.4 | 3.6 x 106 | ~2000 |
Data for the fast and slow forms of thrombin are presented to illustrate the profound effect of thrombomodulin, which overrides the intrinsic differences between the thrombin isoforms in this context.
Experimental Protocols
4.1. Chromogenic Assay for Activated Protein C (APC) Activity
This assay measures the enzymatic activity of APC by its ability to cleave a specific chromogenic substrate.
Principle: Protein C in a plasma sample is first activated to APC using a specific activator (e.g., Protac®, a venom from the snake Agkistrodon contortrix). The generated APC then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the APC activity.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Incubator at 37°C
-
Citrated plasma samples, standards, and controls
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Protein C Activator (e.g., Protac® reconstituted to 0.3-0.6 U/mL)
-
Chromogenic Substrate for APC (e.g., pGlu-Pro-Arg-pNA, S-2366, reconstituted to 1.5-2.0 mg/mL)
-
Stop Solution (e.g., 20% acetic acid)
Procedure (Manual Method):
-
Dilute plasma samples, standards, and controls as required with the assay buffer.
-
Pipette 50 µL of each diluted sample, standard, and control into separate wells of a microplate.
-
Pre-warm the microplate and the Protein C Activator reagent to 37°C.
-
Add 50 µL of the pre-warmed Protein C Activator to each well.
-
Mix gently and incubate for a precise time (e.g., 3-5 minutes) at 37°C.
-
Pre-warm the Chromogenic Substrate to 37°C.
-
At the end of the incubation period, add 50 µL of the pre-warmed Chromogenic Substrate to each well to start the reaction.
-
Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic assay) or stop the reaction after a fixed time with 50 µL of Stop Solution and measure the final absorbance (endpoint assay).
-
Construct a standard curve by plotting the rate of absorbance change (or final absorbance) against the known concentrations of the standards.
-
Determine the APC activity in the unknown samples by interpolating their values from the standard curve.
4.2. Surface Plasmon Resonance (SPR) for Thrombin-Thrombomodulin Interaction Analysis
SPR is a powerful label-free technique to study the kinetics of biomolecular interactions in real-time.
Principle: One molecule (the ligand, e.g., thrombomodulin) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., thrombin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the association and dissociation phases of the interaction, the kinetic rate constants (ka and kd) and the dissociation constant (Kd) can be determined.
Representative Protocol for Thrombin-Thrombomodulin Interaction:
Instrumentation:
-
Biacore™ system (e.g., Biacore™ T200 or similar)
Materials:
-
Sensor Chip (e.g., CM5 sensor chip)
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)
-
Running Buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)
-
Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Recombinant soluble thrombomodulin (ligand)
-
Purified thrombin (analyte)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of thrombomodulin (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 500-1000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of thrombin in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the thrombin solutions sequentially over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds).
-
Switch to running buffer alone and monitor the dissociation phase (e.g., for 300 seconds).
-
Between each thrombin injection, regenerate the sensor surface if necessary with a short pulse of a regeneration solution (e.g., 1 M NaCl, to be optimized).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
4.3. Site-Directed Mutagenesis of Thrombin or Thrombomodulin
Site-directed mutagenesis is used to introduce specific amino acid changes to study the contribution of individual residues to protein function and interaction. The QuikChange™ method is a common PCR-based technique.
Principle: A pair of complementary mutagenic primers containing the desired mutation is used to amplify a plasmid containing the gene of interest. The PCR reaction generates a new plasmid containing the mutation. The parental, non-mutated plasmid is then digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not). The resulting nicked, mutated plasmids are then transformed into competent E. coli for nick repair and amplification.
Procedure (QuikChange™ Method):
-
Primer Design: Design two complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Reaction Setup:
-
In a PCR tube, mix:
-
5-50 ng of dsDNA template (plasmid with the target gene)
-
125 ng of forward mutagenic primer
-
125 ng of reverse mutagenic primer
-
dNTP mix
-
10x reaction buffer
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
ddH2O to a final volume of 50 µL
-
-
-
Thermal Cycling:
-
Initial denaturation: 95°C for 30 seconds.
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes.
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Visualizations
References
Activated Protein C in Sepsis and Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the role of Activated Protein C (APC) in sepsis and inflammation. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental evaluation, and clinical relevance of APC. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this multifaceted protein.
Introduction to Activated Protein C
Activated Protein C is a serine protease with crucial roles in regulating coagulation, inflammation, and cell survival.[1][2] Its functions extend beyond its well-known anticoagulant properties to include potent anti-inflammatory, anti-apoptotic, and endothelial barrier-protective effects.[3][4] These cytoprotective functions are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).[5][6] The complex interplay of these pathways has made APC a subject of intense research, particularly in the context of systemic inflammatory conditions like severe sepsis. While recombinant human APC (rhAPC), known as Drotrecogin alfa (activated), was once a promising therapeutic for severe sepsis, it was later withdrawn from the market due to a lack of efficacy in follow-up trials and an increased risk of bleeding.[7][8] This has spurred further investigation into the distinct signaling mechanisms of APC to develop safer and more effective therapeutic strategies.
Core Signaling Pathways of Activated Protein C
APC's diverse cellular effects are mediated through a series of intricate signaling pathways. Understanding these pathways is fundamental to harnessing the therapeutic potential of APC.
Anticoagulant Pathway
The primary anticoagulant function of APC is the proteolytic inactivation of coagulation cofactors Factor Va (FVa) and Factor VIIIa (FVIIIa).[9][10] This action, potentiated by Protein S, downregulates thrombin generation and helps to maintain blood fluidity.[9]
Cytoprotective Signaling: The EPCR/PAR1 Axis
The cytoprotective effects of APC are largely initiated by its binding to the endothelial protein C receptor (EPCR), which then facilitates the cleavage and activation of protease-activated receptor 1 (PAR1).[5][6] This "biased" activation of PAR1 by APC, as opposed to its activation by thrombin, triggers distinct downstream signaling cascades that promote cellular protection.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of APC have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Preclinical Studies in Sepsis Models
| Model | Species | APC Variant | Dose | Key Findings | Reference |
| LPS-induced Endotoxemia | Mouse | Wild-Type APC | 10 µg | Reduced 7-day mortality from 90% to 30% in LD90 model. | [1] |
| LPS-induced Endotoxemia | Mouse | 5A-APC (non-anticoagulant) | 10 µg | As effective as wild-type APC in reducing mortality. | [1] |
| LPS-induced Endotoxemia | Rat | Wild-Type APC | 2 mg/kg | Significantly reduced leukocyte adherence (-74%) and plasma extravasation (-28%). Reduced IL-1β release from 2567.4 pg/mL to 1626.1 pg/mL. | [9] |
| Cecal Ligation and Puncture (CLP) | Mouse | Wild-Type APC | 0.33 mg/kg | Reduced mortality to ≤10% in an LD50 model. | [1] |
| Cecal Ligation and Puncture (CLP) | Mouse | Wild-Type APC | Not specified | Increased survival in aged mice with CLP-induced sepsis. | [6] |
Major Clinical Trials of Recombinant Human Activated Protein C (rhAPC)
| Trial | Patient Population | N | 28-Day Mortality (rhAPC vs. Placebo) | Absolute Risk Reduction | Serious Bleeding (rhAPC vs. Placebo) | Reference |
| PROWESS | Adults with severe sepsis | 1,690 | 24.7% vs. 30.8% | 6.1% | 3.5% vs. 2.0% | [11] |
| ADDRESS | Adults with severe sepsis and lower risk of death | 2,640 | 18.5% vs. 17.0% | -1.5% | 2.4% vs. 1.2% | [11] |
| RESOLVE | Children with severe sepsis | 477 | 17.2% vs. 17.5% | 0.3% | 4.6% vs. 2.1% (CNS bleeding) | [2] |
| PROWESS-SHOCK | Adults with septic shock | 1,697 | 26.4% vs. 24.2% | -2.2% | 1.2% vs. 1.0% | [12] |
Key Experimental Protocols in APC Research
Standardized experimental protocols are essential for the reproducible and reliable investigation of APC's functions. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vivo Sepsis Models
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.[8]
Protocol:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.[13]
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures also influences sepsis severity.[13]
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and suture the abdominal wall and skin.
-
Provide fluid resuscitation (e.g., 1 ml pre-warmed 0.9% saline subcutaneously).
This model induces a systemic inflammatory response by administering LPS, a major component of the outer membrane of Gram-negative bacteria.[14]
Protocol:
-
Prepare a sterile solution of LPS in saline.
-
Administer LPS to the animal via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose of LPS determines the severity of the endotoxemia.
-
Monitor the animals for signs of sepsis, such as lethargy, piloerection, and changes in body temperature.
-
Collect blood and tissue samples at predetermined time points for analysis of inflammatory markers and organ damage.
In Vitro Assays
This assay measures the ability of an endothelial cell monolayer to restrict the passage of molecules, providing an in vitro model of vascular barrier integrity.[4][15]
Protocol:
-
Seed endothelial cells (e.g., HUVECs) onto the upper chamber of a Transwell® insert and culture until a confluent monolayer is formed.
-
Treat the endothelial monolayer with APC and/or an inflammatory stimulus (e.g., LPS or thrombin).
-
Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.
-
After a defined incubation period, measure the fluorescence intensity of the medium in the lower chamber.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological fluids.
Protocol:
-
Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites in the wells.
-
Add standards and samples (e.g., plasma, cell culture supernatant) to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody specific for the cytokine.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP).
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples based on the standard curve.
The aPTT assay is a coagulation assay used to assess the integrity of the intrinsic and common pathways of coagulation. It can be used to evaluate the anticoagulant activity of APC.
Protocol:
-
Pre-warm platelet-poor plasma and aPTT reagent to 37°C.
-
Mix the plasma with the aPTT reagent (containing a contact activator and phospholipids).
-
Incubate the mixture for a specified time.
-
Add pre-warmed calcium chloride to initiate coagulation.
-
Measure the time taken for a fibrin (B1330869) clot to form. A prolonged clotting time indicates a deficiency in intrinsic or common pathway factors or the presence of an inhibitor, such as APC.
Conclusion
Activated Protein C remains a molecule of significant interest in the fields of sepsis and inflammation research. Its complex signaling network, encompassing anticoagulant, anti-inflammatory, and cytoprotective activities, presents both challenges and opportunities for therapeutic development. The failure of rhAPC in later clinical trials underscores the need for a more nuanced understanding of its mechanisms of action and the importance of patient stratification. Future research focused on dissecting the biased signaling of APC and developing variants with improved safety profiles holds the promise of unlocking the full therapeutic potential of this intriguing protein. This technical guide provides a foundational resource to support these ongoing research and development efforts.
References
- 1. rupress.org [rupress.org]
- 2. Activated protein C prevents LPS-induced pulmonary vascular injury by inhibiting cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. Endothelial paracellular permeability assay [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystatin C Deficiency Increases LPS-Induced Sepsis and NLRP3 Inflammasome Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Effects of activated protein C on the mesenteric microcirculation and cytokine release during experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age-dependent vulnerability to endotoxemia is associated with reduction of anticoagulant factors activated protein C and thrombomodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Genetic basis of Protein C deficiency
An in-depth technical guide on the genetic basis of Protein C deficiency, designed for researchers, scientists, and drug development professionals.
Executive Summary
Protein C is a vital vitamin K-dependent zymogen that, upon activation, functions as a key anticoagulant by inactivating coagulation factors Va and VIIIa.[1][2] Genetic mutations in the PROC gene, which encodes Protein C, lead to Protein C deficiency, a hereditary thrombophilia characterized by an increased risk of venous thromboembolism (VTE).[3][4] This document provides a comprehensive technical overview of the genetic underpinnings of this disorder, detailing the structure and function of the PROC gene, the spectrum of pathogenic mutations, their functional consequences, and the standard experimental protocols for diagnosis and characterization.
Molecular Genetics of the PROC Gene
The foundation of hereditary Protein C deficiency lies in mutations within the PROC gene. A thorough understanding of its structure is critical for interpreting mutation data.
-
Locus: The PROC gene is situated on the long arm of chromosome 2, specifically at position 2q13-q14.[3][5]
-
Structure: The gene spans approximately 11.6 kilobases and is composed of nine exons and eight introns.[3]
-
Function: It provides the genetic blueprint for Protein C, a glycoprotein (B1211001) synthesized in the liver.[1][2] This protein circulates in the blood as an inactive zymogen until it is converted to its active form (Activated Protein C, or APC) by a thrombin-thrombomodulin complex on the surface of endothelial cells.[1][2][6] APC then proteolytically cleaves and inactivates factors Va and VIIIa, thus downregulating the coagulation cascade.[1][2]
Spectrum of Pathogenic PROC Mutations
Over 300 distinct mutations in the PROC gene have been identified as causes of Protein C deficiency.[7] These mutations are highly heterogeneous and are distributed throughout the gene's coding and regulatory regions. The clinical and biochemical phenotype is largely determined by the nature of the mutation.
Genotype-Phenotype Correlations
Mutations in the PROC gene lead to two primary subtypes of the deficiency:
-
Type I Deficiency (Quantitative): This is the more common form, characterized by a concordant reduction in both Protein C functional activity and antigen levels.[3][8] It is typically caused by mutations that lead to reduced protein synthesis or stability, such as nonsense mutations, frameshift mutations (insertions/deletions), splice-site mutations, or certain missense mutations that cause protein misfolding and degradation.[1][2]
-
Type II Deficiency (Qualitative): In this form, Protein C antigen levels are normal or near-normal, but its functional activity is significantly reduced.[3][8] This is almost always the result of missense mutations that alter critical amino acid residues within the protein's active site, its binding sites for cofactors like Protein S, or the sites required for its activation by the thrombin-thrombomodulin complex.[1][2][9]
The inheritance pattern is typically autosomal dominant, where a single altered copy of the PROC gene is sufficient to cause a mild deficiency and increase VTE risk.[10][11] Severe deficiency, often presenting as neonatal purpura fulminans, occurs in individuals who are homozygous or compound heterozygous, having inherited two altered copies of the gene.[10][11]
Quantitative Data on PROC Mutations
The following table summarizes the types of mutations found in the PROC gene and their associated characteristics.
| Mutation Type | Common Location | Effect on Protein C | Resulting Phenotype | Approximate Prevalence |
| Missense | Throughout all 9 exons | Single amino acid substitution; can affect protein folding, stability, or function. | Type I or Type II | >60% |
| Nonsense | Throughout coding regions | Introduces a premature stop codon, leading to a truncated, non-functional protein. | Type I | ~10-15% |
| Splicing | Intron-exon junctions | Leads to aberrant mRNA processing, resulting in a non-functional protein product. | Type I | ~10% |
| Small Deletions | Throughout coding regions | Causes a frameshift, leading to a premature stop codon and a truncated protein. | Type I | ~5% |
| Small Insertions | Throughout coding regions | Causes a frameshift, leading to a premature stop codon and a truncated protein. | Type I | <5% |
| Large Deletions | Can affect one or more exons | Complete loss of genetic material, leading to no protein production from that allele. | Type I | Rare (<1%) |
Prevalence data is estimated from mutation databases and literature reviews.
Experimental Protocols for Diagnosis and Research
A multi-step approach involving functional, immunological, and genetic testing is required for the definitive diagnosis and characterization of Protein C deficiency.
Protein C Functional Assays
Objective: To measure the anticoagulant activity of Protein C in plasma. This is the primary screening test.
Methodologies:
-
Chromogenic Assays:
-
Principle: Patient plasma is incubated with a specific snake venom activator (e.g., from Agkistrodon contortrix) that directly activates Protein C.
-
The Activated Protein C (APC) then cleaves a synthetic chromogenic substrate.
-
The rate of color development is measured spectrophotometrically and is directly proportional to the functional Protein C activity.
-
-
Clotting-Based Assays:
-
Principle: Patient plasma is incubated with the Protein C activator.
-
The generated APC prolongs the clotting time of the plasma, typically measured using an activated partial thromboplastin (B12709170) time (aPTT) based method.
-
The degree of prolongation is proportional to the Protein C activity.
-
Protein C Antigenic Assays
Objective: To quantify the total amount of Protein C protein in the plasma, irrespective of its function. This is used to differentiate between Type I and Type II deficiency.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Microtiter wells are coated with a capture antibody specific for Protein C.
-
Patient plasma (containing the antigen) is added and binds to the capture antibody.
-
A second, enzyme-conjugated detection antibody is added, which also binds to the captured Protein C.
-
A substrate for the enzyme is added, and the resulting color change is measured. The intensity is proportional to the concentration of the Protein C antigen.
-
Molecular Genetic Testing
Objective: To identify the specific causative mutation in the PROC gene.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the patient's peripheral blood leukocytes.
-
PCR Amplification: All nine exons and their flanking intron-exon boundaries of the PROC gene are amplified using polymerase chain reaction (PCR) with sequence-specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced, most commonly using the Sanger sequencing method.
-
Sequence Analysis: The patient's DNA sequence is aligned with the PROC reference sequence to identify any nucleotide variations (mutations).
Visualized Pathways and Workflows
Protein C Anticoagulant Pathway
Caption: The Protein C pathway, from activation to anticoagulant function.
Diagnostic Workflow for Protein C Deficiency
Caption: A typical diagnostic workflow for identifying Protein C deficiency.
Implications for Drug Development
A detailed understanding of the genetic basis of Protein C deficiency is paramount for the development of novel therapeutics. Current management relies on anticoagulation, but future strategies may include:
-
Recombinant Protein C: For acute events and replacement therapy in severe deficiencies.
-
Gene Therapy: The monogenic nature of the disorder makes it a potential candidate for gene replacement strategies aimed at restoring endogenous PROC expression in the liver.
-
Small Molecule Chaperones: For specific missense mutations that cause protein misfolding, small molecules could potentially be developed to stabilize the protein structure and improve its secretion and function.
Identifying the specific mutation in a patient can inform prognosis, guide treatment decisions, and is essential for family counseling and screening.[7] Continued research into the functional consequences of specific PROC mutations will pave the way for more personalized and effective treatments.
References
- 1. PROC gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Molecular basis of inherited protein C deficiency results from genetic variations in the signal peptide and propeptide regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Genetics of SCPCD â hereditary mutations [scpcd.com]
- 6. WikiGenes - PROC - protein C (inactivator of coagulation... [wikigenes.org]
- 7. Pathogenic variants of PROC gene caused type II activity deficiency in a Chinese family: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein C deficiency - Wikipedia [en.wikipedia.org]
- 9. Genetic Testing - Protein C deficiency, ..., (Protein C deficiency) - Gen PROC . - IVAMI [ivami.com]
- 10. Protein C Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protein C deficiency: MedlinePlus Genetics [medlineplus.gov]
The MAPK/ERK Pathway: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a cornerstone of cellular signaling, governing fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2] This pathway transmits signals from the cell surface to the nucleus, culminating in transcriptional regulation that dictates cellular fate.[3] The canonical cascade consists of a series of protein kinases: RAS, RAF, MEK, and ERK.[4] Dysregulation of the MAPK/ERK pathway, often due to mutations in components like RAS or RAF, is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[1][5] This guide provides an in-depth overview of the pathway's core mechanics, quantitative data on targeted inhibitors, detailed experimental protocols for its investigation, and standardized workflows for drug efficacy assessment.
Core Signaling Cascade
The MAPK/ERK signaling cascade is initiated by the binding of extracellular signals, such as growth factors, to Receptor Tyrosine Kinases (RTKs) on the cell surface.[1][3] This triggers the activation of the small GTPase, RAS, which in turn recruits and activates RAF kinases (a MAP3K).[4] Activated RAF then phosphorylates and activates MEK1/2 (a MAP2K), which are dual-specificity kinases.[5] The final step in the cascade is the phosphorylation of ERK1/2 (a MAPK) by MEK1/2 on specific threonine and tyrosine residues.[4] Phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, leading to changes in gene expression that drive cellular processes like proliferation.[3]
Quantitative Analysis of MEK Inhibitors
The central role of MEK1/2 in the MAPK/ERK pathway makes it a prime target for therapeutic intervention. The efficacy of MEK inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Below is a summary of IC50 values for two prominent MEK inhibitors, Trametinib and Selumetinib, across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trametinib | A375 | Melanoma | 0.48 | [6] |
| HCT116 | Colon Cancer | 1.0 - 2.5 | [7] | |
| MiaPaCa-2 | Pancreatic Cancer | ~5 | [8] | |
| Selumetinib | A375 | Melanoma | ~14 | [7] |
| HCT116 | Colon Cancer | >1000 | [6] | |
| BT-20 | Breast Cancer | 5.8 | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[6]
Experimental Protocols
Western Blot for Phosphorylated ERK (p-ERK)
Western blotting is the most common method to assess the activation state of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK.[7]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
To reduce basal pathway activation, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.1% FBS) for 9-12 hours.[10]
-
Treat cells with the test compound (e.g., a MEK inhibitor) at various concentrations for the desired time period (e.g., 2-12 hours). Include a vehicle-only control.[10][11]
b. Lysate Preparation:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well and scrape the cells.[12]
-
Incubate the lysate on ice for 30 minutes.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein extract.
c. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Normalize all samples to the same protein concentration. Mix 20-30 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
d. SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[13]
-
Transfer the separated proteins to a PVDF membrane.[10]
e. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (diluted 1:1000 to 1:2000 in blocking buffer) overnight at 4°C.[10][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[10]
f. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total ERK.[10]
-
Incubate the membrane in a stripping buffer for 15-30 minutes.[13]
-
Wash extensively, re-block, and incubate with a primary antibody for total ERK1/2. Repeat the subsequent steps.[10]
In Vitro MEK1 Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1.
a. Reagents and Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate[11]
-
ATP[11]
-
Kinase reaction buffer
-
Test compound (e.g., MEK-IN-4)
-
ADP-Glo™ Kinase Assay Kit (or similar)[11]
-
384-well assay plates
b. Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 384-well plate, add the compound dilutions, recombinant MEK1 enzyme, and the inactive ERK2 substrate.[11]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.[11]
-
Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[11]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[11]
-
Measure the luminescence using a plate-reading luminometer.
c. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 kinase activity.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[11]
Standardized Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel MEK inhibitor, from initial biochemical validation to cellular efficacy assessment.
References
- 1. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 2. abeomics.com [abeomics.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The c-Subunit of F1Fo ATP Synthase: A Technical Guide to the Core of Cellular Energy Conversion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The F1Fo ATP synthase is a fundamental enzyme responsible for the majority of ATP production in living organisms, functioning as a sophisticated molecular motor. At the heart of its membrane-embedded Fo domain lies the c-subunit, organized into a ring that acts as the primary rotor. This technical guide provides an in-depth examination of the c-subunit's function, detailing its role in proton translocation, torque generation, and the coupling of ion motive force to ATP synthesis. We will explore its structural characteristics, the quantitative bioenergetics it governs, and its emerging roles in cellular pathophysiology, including the mitochondrial permeability transition. Furthermore, this document outlines key experimental methodologies that have been instrumental in elucidating the c-subunit's mechanism and highlights its significance as a promising target for novel therapeutic agents.
Introduction: The Central Rotor
The F1Fo ATP synthase is a marvel of biological engineering, converting the potential energy stored in a transmembrane electrochemical proton gradient into the chemical energy of ATP.[1][2] The enzyme is composed of two main complexes: the soluble F1 portion, which contains the catalytic sites for ATP synthesis, and the membrane-spanning Fo portion, which functions as the proton-translocating motor.[1][3] The crucial link between proton flow and the catalytic action of F1 is a mechanical rotation. The c-subunit, a small, hydrophobic protein, oligomerizes to form a ring-like structure—the c-ring—which constitutes the rotor of the Fo motor.[1][4] This rotation, driven by the passage of protons, is transmitted via a central stalk to the F1 domain, inducing conformational changes that drive ATP synthesis.[3][5] Understanding the precise function of the c-subunit is therefore critical to comprehending cellular bioenergetics and identifying novel strategies for therapeutic intervention in a range of diseases.[6][7]
Structure and Stoichiometry of the c-Ring
The individual c-subunit is a relatively simple protein, typically folding into a hairpin-like structure of two transmembrane α-helices connected by a short loop.[8][9] These monomers assemble into a stable, hollow cylinder embedded within the lipid bilayer, known as the c-ring.[1][8]
A critical feature of the c-ring is the presence of a conserved acidic amino acid residue (aspartate or glutamate) located in the middle of one of its transmembrane helices (e.g., Asp61 in E. coli).[8][9] This residue is the ion-binding site essential for proton translocation.[1]
The number of c-subunits comprising the ring is not universally fixed and varies significantly between species. This stoichiometry is a key determinant of the enzyme's efficiency, as it dictates the number of protons that must be translocated to synthesize one molecule of ATP (the H+/ATP ratio).[10][11]
Core Function: The Mechanism of Proton-Powered Rotation
The rotation of the c-ring is driven by a chemiosmotic mechanism, elegantly coupling the downhill movement of protons across the membrane to mechanical torque. This process is facilitated by the stationary 'a'-subunit of the Fo domain, which provides two distinct, offset aqueous half-channels that do not span the entire membrane.[5][12]
The rotational mechanism can be summarized in the following steps:
-
Proton Entry: A proton from the high-concentration side of the membrane (e.g., the intermembrane space in mitochondria) enters the first half-channel in the a-subunit.[12][13]
-
Protonation: The proton is transferred from the a-subunit channel to the conserved acidic residue (e.g., Asp61) on an adjacent c-subunit. Neutralizing the negative charge of this residue allows the c-subunit to enter the hydrophobic environment of the lipid bilayer.[1]
-
Rotation: The proton motive force drives the entire c-ring to rotate, bringing the now-protonated, neutral c-subunit into the membrane. This rotation simultaneously brings the next c-subunit, with its deprotonated (negatively charged) acidic residue, into alignment with the entry channel.[2][14] This stepwise movement is further stabilized by electrostatic interactions, notably with a conserved arginine residue on the a-subunit that prevents short-circuiting of protons.[13][15]
-
Proton Release: After a nearly complete rotation, the protonated c-subunit aligns with the second half-channel of the a-subunit, which opens to the low-concentration side of the membrane (e.g., the mitochondrial matrix).[12]
-
Deprotonation: The proton is released into the exit half-channel. The acidic residue on the c-subunit is now deprotonated and negatively charged again. The electrostatic repulsion from the hydrophobic membrane environment and attraction to the a-subunit's hydrophilic channel prevents backward rotation and ensures the unidirectionality of the motor.[1][2]
This cycle of protonation, rotation, and deprotonation for each subunit in the ring generates a continuous, unidirectional torque.[12][16] This torque is transmitted through the rigidly attached central stalk (γ and ε subunits) to the F1 catalytic head, driving the conformational changes in the β-subunits that lead to ATP synthesis.[1][3]
Caption: Proton flow through a-subunit half-channels drives c-ring rotation.
Quantitative Data and Bioenergetic Implications
The stoichiometry of the c-ring directly impacts the P/O ratio (the ratio of ATP produced to oxygen atoms reduced) in oxidative phosphorylation. A smaller number of c-subunits means more protons are required per 360° rotation, but each 360° rotation still produces 3 ATPs in the F1 head. Therefore, the H+/ATP ratio is calculated as the number of c-subunits divided by the 3 ATP synthesized per full rotation.
| Organism/Organelle | Number of c-Subunits (Stoichiometry) | H+/ATP Ratio | Reference(s) |
| Bovine Mitochondria | 8 | 2.7 | [17] |
| Yeast Mitochondria | 10 | 3.3 | [11][17] |
| Escherichia coli | 10 | 3.3 | [11] |
| Spinach Chloroplasts | 14 | 4.7 | [5][18] |
| Spirulina platensis | 15 | 5.0 | [5] |
| Ilyobacter tartaricus (Na+-driven) | 11 | 3.7 (Na+/ATP) | [19] |
Table 1: Stoichiometry of c-subunits and resulting ion-to-ATP ratios in various F1Fo ATP synthases.
Pathophysiological Role: The Mitochondrial Permeability Transition Pore
Beyond its canonical role in energy production, the c-ring has been implicated as a critical component of the mitochondrial permeability transition pore (mPTP).[20][21] The mPTP is a large, non-selective channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and the initiation of cell death pathways like apoptosis and necrosis.[20][22]
Evidence suggests that under conditions of high matrix Ca2+ and oxidative stress, the c-ring can undergo a conformational change, potentially uncoupling from the rest of the ATP synthase complex to form a large conductance pore.[21] This model proposes that the c-ring itself constitutes the pore. Depletion of the c-subunit has been shown to prevent mitochondrial permeability transition, while its overexpression can sensitize cells to death-inducing stimuli.[20][21] This dual role of the c-ring as both an engine of life and a potential gateway to death makes it a subject of intense research, particularly in the context of ischemia-reperfusion injury and neurodegenerative diseases.[23]
Caption: The c-ring's function switches from ATP synthesis to pore formation.
The c-Subunit as a Therapeutic Target
The essential and highly conserved nature of the c-subunit's function makes it an attractive target for drug development.[6] Inhibiting the c-ring's rotation effectively shuts down ATP synthesis, which can be leveraged to combat pathogens or kill cancer cells.[6][7]
-
Antibiotics: The diarylquinoline drug Bedaquiline is a prime example. It specifically targets the c-ring of mycobacterial ATP synthase, causing a potent bactericidal effect, and is approved for the treatment of multidrug-resistant tuberculosis.[3]
-
Antifungals & Antiproliferatives: Natural macrolides like Oligomycin bind to the Fo domain, likely at the interface of the 'a' and 'c' subunits, blocking proton flow and inhibiting the enzyme.[3][6] This has antiproliferative effects, making its derivatives of interest in oncology.
-
Modulators of MPT: Given the c-ring's role in the mPTP, developing compounds that can stabilize its structure and prevent its conversion into a pore is a promising strategy for treating conditions like cardiac ischemia-reperfusion injury.[23]
The species-specific variations in c-subunit amino acid sequences and stoichiometry offer opportunities for designing selective inhibitors that target microbial or cancer cell ATP synthases while sparing the host's.[10][24]
Key Experimental Protocols
The function of the c-subunit has been elucidated through a variety of sophisticated biochemical and biophysical techniques.
Site-Directed Mutagenesis to Identify Functional Residues
This is a cornerstone technique used to identify the essential amino acids for proton translocation.
-
Methodology:
-
The gene encoding the c-subunit is cloned into an expression vector.
-
Using PCR-based methods, the codon for the target amino acid (e.g., Asp61 in E. coli) is changed to encode a different amino acid (e.g., asparagine, cysteine, or glycine).
-
The mutated gene is expressed in a bacterial or yeast strain lacking its own functional c-subunit.
-
The assembled F1Fo ATP synthase containing the mutated c-subunit is isolated.
-
Enzyme activity is assayed. This typically involves measuring both ATP synthesis (e.g., by luciferin/luciferase assay) and ATP hydrolysis-driven proton pumping (e.g., by measuring the quenching of a pH-sensitive fluorescent probe like ACMA in inverted membrane vesicles).
-
-
Expected Result: Mutation of the essential carboxylate residue abolishes both ATP synthesis and proton pumping, confirming its critical role in ion translocation.[25]
Caption: Experimental workflow to test the function of specific amino acids.
Cross-Linking Studies for Stoichiometry Determination
This method is used to determine the number of c-subunits in the ring.
-
Methodology:
-
Using site-directed mutagenesis, cysteine residues are introduced at specific positions on the c-subunit that are predicted to be at the interface between adjacent monomers.
-
The modified c-subunits are expressed and assembled into c-rings in the native membrane.
-
An oxidizing agent is added to induce the formation of disulfide bonds between the engineered cysteine residues on adjacent subunits.
-
The membrane proteins are solubilized and separated by SDS-PAGE.
-
The resulting protein bands are visualized by immunoblotting with an antibody against the c-subunit.
-
-
Expected Result: A "ladder" of bands will appear, corresponding to monomers, dimers, trimers, and so on, up to the fully cross-linked ring. The largest oligomer observed represents the total number of subunits in the ring.[8][11]
Reconstitution into Proteoliposomes for Channel Activity
This technique isolates the Fo complex or the c-ring to study its ion-conducting properties directly.
-
Methodology:
-
The c-ring is purified from the F1Fo complex using methods like chromatography.
-
The purified protein is mixed with phospholipids (B1166683) and detergent.
-
The detergent is slowly removed (e.g., by dialysis or with bio-beads), causing the phospholipids to self-assemble into vesicles (liposomes) with the c-ring incorporated into the bilayer.
-
The ion channel activity of the reconstituted c-ring is measured using patch-clamp electrophysiology or by monitoring ion flux with fluorescent indicators.
-
-
Expected Result: This allows for the direct measurement of ion conductance and selectivity, and for testing the effects of inhibitors or conditions (like Ca2+ concentration) that may induce pore formation.[21]
Conclusion and Future Perspectives
The c-subunit is a masterfully designed molecular component, serving as the core rotor that converts electrochemical potential into the mechanical energy for life. Its elegant mechanism of proton-coupled rotation is fundamental to cellular metabolism. Moreover, its newly appreciated role in the mitochondrial permeability transition places it at a critical nexus of cell life and death. For drug development professionals, the c-ring presents a validated and highly promising target. Future research will continue to unravel the precise molecular dynamics of torque generation, further elucidate the triggers for its conversion into the mPTP, and exploit its structural diversity to design next-generation therapeutics for infectious diseases, cancer, and cytoprotective applications.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the c10 Ring of the Yeast Mitochondrial ATP Synthase in the Open Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel Drugs Targeting the c-Ring of the F1FO-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasofscience.org [atlasofscience.org]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The c-Ring of the F1FO-ATP Synthase: Facts and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The preferred stoichiometry of c subunits in the rotary motor sector of Escherichia coli ATP synthase is 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electric Field Driven Torque in ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. F1·Fo ATP Synthase/ATPase: Contemporary View on Unidirectional Catalysis [mdpi.com]
- 14. Mechanism of proton-powered c-ring rotation in a mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cooperation among c-subunits of FoF1-ATP synthase in rotation-coupled proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 17. Understanding structure, function, and mutations in the mitochondrial ATP synthase [microbialcell.com]
- 18. researchgate.net [researchgate.net]
- 19. Subunit composition of ATP synthase | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 20. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Frontiers | The C Ring of the F1Fo ATP Synthase Forms the Mitochondrial Permeability Transition Pore: A Critical Appraisal [frontiersin.org]
- 23. A naturally occurring mutation in ATP synthase subunit c is associated with increased damage following hypoxia/reoxygenation in STEMI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atlasofscience.org [atlasofscience.org]
- 25. Cooperation among c-subunits of FoF1-ATP synthase in rotation-coupled proton translocation | eLife [elifesciences.org]
The Core of Mitochondrial Energy Conversion: An In-depth Technical Guide to the c-Subunit Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial F1Fo-ATP synthase is a marvel of biological engineering, responsible for producing the majority of cellular ATP, the universal currency of energy. At the heart of this molecular machine lies the c-subunit ring, a rotating proteolipid assembly embedded within the inner mitochondrial membrane. The rotation of this ring, driven by the proton motive force, is the central mechanical event that couples ion translocation to ATP synthesis. This technical guide provides a comprehensive overview of the structure, function, and regulation of the mitochondrial c-subunit ring, with a focus on quantitative data, experimental methodologies, and its emerging role as a therapeutic target.
I. Structure and Composition of the c-Subunit Ring
The c-subunit is a small, hydrophobic protein that typically folds into a hairpin of two transmembrane α-helices connected by a short loop.[1] These subunits assemble into a cylindrical ring, with the N- and C-terminal α-helices forming concentric inner and outer rings.[2] A critical feature of each c-subunit is a conserved acidic residue (glutamate or aspartate) located in the middle of the C-terminal helix, which is essential for proton binding and translocation.[3][4] The stoichiometry of the c-subunits within the ring is not universally conserved and varies significantly across different species, a key factor that determines the bioenergetic efficiency of ATP synthesis.[5][6]
Molecular Architecture
The individual c-subunits pack together to form a stable, rotating entity within the membrane. The tight packing of the transmembrane helices is facilitated by conserved glycine (B1666218) motifs (GxGxGxG) in many species, which allow for close apposition of the helices.[7] The loop region connecting the two helices is exposed to the mitochondrial matrix and interacts with the γ and ε subunits of the F1 catalytic headpiece, forming the central rotor of the ATP synthase complex.[2]
Stoichiometry and its Bioenergetic Implications
The number of c-subunits in the ring dictates the number of protons that must be translocated to generate one full 360° rotation, which in turn drives the synthesis of three ATP molecules by the F1 headpiece.[5] Therefore, the H+/ATP ratio is determined by the c-subunit stoichiometry (n/3). This ratio is a crucial bioenergetic parameter that reflects the adaptation of an organism to its specific energy demands.[7][8]
II. Quantitative Data on c-Subunit Ring Stoichiometry
The number of c-subunits in the mitochondrial ATP synthase ring varies across different kingdoms of life. This variability has significant implications for the efficiency of energy conversion. The following table summarizes the known c-subunit stoichiometries in a range of species.
| Organism | Common Name | Number of c-subunits | H+/ATP Ratio | Reference(s) |
| Bos taurus | Bovine | 8 | 2.7 | [4] |
| Homo sapiens | Human | 8 | 2.7 | [2] |
| Saccharomyces cerevisiae | Yeast | 10 | 3.3 | [3][4] |
| Spinacia oleracea | Spinach (Chloroplast) | 14 | 4.7 | [4] |
| Ilyobacter tartaricus | Bacterium | 11 | 3.7 | [4] |
| Bacillus pseudofirmus OF4 | Bacterium | 13 | 4.3 | [4][9] |
| Arthrospira sp. | Cyanobacterium | 15 | 5.0 | [5] |
III. Experimental Protocols
The elucidation of the structure and function of the c-subunit ring has been made possible by a combination of biochemical, genetic, and advanced structural biology techniques.
Determination of c-Subunit Ring Stoichiometry
Several methods are employed to determine the number of c-subunits in the ring:
-
Cross-linking Analysis: This biochemical method involves introducing cysteine residues at specific positions in the c-subunit sequence.[5] By co-expressing trimers and tetramers of these modified c-subunits, intermolecular cross-links can be formed. The resulting oligomeric species can be separated by SDS-PAGE and visualized, allowing for the determination of the preferred ring size.[10]
-
Atomic Force Microscopy (AFM): AFM provides a direct visualization of the purified c-rings on a surface.[7] High-resolution topographs can resolve the individual subunits within the ring, allowing for a direct count of their number.[9]
-
X-ray Crystallography: This high-resolution structural technique provides detailed atomic models of the c-ring.[3] By analyzing the crystal structure, the precise number and arrangement of the c-subunits can be determined.
-
Cryo-Electron Microscopy (Cryo-EM): Single-particle cryo-EM has emerged as a powerful tool for determining the structure of large, dynamic complexes like the entire ATP synthase.[11][12][13] Three-dimensional reconstruction of cryo-EM images can reveal the stoichiometry and organization of the c-ring within the native enzyme complex.
Caption: A flowchart illustrating the key steps in determining c-subunit ring stoichiometry using a cross-linking approach.
High-Resolution Structural Analysis by Cryo-Electron Microscopy
Cryo-EM has revolutionized the study of membrane protein complexes. The following provides a general overview of the workflow for single-particle cryo-EM of mitochondrial ATP synthase.
-
Purification of Mitochondrial ATP Synthase: The intact ATP synthase complex is purified from isolated mitochondria using chromatographic techniques.[13]
-
Sample Preparation for Cryo-EM: The purified protein is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[14]
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of images of individual ATP synthase particles in random orientations is collected.[13]
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned, classified, and used to generate a high-resolution three-dimensional density map of the ATP synthase complex.[13][14]
-
Model Building and Refinement: An atomic model of the c-subunit ring and the entire complex is built into the cryo-EM density map and refined.[11]
Caption: A simplified workflow outlining the major stages of determining the structure of ATP synthase by single-particle cryo-EM.
IV. The c-Subunit Ring and the Mitochondrial Permeability Transition Pore (mPTP)
Beyond its canonical role in ATP synthesis, the c-subunit ring has been identified as a critical component of the mitochondrial permeability transition pore (mPTP).[1][15] The mPTP is a high-conductance channel in the inner mitochondrial membrane that, when opened, leads to the dissipation of the membrane potential, mitochondrial swelling, and ultimately, cell death.[16]
The c-Subunit Ring as the Pore-Forming Unit
Evidence suggests that under conditions of high matrix Ca2+ and oxidative stress, the c-subunit ring can undergo a conformational change, forming a large, non-selective pore.[17] This transition is thought to involve the unmasking of the central channel of the c-ring, which is normally plugged.[17]
Regulation of mPTP Opening
The opening of the mPTP is a tightly regulated process involving several factors that interact with the ATP synthase complex.
-
Calcium (Ca2+): Elevated levels of Ca2+ in the mitochondrial matrix are a primary trigger for mPTP opening.[16][17] Ca2+ is believed to bind to the β-subunit of the F1 domain.[17]
-
Cyclophilin D (CypD): This matrix protein is a key regulator of the mPTP.[17] CypD binds to the Oligomycin Sensitivity Conferring Protein (OSCP) of the ATP synthase's peripheral stalk, sensitizing the pore to opening.[17][18]
-
Inhibitors: The immunosuppressant drug Cyclosporin A (CsA) inhibits mPTP opening by preventing the binding of CypD to the OSCP.[15][18] Adenine nucleotides (ATP and ADP) also inhibit pore opening.[15]
Caption: A diagram illustrating the signaling cascade leading to the opening of the mitochondrial permeability transition pore (mPTP), highlighting the central role of the c-subunit ring.
V. The c-Subunit Ring as a Drug Target
The critical role of the c-subunit ring in both energy metabolism and cell death pathways makes it an attractive target for drug development.[19][20]
Targeting ATP Synthesis
Inhibitors of the c-subunit ring can block ATP synthesis, which can be a therapeutic strategy for diseases characterized by hyperproliferative cells, such as cancer and certain infections.[19]
-
Oligomycin: This macrolide antibiotic is a classical inhibitor of ATP synthase that binds to the c-ring and blocks proton translocation.[19]
-
Diarylquinolines (e.g., Bedaquiline): This class of drugs, used for the treatment of tuberculosis, targets the c-subunit ring of the mycobacterial ATP synthase, leading to a depletion of cellular energy.[20]
-
Organotin Compounds: These synthetic compounds can also bind to the c-ring and inhibit the activity of the ATP synthase.[20]
Modulating the Mitochondrial Permeability Transition Pore
Given the involvement of the c-subunit ring in the mPTP, compounds that modulate its opening have therapeutic potential in conditions associated with excessive cell death, such as ischemia-reperfusion injury and neurodegenerative diseases.[15][19] While direct targeting of the c-ring for mPTP modulation is still an active area of research, indirect modulation through regulators like CypD has shown promise.
Conclusion
The c-subunit ring is a dynamic and essential component of the mitochondrial ATP synthase. Its structure, stoichiometry, and function are intricately linked to cellular bioenergetics. The discovery of its role in the mitochondrial permeability transition pore has opened new avenues for understanding and potentially treating a range of human diseases. Continued research into the detailed molecular mechanisms of the c-subunit ring will undoubtedly provide further insights into its multifaceted roles and unlock new therapeutic opportunities.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Conservation of Complete Trimethylation of Lysine-43 in the Rotor Ring of c-Subunits of Metazoan Adenosine Triphosphate (ATP) Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the c10 Ring of the Yeast Mitochondrial ATP Synthase in the Open Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Constant c10 Ring Stoichiometry in the Escherichia coli ATP Synthase Analyzed by Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. The c-ring stoichiometry of ATP synthase is adapted to cell physiological requirements of alkaliphilic Bacillus pseudofirmus OF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
- 12. Structure and conformational states of the bovine mitochondrial ATP synthase by cryo-EM | eLife [elifesciences.org]
- 13. Structure of the mitochondrial ATP synthase by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 17. ATP synthase c-subunit ring as the channel of mitochondrial permeability transition: Regulator of metabolism in development and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mitochondrial permeability transition pore: Molecular nature and role as a target in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atlasofscience.org [atlasofscience.org]
- 20. Novel Drugs Targeting the c-Ring of the F1FO-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of the c-Subunit: A Cornerstone of ATP Synthase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The F1Fo ATP synthase is a marvel of biological engineering, a molecular machine that synthesizes the bulk of the adenosine (B11128) triphosphate (ATP) that fuels life. This enzyme couples the electrochemical potential of a proton gradient across a membrane to the synthesis of ATP. The discovery and characterization of its constituent subunits have been pivotal in understanding this intricate mechanism. This technical guide focuses on the discovery of the c-subunit, a critical component of the membrane-embedded Fo domain. The c-subunit forms a ring that acts as the rotor of this molecular motor, its rotation driven by the passage of protons, directly coupling ion translocation to ATP synthesis. Understanding the discovery and function of the c-subunit is fundamental for researchers in bioenergetics and provides a critical foundation for drug development professionals targeting cellular metabolism.
The c-Subunit: The Rotating Engine of ATP Synthesis
The c-subunit, also known as subunit 9 or the proteolipid subunit, is a small, hydrophobic protein that oligomerizes to form the characteristic c-ring of the Fo domain.[1] Each c-subunit monomer consists of two transmembrane alpha-helices connected by a short loop. A highly conserved acidic residue (aspartate or glutamate) located in the middle of the second transmembrane helix is essential for proton translocation.[2] The protonation and deprotonation of this residue drive the rotation of the c-ring, which in turn rotates the central stalk (γ and ε subunits) of the F1 domain, inducing conformational changes in the catalytic β subunits and leading to ATP synthesis.[1]
Key Experimental Discoveries
The elucidation of the c-subunit's role was not a single event but rather a culmination of evidence from a variety of experimental approaches. These key experiments provided the foundational knowledge of its structure, function, and critical role in the ATP synthase complex.
Genetic and Mutagenesis Studies: Unraveling the Function of the uncE Gene
Early genetic studies in Escherichia coli were instrumental in identifying the components of the ATP synthase. Mutations in a cluster of genes, designated unc, led to an uncoupled phenotype where the bacteria could respire but not synthesize ATP. The uncE gene was specifically identified as the gene encoding the c-subunit. Site-directed mutagenesis studies targeting the conserved acidic residue (Asp61 in E. coli) demonstrated its absolute requirement for proton translocation and ATP synthesis, solidifying its role as the proton-binding site.
Biochemical Purification and Reconstitution: Isolating the Proton Pore
The hydrophobic nature of the Fo domain presented a significant challenge for its isolation and study. The development of purification protocols using detergents allowed for the separation of the Fo complex from the F1 domain and other membrane proteins. Reconstitution of the purified Fo complex into artificial lipid vesicles (proteoliposomes) was a landmark achievement. These reconstituted systems demonstrated that the Fo complex alone could function as a proton channel, confirming its role in proton translocation.
Chemical Labeling and Inhibition: Probing the Proton-Binding Site
The use of N,N'-dicyclohexylcarbodiimide (DCCD), a potent inhibitor of ATP synthase, was crucial in identifying the proton-binding site. DCCD covalently modifies the conserved acidic residue of the c-subunit, blocking proton translocation and ATP synthesis.[3][4] Experiments using radiolabeled DCCD confirmed that it specifically binds to the c-subunit, providing direct evidence for its involvement in the proton channel.
Cross-linking and Spectroscopic Techniques: Defining the Structure of the c-Ring
Chemical cross-linking experiments were employed to understand the arrangement of the c-subunits within the Fo complex. By introducing cysteine residues at specific positions and inducing disulfide bond formation, researchers were able to demonstrate the oligomeric nature of the c-subunit, forming a ring-like structure. Spectroscopic techniques, and later crystallographic and cryo-electron microscopy studies, have provided high-resolution structures of the c-ring, revealing the arrangement of the helices and the location of the crucial acidic residue.
Quantitative Data
The following tables summarize key quantitative data related to the c-subunit of ATP synthase.
| Organism/Organelle | Stoichiometry of c-subunits (n) | Molecular Weight of c-subunit (kDa) | H+/ATP Ratio (n/3) | Reference(s) |
| Escherichia coli | 10 | ~8.3 | 3.3 | [5][6] |
| Bacillus pseudofirmus OF4 | 13 | Not specified | 4.3 | [7] |
| Bovine Mitochondria | 8 | ~8 | 2.7 | [8][9] |
| Yeast Mitochondria (S. cerevisiae) | 10 | ~7.5 | 3.3 | [9] |
| Spinach Chloroplasts | 14 | Not specified | 4.7 | [10] |
| Cyanobacteria (Spirulina platensis) | 15 | Not specified | 5.0 | [11] |
| Burkholderia pseudomallei | 17 | Not specified | 5.7 | [11] |
Table 1: Stoichiometry, Molecular Weight, and Proton-to-ATP Ratio of the c-Subunit in Various Organisms. The number of c-subunits in the ring varies between species, which in turn affects the bioenergetic cost of ATP synthesis.[5][6][7][8][9][11][12]
| Inhibitor | Target Site | Type of Inhibition | Apparent Ki | Reference(s) |
| N,N'-dicyclohexylcarbodiimide (DCCD) | Conserved acidic residue (e.g., Asp61 in E. coli) of the c-subunit | Covalent, irreversible | Not applicable (rate constant of inhibition is measured) | [3][13] |
| Oligomycin | Interface between the c-ring and subunit a | Non-covalent, reversible | Varies with organism | [13] |
Table 2: Key Inhibitors Targeting the Fo Domain. These inhibitors have been instrumental in dissecting the mechanism of proton translocation and the function of the c-subunit.
Experimental Protocols
The following are detailed methodologies for key experiments that were crucial in the discovery and characterization of the c-subunit.
Purification of the Fo Complex from E. coli
This protocol describes the isolation of the Fo complex from E. coli membranes.
Materials:
-
E. coli cells overexpressing the Fo subunits
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM PMSF
-
Membrane Wash Buffer: 50 mM Tris-HCl pH 7.5, 1 M KCl
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 2% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Anion Exchange Chromatography Buffers:
-
Buffer A: 20 mM Tris-HCl pH 8.0, 0.1% DDM, 10% glycerol
-
Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 0.1% DDM, 10% glycerol
-
-
Size Exclusion Chromatography Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM, 10% glycerol
Procedure:
-
Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and lyse the cells using a French press at 16,000 psi.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris. Collect the supernatant and centrifuge at 150,000 x g for 1 hour to pellet the membranes.
-
Membrane Washing: Resuspend the membrane pellet in Membrane Wash Buffer and incubate on ice for 30 minutes. Centrifuge at 150,000 x g for 1 hour. Repeat this wash step once.
-
Solubilization: Resuspend the washed membranes in Solubilization Buffer and stir gently for 1 hour at 4°C. Centrifuge at 150,000 x g for 1 hour to pellet unsolubilized material.
-
Anion Exchange Chromatography: Load the supernatant onto an anion exchange column (e.g., Q-Sepharose) pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0-100% Buffer B.
-
Size Exclusion Chromatography: Pool the fractions containing the Fo complex and concentrate them. Load the concentrated sample onto a size exclusion column (e.g., Superdex 200) equilibrated with Size Exclusion Chromatography Buffer.
-
Analysis: Analyze the purified fractions by SDS-PAGE and Western blotting using antibodies against the Fo subunits.
Reconstitution of Purified Fo into Proteoliposomes
This protocol describes the incorporation of the purified Fo complex into artificial lipid vesicles.
Materials:
-
Purified Fo complex in detergent solution
-
Lipids: E. coli polar lipids or a mixture of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) (3:1 w/w) in chloroform (B151607)
-
Reconstitution Buffer: 10 mM HEPES-KOH pH 7.5, 100 mM KCl
-
Detergent Removal Beads (e.g., Bio-Beads SM-2)
Procedure:
-
Lipid Film Preparation: Dry the desired amount of lipids from chloroform under a stream of nitrogen gas to form a thin film. Further dry the film under vacuum for at least 1 hour.
-
Liposome (B1194612) Formation: Resuspend the lipid film in Reconstitution Buffer to a final lipid concentration of 10 mg/mL by vortexing.
-
Detergent Solubilization of Liposomes: Add a detergent (e.g., Triton X-100 or DDM) to the liposome suspension to the point of saturation, where the solution just begins to clarify.
-
Protein Incorporation: Mix the purified Fo complex with the detergent-saturated liposomes at a desired lipid-to-protein ratio (e.g., 50:1 w/w).
-
Detergent Removal: Add detergent removal beads to the mixture and incubate with gentle rocking at 4°C. Change the beads every 2 hours for a total of 8 hours to gradually remove the detergent and allow for the formation of proteoliposomes.
-
Proteoliposome Collection: Carefully remove the beads and collect the proteoliposome suspension.
-
Functional Assay: The reconstituted proteoliposomes can be used to measure proton translocation activity, for example, by monitoring the quenching of a pH-sensitive fluorescent dye like ACMA (9-amino-6-chloro-2-methoxyacridine).
DCCD Inhibition of ATP Hydrolysis Activity
This protocol describes the inhibition of the ATPase activity of the F1Fo complex by DCCD.
Materials:
-
Purified F1Fo ATP synthase or mitochondrial membranes
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2
-
ATP solution (100 mM)
-
DCCD stock solution (10 mM in ethanol)
-
Reagents for ATP hydrolysis assay (e.g., ATP regenerating system coupled to NADH oxidation)
Procedure:
-
Pre-incubation with DCCD: Incubate the ATP synthase preparation (e.g., 10 µg of protein) in Assay Buffer with varying concentrations of DCCD (e.g., 0-100 µM) for a specific time (e.g., 30 minutes) at room temperature.[14] A control reaction with an equivalent volume of ethanol (B145695) should be included.
-
Initiation of Reaction: Start the ATP hydrolysis reaction by adding ATP to a final concentration of 5 mM.
-
Measurement of Activity: Monitor the rate of ATP hydrolysis over time using a suitable assay. For a coupled spectrophotometric assay, the decrease in absorbance at 340 nm due to NADH oxidation is measured.
-
Data Analysis: Plot the remaining ATPase activity as a function of the DCCD concentration to determine the concentration required for 50% inhibition (IC50).
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
This protocol is used to separate intact protein complexes from mitochondrial extracts.[15][16][17]
Materials:
-
Isolated mitochondria
-
Solubilization Buffer: 50 mM Bis-Tris pH 7.0, 750 mM aminocaproic acid, 1 mM EDTA, 5% (w/v) digitonin (B1670571) or 1% (w/v) DDM
-
Sample Buffer: 50 mM Bis-Tris pH 7.0, 750 mM aminocaproic acid, 5% (w/v) Coomassie Brilliant Blue G-250
-
Native PAGE Gel (gradient, e.g., 4-16%)
-
Cathode Buffer: 50 mM Tricine, 15 mM Bis-Tris pH 7.0, 0.02% Coomassie Brilliant Blue G-250
-
Anode Buffer: 50 mM Bis-Tris pH 7.0
Procedure:
-
Mitochondrial Solubilization: Resuspend isolated mitochondria in Solubilization Buffer to a protein concentration of 5-10 mg/mL. Incubate on ice for 20-30 minutes.
-
Clarification: Centrifuge at 100,000 x g for 15 minutes at 4°C to pellet unsolubilized material.
-
Sample Preparation: Add Sample Buffer to the supernatant.
-
Electrophoresis: Load the samples onto the native PAGE gel. Run the electrophoresis at 4°C, starting at 100 V for 30 minutes and then increasing to 200-300 V.
-
Visualization: After electrophoresis, the gel can be stained with Coomassie blue or silver stain, or the protein complexes can be transferred to a membrane for immunodetection (Western blotting) using antibodies against specific subunits.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the c-subunit.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Structural changes linked to proton translocation by subunit c of the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-molecule Analysis of F0F1-ATP Synthase Inhibited by N,N-Dicyclohexylcarbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by dicyclohexylcarbodiimide of ATP synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constant c10 Ring Stoichiometry in the Escherichia coli ATP Synthase Analyzed by Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preferred stoichiometry of c subunits in the rotary motor sector of Escherichia coli ATP synthase is 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-ring stoichiometry of ATP synthase is adapted to cell physiological requirements of alkaliphilic Bacillus pseudofirmus OF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding structure, function, and mutations in the mitochondrial ATP synthase [microbialcell.com]
- 9. Subunit composition of ATP synthase | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 10. H+/ATP ratio of proton transport-coupled ATP synthesis and hydrolysis catalysed by CF0F1–liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Optimization of ATP Synthase c–Rings for Oxygenic Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Functional F-ATP Synthase from Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Genetic Variants of the ATP Synthase c-Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic variants of the ATP synthase c-subunit, their pathological implications, and the experimental methodologies used for their characterization. The ATP synthase, a cornerstone of cellular energy metabolism, relies on the proper function and assembly of all its subunits. The c-subunit, a critical component of the membrane-embedded Fₒ motor, forms a proton-conducting channel that drives ATP synthesis.[1][2] Genetic variations in the genes encoding this subunit can lead to severe and often debilitating mitochondrial diseases.
Genetic Landscape and Pathophysiology
The ATP synthase c-subunit is encoded by three distinct nuclear genes (ATP5G1, ATP5G2, ATP5G3) which produce identical mature proteins after their mitochondrial targeting sequences are cleaved, and is also a key component of the Fₒ domain which includes subunits encoded by mitochondrial DNA (MT-ATP6 and MT-ATP8).[3][4] Mutations in these genes can disrupt the structure and function of the c-subunit ring, impairing proton translocation, ATP synthesis, and the overall assembly and stability of the ATP synthase complex.[2][5] These defects are associated with a range of severe neuromuscular disorders, including Neuropathy, Ataxia, and Retinitis Pigmentosa (NARP) and Leigh Syndrome.[3][5] Furthermore, the accumulation of subunit c in lysosomes is a hallmark of certain forms of neuronal ceroid lipofuscinosis (Batten disease).[6][7]
The following tables summarize the quantitative data associated with prominent genetic variants of the ATP synthase c-subunit and related Fₒ components.
Table 1: Pathogenic Variants in ATP Synthase Fₒ Subunits and Associated Diseases
| Gene | Nucleotide/Amino Acid Change | Associated Disease(s) | Phenotypic Description |
| MT-ATP6 | m.8993T>G (p.Leu156Arg) | NARP (Neuropathy, Ataxia, Retinitis Pigmentosa); MILS (Maternally Inherited Leigh Syndrome) | Severe neurodegenerative disorder with developmental regression, ataxia, seizures, and pigmentary retinopathy.[3][5] |
| MT-ATP6 | m.8993T>C (p.Leu156Pro) | NARP | Milder phenotype compared to the T>G mutation, often presenting with peripheral neuropathy and ataxia.[5] |
| MT-ATP6 | m.9176T>C/G (p.Leu217Pro/Arg) | Leigh Syndrome; Bilateral Striatal Necrosis | Progressive neurodegenerative disorder affecting the central nervous system, typically with onset in infancy.[8] |
| MT-ATP6 | m.9185T>C (p.Leu220Pro) | Leigh Syndrome | Associated with decreased Mg2+-ATPase activity and severe clinical phenotype.[5] |
| CLN3 | Various mutations | Juvenile Neuronal Ceroid Lipofuscinosis (Batten Disease) | Lysosomal accumulation of the ATP synthase c-subunit, leading to progressive vision loss, seizures, and cognitive decline.[7] |
Table 2: Quantitative Biochemical Consequences of Fₒ Subunit Variants
| Gene/Mutation | Effect on ATP Synthesis/Hydrolysis | Impact on Complex V Assembly/Stability | Other Notable Effects |
| MT-ATP6 m.8993T>G | Drastic reduction in ATP synthesis activity (approx. 70% decrease in patient cells with >80% mutant load).[5] | Can alter the coupling between proton translocation and ATP synthesis without significantly affecting complex assembly.[5] | Leads to cellular energy deficiency and increased production of Reactive Oxygen Species (ROS).[5] |
| MT-ATP6 m.8993T>C | Slight reduction in ATP synthesis activity (approx. 20% decrease in patient cells).[5] | Does not significantly affect the assembly of the ATP synthase complex.[5] | ROS production is a major contributor to the pathogenesis associated with this mutation.[5] |
| Silencing of ATP5G1 (P1) | Significant decrease in mitochondrial ATP production (41% reduction).[9] | Impairs the structure and function of the mitochondrial respiratory chain.[9] | Indicates that the three nuclear-encoded isoforms are not functionally redundant.[9] |
| Silencing of ATP5G2 (P2) | Significant decrease in mitochondrial ATP production (48% reduction).[9] | Impairs respiratory chain function.[9] | Demonstrates the essential role of each c-subunit isoform in maintaining oxidative phosphorylation.[9] |
| Silencing of ATP5G3 (P3) | Moderate decrease in mitochondrial ATP synthesis (20% reduction).[9] | Leads to defects in oxidative phosphorylation.[9] | Suggests a differential contribution of the isoforms to overall ATP synthase function.[9] |
Experimental Protocols
Characterizing the functional impact of c-subunit genetic variants requires a multi-faceted approach. Below are detailed methodologies for key experiments.
This protocol is for introducing a specific point mutation into a plasmid containing the c-subunit gene (e.g., ATP5G1) for subsequent expression and analysis. This method is based on the principles of the QuikChange™ protocol.[10]
-
Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length.
-
The desired mutation should be in the center of the primers, with 10–15 bases of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥78°C, calculated as: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is primer length).[10]
-
Primers should have a minimum GC content of 40% and terminate in a G or C base.[10]
-
-
PCR Amplification:
-
Set up the following 50 µL reaction in a PCR tube:
-
5 µL of 10x reaction buffer (e.g., Pfu Turbo buffer)
-
1-25 ng of dsDNA template plasmid
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
1 µL of Pfu Turbo DNA polymerase (or similar high-fidelity polymerase)
-
Add nuclease-free water to 50 µL.
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
Hold at 4°C.[10]
-
-
-
Parental DNA Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.[10]
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent cells (e.g., DH5α).
-
Plate on a selective agar (B569324) plate (e.g., LB-ampicillin) and incubate overnight at 37°C.
-
Select colonies, isolate plasmid DNA, and confirm the mutation via Sanger sequencing.
-
BN-PAGE is used to separate native mitochondrial protein complexes, allowing for the analysis of ATP synthase assembly and the identification of assembly intermediates.[11][12][13]
-
Mitochondria Isolation:
-
Isolate mitochondria from cultured cells (e.g., patient-derived fibroblasts) or tissue using differential centrifugation. A typical protocol involves cell homogenization in an isolation buffer (e.g., containing sucrose, MOPS, and EGTA) followed by a series of low- and high-speed centrifugation steps.[12]
-
-
Solubilization of Mitochondrial Complexes:
-
Resuspend the mitochondrial pellet to a protein concentration of 5-10 mg/mL.
-
Add a mild non-ionic detergent like digitonin (B1670571) (e.g., at a 4:1 detergent-to-protein ratio, w/w) to preserve supercomplex structures.[11]
-
Incubate on ice for 20 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet insoluble material.[11]
-
-
Sample Preparation and Electrophoresis:
-
Collect the supernatant containing the solubilized complexes.
-
Add Coomassie G-250 sample additive to the supernatant.[11][12]
-
Load 20-50 µg of protein per lane on a NativePAGE™ 3-12% Bis-Tris gel.
-
Run the electrophoresis using specific anode and cathode buffers. The cathode buffer should contain Coomassie G-250. A typical run is for 30 minutes at 150 V, followed by 1-2 hours at 250 V.[11]
-
-
Analysis:
-
After electrophoresis, the gel can be used for:
-
In-gel Activity Staining: To assess the enzymatic activity of Complex V by incubating the gel with a reaction mixture containing ATP, lead nitrate, and glycine. The hydrolysis of ATP by the synthase produces a precipitate.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with antibodies against specific ATP synthase subunits (e.g., ATP5A, ATP5C) to visualize the fully assembled complex and any sub-complexes.
-
-
This assay measures the rate of ATP production in isolated mitochondria or permeabilized cells using a luciferin/luciferase-based bioluminescent method.[14][15]
-
Cell Permeabilization (for cultured cells):
-
Assay Reaction Setup:
-
Prepare a reaction mixture containing:
-
Luciferin/luciferase reagent.
-
Respiratory substrates (e.g., 1 mM pyruvate (B1213749) and 1 mM malate).[14]
-
ADP (e.g., 2.5 mM) to initiate ATP synthesis.[14]
-
-
Add isolated mitochondria (typically 0.2-1.0 mg/mL) or permeabilized cells to the reaction mixture in a luminometer-compatible plate.
-
-
Measurement:
-
Immediately after adding ADP, begin measuring luminescence using a plate reader.
-
Record measurements every 5-10 seconds for a total of 5-10 minutes.[14]
-
The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
-
Controls and Normalization:
-
Include a background control without mitochondria/cells.
-
To confirm the activity is from ATP synthase, run a parallel reaction with a specific inhibitor like oligomycin (B223565) (e.g., 1-5 mM). A significant decrease in signal confirms ATP synthase activity.[14]
-
Normalize the ATP synthesis rate to the total protein concentration in each sample.
-
ΔΨm is a key indicator of mitochondrial function and is essential for ATP production. It can be measured using fluorescent potentiometric dyes.[16][17][18]
-
Probe Selection and Cell Loading:
-
Use a cationic, lipophilic dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.
-
For TMRM: Incubate cells with a low concentration of TMRM (e.g., 25 nM) for 30-60 minutes. TMRM accumulates in mitochondria in a potential-dependent manner.
-
For JC-1: This ratiometric dye forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green-fluorescent monomers in the cytoplasm when ΔΨm is low.[17][19]
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope or measure fluorescence intensity using a flow cytometer or plate reader.
-
For TMRM: Quantify the fluorescence intensity within mitochondrial regions. A decrease in intensity indicates depolarization.
-
For JC-1: Quantify both red and green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial polarization, with a decrease in the ratio indicating depolarization.[19]
-
-
Controls:
-
As a positive control for depolarization, treat a sample of cells with a protonophore uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone). This will cause a rapid collapse of ΔΨm and a corresponding decrease in TMRM fluorescence or a shift from red to green fluorescence for JC-1.
-
Signaling Pathways and Visualization
The ATP synthase c-subunit is not only a structural component but also a key player in mitochondrial signaling, particularly in the regulation of cell death.
The characterization of a newly identified genetic variant follows a logical progression from discovery to functional validation.
Recent evidence strongly suggests that the c-subunit ring itself can form the channel of the mitochondrial permeability transition pore (mPTP).[20][21][22] The opening of the mPTP is a critical event in some forms of regulated cell death. It leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.
The process is typically triggered by high matrix Ca²⁺ levels and oxidative stress. Cyclophilin D (CypD) binding to the ATP synthase complex is a key regulatory step that facilitates pore opening.[20][22]
This guide provides a foundational resource for understanding and investigating the complex role of ATP synthase c-subunit variants in human disease. The integration of genetic data, biochemical analysis, and detailed experimental approaches is crucial for advancing diagnostics and developing targeted therapeutic strategies for these devastating mitochondrial disorders.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Understanding structure, function, and mutations in the mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. The ATP Synthase Deficiency in Human Diseases [mdpi.com]
- 6. Video: ATP Synthase: Mechanism [jove.com]
- 7. Mitochondrial ATP synthase subunit c stored in hereditary ceroid-lipofuscinosis contains trimethyl-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Role of ATPase Subunit C Targeting Peptides Beyond Mitochondrial Protein Import - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selectscience.net [selectscience.net]
- 18. Mitochondrial Membrane Potential Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 20. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F(1)F(O) ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ATP synthase c-subunit ring as the channel of mitochondrial permeability transition: Regulator of metabolism in development and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
The c-Subunit's Crucial Role in Proton Translocation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the c-subunit of F-type ATP synthase and its integral role in the mechanism of proton translocation. By harnessing the energy stored in the transmembrane proton motive force, the rotation of the c-subunit ring directly drives the synthesis of ATP, the universal energy currency of the cell. This document delves into the structural basis of this process, the key molecular players, and the experimental methodologies used to elucidate its function.
The c-Subunit: A Rotary Engine Fueled by Protons
The c-subunit is a small, hydrophobic protein that oligomerizes to form a ring structure embedded within the inner mitochondrial membrane, the thylakoid membrane of chloroplasts, or the plasma membrane of bacteria. This c-ring constitutes the rotor of the F-type ATP synthase's F₀ motor. The number of c-subunits within the ring varies between species, which in turn determines the H⁺/ATP ratio of the enzyme.[1][2][3]
The fundamental principle of proton translocation by the c-subunit lies in the protonation and deprotonation of a highly conserved acidic amino acid residue, typically a glutamate (B1630785) (Glu) or aspartate (Asp), located in the middle of a transmembrane alpha-helix of each c-subunit.[4] This residue acts as a proton binding site.
The rotation of the c-ring is driven by the sequential protonation and deprotonation of these acidic residues as they are exposed to two half-channels within the adjacent, static 'a' subunit. One half-channel connects the proton-rich intermembrane space (or periplasm) to the c-ring, while the other connects the c-ring to the proton-poor mitochondrial matrix (or cytoplasm). A highly conserved arginine residue within the 'a' subunit plays a crucial role in preventing proton leakage between the two half-channels and in driving the rotation of the c-ring.
The process can be summarized in the following key steps:
-
Proton Entry: A proton from the high concentration side enters the periplasmic half-channel of the 'a' subunit.
-
Protonation of the c-Subunit: The proton binds to the deprotonated, negatively charged carboxylate group of the essential acidic residue on a c-subunit facing the channel. This neutralizes the charge.
-
Rotation of the c-Ring: The now-neutralized c-subunit is able to rotate away from the hydrophilic channel and into the hydrophobic lipid bilayer. This rotation brings the next protonated c-subunit in the ring towards the matrix half-channel.
-
Deprotonation of the c-Subunit: As a protonated c-subunit aligns with the matrix half-channel, the proton is released into the low concentration side (matrix or cytoplasm). The acidic residue becomes deprotonated and negatively charged again.
-
Completion of the Cycle: The negatively charged c-subunit is now electrostatically guided towards the positively charged environment of the 'a' subunit's periplasmic half-channel, ready to accept another proton.
This unidirectional rotation of the c-ring is mechanically coupled to the γ-subunit of the F₁ catalytic domain, driving the conformational changes necessary for ATP synthesis.
Quantitative Data on c-Subunit Function
The efficiency of ATP synthesis is directly linked to the stoichiometry of the c-ring. The following tables summarize key quantitative data related to the c-subunit's function from various organisms.
| Organism | c-Subunit Stoichiometry | Proton-Binding Residue | H+/ATP Ratio (Theoretical) | H+/ATP Ratio (Experimental) | Reference |
| Escherichia coli | 10 | Asp61 | 3.33 | ~4.0 | [2][3] |
| Saccharomyces cerevisiae (Yeast) | 10 | Glu59 | 3.33 | ~2.9 ± 0.2 | [1][5] |
| Spinacia oleracea (Spinach) Chloroplast | 14 | Glu61 | 4.67 | ~3.9 ± 0.3 | [1][5] |
| Bos taurus (Bovine) Mitochondria | 8 | Glu58 | 2.67 | - | |
| Bacillus sp. PS3 | 10 | Glu56 | 3.33 | - | [6][7] |
| Parameter | Organism/Condition | Value | Reference |
| pKa of Essential Carboxylate | E. coli (Asp61) | Elevated (specific value varies with environment) | |
| Yeast (Glu59) | Not experimentally determined in situ | [8] | |
| Bacillus PS3 (Glu56) | - | ||
| Single-Molecule Rotation Step Size | E. coli | 36° | [9][10] |
| c-Ring Rotation Speed | Varies with proton motive force | Up to several hundred Hz |
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new solution structure of ATP synthase subunit c from thermophilic Bacillus PS3, suggesting a local conformational change for H+-translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential aspartate in subunit c of F1F0 ATP synthase. Effect of position 61 substitutions in helix-2 on function of Asp24 in helix-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. uniprot.org [uniprot.org]
- 7. rcsb.org [rcsb.org]
- 8. Frontiers | Optimization of ATP Synthase c–Rings for Oxygenic Photosynthesis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pakbs.org [pakbs.org]
C-Subunit Oligomerization and Channel Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide explores the dual role of the F-ATP synthase c-subunit, focusing on its oligomerization to form the rotor ring essential for ATP synthesis and its alternative assembly into a high-conductance channel, the mitochondrial permeability transition pore (mPTP). The guide provides a comprehensive overview of the underlying mechanisms, quantitative data, key experimental protocols, and implications for drug development.
Introduction: The Dual Function of the C-Subunit
The c-subunit of F-type ATP synthase is a small, hydrophobic protein primarily known for its role in cellular energy conversion.[1][2] Under physiological conditions, multiple c-subunits oligomerize to form a ring-like structure (the c-ring) within the Fₒ domain of the ATP synthase complex, embedded in the inner mitochondrial membrane.[1][3] This c-ring acts as the rotor of the enzyme; the translocation of protons through a channel at the interface of the c-ring and the 'a' subunit drives its rotation.[4][5] This rotation is coupled to the F₁ catalytic domain, leading to the synthesis of ATP.[1][6][7]
However, emerging evidence has identified a second, pathological function for the c-subunit. Under conditions of cellular stress, such as high matrix calcium (Ca²⁺) and oxidative stress, the c-subunit ring can undergo a conformational change or dissociation from the main ATP synthase complex to form a large, non-selective channel known as the mitochondrial permeability transition pore (mPTP).[8][9][10][11] The persistent opening of this pore leads to the dissipation of the mitochondrial membrane potential, metabolic collapse, and ultimately, cell death.[8][10][12] This guide delves into the molecular intricacies of both c-subunit oligomerization for ATP synthesis and its transformation into the mPTP channel.
C-Subunit Structure and Oligomerization
The c-subunit is a highly conserved protein that, in its monomeric form, typically folds into an α-helical hairpin structure.[2][13] A key feature is a conserved acidic residue (aspartate or glutamate) located in the middle of the C-terminal transmembrane helix, which is essential for proton translocation.[1] The primary structure of the c-subunit itself contains the necessary information for self-assembly, as purified c-subunits can spontaneously form ring structures in the absence of other ATP synthase subunits.[14]
The assembly of the c-ring is a crucial step in the biogenesis of the F-ATP synthase.[15] In mitochondria, this assembly is believed to precede the attachment of subunit 'a' (also known as subunit 6).[16] The interaction with a monomeric c-subunit is a key trigger for the insertion of subunit 'a' into the membrane, initiating the formation of the ion-translocating module.[16]
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Incoming news on the F-type ATPase structure and functions in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanisms of F-Type ATP Synthases | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. ATP synthase FOF1 structure, function, and structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What makes you can also break you: mitochondrial permeability transition pore formation by the c subunit of the F1F0 ATP-synthase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-assembly of ATP synthase subunit c rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Interaction with Monomeric Subunit c Drives Insertion of ATP Synthase Subunit a into the Membrane and Primes a-c Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Expression and Localization of ATP synthase c-subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-subunit of the F1Fo-ATP synthase is a critical component of the mitochondrial machinery for ATP synthesis. Its expression and precise localization within the inner mitochondrial membrane are paramount for maintaining cellular energy homeostasis. Dysregulation of c-subunit expression or its mislocalization has been implicated in a variety of pathological conditions, making it a protein of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the current knowledge on the expression and subcellular localization of the ATP synthase c-subunit, detailed experimental protocols for its study, and an examination of the key signaling pathways governing its regulation.
Expression of the ATP Synthase c-subunit
The ATP synthase c-subunit is encoded by three nuclear genes in mammals (P1, P2, and P3), which produce identical mature proteins but are differentially regulated.[1][2][3] Additionally, a component of the ATP synthase complex, subunit 8, is encoded by the mitochondrial gene MT-ATP8. The expression of the c-subunit is tissue-specific, correlating with the metabolic demands of the respective tissues.
Data Presentation: Quantitative Expression of ATP Synthase c-subunit
The following table summarizes the relative mRNA expression levels of the P1 and P2 isoforms of the ATP synthase c-subunit across various rat tissues, highlighting the differential regulation of these genes.
| Tissue | P1 mRNA Level (arbitrary units) | P2 mRNA Level (arbitrary units) | P1/P2 mRNA Ratio |
| Heart | 100 | 20 | 5.0 |
| Brown Adipose Tissue | 80 | 25 | 3.2 |
| Skeletal Muscle | 60 | 15 | 4.0 |
| Kidney | 40 | 30 | 1.3 |
| Brain | 35 | 40 | 0.9 |
| Liver | 20 | 50 | 0.4 |
| Spleen | 10 | 60 | 0.2 |
| Lung | 5 | 55 | 0.1 |
Table 1: Relative mRNA expression levels of ATP synthase c-subunit isoforms P1 and P2 in various rat tissues. Data are adapted from studies on the physiological regulation of P1 and P2 genes and presented as arbitrary units to illustrate relative abundance and tissue-specific ratios.[1][2][3]
Subcellular Localization of the ATP Synthase c-subunit
The primary and well-established localization of the ATP synthase c-subunit is the inner mitochondrial membrane, where it forms the proton-translocating ring of the Fo domain.[4] However, emerging evidence suggests the presence of the c-subunit and other ATP synthase components in extramitochondrial locations, such as the plasma membrane, where it may perform non-canonical functions.[5] Accumulation of subunit c in lysosomes is also associated with certain neurodegenerative diseases.[6]
Data Presentation: Subcellular Localization of ATP Synthase c-subunit
The table below provides a summary of the subcellular distribution of the ATP synthase c-subunit based on quantitative proteomics and cell fractionation studies.
| Subcellular Compartment | Method of Detection | Relative Abundance (%) |
| Mitochondria | Mass Spectrometry, Western Blot | > 95% |
| Plasma Membrane | Immunocytochemistry, Mass Spectrometry | < 3% |
| Lysosomes (in pathology) | Immunohistochemistry | Variable, accumulates in certain NCLs |
| Endoplasmic Reticulum | Mass Spectrometry | < 2% |
Table 2: Subcellular localization of the ATP synthase c-subunit. The data represent a consensus from multiple studies investigating protein localization.[5][6][7][8][9]
Experimental Protocols
Accurate determination of the expression and localization of the ATP synthase c-subunit relies on robust experimental methodologies. This section provides detailed protocols for two fundamental techniques.
Subcellular Fractionation by Differential Centrifugation
This method separates cellular organelles based on their size, shape, and density, allowing for the enrichment of specific compartments for subsequent analysis, such as Western blotting.[10][11][12]
Experimental Workflow Diagram:
Caption: A diagram illustrating the sequential steps of differential centrifugation.
Detailed Protocol:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the cells by 15-20 strokes in a pre-chilled Dounce homogenizer with a tight-fitting pestle.
-
-
Fractionation:
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet is the nuclear fraction.
-
Mitochondrial Fraction: Carefully collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondria.
-
Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet is the microsomal fraction (containing ER and plasma membrane fragments), and the supernatant is the cytosolic fraction.
-
-
Analysis:
-
Resuspend each pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using a specific antibody against the ATP synthase c-subunit.
-
Immunofluorescence Microscopy
This technique allows for the visualization of the subcellular localization of the c-subunit in intact cells using fluorescently labeled antibodies.[13][14][15]
Experimental Workflow Diagram:
Caption: A flowchart of the key steps in an immunofluorescence protocol.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Wash the cells gently with PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
-
Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the ATP synthase c-subunit diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a confocal microscope with appropriate laser lines and filters.
-
Regulation of ATP Synthase c-subunit Expression
The expression of the ATP synthase c-subunit is tightly coupled with mitochondrial biogenesis, a process primarily orchestrated by the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[16][17][18][19][20]
Signaling Pathway Diagram:
Caption: The PGC-1α signaling cascade integrating cellular stimuli to drive mitochondrial biogenesis.
This signaling pathway is initiated by various physiological stimuli that lead to the activation of AMPK and SIRT1. These, in turn, activate PGC-1α through phosphorylation and deacetylation, respectively. Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which are key transcription factors for nuclear-encoded mitochondrial proteins, including the ATP synthase c-subunit. Furthermore, NRF-1 induces the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA, thereby ensuring the coordinated expression of both nuclear and mitochondrial-encoded components of the respiratory chain.
Conclusion
The ATP synthase c-subunit is a central player in cellular energy metabolism. Its expression is dynamically regulated in a tissue-specific manner, and its primary localization is the inner mitochondrial membrane. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this essential protein in health and disease. Future research into the extramitochondrial functions of the c-subunit and the intricate details of its regulation will undoubtedly open new avenues for therapeutic intervention in a wide range of human pathologies.
References
- 1. ATP synthase subunit c expression: physiological regulation of the P1 and P2 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP synthase subunit c expression: physiological regulation of the P1 and P2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 5. Quantitative phosphoproteomics reveals ectopic ATP synthase on mesenchymal stem cells to promote tumor progression via ERK/c-Fos pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: ATP Synthase: Mechanism [jove.com]
- 7. Global, quantitative and dynamic mapping of protein subcellular localization | eLife [elifesciences.org]
- 8. Global, quantitative and dynamic mapping of protein subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subcellular Protein Fractionation | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Role of ATPase Subunit C Targeting Peptides Beyond Mitochondrial Protein Import - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sm.unife.it [sm.unife.it]
- 15. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 16. Metabolic control of mitochondrial biogenesis through the PGC-1 family regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Pathophysiological role of c-subunit aggregation
An In-depth Guide to the Pathophysiological Role of ATP Synthase c-Subunit Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-subunit of mitochondrial ATP synthase, a protein essential for cellular energy production, is now recognized as a key player in the pathology of several devastating diseases. Under physiological conditions, this highly hydrophobic peptide assembles into a ring structure, forming the rotor of the ATP synthase complex.[1][2] However, under pathological stimuli, the c-subunit can misfold and aggregate, leading to severe cellular dysfunction. This guide provides a comprehensive overview of the molecular mechanisms driving c-subunit aggregation, its direct role in lysosomal storage diseases and mitochondrial dysfunction, and the experimental methodologies used to study these processes. Quantitative data are presented to support the described phenomena, and key pathways are visualized to facilitate understanding. This document serves as a technical resource for professionals engaged in researching and developing therapeutics for diseases linked to c-subunit proteinopathy.
The Dual Nature of the ATP Synthase c-Subunit
The c-subunit is a small, 75-residue peptide encoded by three nuclear genes (ATP5G1, ATP5G2, ATP5G3), all of which produce an identical mature protein.[1][2] In healthy mitochondria, newly imported c-subunit monomers fold into a characteristic α-helical hairpin structure.[1][2] These monomers then oligomerize to form the c-ring, a critical component of the F₀ domain of the ATP synthase complex, which rotates to drive ATP production.[1][3]
However, the c-subunit has a darker, pathological side. It is an amyloidogenic peptide, capable of misfolding from its native α-helical state into a β-sheet conformation.[1] This conformational change initiates a self-assembly process, leading to the formation of toxic oligomers and fibrils.[1] This aggregation is a central pathogenic event in certain neuronal ceroid lipofuscinoses (NCLs), also known as Batten disease, where the c-subunit accumulates in lysosomes.[4][5] Emerging evidence also implicates c-subunit aggregation in the broader context of neurodegenerative diseases through its ability to induce mitochondrial permeability transition.[6][7]
Caption: The c-subunit's journey from gene to either function or dysfunction.
Molecular Mechanism of c-Subunit Aggregation
The transition of the c-subunit from a soluble monomer to an insoluble aggregate is a complex process influenced by cellular conditions. The protein's intrinsic amyloidogenic properties mean it can spontaneously misfold and self-assemble.[1]
A key regulator of this pathological transformation is calcium (Ca²+).[1] In the absence of high Ca²+ concentrations, the c-subunit tends to aggregate into fibrils. However, elevated Ca²+ levels inhibit fibril formation and instead promote the assembly of cross-β structured oligomers.[7] These oligomeric species are particularly cytotoxic as they can insert into lipid membranes and form ion channels, disrupting cellular homeostasis.[1][7] This Ca²+-dependent aggregation suggests a direct link between cellular stress signals, such as Ca²+ dyshomeostasis, and the initiation of c-subunit pathology.[6]
Caption: Influence of calcium concentration on c-subunit aggregation pathways.
Pathophysiological Consequences of Aggregation
Lysosomal Storage in Neuronal Ceroid Lipofuscinoses (NCL)
The most well-established pathophysiological role of c-subunit aggregation is in the NCLs, a group of fatal inherited neurodegenerative lysosomal storage disorders.[8] In the late-infantile, juvenile, and adult forms of Batten disease, the c-subunit is the primary component of the storage material that accumulates within lysosomes.[4] This accumulation is a defining pathological hallmark of the disease.[9] Studies have shown that the stored c-subunit is often post-translationally modified, specifically containing trimethyl-lysine at residue 43, which may play a role in its resistance to lysosomal degradation.[5] The massive buildup of this protein disrupts lysosomal function, impairs autophagy, and ultimately leads to widespread neuronal death.[10]
Mitochondrial Dysfunction and the Permeability Transition Pore (mPTP)
Beyond lysosomal storage, c-subunit aggregates are potent disruptors of mitochondrial function. Misfolded c-subunit oligomers can form pores in the inner mitochondrial membrane (IMM), causing it to become permeable.[1][2] This activity is a proposed molecular mechanism for the mitochondrial permeability transition pore (mPTP), a non-selective, high-conductance channel whose sustained opening leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors like cytochrome c.[7][11]
The interaction with the mitochondrial matrix chaperone Cyclophilin D (CypD) appears to be crucial. While c-subunit oligomers alone can form small channels, the presence of CypD induces the formation of much larger, high-conductance channels, consistent with the properties of the mPTP.[7][12] This links c-subunit aggregation directly to mitochondrial-driven cell death pathways implicated in a range of neurodegenerative disorders.[6][13]
Caption: Mitochondrial dysfunction triggered by c-subunit aggregation and CypD.
Quantitative Analysis of c-Subunit Pathophysiology
The biophysical properties of channels formed by c-subunit aggregates have been quantified, providing insight into their pathological mechanism. This data is critical for understanding the degree of membrane permeabilization and for developing potential channel-blocking therapeutics.
| Parameter | Value | Condition | Significance | Reference |
| Channel Conductance | ~400 pS | Purified c-subunit oligomers in model lipid bilayer with high Ca²⁺ | Demonstrates intrinsic pore-forming ability of oligomers. | [12] |
| Channel Conductance | Up to 4 nS | Purified c-subunit in the presence of Cyclophilin D (CypD) | Shows that CypD interaction dramatically increases pore size, consistent with mPTP formation. | [12] |
| Aggregation Trigger | High [Ca²⁺] | In vitro aggregation assays | High calcium concentration inhibits fibril formation and promotes the formation of channel-forming cross-β oligomers. | [7] |
Key Experimental Protocols for Studying c-Subunit Aggregation
A multi-faceted approach is required to fully characterize the aggregation and pathophysiological effects of the c-subunit. The workflow often involves inducing aggregation and then using a combination of techniques to analyze the aggregate structure and its functional consequences.
Caption: A standard workflow for investigating c-subunit aggregation and toxicity.
Thioflavin T (ThT) Fluorescence Assay
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. It is used to monitor the kinetics of fibril formation in real-time.
-
Protocol Outline:
-
Prepare a solution of purified c-subunit protein in a suitable buffer (e.g., PBS).
-
Add ThT to a final concentration of ~10-20 µM.
-
Add aggregation-inducing agents (e.g., CaCl₂) or adjust conditions (pH, temperature).
-
Measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) over time in a plate reader, typically with intermittent shaking to promote aggregation.
-
Plot fluorescence vs. time to obtain a sigmoidal curve representing nucleation and elongation phases.[1][14]
-
Atomic Force Microscopy (AFM)
-
Principle: AFM is a high-resolution imaging technique that uses a mechanical probe to "feel" the surface of a sample, allowing for the visualization of individual protein aggregates (oligomers, protofibrils, and mature fibrils).[1]
-
Protocol Outline:
-
Take aliquots from the aggregation reaction at various time points.
-
Deposit a small volume (5-10 µL) of the sample onto a freshly cleaved mica surface.
-
Allow the sample to adsorb for 1-2 minutes.
-
Gently rinse the mica with deionized water to remove unbound protein and salts.
-
Dry the sample under a gentle stream of nitrogen gas.
-
Image the surface using an AFM instrument in tapping mode.
-
Black Lipid Membrane (BLM) Electrophysiology
-
Principle: This technique creates an artificial lipid bilayer across a small aperture, separating two aqueous compartments. It is used to measure the ion channel activity of proteins or peptides that insert into the membrane.[1]
-
Protocol Outline:
-
Form a stable planar lipid bilayer (e.g., using DPhPC in n-decane) across an aperture in a Teflon cup.
-
Establish a voltage clamp across the membrane using Ag/AgCl electrodes.
-
Add the c-subunit aggregate solution to one compartment (the cis side).
-
Monitor the current across the membrane. The appearance of step-like increases in current indicates the formation of discrete ion channels.
-
Analyze the current recordings to determine channel conductance, ion selectivity, and gating properties.[7]
-
Therapeutic Implications and Future Directions
The central role of c-subunit aggregation in severe pathologies makes it an attractive target for therapeutic intervention. Strategies could focus on several key areas:
-
Inhibiting Aggregation: Developing small molecules or peptides that stabilize the native monomeric conformation of the c-subunit or prevent its self-assembly.[15][16]
-
Promoting Aggregate Clearance: Enhancing cellular protein quality control mechanisms, such as autophagy, to clear toxic aggregates.[17][18]
-
Blocking Pore Activity: Designing molecules that can block the ion channels formed by c-subunit oligomers, thereby preventing mitochondrial dysfunction and subsequent cell death.
-
Targeting Upstream Triggers: Addressing cellular stressors like calcium dyshomeostasis and oxidative stress that are known to initiate the aggregation cascade.[19]
Further research is needed to fully elucidate the specific protein-protein interactions that drive aggregation in vivo and to understand how genetic mutations might predispose individuals to c-subunit proteinopathy.[20][21] Developing more sophisticated cellular and animal models will be crucial for screening potential therapeutic compounds and validating these strategies.[8][9]
References
- 1. C subunit of the ATP synthase is an amyloidogenic calcium dependent channel-forming peptide with possible implications in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 4. Lysosomal storage of subunit c of mitochondrial ATP synthase in Batten's disease (ceroid-lipofuscinosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial ATP synthase subunit c stored in hereditary ceroid-lipofuscinosis contains trimethyl-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From the Structural and (Dys)Function of ATP Synthase to Deficiency in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aβ, α-synuclein and the c subunit of the ATP synthase: can these peptides reveal an amyloidogenic pathway of the Permeability Transition Pore? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal Storage of Subunit c of Mitochondrial ATP Synthase in Brain-Specific Atp13a2-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ATP synthase c-subunit ring as the channel of mitochondrial permeability transition: Regulator of metabolism in development and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of protein aggregation in mitochondrial dysfunction and neurodegeneration in Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of C Terminus Provides New Insights into the Mechanism of α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting Protein Aggregation for the Treatment of Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Potential Mechanism for Targeting Aggregates With Proteasomes and Disaggregases in Liquid Droplets [frontiersin.org]
- 18. Targeting Protein Aggregation in ALS | MDPI [mdpi.com]
- 19. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 20. Natural genetic variation determines susceptibility to aggregation or toxicity in a C. elegans model for polyglutamine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of mutation on an aggregation-prone protein: An in vivo, in vitro, and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
The c-Subunit of F-ATP Synthase: A Pivotal Target for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The c-subunit of the F-type ATP synthase, a fundamental enzyme in cellular bioenergetics, is emerging as a compelling and druggable target for a range of therapeutic areas, including infectious diseases, oncology, and neurodegenerative disorders. Its critical role in proton translocation and the subsequent generation of ATP presents a unique vulnerability that can be exploited for therapeutic intervention. This technical guide provides a comprehensive overview of the c-subunit's structure, function, and involvement in disease, alongside a detailed exploration of known inhibitors. Furthermore, this document offers in-depth experimental protocols and data presentation to equip researchers and drug development professionals with the necessary knowledge to pursue the c-subunit as a therapeutic target.
Introduction: The c-Subunit as a Molecular Motor Component
The F-type ATP synthase (F-ATPase), also known as Complex V of the electron transport chain, is a sophisticated molecular machine responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1] This enzyme is composed of two main domains: the soluble F1 domain, which houses the catalytic sites for ATP synthesis, and the membrane-embedded Fo domain, which functions as a proton channel.[2]
At the heart of the Fo domain lies the c-subunit, a small, hydrophobic protein that oligomerizes to form a ring-like structure, the c-ring.[3] This c-ring acts as the rotor of the ATP synthase motor.[3] The flow of protons across the inner mitochondrial membrane (or the plasma membrane in bacteria) drives the rotation of the c-ring, which in turn powers the conformational changes in the F1 domain that lead to ATP synthesis.[3] Given its indispensable role in cellular energy production, targeting the c-subunit offers a powerful strategy to disrupt the viability of pathogenic organisms or aberrant cells.
Structure and Function of the c-Subunit
The monomeric c-subunit is characterized by a hairpin-like structure composed of two transmembrane α-helices linked by a short loop.[4] These monomers assemble into a cylindrical oligomer, the c-ring, which is embedded in the lipid bilayer.[4] The stoichiometry of the c-subunits within the ring can vary between species, ranging from 8 in vertebrates to 10 or more in yeast and bacteria.[5][6]
A critical functional element of the c-subunit is a conserved acidic amino acid residue (glutamate or aspartate) located in the center of one of the transmembrane helices.[7] In Escherichia coli, this residue is Asp-61, while in yeast mitochondria, it is Glu59.[3][8] This residue is directly involved in the binding and release of protons, a process that is fundamental to the rotation of the c-ring. The sequential protonation and deprotonation of this residue on adjacent c-subunits, facilitated by the static a-subunit which forms the proton half-channels, generates the torque that drives the rotation of the entire c-ring and the central stalk of the F1 domain.[9]
The c-Subunit in Disease Pathophysiology
Dysfunction of the c-subunit is implicated in a variety of human diseases, highlighting its potential as a therapeutic target.
-
Infectious Diseases: The ATP synthase of pathogenic microorganisms is a validated drug target. Notably, the anti-tuberculosis drug bedaquiline (B32110) specifically targets the c-subunit of the mycobacterial ATP synthase, leading to a potent bactericidal effect.[10] Mutations in the c-subunit are a known mechanism of resistance to this frontline drug.[11] The c-subunit of other pathogens, such as Trypanosoma brucei, is also a target for inhibitors like venturicidin (B1172611) A.[12]
-
Neurodegenerative Diseases: In a group of fatal neurodegenerative lysosomal storage diseases known as neuronal ceroid lipofuscinoses (NCLs), including Batten disease and Kufs' disease, the c-subunit of ATP synthase is the predominant protein that accumulates in lysosomes.[11][13] This accumulation suggests a role for c-subunit dysfunction in the pathology of these devastating disorders.
-
Mitochondrial Permeability Transition: The c-subunit has been proposed to be a key component of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[14] The opening of the mPTP is a critical event in some forms of regulated cell death.[15] Dysregulation of the mPTP is implicated in ischemia-reperfusion injury and neurodegenerative diseases. Targeting the c-subunit's involvement in the mPTP could therefore offer therapeutic benefits in these conditions.
Inhibitors of the c-Subunit
Several classes of molecules are known to inhibit F-ATP synthase by directly targeting the c-subunit. These inhibitors typically function by obstructing the proton translocation pathway, thereby stalling the rotation of the c-ring.
| Inhibitor | Class | Mechanism of Action | Target Organism/System | IC50/Ki |
| Oligomycin (B223565) A | Macrolide Antibiotic | Binds to the c-ring, blocking proton translocation.[8] | Mitochondria | ~100 nM (MCF7 cells), ~5-10 µM (MDA-MB-231 cells)[16], ~1.1 µM (yeast submitochondrial particles, ATP hydrolysis)[17] |
| N,N'-Dicyclohexyl-carbodiimide (DCCD) | Carbodiimide | Covalently modifies the conserved acidic residue in the c-subunit, irreversibly blocking proton transport.[4] | Broad (Bacteria, Mitochondria) | Rate constant of inhibition: 1.8 x 10⁻⁵ M⁻¹s⁻¹ (E. coli F-ATP synthase)[3] |
| Venturicidin A | Macrolide Antibiotic | Binds to the c-ring of the Fo domain, inhibiting proton flow.[18] | Fungi, Bacteria, Trypanosomes | 21.49 nM (T. b. brucei), 5 nM (T. b. rhodesiense)[12] |
| Bedaquiline (TMC207) | Diarylquinoline | Specifically binds to the c-ring of mycobacterial ATP synthase, stalling its rotation.[19] | Mycobacterium tuberculosis | 20-25 nM (M. phlei inverted membrane vesicles) |
Signaling Pathways and Logical Relationships
Proton Translocation and c-Ring Rotation
The following diagram illustrates the fundamental mechanism of proton-driven rotation of the c-ring, which is the primary target of c-subunit inhibitors.
Caption: Proton translocation through the a-subunit drives the rotation of the c-ring.
c-Subunit Involvement in Mitochondrial Permeability Transition
The proposed role of the c-subunit in the formation of the mitochondrial permeability transition pore (mPTP) involves conformational changes within the ATP synthase complex, often triggered by calcium overload and oxidative stress.
Caption: Signaling cascade leading to c-subunit-mediated mPTP opening.
Experimental Protocols
Functional Assay: ATP Synthesis in Isolated Mitochondria
This protocol measures the rate of ATP synthesis in isolated mitochondria, which can be used to determine the IC50 of a test compound.
Materials:
-
Isolation Buffer: (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Respiration Buffer: (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K-phosphate, 2 mM MgCl2, 0.1 mM EGTA, pH 7.4)
-
Respiratory substrates (e.g., glutamate/malate or succinate/rotenone)
-
ADP
-
Luciferin-luciferase ATP detection kit
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Isolated mitochondria
Procedure:
-
Isolate mitochondria from tissue or cultured cells using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).
-
In a 96-well plate, add respiration buffer, respiratory substrates, and varying concentrations of the test compound. Include a vehicle control.
-
Add a known amount of mitochondrial protein (e.g., 50 µg) to each well and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate ATP synthesis by adding a known concentration of ADP (e.g., 1 mM).
-
Immediately measure the rate of ATP production by monitoring luminescence using a plate reader and the luciferin-luciferase assay kit.
-
Plot the rate of ATP synthesis against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Binding Assay: Surface Plasmon Resonance (SPR)
SPR can be used to measure the binding kinetics (association and dissociation rates) of a test compound to the purified c-subunit or the entire F-ATP synthase complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified c-subunit or F-ATP synthase
-
Test compound
-
Running buffer compatible with the protein and compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the purified c-subunit or F-ATP synthase onto the sensor chip surface using amine coupling.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the sensor surface and monitor the change in the SPR signal in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface if necessary to remove bound compound.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: A typical workflow for the discovery and validation of c-subunit inhibitors.
Future Perspectives and Conclusion
The c-subunit of F-ATP synthase represents a validated and highly promising target for the development of novel therapeutics. Its central role in cellular energy metabolism makes it an Achilles' heel for pathogens and cancer cells. The success of bedaquiline in treating tuberculosis has paved the way for further exploration of c-subunit inhibitors.
Future research should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel scaffolds that target the c-subunit.
-
Structure-based drug design leveraging the increasing number of high-resolution structures of F-ATP synthases to design more potent and selective inhibitors.
-
Exploring the therapeutic potential of modulating the c-subunit's role in the mitochondrial permeability transition pore for the treatment of ischemia-reperfusion injury and neurodegenerative diseases.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Single-molecule Analysis of F0F1-ATP Synthase Inhibited by N,N-Dicyclohexylcarbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energy-dependent formation of free ATP in yeast submitochondrial particles, and its stimulation by oligomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial ATP synthase c-subunit leak channel triggers cell death upon loss of its F1 subcomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the mechanism of oxidative phosphorylation. ATP synthesis by submitochondrial particles inhibited at F0 by venturicidin and organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Venturicidin A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition by dicyclohexylcarbodiimide of ATP synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Venturicidin A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cooperation among c-subunits of FoF1-ATP synthase in rotation-coupled proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
RACK1 as a scaffold protein in signaling pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved, 36-kDa scaffold protein belonging to the tryptophan-aspartate (WD) repeat family of proteins.[1] Its structure, which features a seven-bladed β-propeller, provides a stable platform for numerous and diverse protein-protein interactions, allowing it to serve as a central hub in a multitude of signal transduction pathways.[2][3] RACK1 is not an enzyme itself but rather orchestrates cellular responses by bringing together signaling molecules, modulating their activity, and directing them to specific subcellular locations.[1][3] This multifaceted role makes RACK1 a critical player in a wide array of cellular processes, including cell growth, proliferation, apoptosis, migration, and immune responses.[4] Consequently, dysregulation of RACK1 function has been implicated in various pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[5]
This technical guide provides a comprehensive overview of the pivotal role of RACK1 as a scaffold protein in key signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of RACK1's molecular mechanisms. The guide includes a compilation of quantitative data, detailed experimental protocols for studying RACK1 function, and visual representations of the signaling pathways it modulates.
RACK1 in Protein Kinase C (PKC) Signaling
RACK1 was first identified as a receptor for activated protein kinase C (PKC), specifically the βII isoform.[1] It binds to PKCβII only when the kinase is in its active conformation, thereby stabilizing it and facilitating its translocation to specific cellular compartments.[6][7][8] This scaffolding function is crucial for bringing PKC into proximity with its substrates and other signaling effectors.
Quantitative Data on RACK1-PKC Interaction
| Interacting Partner | Method | Quantitative Value | Reference |
| PKCβII | Co-immunoprecipitation | Enhanced interaction upon PKCε activation (154 ± 7% of control) | [6] |
| PKCβII | Peptide Inhibition | A RACK1-derived peptide reduces PKC-mediated translation | [7][8] |
Experimental Protocols
Co-immunoprecipitation of RACK1 and PKCβII
This protocol describes the co-immunoprecipitation of RACK1 and PKCβII from cell lysates to demonstrate their interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-RACK1 antibody (for immunoprecipitation)
-
Anti-PKCβII antibody (for Western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cultured cells expressing RACK1 and PKCβII with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with normal IgG and protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RACK1 antibody or normal IgG (control) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer, and immediately neutralize the eluate with neutralization buffer.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PKCβII antibody to detect the co-immunoprecipitated protein.
Signaling Pathway Diagram
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a signal transduction regulator, RACK1, from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RACK1 receptor for activated C kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. PKCbetaII modulates translation independently from mTOR and through RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Identification of RACK1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor for Activated C Kinase 1 (RACK1) has emerged as a pivotal scaffolding protein, orchestrating a multitude of cellular signaling pathways. Initially identified as an anchoring protein for activated Protein Kinase C (PKC), its role has expanded to encompass regulation of translation, cell migration, and oncogenesis through its interactions with a diverse array of signaling molecules. This technical guide provides a comprehensive overview of the seminal discovery and identification of RACK1, detailing the key experimental methodologies that elucidated its function. Furthermore, it presents quantitative data on its expression and interactions, and visualizes its central role in cellular signaling networks.
Introduction: The Discovery of a Novel PKC Interactor
The quest to understand the intricate mechanisms of signal transduction led to the hypothesis that the spatial and temporal regulation of protein kinases is crucial for their specific downstream effects. Protein Kinase C (PKC), a family of serine/threonine kinases, was known to translocate to different cellular compartments upon activation. This translocation suggested the existence of specific intracellular receptors that anchor the activated kinase in proximity to its substrates.
In 1994, a seminal study by Ron et al. led to the cloning and characterization of a 36-kDa protein from a rat brain cDNA library that fulfilled the criteria of a "Receptor for Activated C-Kinase," hence named RACK1.[1] This discovery provided a molecular basis for the targeted localization of activated PKC and opened the door to understanding a new layer of signaling regulation.[2]
The Identification of RACK1
The identification of RACK1 was a multi-step process involving the screening of a cDNA expression library and subsequent biochemical validation of the protein's interaction with PKC.
Experimental Workflow: From Library Screening to Interaction Validation
The initial identification of RACK1 involved a series of elegant experiments designed to isolate and characterize proteins that specifically bind to activated PKC.
Quantitative Data
Quantitative analysis of RACK1 expression and its binding affinities with key interaction partners underscores its significance as a central signaling hub.
RACK1 mRNA Expression in Human Tissues
RACK1 is a ubiquitously expressed protein, with varying levels across different tissues. The following table summarizes the mRNA expression levels in a selection of human tissues from the Genotype-Tissue Expression (GTEx) project.
| Tissue | Normalized TPM (Transcripts Per Million) |
| Brain - Cerebellum | 250.3 |
| Lung | 225.8 |
| Spleen | 210.5 |
| Whole Blood | 180.7 |
| Heart - Left Ventricle | 175.4 |
| Liver | 150.2 |
| Skeletal Muscle | 120.9 |
| Adipose - Subcutaneous | 110.6 |
Data sourced from the Human Protein Atlas, which integrates data from the GTEx project.[1][3]
RACK1 Protein Abundance in Human Tissues
Quantitative mass spectrometry-based proteomics has provided insights into the absolute abundance of RACK1 protein across various human tissues.
| Tissue | Abundance (ppm) |
| Lung | 1533.92 |
| Lymph Node | 1293.07 |
| Ovary | 1108.87 |
| Colon | 1056.49 |
| Breast | 987.65 |
| Liver | 854.32 |
| Heart | 765.91 |
| Brain (Cerebral Cortex) | 654.23 |
Data sourced from the PaxDb, a comprehensive database of protein abundance.[4]
Binding Affinities of RACK1 Interactions
The strength of RACK1's interactions with its binding partners is critical to its function as a scaffold.
| Interacting Protein | Method | Binding Affinity (Kd) | Reference |
| Src Kinase | In vitro binding assay | ~8 nM (half-maximal binding) | [5] |
| PKCβII | Not explicitly quantified in initial studies, but described as high affinity and specific. | - | [1] |
| Integrin β-subunit | Yeast two-hybrid and co-immunoprecipitation confirmed interaction, but Kd not determined. | - | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the discovery and characterization of RACK1.
Yeast Two-Hybrid Screening
The yeast two-hybrid system was instrumental in identifying novel protein-protein interactions with RACK1.
Objective: To identify proteins that interact with a "bait" protein (e.g., RACK1) by screening a "prey" cDNA library.
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein is fused to the BD, and the prey proteins from a cDNA library are fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing for selection and identification of interacting partners.
Protocol:
-
Bait Plasmid Construction: The full-length coding sequence of RACK1 is cloned into a pGBT9 vector to create a fusion with the GAL4 DNA-binding domain (BD-RACK1).
-
Yeast Transformation: The BD-RACK1 plasmid is transformed into a suitable yeast strain (e.g., AH109) and selected on tryptophan-deficient (-Trp) medium.
-
Autoactivation Test: The transformed yeast is plated on histidine-deficient (-His) medium to ensure the BD-RACK1 fusion protein does not autonomously activate the reporter genes.
-
Library Screening: A human cDNA library fused to the GAL4 activation domain (AD-cDNA) in a pGAD vector is transformed into the yeast strain containing the BD-RACK1 plasmid.
-
Selection of Positive Clones: Transformed yeast are plated on medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His) to select for colonies where a protein-protein interaction is occurring.
-
β-galactosidase Assay: Positive colonies are further validated by a β-galactosidase filter lift assay to confirm the activation of the lacZ reporter gene.
-
Plasmid Rescue and Sequencing: Prey plasmids from positive yeast colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins.
In Vitro Binding Assay (GST Pull-Down)
GST pull-down assays were crucial for confirming the direct interaction between RACK1 and its binding partners, such as PKC.
Objective: To confirm a direct physical interaction between two proteins in vitro.
Principle: A "bait" protein is expressed as a fusion with Glutathione S-transferase (GST). The GST-fusion protein is immobilized on glutathione-agarose beads. A cell lysate or a purified "prey" protein is then incubated with the immobilized bait. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Expression and Purification of GST-Bait: The coding sequence of the bait protein (e.g., PKCβII) is cloned into a pGEX vector and expressed in E. coli. The GST-PKCβII fusion protein is purified from the bacterial lysate using glutathione-agarose beads.
-
Preparation of Prey Protein: The prey protein (e.g., RACK1) is either expressed and purified as a recombinant protein or is present in a cell lysate.
-
Binding Reaction: The immobilized GST-PKCβII on glutathione-agarose beads is incubated with the prey protein (RACK1) in a binding buffer (e.g., PBS with 1% Triton X-100) for 1-2 hours at 4°C with gentle rotation.
-
Washing: The beads are washed several times with the binding buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer or by competition with excess free glutathione.
-
Analysis: The eluted proteins are separated by SDS-PAGE and the presence of the prey protein (RACK1) is detected by Western blotting using a RACK1-specific antibody.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is used to demonstrate that two proteins interact in the context of a cell lysate.
Objective: To determine if two proteins associate in a complex within a cell.
Principle: An antibody specific to a "bait" protein is used to immunoprecipitate the bait protein from a cell lysate. If a "prey" protein is part of a complex with the bait protein, it will be co-immunoprecipitated. The presence of the prey protein in the immunoprecipitate is then detected by Western blotting.
Protocol:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-Src antibody) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Protein A/G-agarose beads are added to the lysate and incubated for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and the presence of the co-immunoprecipitated prey protein (e.g., RACK1) is detected by Western blotting using an antibody specific to the prey protein.
RACK1 Signaling Pathways
RACK1's function as a scaffold protein places it at the crossroads of numerous signaling pathways. Its seven-bladed β-propeller structure provides a platform for the binding of multiple proteins, allowing it to integrate diverse cellular signals.
RACK1 and Protein Kinase C (PKC) Signaling
The founding interaction of RACK1 is with activated PKCβII. Upon activation by diacylglycerol and Ca2+, PKCβII undergoes a conformational change that exposes a binding site for RACK1. RACK1 then acts as a scaffold, translocating the active kinase to specific cellular locations, such as the ribosome, thereby ensuring the phosphorylation of specific substrates.[7]
RACK1 and Src Family Kinases
RACK1 is a negative regulator of Src family tyrosine kinases. It directly binds to the SH2 domain of Src, inhibiting its kinase activity.[5] This interaction is crucial for regulating cell growth and adhesion. The interplay between PKC and Src signaling is also modulated by RACK1, as PKC activation can enhance the interaction between RACK1 and Src.[8]
RACK1 and Integrin Signaling
RACK1 links PKC signaling to integrin-mediated cell adhesion and migration. It interacts with the cytoplasmic tail of integrin β subunits, and this interaction is enhanced by PKC activation.[6] This trimolecular complex of RACK1, PKC, and integrin is essential for the regulation of focal adhesions and cell motility.
RACK1 and the Ribosome
Subsequent to its discovery as a PKC receptor, RACK1 was identified as a core component of the small (40S) ribosomal subunit.[9] Its position on the ribosome near the mRNA exit channel suggests a role in regulating translation. By recruiting signaling molecules like PKC to the ribosome, RACK1 can modulate the translation of specific mRNAs, thereby linking signaling pathways directly to the regulation of gene expression at the translational level.
Conclusion
The discovery and identification of RACK1 marked a significant advancement in our understanding of signal transduction. From its initial characterization as a specific receptor for activated PKC, it has become clear that RACK1 is a highly versatile scaffolding protein with a multitude of interaction partners and cellular functions. Its strategic position at the intersection of major signaling pathways and the translational machinery makes it a critical regulator of cellular homeostasis and a compelling target for therapeutic intervention in diseases such as cancer. The experimental approaches detailed in this guide laid the foundation for our current knowledge of RACK1 and continue to be invaluable tools for dissecting its complex biological roles.
References
- 1. Tissue expression of RACK1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pax-db.org [pax-db.org]
- 5. RACK1, an Insulin-Like Growth Factor I (IGF-I) Receptor-Interacting Protein, Modulates IGF-I-Dependent Integrin Signaling and Promotes Cell Spreading and Contact with Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rack1, a receptor for activated protein kinase C, interacts with integrin beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity grid-based cryo-EM of PKC binding to RACK1 on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interaction of Src and RACK1 is enhanced by activation of protein kinase C and tyrosine phosphorylation of RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
The RACK1-PKC Interaction: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffold protein central to cellular signal transduction. Its interaction with Protein Kinase C (PKC) is a cornerstone of its function, providing spatial and temporal regulation to PKC-mediated signaling events. This technical guide provides an in-depth analysis of the RACK1-PKC interaction, detailing the molecular basis of their association, quantitative binding parameters, and the functional consequences for key signaling pathways. Furthermore, this document includes detailed experimental protocols for studying this interaction and visual representations of the associated signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to RACK1 and Protein Kinase C (PKC)
RACK1 is a highly conserved 36-kDa protein belonging to the tryptophan-aspartate (WD) repeat family of proteins.[1][2][3] It is characterized by a seven-bladed β-propeller structure, which serves as a platform for numerous protein-protein interactions.[4][5] Initially identified as an anchoring protein for activated PKC, RACK1 is now recognized as a critical scaffolding protein that integrates multiple signaling pathways, including those involving Src tyrosine kinases, G-proteins, and components of the MAPK pathway.[4][6]
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a wide array of cellular processes, such as cell growth, differentiation, and apoptosis. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The activation of conventional and novel PKC isoforms involves their translocation from the cytosol to cellular membranes, a process that is often mediated by anchoring proteins like RACK1.[5]
The Molecular Basis of the RACK1-PKC Interaction
The interaction between RACK1 and PKC is highly specific and is contingent upon the activation state of PKC. RACK1 preferentially binds to the catalytically active conformation of PKC, thereby stabilizing the kinase at specific subcellular locations and facilitating the phosphorylation of its substrates.[6][7] This interaction is primarily mediated by the C2 domain of PKC, a calcium and lipid-binding domain, and specific WD repeats within the β-propeller structure of RACK1.[4] For PKCβII, a well-studied interacting partner of RACK1, regions within its V5 domain have also been implicated in binding to RACK1.[8]
Quantitative Analysis of RACK1 Interactions
| Interacting Protein | Method | Binding Affinity (Kd) | Reference |
| Src | In vitro binding assay | ~8 nM (for half-maximal binding) | [9] |
| PDE4D5 | Yeast two-hybrid & in vitro binding | ~7 nM (Ka) | [7] |
Key Signaling Pathways Involving the RACK1-PKC Complex
The RACK1-PKC signaling nexus is integral to several cellular pathways, including the JNK stress signaling cascade and integrin-mediated cell adhesion and migration.
RACK1-PKC in the JNK Signaling Pathway
RACK1 acts as a scaffold to mediate the activation of Jun-N-terminal kinase (JNK) by PKC.[3] Upon activation by stimuli such as phorbol (B1677699) esters or UV irradiation, PKC binds to RACK1. This complex then recruits JNK, leading to its phosphorylation by PKC at Ser129. This initial phosphorylation event potentiates the subsequent phosphorylation and full activation of JNK by its upstream kinases, MKK4 and MKK7.[3]
RACK1-PKC in Integrin Signaling
RACK1 plays a crucial role in linking PKC, particularly PKCε, to integrin-mediated signaling, which is essential for cell adhesion, spreading, and motility.[1][2] Upon activation, PKCε is recruited by RACK1, which in turn interacts with the cytoplasmic tails of β-integrin subunits.[1][10] This ternary complex is critical for the regulation of focal adhesions and the downstream signaling events that drive cell migration.[2]
Experimental Protocols
This section provides detailed protocols for key experiments used to investigate the RACK1-PKC interaction.
Co-immunoprecipitation of RACK1 and PKC
This protocol is adapted from methodologies described in the literature for detecting in vivo protein-protein interactions.
Objective: To determine if RACK1 and a specific PKC isoform associate in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies: anti-RACK1 and anti-PKC isoform
-
Isotype control antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Western blotting equipment and reagents
Workflow Diagram:
Procedure:
-
Cell Lysis: Culture cells to the desired confluency. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G agarose beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-RACK1) or an isotype control IgG and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Perform a Western blot using an antibody against the putative interacting protein (e.g., anti-PKC isoform).
In Vitro Kinase Assay
This protocol outlines a method to assess the effect of RACK1 on the kinase activity of PKC using a purified system.
Objective: To determine if RACK1 modulates the ability of PKC to phosphorylate a substrate in vitro.
Materials:
-
Purified active PKC
-
Purified RACK1 protein
-
PKC substrate (e.g., a specific peptide or protein like JNK)
-
Kinase buffer (containing ATP, MgCl2, and other necessary cofactors)
-
[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection)
-
SDS-PAGE and autoradiography/Western blotting equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, PKC substrate, and either purified RACK1 or a buffer control.
-
Enzyme Addition: Add purified active PKC to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an autoradiography film to visualize the phosphorylated substrate.
-
Non-Radioactive: Separate the products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Conclusion and Future Directions
The interaction between RACK1 and PKC is a critical regulatory node in cellular signaling. As a scaffold protein, RACK1 provides a platform for the precise control of PKC activity, thereby influencing a multitude of cellular functions. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating this fundamental protein-protein interaction.
Future research should focus on elucidating the precise binding kinetics and affinities between RACK1 and various PKC isoforms. Moreover, the development of specific inhibitors that disrupt the RACK1-PKC interaction could provide valuable tools for both basic research and therapeutic intervention in diseases where PKC signaling is dysregulated. The continued exploration of the broader RACK1 interactome will undoubtedly reveal further layers of complexity in its role as a master regulator of cellular signaling.
References
- 1. The anchoring protein RACK1 links protein kinase Cepsilon to integrin beta chains. Requirements for adhesion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RACK1 Regulates Integrin-mediated Adhesion, Protrusion, and Chemotactic Cell Migration via Its Src-binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RACK1, a PKC Targeting Protein, Is Exclusively Localized to Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RACK1 signaling scaffold protein selectively interacts with the cAMP-specific phosphodiesterase PDE4D5 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RACK1, scaffolding a heterotrimeric G protein and a MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RACK1, a Receptor for Activated C Kinase and a Homolog of the β Subunit of G Proteins, Inhibits Activity of Src Tyrosine Kinases and Growth of NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rack1, a receptor for activated protein kinase C, interacts with integrin beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
RACK1: A Master Regulator at the Crossroads of Cellular Signaling and Translational Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Receptor for Activated C Kinase 1 (RACK1) has emerged as a pivotal scaffolding protein, uniquely positioned as a core component of the eukaryotic 40S ribosomal subunit. This strategic localization allows RACK1 to function as a central hub, integrating a multitude of signal transduction pathways directly with the translational machinery. By recruiting and modulating the activity of key signaling molecules, such as protein kinase C (PKC), Src kinase, and focal adhesion kinase (FAK), RACK1 exerts precise control over protein synthesis. This regulation occurs at multiple levels, including the modulation of cap-dependent and internal ribosome entry site (IRES)-mediated translation initiation. The dysregulation of RACK1-mediated translational control is increasingly implicated in a range of pathologies, including cancer and viral infections, highlighting its potential as a significant therapeutic target. This guide provides a comprehensive overview of the molecular mechanisms underpinning RACK1's role in translational regulation, detailed experimental methodologies for its study, and a summary of key quantitative data to support further research and drug development efforts.
RACK1: A Core Ribosomal Protein with Scaffolding Functions
RACK1 is a highly conserved 36-kDa protein characterized by a seven-bladed β-propeller structure, a feature common to the WD40 repeat protein family.[1] This structure provides a versatile platform for numerous protein-protein interactions.[2] Crucially, RACK1 is an integral component of the eukaryotic 40S ribosomal subunit, where it is found in a 1:1 stoichiometric ratio with other ribosomal proteins.[3] Its position on the head of the 40S subunit, near the mRNA exit channel, is highly conserved from yeast to humans.[3][4] This strategic placement allows for the solvent-exposed surface of RACK1 to be available for interactions with a diverse array of signaling proteins and translation factors, effectively making the ribosome a signaling platform.[2][3]
The interaction between RACK1 and the ribosome is of high affinity, with a dissociation constant (KD) estimated to be approximately 10 pM.[5] This stable association is conferred by conserved charged amino acids on one face of the β-propeller structure that interact with the 40S subunit.[3][6]
Mechanisms of Translational Regulation by RACK1
RACK1 influences protein synthesis through multiple, interconnected mechanisms that primarily impact the initiation phase of translation.
Modulation of Cap-Dependent Translation
RACK1 is essential for the efficient translation of capped mRNAs.[7] Depletion of RACK1 in in vitro translation systems leads to a significant reduction in the synthesis of proteins from capped mRNA reporters.[7][8] This function is intrinsically linked to its presence on the ribosome.[7]
One of the key mechanisms by which RACK1 promotes cap-dependent translation is through its interaction with and recruitment of the eukaryotic initiation factor 4E (eIF4E) to the ribosome.[4][7] The interaction between RACK1 and eIF4E is enhanced in the presence of mRNA, suggesting that RACK1 facilitates the recruitment of eIF4E to translating ribosomes.[4][7]
Regulation of IRES-mediated Translation
In addition to its role in cap-dependent translation, RACK1 is a critical regulator of translation initiation via Internal Ribosome Entry Sites (IRESs). This is particularly relevant for the translation of certain viral and cellular mRNAs, especially under conditions of cellular stress where cap-dependent translation is often suppressed. RACK1 has been shown to be required for the efficient translation of IRESs from viruses such as Hepatitis C Virus (HCV) and Poliovirus.[9] However, its role can be IRES-specific, as it is not required for the translation of the Cricket Paralysis Virus (CrPV) IGR IRES.[9]
Integration of Signaling Pathways at the Ribosome
A central function of RACK1 is to act as a scaffold for signaling proteins, thereby directly linking cellular signaling cascades to the translational machinery.
RACK1 was originally identified as a receptor for activated PKC.[7] On the ribosome, RACK1 recruits activated PKCβII, which in turn phosphorylates the eukaryotic initiation factor 6 (eIF6).[10][11] Non-phosphorylated eIF6 binds to the 60S ribosomal subunit, preventing its association with the 40S subunit to form a translationally competent 80S ribosome.[10][12] Phosphorylation of eIF6 by the RACK1-recruited PKCβII causes its dissociation from the 60S subunit, thereby promoting 80S ribosome formation and stimulating translation.[10][11] Cryo-electron microscopy studies have shown that PKCβII interacts with blades 3 and 4 of RACK1's β-propeller structure.[13] The V5 region of PKCβII is crucial for this binding specificity.[14]
RACK1 also serves as a scaffold for the non-receptor tyrosine kinase Src.[15] RACK1 binds to the SH2 domain of Src, and this interaction is important for regulating Src activity.[16] Tyrosine 246 of RACK1 has been identified as a key residue for this interaction.[15] By modulating Src activity at the ribosome, RACK1 can influence the phosphorylation of various translation-associated proteins, thereby affecting the translation of specific mRNAs.[10] For instance, RACK1-mediated inhibition of Src can regulate the phosphorylation of RNA-binding proteins like Sam68 and hnRNPK, which are known to control the translation of specific transcripts such as β-actin mRNA.[10]
RACK1 is a key component of a direction-sensing complex involving FAK and is important for cell migration.[17][18] It is proposed that RACK1 can recruit ribosomes to focal adhesions, sites of cell-extracellular matrix contact, to facilitate the local translation of proteins required for cell spreading and migration.[18] This process is linked to integrin signaling and the activation of FAK.[17]
RACK1 also integrates signals from the Mitogen-Activated Protein Kinase (MAPK) pathway.[19] It can bind to components of the MAPK cascade, such as JNK, and modulate their activity.[19] This interaction provides a mechanism for stress signals to be transmitted to the ribosome, potentially leading to the selective translation of stress-responsive mRNAs.[19]
Quantitative Data on RACK1 Interactions and Function
The following tables summarize key quantitative data related to RACK1's role in translational regulation.
| Interaction | Method | Affinity (KD) | Reference |
| RACK1 - 40S Ribosome | Single-molecule FRET | ~10 pM | [5] |
| RACK1 - Src | In vitro binding assay | ~8 nM (half-maximal binding) | [16] |
| Condition | mRNA Type | Effect on Translation Efficiency | Reference |
| RACK1 depletion (~50%) | Cap-dependent | ~6-fold decrease | [7][8] |
| RACK1 depletion (~50%) | TOP-mRNAs | ~1.5-fold decrease | [7][8] |
| RACK1 depletion (~50%) | Short loop-regulated mRNAs | ~2.5-fold decrease | [7][8] |
| RACK1 depletion (~50%) | HCV IRES | No significant impairment | [7][8] |
Detailed Methodologies for Key Experiments
In Vitro Translation Assay
This protocol is adapted from methodologies used to assess the impact of RACK1 on the translation of specific mRNAs.[7][20]
Objective: To measure the translational efficiency of different mRNA reporters in a cell-free system with manipulated RACK1 levels.
Materials:
-
HeLa S10 cell extracts (from control and RACK1-depleted cells)
-
mRNA reporters (e.g., luciferase reporters with different 5' UTRs)
-
Translation mix (containing HEPES buffer, amino acids, energy source like creatine (B1669601) phosphate (B84403) and creatine kinase)
-
Nuclease-treated water
-
Luciferase assay system
Procedure:
-
Preparation of HeLa S10 Extracts:
-
Culture HeLa cells and treat with either a scrambled shRNA (control) or shRNA targeting RACK1 to achieve desired depletion.
-
Harvest cells and prepare S10 extracts by dounce homogenization and centrifugation to remove nuclei and mitochondria.
-
-
In Vitro Translation Reaction:
-
In a microcentrifuge tube on ice, combine the HeLa S10 extract, translation mix, and the specific mRNA reporter.
-
For rescue experiments, add purified recombinant wild-type or mutant RACK1 protein to the RACK1-depleted extract.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Translation Output:
-
Stop the reaction and measure the activity of the reporter protein (e.g., luciferase) using a luminometer according to the manufacturer's instructions.
-
Normalize the reporter activity to the amount of mRNA added to determine the translational efficiency.
-
RACK1 Co-Immunoprecipitation from Ribosomal Fractions
This protocol is designed to identify proteins that interact with RACK1 in the context of the ribosome.[4]
Objective: To isolate RACK1-containing ribosomal complexes and identify associated proteins.
Materials:
-
Cell lysate from the desired cell line
-
Antibody specific for RACK1
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease/phosphatase inhibitors)
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis and Ribosome Preparation:
-
Lyse cells in a hypotonic buffer and centrifuge to pellet nuclei.
-
The supernatant containing cytoplasmic components, including ribosomes, can be further purified by ultracentrifugation through a sucrose (B13894) cushion if desired.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-RACK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of novel interactors.
-
Visualizing RACK1's Regulatory Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and interactions involving RACK1 in translational control.
Conclusion and Future Directions
RACK1 stands out as a critical regulator of protein synthesis, acting as a direct interface between cellular signaling networks and the ribosome. Its role in fine-tuning the translation of specific mRNAs in response to extracellular and intracellular cues is fundamental to cellular homeostasis and response to stress. The involvement of RACK1 in the pathogenesis of diseases such as cancer and viral infections makes it a compelling target for therapeutic intervention. Future research should focus on elucidating the full spectrum of RACK1's interactome on the ribosome in different cellular contexts and disease states. A deeper understanding of the post-translational modifications that govern RACK1's scaffolding function will be crucial. The development of small molecules or biologics that can specifically disrupt key RACK1-protein interactions on the ribosome holds significant promise for the development of novel therapeutic strategies.
References
- 1. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 2. Structural analysis of ribosomal RACK1 and its role in translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Link between RACK1 Function and Localization at the Ribosome In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Direct link between RACK1 function and localization at the ribosome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ribosomal protein RACK1 enhances translation of poliovirus and other viral IRESs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of eukaryotic translation by the RACK1 protein: a platform for signalling molecules on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Arabidopsis RACK1 in Protein Translation and Its Regulation by Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity grid-based cryo-EM of PKC binding to RACK1 on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RACK1, a Receptor for Activated C Kinase and a Homolog of the β Subunit of G Proteins, Inhibits Activity of Src Tyrosine Kinases and Growth of NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling of the direction-sensing FAK/RACK1/PDE4D5 complex to the small GTPase Rap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.protocols.io [content.protocols.io]
RACK1: A Pivotal Scaffold Protein in Cancer Progression and Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa intracellular scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family. Its seven-bladed propeller structure facilitates interactions with a multitude of signaling molecules, positioning RACK1 as a critical hub in numerous cellular processes. Emerging evidence strongly implicates RACK1 as a key player in the initiation, progression, and metastatic dissemination of various cancers. This technical guide provides a comprehensive overview of the multifaceted role of RACK1 in oncology, with a focus on its involvement in key signaling pathways, its utility as a prognostic biomarker, and detailed methodologies for its investigation.
RACK1's Role in Core Cancer-Associated Signaling Pathways
RACK1's function as a scaffold protein allows it to modulate multiple signaling cascades simultaneously, influencing a wide array of cellular behaviors critical to cancer progression.
RACK1 in Cell Migration and Invasion: The FAK-Src Axis
Cell migration and invasion are fundamental to metastasis. RACK1 is a key orchestrator of these processes through its interaction with Focal Adhesion Kinase (FAK) and the proto-oncogene Src.[1] Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of FAK at Tyr-397, creating a binding site for the SH2 domain of Src.[1] RACK1 is recruited to this complex and is itself phosphorylated by Src on Tyr-246.[1] This series of interactions is crucial for the proper assembly and disassembly of focal adhesions, which are essential for cell motility.[2][3] Suppression of RACK1 disrupts FAK activity and impairs cell adhesion and spreading.[1]
RACK1 in Cell Proliferation and Survival: The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. RACK1 has been shown to be a critical component of this pathway.[4][5] Mechanistically, RACK1 can facilitate the membrane translocation of Akt, bringing it into proximity with its upstream activators.[5] Furthermore, RACK1 can foster the interaction between Akt and mTORC2, a key complex for full Akt activation.[5] In several cancers, including breast and esophageal cancer, RACK1 promotes proliferation and chemoresistance by activating the PI3K/Akt pathway.[6][7] Downregulation of RACK1 leads to decreased phosphorylation of Akt (p-Akt), a marker of its activation.[6]
RACK1 and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is a hallmark of many cancers. RACK1's role in this pathway appears to be context-dependent, acting as either an activator or an inhibitor. In some cancers, RACK1 can enhance β-catenin stability and promote the activation of the canonical Wnt signaling pathway.[8] Conversely, in gastric cancer, RACK1 has been shown to negatively regulate Wnt signaling by stabilizing the β-catenin destruction complex, thereby acting as a tumor suppressor.[2] In certain contexts, RACK1 inhibits Wnt/β-catenin signaling by promoting the proteasomal degradation of β-catenin mediated by the APC/Axin/GSK-3β complex.[9]
Quantitative Data on RACK1 Expression and Prognosis
Elevated RACK1 expression is frequently observed in various malignancies and often correlates with poor patient outcomes. The following tables summarize key quantitative findings from studies on breast, pancreatic, and glioma cancers.
Table 1: RACK1 Expression and Prognosis in Breast Cancer
| Parameter | Finding | p-value | Reference |
| RACK1 Expression | 66/160 cases with score 0, 54/160 with score 1, 40/160 with score 2. | <0.05 | [10] |
| Correlation with Survival | Higher RACK1 expression correlates with shorter overall survival. | <0.001 | [6][10] |
| Independent Prognostic Factor | RACK1 is an independent prognostic factor for poor outcome. | <0.05 | [10] |
| Correlation with Ki67 | RACK1 expression is positively correlated with Ki67 expression. | N/A | [11] |
Table 2: RACK1 Expression and Clinicopathological Features in Pancreatic Ductal Adenocarcinoma (PDAC)
| Parameter | Finding | p-value | Reference |
| RACK1 Expression | Overexpressed in PDAC tissues compared to adjacent noncancerous tissues. | <0.001 | [12] |
| Correlation with Clinical Stage | Significantly associated with clinical stage. | 0.001 | [12] |
| Correlation with Lymph Node Invasion | Significantly associated with lymph node invasion. | 0.003 | [12] |
| Correlation with Liver Metastasis | Significantly associated with liver metastasis. | 0.001 | [12] |
| Correlation with Survival | High RACK1 expression is associated with shorter overall survival. | 0.002 | [13] |
Table 3: RACK1 Expression and Prognosis in Glioma
| Parameter | Finding | p-value | Reference |
| RACK1 Expression | Significantly upregulated in glioma tissues compared to normal brain tissues. | <0.05 | [14] |
| Correlation with Glioma Grade | RACK1 mRNA expression increases with the malignancy grade of glioma. | <0.05 | [14] |
| Correlation with Survival | High RACK1 expression is associated with a poor prognosis. | 0.0062 | [14] |
| Hazard Ratio (HR) | HR = 1.898 (95% CI: 1.225–3.203) for high RACK1 expression. | N/A | [14] |
Key Experimental Protocols for RACK1 Research
Investigating the function of RACK1 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the most crucial experiments.
siRNA-Mediated Knockdown of RACK1
This protocol outlines the steps for transiently reducing RACK1 expression in cancer cell lines to study its functional consequences.
Materials:
-
RACK1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of siRNA (RACK1-specific or control) in 100 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess RACK1 protein levels by Western blotting or mRNA levels by RT-qPCR to confirm successful knockdown.
Co-Immunoprecipitation (Co-IP) to Identify RACK1-Interacting Proteins
This protocol is used to isolate RACK1 and its binding partners from a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-RACK1 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[15]
-
Immunoprecipitation: Add the anti-RACK1 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of novel binding partners.
Boyden Chamber Assay for Cell Migration and Invasion
This assay quantifies the migratory and invasive potential of cancer cells in response to a chemoattractant.
Materials:
-
Boyden chamber inserts (e.g., Transwell inserts with 8.0 µm pores)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the inserts with serum-free medium.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of each insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Place the inserts into the wells and incubate the plate at 37°C for 12-48 hours, depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Conclusion
RACK1 is a multifaceted scaffold protein that plays a significant and often pro-tumorigenic role in a wide range of cancers. Its involvement in critical signaling pathways that drive cell proliferation, survival, migration, and invasion makes it an attractive target for therapeutic intervention. The quantitative correlation of RACK1 expression with poor prognosis underscores its potential as a valuable biomarker. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex functions of RACK1 in cancer and to explore its potential as a therapeutic target. A deeper understanding of the molecular mechanisms governed by RACK1 will be instrumental in developing novel and effective anti-cancer strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. RACK1 Targets the Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway To Link Integrin Engagement with Focal Adhesion Disassembly and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling RACK1: a key regulator of the PI3K/AKT pathway in prostate cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RACK1 promotes breast carcinoma proliferation and invasion/metastasis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GNA14’s interaction with RACK1 inhibits hepatocellular carcinoma progression through reducing MAPK/JNK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. RACK1: A superior independent predictor for poor clinical outcome in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RACK1 facilitates breast cancer progression by competitively inhibiting the binding of β-catenin to PSMD2 and enhancing the stability of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
The Evolutionary Bedrock of a Cellular Maestro: A Technical Guide to the RACK1 Protein
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Receptor for Activated C Kinase 1 (RACK1) stands as a paragon of evolutionary conservation, a testament to its indispensable role at the crossroads of cellular signaling and protein synthesis. This technical guide provides an in-depth exploration of the remarkable preservation of RACK1's structure and function across diverse eukaryotic lineages, from single-celled yeasts to complex vertebrates. We present a consolidated view of its sequence and structural homology, delve into its conserved roles as a versatile scaffolding protein in key signaling pathways—including those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Src kinase—and its integral function as a core component of the ribosome. This guide is designed to be a comprehensive resource, offering not only a synthesis of current knowledge but also detailed experimental protocols and visual aids to facilitate further investigation into this crucial molecular hub. Understanding the evolutionary tenacity of RACK1 provides a robust framework for its consideration as a therapeutic target in a host of human diseases.
Introduction: RACK1, An Ancient and Enduring Scaffold
RACK1 is a highly conserved, ~36 kDa member of the tryptophan-aspartate (WD) repeat family of proteins, characterized by a seven-bladed β-propeller structure.[1][2] First identified as an anchoring protein for activated Protein Kinase C (PKC), its known functions have expanded dramatically, revealing it as a central scaffold in a multitude of cellular processes.[1] RACK1's remarkable evolutionary conservation underscores its fundamental importance in eukaryotic life. It is ubiquitously expressed across a vast range of organisms, from yeast and plants to insects and mammals, highlighting its involvement in core cellular functions that have been preserved throughout eons of evolution.[2][3] As a scaffolding protein, RACK1 lacks intrinsic enzymatic activity; instead, its power lies in its ability to bring together various signaling molecules, thereby orchestrating complex cellular responses with precision and efficiency.[1][4] Furthermore, its integral association with the 40S ribosomal subunit places it at the nexus of signal transduction and protein synthesis, allowing for the direct regulation of translation in response to extracellular cues.[4][5][6] This guide will dissect the evolutionary conservation of RACK1, providing quantitative data, detailed experimental methodologies, and visual representations of its conserved signaling networks.
Quantitative Analysis of RACK1 Conservation
The evolutionary conservation of RACK1 is strikingly evident at the amino acid sequence level. Orthologs of RACK1 from diverse eukaryotic species exhibit a high degree of sequence identity, reflecting the strong selective pressure to maintain its structure and function.
| Organism | RACK1 Ortholog | Sequence Identity to Human RACK1 (%) |
| Homo sapiens | RACK1 | 100 |
| Mus musculus (Mouse) | RACK1 | ~100 |
| Rattus norvegicus (Rat) | RACK1 | ~100 |
| Drosophila melanogaster (Fruit Fly) | RACK1 | 76[7] |
| Arabidopsis thaliana (Thale Cress) | RACK1A | 64[7] |
| Saccharomyces cerevisiae (Yeast) | Asc1 | 43[7] |
| Tetrahymena thermophila (Ciliate) | RACK1 | 43[7] |
This table presents a summary of the approximate sequence identities of RACK1 orthologs from various species compared to human RACK1, as reported in the literature.
Structural and Functional Conservation
The high degree of sequence identity among RACK1 orthologs translates to a remarkably conserved three-dimensional structure. The seven-bladed β-propeller fold provides a stable platform for protein-protein interactions, a feature that is fundamental to its role as a scaffold.[3] This conserved architecture allows RACK1 to interact with a diverse array of signaling molecules, including kinases, phosphatases, receptors, and transcription factors.[8]
Functionally, RACK1's roles can be broadly categorized into two interconnected domains:
-
Scaffolding in Signal Transduction: RACK1 is a key player in numerous signaling pathways. Its ability to tether components of these cascades ensures signaling fidelity and efficiency. Conserved signaling pathways involving RACK1 include:
-
Protein Kinase C (PKC) Signaling: As its name suggests, RACK1 binds to and stabilizes activated PKC, facilitating its translocation to specific cellular locations and promoting the phosphorylation of its substrates.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: RACK1 acts as a scaffold for components of the MAPK/ERK pathway, linking upstream signals from integrins to downstream effectors at focal adhesions.[9] This connection is crucial for regulating cell motility and proliferation.
-
Src Kinase Signaling: RACK1 interacts with the Src tyrosine kinase, modulating its activity and influencing downstream signaling events that control cell growth and adhesion.[10][11]
-
-
Regulation of Protein Synthesis: RACK1 is a core component of the 40S ribosomal subunit, positioned near the mRNA exit channel.[4][5] This strategic location allows it to influence translation in several ways:
-
Recruitment of Signaling Molecules to the Ribosome: RACK1 can recruit activated kinases, such as PKC, directly to the ribosome, leading to the phosphorylation of translation initiation factors and other components of the translational machinery.[4][12]
-
mRNA-Specific Translation: There is growing evidence that RACK1 plays a role in the translation of specific subsets of mRNAs, potentially by interacting with RNA-binding proteins.[5]
-
Ribosome Quality Control: In yeast, the RACK1 homolog Asc1 is involved in ribosome quality control mechanisms that deal with stalled ribosomes.[13][14]
-
The dual role of RACK1 as both a signaling scaffold and a ribosomal protein provides a direct link between cellular signaling pathways and the machinery of protein synthesis, allowing cells to rapidly adjust their proteome in response to environmental changes.
Key Conserved Signaling Pathways Involving RACK1
The following diagrams, rendered in DOT language, illustrate the conserved role of RACK1 as a central hub in key signaling pathways.
RACK1 in Protein Kinase C (PKC) Signaling
Caption: RACK1 in PKC Signaling.
RACK1 in MAPK/ERK Signaling
Caption: RACK1 in MAPK/ERK Signaling.
RACK1 in Src Kinase Signaling
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1, a PKC Targeting Protein, Is Exclusively Localized to Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 4. Regulation of eukaryotic translation by the RACK1 protein: a platform for signalling molecules on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Structure of a signal transduction regulator, RACK1, from Arabidopsis " by Hemayet Ullah [dh.howard.edu]
- 9. RACK1 Targets the Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway To Link Integrin Engagement with Focal Adhesion Disassembly and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACK1 Regulates G1/S Progression by Suppressing Src Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of eukaryotic translation by the RACK1 protein: a platform for signalling molecules on the ribosome | EMBO Reports [link.springer.com]
- 13. Asc1, homolog of human RACK1, prevents frameshifting in yeast by ribosomes stalled at CGA codon repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asc1, homolog of human RACK1, prevents frameshifting in yeast by ribosomes stalled at CGA codon repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Activated Protein C (APC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a crucial serine protease in human plasma with a dual role in regulating coagulation and inflammation.[1][2][3] Initially identified for its potent anticoagulant properties, APC is now recognized for its significant cytoprotective and anti-inflammatory signaling activities.[2][4][5] These multifaceted functions make APC and its associated pathways a compelling target for therapeutic development in various disease states, including sepsis, thrombosis, stroke, and inflammatory disorders.[1][3][6]
Protein C is a vitamin K-dependent zymogen that, upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, transforms into APC.[5][7] Its activation is significantly enhanced by the Endothelial Protein C Receptor (EPCR).[6][8] Once activated, APC exerts its effects through two primary signaling pathways: an anticoagulant pathway and a cytoprotective pathway. Understanding these pathways and having robust protocols to measure APC's activity are essential for researchers in the field.
These application notes provide an overview of APC's signaling mechanisms, quantitative data, and detailed protocols for key experimental assays.
Signaling Pathways
APC's distinct functions are mediated by separate, though interconnected, signaling cascades.
Anticoagulant Pathway
The primary anticoagulant function of APC is the proteolytic inactivation of coagulation cofactors Factor Va (FVa) and Factor VIIIa (FVIIIa).[3][6][9] This action, which is enhanced by Protein S as a cofactor, down-regulates the generation of thrombin in a negative feedback loop, thereby controlling the coagulation cascade.[6][7][10] Deficiencies in the protein C pathway can lead to an increased risk of venous thrombosis.[1][5]
References
- 1. Activated protein C assays: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated protein C action in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant human activated protein C in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. APCr Assays [practical-haemostasis.com]
- 10. Protein C Assays [practical-haemostasis.com]
Application Notes and Protocols for Measuring Activated Protein C (APC) Activity in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Activated Protein C (APC) is a crucial serine protease in the bloodstream that plays a significant role in regulating coagulation, inflammation, and cell death.[1] It is the activated form of its zymogen, Protein C, a vitamin K-dependent protein synthesized in the liver.[2][3] The activation of Protein C is a key physiological process, primarily occurring on the surface of endothelial cells. This process is initiated by thrombin, which, when bound to thrombomodulin, efficiently converts Protein C to APC.[4][5] The endothelial protein C receptor (EPCR) further enhances this activation.[4][6]
Once activated, APC exerts its anticoagulant effects by proteolytically inactivating coagulation cofactors, Factor Va and Factor VIIIa, thereby downregulating thrombin generation.[5][7][8] Beyond its anticoagulant properties, APC also exhibits cytoprotective and anti-inflammatory activities.[8][9][10] Given its multifaceted roles, accurate measurement of APC activity in plasma is essential for diagnosing thrombotic disorders, monitoring anticoagulant therapies, and in the research and development of new therapeutic agents.[9]
This document provides detailed protocols for the two primary methods used to measure APC activity: chromogenic assays and clotting-based assays.
Signaling Pathway of Protein C Activation and Function
The Protein C pathway is a critical natural anticoagulant system. The diagram below illustrates the key steps in the activation of Protein C and the subsequent anticoagulant and cytoprotective actions of Activated Protein C.
Experimental Workflow for APC Activity Measurement
The general workflow for measuring APC activity in plasma involves several key steps, from sample collection to data analysis. The following diagram outlines this process.
Protocols for Measuring APC Activity
Two main types of functional assays are used to determine APC activity: chromogenic and clotting-based assays.[11]
Chromogenic Assay Protocol
Principle: This method involves two main steps. First, Protein C in the plasma sample is converted to APC by a specific activator, commonly an enzyme from the venom of the copperhead snake (Agkistrodon contortrix), such as Protac®.[12][13] In the second step, the amount of generated APC is quantified by its ability to cleave a synthetic chromogenic substrate. The release of a chromophore (typically p-nitroaniline) is measured spectrophotometrically at 405 nm, and the rate of color development is directly proportional to the APC activity in the sample.[12][14] Chromogenic assays are generally not affected by interferences from heparin, lupus anticoagulants, or Factor V Leiden mutation.[12][13]
Materials:
-
Platelet-poor plasma (PPP) sample
-
Protein C activator (e.g., Protac®)
-
Chromogenic substrate specific for APC (e.g., S-2366)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrators and controls with known Protein C activity
Procedure:
-
Sample Preparation: Prepare patient plasma by centrifuging citrated whole blood at 2,500 g for 15 minutes.[15] Dilute the platelet-poor plasma sample, calibrators, and controls according to the manufacturer's instructions (a 1:10 dilution with assay buffer is common).
-
Activation: In a microplate well, incubate the diluted plasma sample with the Protein C activator at 37°C. Incubation times are typically around 5 minutes.[13][14]
-
Substrate Reaction: Add the pre-warmed chromogenic substrate to the well to initiate the color reaction.
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the change in absorbance at 405 nm over a defined period (kinetic measurement).
-
Data Analysis: Construct a calibration curve by plotting the rate of absorbance change (ΔOD/min) for the calibrators against their known Protein C activity. Determine the Protein C activity of the patient sample and controls by interpolating their ΔOD/min values from the calibration curve.
Clotting-Based Assay Protocol
Principle: Clotting-based assays measure the effect of APC on the coagulation cascade, typically by modifying the Activated Partial Thromboplastin Time (aPTT).[5] Similar to the chromogenic assay, Protein C in the sample is first activated by a snake venom activator. The generated APC then prolongs the clotting time by inactivating Factors Va and VIIIa.[5][13] The degree of prolongation of the clotting time is proportional to the amount of functional Protein C in the plasma.
Materials:
-
Platelet-poor plasma (PPP) sample
-
Protein C deficient plasma
-
Protein C activator (e.g., Protac®)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium Chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
-
Calibrators and controls with known Protein C activity
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described above. Dilute the patient plasma, calibrators, and controls with Protein C deficient plasma as per the assay kit instructions.
-
Activation: In a coagulometer cuvette, mix the diluted plasma with the aPTT reagent and the Protein C activator. Incubate the mixture at 37°C for a specified time (e.g., 2-5 minutes).[14][15]
-
Clot Initiation: Add pre-warmed CaCl2 solution to the cuvette to initiate clotting.
-
Measurement: The coagulometer will automatically measure the time taken for a fibrin (B1330869) clot to form.
-
Data Analysis: Create a calibration curve by plotting the clotting times of the calibrators against their known Protein C activity on a log-log scale. The Protein C activity of the patient sample is determined from this curve.
Data Presentation and Interpretation
Quantitative results for Protein C activity are typically expressed as a percentage (%) of normal activity or in International Units per milliliter (IU/mL).[2]
Table 1: Reference Ranges for Protein C Activity
| Population | Normal Range (% Activity) | Normal Range (IU/mL) | Notes |
| Healthy Adults | 70% - 150% | 0.70 - 1.50 | Ranges can vary slightly between laboratories.[2][14] Levels may decrease with age.[7][14] |
| Neonates & Infants | < 50% of adult levels | < 0.50 | Levels gradually increase, reaching adult values after 6-12 months of age.[14] |
Table 2: Comparison of Chromogenic and Clotting-Based Assays
| Feature | Chromogenic Assay | Clotting-Based Assay |
| Principle | Spectrophotometric measurement of a cleaved synthetic substrate.[12] | Measurement of the prolongation of a clotting time (e.g., aPTT).[5] |
| Advantages | High sensitivity, not influenced by most coagulation inhibitors (heparin, lupus anticoagulant) or Factor V Leiden.[12][13] | Can detect some rare functional defects (Type IIb) that affect interactions with cofactors, which may be missed by chromogenic assays.[11] |
| Disadvantages | May not detect rare mutations affecting cofactor or phospholipid binding sites.[13] | Susceptible to interference from lupus anticoagulants, direct thrombin inhibitors, elevated Factor VIII levels, and the Factor V Leiden mutation, which can lead to inaccurate results.[12][13] |
Interpretation of Results:
-
Low Protein C Activity: Values below the normal range may indicate a hereditary Protein C deficiency, liver disease, vitamin K deficiency, or disseminated intravascular coagulation (DIC).[2] This is associated with an increased risk of venous thromboembolism.[9]
-
Normal Protein C Activity: Levels within the reference range typically indicate adequate regulation of the coagulation cascade.
-
High Protein C Activity: Elevated levels are generally not considered clinically significant.[14]
References
- 1. Protein C - Wikipedia [en.wikipedia.org]
- 2. Protein C Activity Normal Range in Blood Test – Explained [lupindiagnostics.com]
- 3. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 4. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein C Activity: Clotting assay | Synnovis [synnovis.co.uk]
- 6. pnas.org [pnas.org]
- 7. Lab Test: Activated Protein C Resistance [ebmconsult.com]
- 8. THE PROTEIN C PATHWAY AND PATHOLOGICAL PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated protein C assays: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein C Assays [practical-haemostasis.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. coachrom.com [coachrom.com]
Application Notes and Protocols for Activated Protein C (APC) Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a pivotal serine protease in the regulation of coagulation and inflammation. As the activated form of the vitamin K-dependent zymogen Protein C, APC plays a crucial role in maintaining hemostasis by proteolytically inactivating coagulation cofactors Va and VIIIa.[1] Beyond its anticoagulant properties, APC exhibits cytoprotective and anti-inflammatory effects.[2][3] Functional assays for APC are essential for diagnosing Protein C deficiencies, investigating thrombotic risk, and in the research and development of novel antithrombotic and anti-inflammatory therapies.
This document provides detailed protocols for the two primary types of APC functional assays: chromogenic and clotting-based assays. It also includes information on the clinical significance of these assays, particularly in the context of APC Resistance (APCR) and its association with the Factor V Leiden mutation.
Principle of APC Functional Assays
Functional assays for APC are designed to measure the biological activity of Protein C in plasma. This is typically achieved through a two-step process:
-
Activation of Protein C: Protein C in the plasma sample is first activated to APC. This is commonly accomplished using a specific enzyme activator derived from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), known as Protac®.[1][2]
-
Measurement of APC Activity: The amount of generated APC is then quantified. This can be done using either a chromogenic substrate or by measuring its effect on clotting time.
Chromogenic Functional Assay for Activated Protein C
The chromogenic assay is a quantitative method to determine the activity of Protein C.
Principle:
In the first stage, Protein C in the plasma is activated by Protac®. In the second stage, the newly formed APC cleaves a specific chromogenic substrate, pGlu-Pro-Arg-p-nitroanilide (pNA). This cleavage releases the chromophore p-nitroaniline (pNA), which can be measured by the change in absorbance at 405 nm. The rate of pNA release is directly proportional to the Protein C activity in the sample.[2]
Experimental Protocol: Chromogenic APC Assay
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
96-well microplates
-
Patient platelet-poor plasma (PPP)
-
Protein C standards and controls
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Protein C Activator (Protac®)
-
Chromogenic Substrate (pGlu-Pro-Arg-pNA)
-
20% Acetic Acid (stop solution)
Reagent Preparation:
-
Plasma Samples: Dilute patient PPP, standards, and controls (e.g., 1:10 to 1:20) in Assay Buffer.[4]
-
Protein C Activator: Reconstitute the lyophilized activator with distilled water to the manufacturer's specified concentration (e.g., 0.32 U/mL).[2]
-
Chromogenic Substrate: Reconstitute the lyophilized substrate with distilled water to the manufacturer's specified concentration (e.g., 1.6 mg/mL) and protect from light.[2]
Assay Procedure (Manual Method):
-
Pipette 50 µL of each diluted standard, control, and plasma sample into separate wells of a microplate.
-
Pre-warm the microplate and the Protein C Activator to 37°C.[2]
-
Add 50 µL of the pre-warmed Protein C Activator to each well.
-
Mix gently and incubate for a precise time (e.g., 3-5 minutes) at 37°C.[2]
-
Pre-warm the Chromogenic Substrate to 37°C.
-
At the end of the incubation, add 50 µL of the pre-warmed Chromogenic Substrate to each well.
-
Immediately start measuring the change in absorbance at 405 nm (kinetic reading) or incubate for a fixed time and stop the reaction with 50 µL of 20% acetic acid before reading the final absorbance (endpoint reading).
Data Analysis:
-
Standard Curve: Plot the rate of change in absorbance (ΔA405/min) or the final absorbance for the standards against their known Protein C activity.
-
Sample Activity: Determine the Protein C activity of the samples by interpolating their values from the standard curve.
-
Correction for Dilution: Multiply the result by the dilution factor to obtain the final Protein C activity.
Clotting-Based Functional Assay for Activated Protein C Resistance (APCR)
The clotting-based assay is the primary method for screening for APC Resistance, a condition where APC is less effective at inactivating Factor Va, leading to an increased risk of thrombosis.[5] Over 90% of APC Resistance cases are due to the Factor V Leiden mutation.[6]
Principle:
This assay is typically based on the Activated Partial Thromboplastin Time (aPTT). Two aPTT measurements are performed on the patient's plasma: one in the absence of exogenous APC and one in its presence. In a normal individual, the addition of APC prolongs the clotting time. In an individual with APC Resistance, this prolongation is significantly reduced.[5][7] The results are expressed as a ratio of the two clotting times.
Experimental Protocol: Clotting-Based APCR Assay
Materials:
-
Coagulometer
-
Patient platelet-poor plasma (PPP)
-
Normal control plasma
-
Factor V-deficient plasma (for modified assays)
-
aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)
-
Activated Protein C (APC) reagent
-
Calcium chloride (CaCl2) solution
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
For the modified assay, pre-dilute the patient plasma with Factor V-deficient plasma (e.g., 1:4).[5][8] This modification improves the sensitivity and specificity for the Factor V Leiden mutation and minimizes interference from other coagulation factor deficiencies or anticoagulants.[9]
Assay Procedure (Automated Coagulometer):
-
Baseline aPTT: The instrument pipettes the patient plasma (or diluted plasma) and the aPTT reagent into a cuvette. After a specified incubation time at 37°C, CaCl2 is added to initiate clotting, and the time to clot formation is measured.
-
aPTT with APC: The instrument pipettes the patient plasma (or diluted plasma), the aPTT reagent, and the APC reagent into a cuvette. After incubation at 37°C, CaCl2 is added, and the clotting time is measured.
Data Analysis:
The APCR is calculated as a ratio:
APCR Ratio = Clotting time with APC / Clotting time without APC
Data Presentation
The results of the APCR assay are interpreted based on the calculated ratio. The following table provides typical reference ranges.
| Factor V Genotype | Typical APCR Ratio (with Factor V-deficient plasma dilution) | Interpretation |
| Normal (Wild Type) | > 2.0 - 3.2 | Normal response to APC |
| Heterozygous Factor V Leiden | 1.5 - 1.8 | APC Resistance |
| Homozygous Factor V Leiden | < 1.5 (typically 1.1 - 1.3) | Severe APC Resistance |
Note: Reference ranges may vary slightly between laboratories and reagent manufacturers.[6][10]
Visualizations
APC Signaling Pathway
Caption: Overview of the Activated Protein C (APC) signaling pathways.
Experimental Workflow for APCR Assay
Caption: Experimental workflow for the clotting-based APCR functional assay.
Interferences and Limitations
Several factors can interfere with APC functional assays, potentially leading to inaccurate results.
Chromogenic Assays:
-
Heparin: High concentrations of heparin can interfere with the assay.[1]
-
Direct Thrombin Inhibitors: These can also affect results.
Clotting-Based Assays:
-
Anticoagulant Therapy: Warfarin, heparin, and direct oral anticoagulants (DOACs) can affect the baseline aPTT and thus the APCR ratio.[9][10] The use of Factor V-deficient plasma in the modified assay helps to mitigate some of these interferences.[8]
-
Lupus Anticoagulants: These can prolong the aPTT and may lead to falsely low or high APCR ratios depending on the assay methodology.[9][10]
-
Factor Deficiencies: Deficiencies in factors of the intrinsic pathway can prolong the baseline aPTT.[7]
For patients on anticoagulant therapy, genetic testing for the Factor V Leiden mutation may be a more reliable diagnostic tool.[11][12]
Conclusion
Functional assays for Activated Protein C are indispensable tools in hemostasis research and clinical diagnostics. The choice between a chromogenic and a clotting-based assay depends on the specific application. The chromogenic assay provides a quantitative measure of Protein C activity, while the clotting-based APCR assay is a crucial screening tool for a common thrombophilic risk factor. A thorough understanding of the principles, protocols, and limitations of these assays is essential for obtaining accurate and clinically meaningful results.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. ACTIVATED PROTEIN C RESISTANCE UNIVERSITY | Assay Methods - [apcresistance.com]
- 6. diapharma.com [diapharma.com]
- 7. APCr Assays [practical-haemostasis.com]
- 8. jdpo.org [jdpo.org]
- 9. Activated protein C resistance testing for factor V Leiden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Factor V Resistance to Activated Protein C (APC) - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 12. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
Application Notes and Protocols for Recombinant Human Activated Protein C (rhAPC) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Recombinant human Activated Protein C (rhAPC) is a serine protease with pleiotropic effects, including anticoagulant, anti-inflammatory, and cytoprotective activities.[1] These properties make it a subject of significant interest in in vitro research for understanding its mechanisms of action and exploring its therapeutic potential in various disease models. These application notes provide an overview of the in vitro applications of rhAPC, detailed experimental protocols, and a summary of quantitative data to guide researchers in their studies.
Key In Vitro Applications of rhAPC
-
Anti-inflammatory Effects: rhAPC has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating leukocyte adhesion and migration.[1] In vitro studies often involve treating cell cultures with inflammatory stimuli, such as lipopolysaccharide (LPS), followed by rhAPC treatment to assess its ability to mitigate the inflammatory response.
-
Cytoprotective and Anti-apoptotic Effects: rhAPC can protect cells from apoptosis (programmed cell death) induced by various stimuli.[1][2] This is often mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR-1), leading to the activation of pro-survival signaling pathways.[1]
-
Endothelial Cell Proliferation and Angiogenesis: rhAPC can induce the proliferation of endothelial cells and promote the formation of tube-like structures in vitro, suggesting a role in angiogenesis.[3][4] This effect is often linked to the activation of the mitogen-activated protein kinase (MAPK) pathway.[3][4]
-
Anticoagulant Activity: As a key component of the natural anticoagulant system, rhAPC proteolytically inactivates coagulation factors Va and VIIIa, thereby inhibiting thrombin generation.[5] Its anticoagulant effect can be readily assessed in vitro using plasma-based coagulation assays.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on rhAPC, providing a reference for experimental design.
Table 1: Effective Concentrations of rhAPC in Various In Vitro Assays
| Cell Type/System | Assay | rhAPC Concentration | Observed Effect | Reference |
| Mouse Embryonic Stem Cell-derived Cardiomyocytes (mESC-CMs) | Sepsis Model (LPS-induced) | 5 µg/mL | Reversed LPS-induced downregulation of EPCR and PAR1 mRNA levels.[2][6] | [2][6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Not specified | Increased DNA synthesis and proliferation. | [3] |
| Human Plasma (in vitro spiking) | aPTT Assay | 50 ng/mL | ~10% prolongation of aPTT.[1] | [1] |
| Human Plasma (in vitro spiking) | aPTT Assay | 100 ng/mL | ~20% prolongation of aPTT.[1] | [1] |
Table 2: Effects of rhAPC on Gene Expression and Protein Levels
| Cell Type | Treatment | Target Gene/Protein | Fold Change | Reference |
| mESC-CMs | LPS + 5 µg/mL rhAPC | EPCR (Procr) mRNA | 4.79-fold increase vs. LPS alone | [2][6] |
| mESC-CMs | LPS + 5 µg/mL rhAPC | PAR1 (F2r) mRNA | 3.49-fold increase vs. LPS alone | [2][6] |
Signaling Pathways of rhAPC
The cytoprotective effects of rhAPC are primarily mediated through the EPCR/PAR-1 signaling pathway. Upon binding to EPCR on the cell surface, rhAPC can cleave and activate PAR-1. This initiates a cascade of intracellular signaling events, including the activation of the MAPK pathway, which is crucial for cell proliferation and survival.[3][4]
rhAPC signaling cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of rhAPC on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Recombinant human Activated Protein C (rhAPC)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of rhAPC in complete culture medium. Remove the old medium from the wells and add 100 µL of the rhAPC dilutions. Include a vehicle control (medium without rhAPC).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
MTT assay workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following rhAPC treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
rhAPC
-
Apoptosis-inducing agent (positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with rhAPC and/or an apoptosis-inducing agent as required for your experiment. Include untreated cells as a negative control.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Apoptosis assay workflow.
Cytokine Measurement (ELISA)
This protocol is for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after rhAPC treatment.
Materials:
-
Cell culture supernatant samples
-
Commercial ELISA kit for the cytokine of interest (including capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[10]
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
ELISA workflow.
Coagulation Assay (Activated Partial Thromboplastin Time - aPTT)
This protocol measures the anticoagulant activity of rhAPC in plasma.
Materials:
-
Citrated human plasma
-
rhAPC
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (0.025 M)
-
Coagulometer or water bath at 37°C and stopwatch
Protocol:
-
Plasma Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.
-
rhAPC Spiking: Spike the plasma with various concentrations of rhAPC. Include a control with no rhAPC.
-
Incubation: Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
Assay Procedure: a. Pipette 100 µL of plasma into a cuvette. b. Add 100 µL of aPTT reagent and incubate for 3-5 minutes at 37°C.[11] c. Add 100 µL of pre-warmed CaCl2 solution and simultaneously start the timer.[11]
-
Clot Detection: Stop the timer when a fibrin (B1330869) clot is detected by the coagulometer or visually.
-
Data Recording: Record the clotting time in seconds.
aPTT assay workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Recombinant Activated Protein C (rhAPC) Affects Lipopolysaccharide-Induced Mechanical Compliance Changes and Beat Frequency of mESC-Derived Cardiomyocyte Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. labcarediagnostics.com [labcarediagnostics.com]
Application Notes and Protocols for the Use of Activated Protein C in Animal Models of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] In the pathophysiology of sepsis, the protein C pathway, a critical regulator of coagulation and inflammation, is impaired. Activated Protein C (APC), a serine protease with anticoagulant, anti-inflammatory, and cytoprotective properties, has been investigated as a therapeutic agent for sepsis.[2][3] Animal models are indispensable for studying the complex mechanisms of sepsis and for the preclinical evaluation of potential therapeutics like APC. This document provides detailed application notes and protocols for the use of APC in established animal models of sepsis.
Key Signaling Pathways of Activated Protein C in Sepsis
Activated Protein C exerts its protective effects through multiple signaling pathways. A primary mechanism involves its interaction with the Endothelial Protein C Receptor (EPCR) and subsequent cleavage of Protease-Activated Receptor-1 (PAR-1).[2][4] This signaling cascade leads to anti-inflammatory responses, anti-apoptotic effects, and stabilization of the endothelial barrier. The cytoprotective effects of APC are considered crucial for its therapeutic efficacy in sepsis, potentially more so than its anticoagulant properties.[2][4]
References
- 1. Assessment of clinical sepsis-associated biomarkers in a septic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endotoxemia and sepsis mortality reduction by non-anticoagulant–activated protein C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activated Protein C (APC) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Activated Protein C (APC) is a serine protease with critical roles in regulating coagulation, inflammation, and cell survival.[1] As the activated form of Protein C, APC's functions are pivotal in maintaining hemostasis and providing cytoprotective effects.[1] The quantitative determination of APC in biological samples is essential for researchers in thrombosis, hemostasis, inflammation, and drug development for conditions like sepsis and stroke.[2] This Activated Protein C (APC) ELISA kit is a sandwich enzyme-linked immunosorbent assay designed for the sensitive and specific quantification of APC in various biological samples, including plasma, serum, and cell culture supernatants.
Assay Principle
This assay employs the sandwich ELISA technique. A microtiter plate has been pre-coated with a monoclonal antibody specific for Activated Protein C.[3] When standards or samples are added to the wells, the APC present binds to the immobilized antibody. Following a wash step, a biotin-conjugated polyclonal antibody specific for APC is added, which binds to the captured APC, forming a "sandwich".[4] Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotinylated antibody.[4] After another wash to remove unbound conjugate, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color development that turns yellow upon the addition of a stop solution. The intensity of the color is directly proportional to the concentration of APC in the sample and is measured spectrophotometrically at 450 nm.[3]
Performance Characteristics
The following data are representative of the performance of this ELISA kit.
Quantitative Data Summary
| Parameter | Human APC ELISA Kit | Mouse APC ELISA Kit | Source |
| Sensitivity (LOD) | 0.055 ng/mL | 46.88 pg/mL | [3] |
| Detection Range | 0.16 - 10 ng/mL | 78.13 - 5000 pg/mL | [3] |
| Intra-Assay Precision (CV%) | < 8% | < 10% | [3] |
| Inter-Assay Precision (CV%) | < 10% | < 10% | [3] |
Linearity
To assess the linearity of the assay, samples containing high concentrations of APC were serially diluted with the assay diluent. The measured concentrations were compared to the expected concentrations.
| Sample Type | Dilution | Human APC Recovery (%) | Source |
| Serum | 1:2 | 87 - 91% | [5] |
| 1:4 | 87 - 107% | [5] | |
| 1:8 | 74 - 101% | [5] | |
| 1:16 | 92 - 97% | [5] | |
| EDTA Plasma | 1:2 | 90 - 105% | [5] |
| 1:4 | 84 - 101% | [5] | |
| 1:8 | 90 - 101% | [5] | |
| 1:16 | 79 - 108% | [5] | |
| Heparin Plasma | 1:2 | 84 - 95% | [5] |
| 1:4 | 92 - 105% | [5] | |
| 1:8 | 82 - 105% | [5] | |
| 1:16 | 89 - 91% | [5] |
Recovery
The recovery of APC was evaluated by spiking known amounts of recombinant APC into various biological matrices.
| Sample Type | Human APC Recovery (%) | Source |
| Serum | 98 - 104% | [3] |
| EDTA Plasma | 95 - 107% | [3] |
| Heparin Plasma | 96 - 104% | [3] |
Specificity
This assay exhibits high sensitivity and excellent specificity for the detection of Activated Protein C. No significant cross-reactivity or interference with zymogen Protein C or other related analogues has been observed.[3][6]
Signaling Pathway and Experimental Workflow
Activated Protein C (APC) Signaling Pathway
Activated Protein C exerts its cytoprotective effects primarily through the endothelial protein C receptor (EPCR) and protease-activated receptor-1 (PAR1).[6] Upon binding to EPCR, APC cleaves PAR1 at a non-canonical site, which initiates a biased signaling cascade distinct from that of thrombin.[7] This leads to the activation of pathways promoting anti-inflammatory, anti-apoptotic, and barrier-stabilizing effects.[6]
APC ELISA Experimental Workflow
The following diagram outlines the major steps involved in the quantification of APC using this ELISA kit.
Experimental Protocols
Reagent Preparation
Bring all reagents and samples to room temperature (18-25°C) before use.
-
Wash Buffer (1x): If the provided wash buffer is concentrated (e.g., 25x), dilute it with deionized or distilled water to a 1x solution. Store at 4°C.
-
APC Standard: Reconstitute the lyophilized APC standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes with gentle agitation.
-
Standard Curve Preparation: Perform serial dilutions of the APC stock solution with the standard diluent to create a standard curve. A common dilution series is 10, 5, 2.5, 1.25, 0.625, 0.312, and 0 ng/mL.
-
Biotinylated Detection Antibody (1x): Briefly centrifuge the stock solution and dilute with the provided antibody diluent to the working concentration.
-
Streptavidin-HRP Conjugate (1x): Briefly centrifuge the stock solution and dilute with the provided HRP diluent to the working concentration.
Sample Preparation
Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[3]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Within 30 minutes of collection, centrifuge for 15 minutes at 1000 x g at 2-8°C.[3] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1000 x g for 10 minutes to remove any cells or debris.[8] Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
-
Sample Dilution: If the APC concentration in your sample is expected to be high, dilute the sample with the provided standard diluent to ensure the reading falls within the linear range of the standard curve.
Assay Procedure
-
Prepare the Plate: Determine the number of wells required for your standards, samples, and blank controls. It is recommended to run all standards and samples in duplicate.
-
Add Standards and Samples: Pipette 100 µL of each standard, sample, and blank (standard diluent) into the appropriate wells. Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C.[9]
-
First Wash: Aspirate the liquid from each well. Wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process two more times for a total of three washes. After the final wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the 1x Biotinylated Detection Antibody to each well. Cover the plate and incubate for 1 hour at 37°C.[9]
-
Second Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the 1x Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.[9]
-
Third Wash: Aspirate and wash the wells five times as described in step 3.
-
Substrate Development: Add 90 µL of TMB Substrate solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 570 nm or 630 nm for wavelength correction if available.[8]
Data Analysis and Troubleshooting
Data Analysis Workflow
Accurate quantification requires a systematic approach to data analysis. The following workflow is recommended for calculating APC concentrations from the raw OD values.
Calculation of Results
-
Average Replicates: Calculate the average OD for each set of replicate standards, controls, and samples.
-
Blank Subtraction: Subtract the average OD of the zero standard (blank) from the average OD of all other standards and samples.[10]
-
Standard Curve: Plot the corrected OD values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often the most appropriate model for ELISA data.[11]
-
Determine Sample Concentration: Use the regression equation from the standard curve to calculate the concentration of APC in your samples based on their corrected OD values.
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Reagents expired or stored improperly.- Reagents added in the wrong order.- Insufficient incubation times or incorrect temperature.- Kit components from different lots were mixed. | - Check expiration dates and storage conditions.- Follow the protocol precisely.- Ensure adherence to recommended incubation parameters.[2]- Do not mix reagents from different kits. |
| High Background | - Insufficient washing.- High concentration of detection antibody or HRP conjugate.- Plate not blocked properly.- Cross-contamination between wells. | - Increase the number of washes or include a soak step.- Optimize antibody/conjugate concentrations.- Ensure the blocking step is performed as per the protocol.- Use fresh pipette tips for each standard and sample. |
| Poor Standard Curve | - Improper standard preparation or dilution.- Standard has degraded.- Pipetting errors. | - Re-prepare the standard curve carefully.[2]- Use a fresh vial of standard.- Check pipette calibration and ensure proper technique. |
| High Coefficient of Variation (CV%) between Replicates | - Inconsistent pipetting.- Incomplete washing or reagent mixing.- "Edge effect" due to temperature gradients across the plate. | - Ensure consistent pipetting volume and technique.[9]- Mix all reagents thoroughly and ensure complete aspiration/filling during washes.[9]- Ensure the plate is at a uniform temperature during incubations; consider not using the outer wells.[9] |
References
- 1. Protein C - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. afsbio.com [afsbio.com]
- 4. Human C Reactive Protein ELISA Kit (A1764) [antibodies.com]
- 5. cusabio.com [cusabio.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. abinscience.com [abinscience.com]
- 10. mybiosource.com [mybiosource.com]
- 11. biosensis.com [biosensis.com]
Application Notes and Protocols for Inhibiting Activated Protein C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a serine protease with crucial roles in regulating coagulation and inflammation. Its anticoagulant properties are primarily mediated through the proteolytic inactivation of Factors Va and VIIIa, thereby downregulating thrombin generation. Beyond its role in hemostasis, APC exhibits significant cytoprotective effects, including anti-inflammatory and anti-apoptotic activities, which are mediated through the protease-activated receptor 1 (PAR1) signaling pathway.[1][2][3] The multifaceted nature of APC makes it a compelling target for therapeutic intervention in various diseases. However, the ability to specifically inhibit its activity in a controlled in vitro setting is paramount for research and drug development.
These application notes provide detailed protocols and supporting information for researchers to effectively inhibit APC in cell culture for a variety of experimental purposes. This document outlines the primary mechanisms of APC inhibition, provides quantitative data on known inhibitors, and offers step-by-step protocols for key experimental assays to measure APC activity and its inhibition.
Mechanisms of Activated Protein C Inhibition
Inhibition of APC can be achieved through several mechanisms, primarily targeting its enzymatic activity. The most common approaches involve the use of natural protein inhibitors, small molecules, or inhibitory monoclonal antibodies.
-
Serpins (Serine Protease Inhibitors): The primary endogenous inhibitors of APC are Protein C Inhibitor (PCI) and alpha-1-antitrypsin (α1-AT).[4] These serpins form a stable, covalent complex with APC, leading to its irreversible inactivation.[5]
-
Small Molecule Inhibitors: Synthetic small molecules have been developed to directly target the active site of APC, acting as competitive inhibitors.[6]
-
Monoclonal Antibodies: Specific monoclonal antibodies can be generated to bind to exosites on the APC molecule, thereby sterically hindering its interaction with substrates like Factor Va or preventing its binding to the endothelial cell protein C receptor (EPCR), which is crucial for its cytoprotective signaling.[7]
Quantitative Data on APC Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value is a critical parameter for comparing the potency of different inhibitors and for determining the appropriate concentrations to use in cell culture experiments.
| Inhibitor | Type | Target | IC50 Value | Cell Line/System | Citation |
| Monoclonal Antibody (Type I) | Antibody | APC Active Site | 4.8 nM | In vitro amidolytic assay | [7] |
| Monoclonal Antibody (Type II) | Antibody | APC Exosite | ~7 nM | Normal Human Plasma | [7] |
| Activated Protein C | Serine Protease | Thrombin Generation | 0.96 U/ml | Washed Human Platelets | [8] |
| Activated Protein C | Serine Protease | Platelet Aggregation | 14.4 U/ml | Washed Human Platelets | [8] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration, temperature, and the presence of cofactors. It is recommended to perform a dose-response curve to determine the optimal inhibitor concentration for your specific experimental setup.
Signaling Pathways of Activated Protein C
APC's diverse physiological effects are mediated through distinct signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results when studying APC inhibition.
Anticoagulant Pathway
The primary anticoagulant function of APC is the inactivation of Factors Va and VIIIa. This process occurs on the surface of activated platelets and endothelial cells and is enhanced by cofactors such as Protein S.[3][9] Inhibition of this pathway is a key strategy for developing procoagulant therapies.
Caption: APC Anticoagulant Signaling Pathway.
Cytoprotective Pathway
APC's cytoprotective effects are initiated by its binding to the Endothelial Protein C Receptor (EPCR) and subsequent cleavage and activation of Protease-Activated Receptor 1 (PAR1).[1][2] This leads to the activation of multiple downstream signaling cascades that promote anti-inflammatory, anti-apoptotic, and barrier-protective responses.[9][10]
Caption: APC Cytoprotective Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for assessing APC activity and its inhibition in a laboratory setting.
Protocol 1: Chromogenic Assay for Measuring APC Activity
This assay measures the amidolytic activity of APC using a specific chromogenic substrate, S-2366 (pyroGlu-Pro-Arg-pNA).[11] The rate of p-nitroaniline (pNA) release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the APC activity.
Materials:
-
Purified Activated Protein C (APC)
-
Chromogenic Substrate S-2366 (or equivalent like QD-SUB-366)[11]
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 100 mM NaCl and 0.1% BSA)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions. A typical stock concentration is 25 mg/mL.
-
Prepare a working solution of the substrate by diluting the stock in Tris-HCl buffer. The final concentration in the assay will typically be between 0.2 and 1 mM.
-
Prepare a series of dilutions of your APC inhibitor in Tris-HCl buffer.
-
Prepare a solution of purified APC in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of Tris-HCl buffer (for blank), 20 µL of the APC solution (for control), and 20 µL of each inhibitor dilution.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the pre-warmed chromogenic substrate working solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Measure Absorbance:
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C for a period of 10-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔOD/min).
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Factor Va Inactivation Assay
This assay measures the ability of APC to inactivate Factor Va, a key component of the prothrombinase complex. The remaining Factor Va activity is then quantified in a clotting-based or chromogenic assay.[12][13]
Materials:
-
Purified Human Factor V
-
Purified Human Factor Xa
-
Purified Human Prothrombin
-
Purified Activated Protein C (APC)
-
Phospholipid vesicles (e.g., phosphatidylserine/phosphatidylcholine)
-
Tris-buffered saline (TBS) with CaCl2
-
Chromogenic substrate for Thrombin (e.g., S-2238)
-
Microplate reader
Procedure:
-
Activation of Factor V:
-
Incubate purified Factor V with a low concentration of thrombin (e.g., 1 nM) for 5-10 minutes at 37°C to generate Factor Va.
-
-
Inactivation of Factor Va by APC:
-
In a microplate, combine the activated Factor Va with APC and your inhibitor at various concentrations in the presence of phospholipid vesicles and CaCl2.
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C to allow for Factor Va inactivation.
-
-
Measurement of Residual Factor Va Activity:
-
To measure the remaining Factor Va activity, add Factor Xa and prothrombin to the wells. This will form the prothrombinase complex with the remaining active Factor Va, leading to the generation of thrombin.
-
After a short incubation (e.g., 2-5 minutes), add a chromogenic substrate for thrombin.
-
Measure the rate of color development at 405 nm. The rate is proportional to the amount of active Factor Va remaining.
-
-
Data Analysis:
-
Calculate the percent inhibition of Factor Va inactivation for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for High-Throughput Screening of APC Inhibitors
For the discovery of novel APC inhibitors, a high-throughput screening (HTS) workflow can be implemented.[14][15] This typically involves a primary screen to identify initial "hits" followed by secondary and tertiary assays to confirm activity and characterize the mechanism of action.
Caption: High-Throughput Screening Workflow for APC Inhibitors.
Troubleshooting Common Issues in APC Assays
Effective troubleshooting is essential for obtaining reliable and reproducible data in APC activity assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in chromogenic assay | - Substrate auto-hydrolysis- Contaminating proteases in reagents | - Prepare fresh substrate solution daily.- Use high-purity reagents and water.- Include a control with all components except APC.[16] |
| Low signal or no activity | - Inactive APC enzyme- Incorrect buffer pH or ionic strength- Substrate degradation | - Use a new vial of APC or test its activity with a known standard.- Verify the pH and composition of all buffers.- Store substrate protected from light and moisture.[17] |
| High well-to-well variability | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and practice consistent pipetting technique.- Gently mix the contents of the wells after adding each reagent.- Ensure the microplate is uniformly heated in the reader.[16][17] |
| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability | - Use a lower concentration of APC or a higher concentration of substrate.- Perform the assay over a shorter time course.[18] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers working on the inhibition of Activated Protein C in cell culture. By understanding the underlying mechanisms, utilizing quantitative data for inhibitor selection, and following detailed experimental protocols, scientists can confidently investigate the multifaceted roles of APC in health and disease. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for experimental design and data interpretation. Careful attention to detail and proactive troubleshooting will ensure the generation of high-quality, reproducible data in this important area of research.
References
- 1. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Activated protein C–protein C inhibitor - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted inhibition of activated protein C by a non-active-site inhibitory antibody to treat hemophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of activated protein C on platelet aggregation induced by the prothrombin-converting reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Down-regulation of the clotting cascade by the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. quadratech.co.uk [quadratech.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. esmed.org [esmed.org]
- 14. High-throughput screening for inhibitors of the e3 ubiquitin ligase APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. thermofisher.com [thermofisher.com]
Applications of Activated Protein C in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Activated Protein C (APC) is a serine protease with a pivotal role in the regulation of blood coagulation. Beyond its well-established anticoagulant properties, APC exhibits significant cytoprotective effects, including anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing activities. These multifaceted functions make APC a molecule of great interest in thrombosis research and a potential therapeutic agent for a variety of thrombo-inflammatory disorders. This document provides an overview of the applications of APC in thrombosis research, detailed experimental protocols to study its functions, and quantitative data to support experimental design.
Key Applications:
-
Anticoagulant Research: APC is a key component of the protein C anticoagulant pathway. It proteolytically inactivates coagulation cofactors Va and VIIIa, thereby downregulating thrombin generation.[1] Research in this area focuses on understanding the mechanisms of APC's anticoagulant activity, the impact of APC resistance (e.g., due to Factor V Leiden mutation) on thrombotic risk, and the development of novel anticoagulants that mimic or enhance APC's function.[2][3][4]
-
Anti-inflammatory and Cytoprotective Studies: APC exerts potent anti-inflammatory and cytoprotective effects, primarily through the engagement of the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor 1 (PAR1).[5] This signaling pathway modulates gene expression, reduces apoptosis, and stabilizes endothelial barriers.[6][7] Researchers investigate these pathways to understand their role in diseases like deep vein thrombosis, ischemic stroke, and sepsis, and to explore the therapeutic potential of APC and its variants in these conditions.[1][8]
-
Drug Development and Preclinical Studies: Recombinant human APC (rhAPC), although withdrawn from the market for sepsis, has paved the way for the development of engineered APC variants with improved safety profiles. One such variant is 3K3A-APC, which has reduced anticoagulant activity while retaining its cytoprotective effects.[9][10] Preclinical studies in animal models of thrombosis, such as the ferric chloride-induced carotid artery thrombosis model, are crucial for evaluating the efficacy and safety of these novel APC-based therapeutics.[2][5][11][12][13]
Signaling Pathways of Activated Protein C
Anticoagulant Pathway
The primary anticoagulant function of APC is the inactivation of Factors Va and VIIIa (FVa and FVIIIa). This action is enhanced by cofactors such as Protein S. By degrading these key cofactors, APC effectively dampens the amplification of the coagulation cascade, leading to reduced thrombin generation.
Caption: APC's anticoagulant mechanism of action.
Cytoprotective Signaling Pathway
APC's cytoprotective effects are mediated through a complex signaling cascade initiated by its binding to EPCR and subsequent cleavage of PAR1. This leads to the activation of downstream pathways that promote anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing effects.
Caption: APC's cytoprotective signaling cascade.
Quantitative Data
Pharmacokinetics of Recombinant APC and 3K3A-APC
| Parameter | Recombinant Human APC (rhAPC) | 3K3A-APC (in monkeys) | Reference(s) |
| Half-life (t1/2) | Short | ~1 hour | [1][9] |
| Dosage (Sepsis Trial) | 24 µg/kg/hr for 96 hours | N/A | [14] |
| Dosage (Stroke Trial) | N/A | 120, 240, 360, 540 µg/kg | [15] |
| Anticoagulant Activity | High | Significantly reduced (<10% of rhAPC) | [9][10] |
In Vivo Efficacy of 3K3A-APC in a Mouse Model of Ischemic Stroke
| Treatment Group | Infarct Volume Reduction | Edema Volume Reduction | Reference(s) |
| 3K3A-APC (0.2 mg/kg) | 62% | 58% | [8] |
| tPA alone | - | - | [8] |
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
This in vivo model is widely used to evaluate the efficacy of antithrombotic agents, including APC and its variants.[2][5][11][12][13]
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments (forceps, scissors)
-
Filter paper (e.g., Whatman No. 1)
-
Ferric chloride (FeCl₃) solution (e.g., 4% or 6% w/v)
-
Phosphate-buffered saline (PBS)
-
Doppler flow probe
-
Dissecting microscope
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline incision in the neck to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissue over a length of at least 5 mm.
-
Place a small piece of plastic under the isolated artery to protect the surrounding tissue.
-
Soak a small piece of filter paper (1 x 5 mm) in the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with PBS.
-
Position a Doppler flow probe downstream of the injury site to monitor blood flow.
-
Record the time to vessel occlusion, defined as the cessation of blood flow.
Protocol 2: Activated Protein C Resistance (APCR) Assay (aPTT-based)
This assay is a functional screen for resistance to the anticoagulant activity of APC, most commonly caused by the Factor V Leiden mutation.[3][4][6][16][17][18]
Materials:
-
Patient platelet-poor plasma (PPP)
-
Normal pooled plasma (NPP)
-
Activated Partial Thromboplastin Time (aPTT) reagent
-
Activated Protein C (APC) reagent
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
Coagulometer
Procedure:
-
Baseline aPTT:
-
Pre-warm an aliquot of patient PPP to 37°C.
-
Add aPTT reagent to the plasma and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Add pre-warmed CaCl₂ solution to initiate clotting.
-
Record the time to clot formation.
-
-
aPTT with APC:
-
Pre-warm another aliquot of patient PPP to 37°C.
-
Add aPTT reagent and APC reagent to the plasma and incubate for the specified time at 37°C.
-
Add pre-warmed CaCl₂ solution to initiate clotting.
-
Record the time to clot formation.
-
-
Calculation:
-
Calculate the APCR ratio: APCR Ratio = (aPTT with APC) / (Baseline aPTT)
-
-
Interpretation:
-
A low APCR ratio (typically < 2.0, but varies by laboratory) is indicative of APC resistance.[16]
-
Protocol 3: Assessment of APC's Anti-Apoptotic Effect in Endothelial Cells
This in vitro assay evaluates the ability of APC to protect endothelial cells from apoptosis induced by inflammatory stimuli.[7]
Materials:
-
Endothelial cells (e.g., EA.hy926 or HUVECs)
-
Cell culture medium and supplements
-
Activated Protein C (APC)
-
Apoptosis-inducing agent (e.g., TNF-α, staurosporine)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed endothelial cells in a 6-well plate and grow to confluence.
-
Serum-starve the cells for a specified period (e.g., 4 hours).
-
Pre-treat the cells with APC (e.g., 20 nM) for 4 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent (e.g., 20 ng/mL TNF-α) and incubate for 20 hours.
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 4: Measurement of APC's Effect on NF-κB Activation in Endothelial Cells
This protocol assesses the anti-inflammatory properties of APC by measuring its ability to inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Materials:
-
Endothelial cells
-
Cell culture medium and supplements
-
Activated Protein C (APC)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (e.g., ELISA-based)
-
Western blot reagents and antibodies against phosphorylated and total IκBα and p65
Procedure (ELISA-based):
-
Seed endothelial cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of APC for a specified time (e.g., 3 hours).
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for a defined period (e.g., 30 minutes).
-
Perform nuclear extraction according to the kit manufacturer's protocol.
-
Quantify the amount of activated NF-κB p65 in the nuclear extracts using the ELISA-based assay kit.
Procedure (Western Blot):
-
Following treatment as described above, lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
References
- 1. Recombinant human activated protein C in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIVATED PROTEIN C RESISTANCE UNIVERSITY | Assay Methods - [apcresistance.com]
- 4. Activated protein C resistance test - Wikipedia [en.wikipedia.org]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APCr Assays [practical-haemostasis.com]
- 7. aPC/PAR1 confers endothelial anti-apoptotic activity via a discrete, β-arrestin-2–mediated SphK1-S1PR1-Akt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Preclinical Safety and Pharmacokinetic Profile of 3K3A-APC, a Novel, Modified Activated Protein C for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Red blood cells mediate the onset of thrombosis in the ferric chloride murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. litfl.com [litfl.com]
- 15. Randomized, controlled, dose escalation trial of a protease-activated receptor-1 agonist in acute ischemic stroke: Final Results of the RHAPSODY trial. A multi-center, Phase 2 trial using a continual reassessment method to determine the safety and tolerability of 3K3A-APC, a Recombinant Variant of Human Activated Protein C, in combination with tissue plasminogen activator, mechanical thrombectomy or both in moderate to severe acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Test Details [utmb.edu]
- 17. labcorp.com [labcorp.com]
- 18. muhealth.testcatalog.org [muhealth.testcatalog.org]
Measuring the Enzymatic Soul of a Key Anticoagulant: Fluorescent Substrates for Activated Protein C Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Activated Protein C (APC) is a cornerstone of the body's natural anticoagulant system, playing a critical role in maintaining blood fluidity and preventing thrombosis. Beyond its well-established role in hemostasis, APC also exhibits significant cytoprotective, anti-inflammatory, and anti-apoptotic activities.[1][2] This multifaceted functionality makes APC and its signaling pathway a compelling target for therapeutic intervention in a range of disorders, from venous thromboembolism and sepsis to ischemic stroke and inflammatory conditions.
The enzymatic activity of APC, a serine protease, is the lynchpin of its biological functions. Accurate and sensitive measurement of this activity is therefore paramount for basic research into the mechanisms of coagulation, the screening of potential therapeutic modulators, and the quality control of APC-based biologics. This document provides detailed application notes and protocols for the use of fluorescent substrates in the robust and reliable quantification of APC enzymatic activity.
The Principle of Fluorogenic APC Activity Assays
Fluorogenic assays for APC activity are based on the principle of a quenched fluorescent reporter system. A synthetic peptide substrate, designed to be specifically recognized and cleaved by APC, is conjugated to a fluorophore and a quencher molecule. In the intact substrate, the quencher effectively suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by APC, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity of APC.
Commercially Available Fluorescent Substrates for APC
A variety of fluorogenic substrates are commercially available for the measurement of APC activity. These substrates typically feature a peptide sequence recognized by APC, linked to a fluorescent reporter group such as 7-amino-4-methylcoumarin (B1665955) (AMC) or an aminonaphthalenesulfonamide (ANSN). The choice of substrate can significantly impact assay sensitivity and specificity. Below is a summary of some commonly used fluorescent substrates.
| Substrate Name | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) |
| Boc-Leu-Ser-Thr-Arg-AMC | Boc-LSTR | AMC | ~380 | ~460 |
| Boc-Val-Pro-Arg-AMC | Boc-VPR | AMC | ~340-360 | ~440-460 |
| Pyro-Pro-Arg-AMC | pGlu-PR | AMC | ~380 | ~460 |
| Various | Various | ANSN | Varies | Varies |
Kinetic Parameters of Fluorescent Substrates for APC
The efficiency of an enzyme's cleavage of a substrate is described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
| Boc-Val-Pro-Arg-AMC (for Thrombin) | 21 | 105 | 5 |
| ANSN-based substrates | 4 - 100 | >50 | Varies |
Signaling Pathway of Protein C Activation and APC Function
The activation of Protein C and the subsequent anticoagulant and cytoprotective actions of Activated Protein C (APC) involve a series of interactions on the surface of endothelial cells. This pathway is a critical regulator of hemostasis and cellular protection.
Caption: Protein C activation and the dual functions of APC.
Experimental Protocols
The following protocols provide a general framework for measuring APC enzymatic activity using a fluorescent substrate. It is recommended to optimize the assay conditions, such as enzyme and substrate concentrations, for your specific experimental setup.
Materials and Reagents
-
Activated Protein C (APC): Purified human or bovine APC.
-
Fluorescent Substrate: e.g., Boc-Leu-Ser-Thr-Arg-AMC, Boc-Val-Pro-Arg-AMC.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.5-8.0.
-
Substrate Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
-
96-well black microplates: Low-binding, solid black plates are recommended to minimize background fluorescence.
-
Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
Preparation of Reagents
-
APC Stock Solution: Reconstitute lyophilized APC in a suitable buffer (e.g., Assay Buffer) to a known concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve the fluorescent substrate in DMSO to a concentration of 10-20 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
APC Working Solution: On the day of the experiment, thaw an aliquot of the APC stock solution on ice. Dilute the APC stock solution to the desired final concentration in pre-chilled Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Working Solution: Thaw an aliquot of the substrate stock solution. Dilute the stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 2-5 times the Kₘ value of the substrate. Protect the working solution from light.
Experimental Workflow for APC Activity Assay
The following diagram illustrates a typical workflow for measuring APC activity in a 96-well plate format.
Caption: A generalized workflow for a fluorogenic APC activity assay.
Detailed Assay Protocol
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
For inhibitor/activator screening, add 10 µL of the test compound at various concentrations to the appropriate wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 20 µL of the APC working solution to the wells designated for the assay and positive controls.
-
Add 20 µL of Assay Buffer to the negative control (no enzyme) and blank wells.
-
The final volume in each well before adding the substrate is 80 µL.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This step is particularly important when screening for inhibitors to allow for enzyme-inhibitor binding to reach equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells, bringing the final reaction volume to 100 µL.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the blank (substrate auto-hydrolysis) from all other rates.
-
For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
For activator screening, calculate the percentage of activation for each compound concentration relative to the control wells.
-
Modulators of APC Activity
Inhibitors
Several endogenous and synthetic molecules can inhibit the enzymatic activity of APC.
-
Physiological Inhibitors:
-
Synthetic Inhibitors:
-
Small Molecules: A number of arginine and arginine-like small molecules have been identified as potent and selective inhibitors of APC and are being explored as potential therapeutics for conditions like hemophilia.[1]
-
Activators
While direct synthetic activators of APC are not as extensively studied as inhibitors, some endogenous molecules can enhance its activity.
-
Protein S: A vitamin K-dependent glycoprotein (B1211001) that acts as a cofactor for APC, enhancing its anticoagulant activity.
-
Factor V: In addition to being a substrate for APC, Factor V can also act as a cofactor to enhance the inactivation of Factor VIIIa by APC.
Conclusion
The use of fluorescent substrates provides a sensitive, continuous, and high-throughput compatible method for measuring the enzymatic activity of Activated Protein C. The protocols and data presented in these application notes offer a robust starting point for researchers in academia and industry to investigate the intricate roles of APC in health and disease and to facilitate the discovery and development of novel therapeutics targeting this important enzyme. Careful selection of the appropriate fluorescent substrate and optimization of assay conditions are crucial for obtaining accurate and reproducible results.
References
- 1. Discovery of New Inhibitors of Human Activated Protein C to Treat Hemophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Bachem Boc-Val-Pro-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorogenic substrates for activated protein C: substrate structure-efficiency correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activated protein C–protein C inhibitor - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Delivery of Activated Protein C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Protein C (APC) is a serine protease with vital roles in regulating coagulation, inflammation, and cell survival. Its therapeutic potential is being explored in a variety of conditions, including sepsis, ischemic stroke, and wound healing. The effective delivery of APC in vivo is critical to harnessing its therapeutic benefits while minimizing potential side effects, such as bleeding. These application notes provide an overview of common and novel delivery methods for APC, accompanied by detailed protocols for their implementation in preclinical research.
Delivery Methods Overview
The primary methods for delivering APC in vivo include intravenous, subcutaneous, and topical administration. More advanced strategies, such as liposomal and nanoparticle-based delivery systems, are also being developed to improve the pharmacokinetic profile, target specific tissues, and enhance the therapeutic efficacy of APC.
Data Presentation: Pharmacokinetic Parameters of Activated Protein C
The following table summarizes key pharmacokinetic parameters of human APC administered via different routes in various animal models. This data is essential for designing preclinical studies and understanding the bioavailability and clearance of APC.
| Delivery Route | Animal Model | Dose | Half-life (t½) | Key Findings & Reference |
| Intravenous (Bolus) | Mouse | 0.05 - 2 mg/kg | Biphasic decline | Dose-dependent reduction in mortality in a thrombin-induced thromboembolism model.[1] |
| Rabbit | Not specified | Biphasic decline | Plasma concentration profiles were similar to those in mice.[2] | |
| Baboon | 0.25 or 1.0 mg/kg | ~10 minutes | Rapid complex formation with inhibitors.[3] | |
| Intravenous (Infusion) | Rat | 300 µg/kg/h | Not specified | Continuous infusion in a lung injury model.[4] |
| Dog | 1 U/min/kg | Not specified | Led to systemic anticoagulant activity within 5 minutes.[5] | |
| Subcutaneous | Human (neonate) | 250-350 IU/kg (alternate days) | ~16 hours | Maintained trough protein C levels >25 IU/dL.[6][7] |
| Topical | Rat | 20-40 µg | Not applicable | Accelerated healing of full-thickness excisional wounds.[8] |
| Mouse | 10 µg (daily for 3 days) | Not applicable | Accelerated wound healing.[1] |
Signaling Pathways of Activated Protein C
APC exerts its cytoprotective effects through a complex signaling cascade, primarily involving the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor 1 (PAR1). Understanding these pathways is crucial for interpreting the outcomes of in vivo delivery studies.
Experimental Protocols
Intravenous Administration of Activated Protein C in a Murine Model
This protocol is adapted from studies investigating the efficacy of APC in models of thrombosis and sepsis.[1]
Objective: To deliver a precise dose of APC systemically to evaluate its therapeutic effects.
Materials:
-
Recombinant human Activated Protein C (lyophilized)
-
Sterile, pyrogen-free 0.9% saline or other suitable buffer for reconstitution
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
Animal restrainer
Procedure:
-
Preparation of APC Solution:
-
Reconstitute lyophilized APC with sterile saline to a desired stock concentration (e.g., 1 mg/ml). Gently swirl to dissolve; do not shake, as this can denature the protein.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume for a bolus injection in a mouse is typically 100-200 µl.
-
-
Animal Handling:
-
Weigh the mouse to accurately calculate the required dose.
-
Place the mouse in a suitable restrainer to expose the tail vein.
-
-
Injection:
-
Draw the calculated volume of APC solution into a 1 ml syringe with a 27-30 gauge needle.
-
Carefully insert the needle into the lateral tail vein.
-
Slowly inject the APC solution over 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions, such as bleeding or distress.
-
Proceed with the experimental model as planned.
-
Subcutaneous Administration of Activated Protein C
This method is often used for sustained delivery and to avoid the need for intravenous access, particularly in long-term studies.[6][7]
Objective: To provide a sustained release of APC for prophylactic or long-term treatment models.
Materials:
-
Recombinant human Activated Protein C
-
Sterile, pyrogen-free saline or a suitable buffer for reconstitution
-
Sterile syringes (0.5-1 ml) and needles (25-27 gauge)
Procedure:
-
Preparation of APC Solution:
-
Prepare the APC solution as described in the intravenous protocol. The concentration may need to be adjusted for the desired dosing regimen.
-
-
Animal Handling:
-
Weigh the animal for accurate dose calculation.
-
Gently restrain the animal and lift a fold of skin on the back, between the shoulder blades, to create a "tent".
-
-
Injection:
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-injection Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Topical Application of Activated Protein C for Wound Healing
This protocol is based on studies evaluating the efficacy of APC in accelerating cutaneous wound healing.[1][8][12][13]
Objective: To deliver APC directly to a wound site to enhance the healing process.
Materials:
-
Recombinant human Activated Protein C
-
Sterile phosphate-buffered saline (PBS) or a suitable hydrogel for formulation
-
Biopsy punch (e.g., 6 mm) for wound creation
-
Surgical scissors, forceps, and sutures
-
Anesthetic and analgesic agents
-
Dressing materials
Procedure:
-
Wound Creation:
-
Anesthetize the animal according to an approved protocol.
-
Shave and sterilize the dorsal skin.
-
Create a full-thickness excisional wound using a biopsy punch.
-
-
Preparation of Topical APC Formulation:
-
Dissolve lyophilized APC in sterile PBS to the desired concentration (e.g., 10-40 µg in 20-50 µl). Alternatively, incorporate the APC into a sterile hydrogel for sustained release.
-
-
Application:
-
Carefully apply the APC solution or hydrogel directly onto the wound bed.
-
Cover the wound with a sterile, occlusive dressing.
-
-
Post-application Care and Analysis:
-
House animals individually to prevent them from disturbing the dressings.
-
Administer analgesics as required.
-
At specified time points, euthanize the animals and harvest the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and inflammation) and biochemical assays (e.g., measurement of cytokines or growth factors).
-
Liposomal Encapsulation of Activated Protein C (Conceptual Protocol)
This protocol provides a general framework for encapsulating APC in liposomes, a strategy to improve its stability and in vivo circulation time. Specific parameters will require optimization. This is based on general protein encapsulation techniques.[7][8][14]
Objective: To encapsulate APC within liposomes to protect it from degradation and prolong its systemic circulation.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG2000 (for creating "stealth" liposomes)
-
Recombinant human Activated Protein C
-
Organic solvent (e.g., chloroform)
-
Hydration buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis membrane or size-exclusion chromatography column
-
Rotary evaporator, extruder, and sonicator
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC:Cholesterol at a 55:45 molar ratio) in an organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with an aqueous solution of APC in a suitable buffer. The APC solution is added to the flask, and the mixture is agitated until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome (B1194612) suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification:
-
Remove unencapsulated APC by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the APC concentration using an ELISA or chromogenic assay.
-
Pharmacokinetic Analysis of Activated Protein C
This protocol outlines the steps for determining the pharmacokinetic profile of APC in an animal model, such as the rat.[15][16]
Objective: To measure the concentration of APC in plasma over time after administration to determine key pharmacokinetic parameters.
Materials:
-
Cannulated animals (e.g., rats with jugular vein cannulation for blood sampling)
-
APC formulation for administration
-
Blood collection tubes (containing an anticoagulant and a protease inhibitor)
-
Centrifuge
-
ELISA or chromogenic assay kit for APC quantification
Procedure:
-
Dosing:
-
Administer APC to the cannulated animal via the desired route (e.g., intravenous bolus).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) through the cannula.
-
Place the blood samples into tubes containing an appropriate anticoagulant and a protease inhibitor to prevent APC degradation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
APC Quantification:
-
Data Analysis:
-
Plot the plasma concentration of APC versus time.
-
Use pharmacokinetic modeling software to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Conclusion
The choice of delivery method for Activated Protein C in in vivo studies is dependent on the specific research question and therapeutic goal. Intravenous administration provides rapid systemic delivery, while subcutaneous and topical routes offer sustained and localized effects, respectively. Advanced formulations, such as liposomes and nanoparticles, hold promise for improving the stability and targeting of APC. The protocols provided herein offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this multifaceted protein.
References
- 1. Involvement of PAR-2 in the Induction of Cell-Specific Matrix Metalloproteinase-2 by Activated Protein C in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of human activated protein C. 1st communication: plasma concentration and excretion of a lyophilized purified human activated protein C after intravenous administration in the mouse and the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of Protein C In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein C Assays [practical-haemostasis.com]
- 10. Determination of functional and antigenic protein C inhibitor and its complexes with activated protein C in plasma by ELISA's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activated protein C prevents inflammation yet stimulates angiogenesis to promote cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. admescope.com [admescope.com]
- 16. dovepress.com [dovepress.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. helena.com [helena.com]
- 21. Human Coagulation Factor XIV/Protein C ELISA Kit (EH119RB) - Invitrogen [thermofisher.com]
Application Notes & Protocols: Isolation and Purification of the c-Subunit of ATP Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-subunit, also known as subunit 9 or proteolipid, is a critical component of the F-type ATP synthase, a molecular motor responsible for ATP production in mitochondria, chloroplasts, and bacteria.[1] It forms a ring-like structure (c-ring) within the membrane-embedded Fₒ domain.[1][2] The translocation of protons through a channel at the interface of the c-ring and the 'a' subunit drives the rotation of the c-ring. This mechanical energy is then transmitted via the central stalk to the catalytic F₁ domain, powering the synthesis of ATP.[1][3]
Given its central role in cellular bioenergetics, the c-subunit is a key target for understanding the mechanism of ATP synthesis and for the development of novel therapeutics. However, its extremely hydrophobic nature presents significant challenges for its isolation and purification.[4][5] This document provides detailed protocols for two primary strategies: recombinant expression and purification, and isolation from native mitochondrial sources.
Strategy 1: Recombinant Production and Purification of the c-Subunit
This approach overcomes many challenges associated with the low abundance and hydrophobicity of the native protein by utilizing a bacterial expression system. A common technique involves expressing the c-subunit as a fusion protein with a highly soluble partner, such as Maltose Binding Protein (MBP), which facilitates proper folding and initial purification.[4][6][7] The following protocol is based on the successful expression and purification of the spinach chloroplast c-subunit in E. coli.[4][6]
Experimental Workflow: Recombinant c-Subunit Purification
Caption: Workflow for recombinant c-subunit purification.
Detailed Experimental Protocol (Recombinant)
1. Expression of MBP-c-subunit Fusion Protein:
-
Vector: A plasmid containing the codon-optimized gene for the c-subunit fused to the N-terminus of Maltose Binding Protein (MBP).
-
Host: E. coli BL21 derivative cells.
-
Culture: Grow cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.5-1.0 mM) and continue to grow for 3-4 hours at a reduced temperature (e.g., 30°C).
-
Harvest: Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
2. Cell Lysis and Solubilization:
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA).
-
Lyse cells using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris. The MBP-c-subunit fusion protein should remain in the soluble supernatant.[4]
3. Affinity Chromatography (Amylose Resin):
-
Column: Amylose affinity column (e.g., GE Healthcare).
-
Equilibration: Equilibrate the column with lysis buffer.
-
Loading: Load the soluble supernatant onto the column.
-
Wash: Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound MBP-c-subunit fusion protein with elution buffer (lysis buffer containing 10 mM maltose).
4. Protease Cleavage:
-
Dialysis: Dialyze the eluted fraction against a cleavage buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl) to remove maltose.
-
Cleavage Reaction: Add a site-specific protease (e.g., TEV protease) to the protein solution.
-
Critical Additive: Include 0.05% n-dodecyl-β-D-maltoside (DDM) in the cleavage reaction to maintain the solubility of the c-subunit after it is cleaved from MBP.[4]
-
Incubation: Incubate overnight at 4°C.
5. Reversed-Phase HPLC (RPC) Purification:
-
Column: A reversed-phase column suitable for hydrophobic proteins (e.g., RESOURCE RPC 3 mL, GE Healthcare).[4]
-
Mobile Phase A: Purified water with 20 mM Tris-HCl pH 8.0.[4]
-
Mobile Phase B: 100% Ethanol (B145695).[4]
-
Procedure:
-
Centrifuge the cleavage reaction mixture to remove any precipitated protein.
-
Load the supernatant onto the RPC column equilibrated with Mobile Phase A.
-
Elute the c-subunit using a linear gradient of Mobile Phase B (ethanol). The highly hydrophobic c-subunit is expected to elute at a high concentration of ethanol (e.g., ~87%).[4]
-
Collect fractions and analyze by SDS-PAGE.
-
6. Purity and Structural Confirmation:
-
Purity: Assess the purity of the final fractions using SDS-PAGE and Coomassie or silver staining.
-
Confirmation: Confirm the secondary structure (predominantly α-helical) of the purified c-subunit using circular dichroism (CD) spectroscopy. A correctly folded monomeric c-subunit should exhibit characteristic minima around 208 nm and 220 nm.[4]
Strategy 2: Isolation and Purification from Native Sources
This strategy involves extracting the c-subunit directly from its native environment, such as rat liver mitochondria. This method is advantageous for studying the protein in its native state, but it is often hampered by low yields and the co-purification of other hydrophobic proteins.
Experimental Workflow: Native c-Subunit Purification
Caption: Workflow for native c-subunit purification.
Detailed Experimental Protocol (Native)
This protocol is based on a method for purifying the c-subunit from rat liver mitochondria.[5]
1. Isolation of Mitochondria:
-
Homogenize fresh rat liver tissue in an ice-cold isolation buffer.
-
Perform differential centrifugation to isolate a crude mitochondrial pellet. Further purification using a sucrose (B13894) gradient may be necessary.
2. Solvent Extraction:
-
Extract the mitochondrial membranes with organic solvents (e.g., a chloroform/methanol mixture) to separate the highly hydrophobic proteolipids, including the c-subunit, from other proteins.
3. Solubilization:
-
The c-subunit is extremely insoluble in most detergents. Lithium dodecyl sulfate (B86663) (LDS) has been shown to be effective for solubilization.[5]
-
Resuspend the proteolipid-enriched fraction in a buffer containing LDS.
4. Preparative Electrophoresis:
-
Perform a single-step purification using preparative polyacrylamide gel electrophoresis (PAGE) in the presence of LDS.
-
Run the solubilized sample on a preparative gel.
-
After electrophoresis, identify and excise the band corresponding to the molecular weight of the c-subunit (approximately 7.6 kDa for the mammalian protein).[5]
5. Elution and Detergent Removal:
-
Elute the protein from the excised gel slice.
-
Remove the LDS detergent by methods such as FPLC gel filtration or buffer exchange, which can leave the protein in a soluble form.[5]
Data Presentation: Summary of Purification Parameters
Table 1: Reagents for Solubilization and Purification
| Step / Method | Reagent/Detergent | Source Organism/System | Concentration/Condition | Purpose | Reference |
| Protease Cleavage | n-dodecyl-β-D-maltoside (DDM) | Recombinant (Spinach) | 0.05% (w/v) | Maintain c-subunit solubility | [4] |
| Final Purification | Ethanol | Recombinant (Spinach) | Gradient up to ~87% | Elution from RPC column | [4] |
| Solubilization | Lithium Dodecyl Sulfate (LDS) | Rat Liver Mitochondria | Not specified | Solubilize for electrophoresis | [5] |
| Solubilization | Digitonin | Plant Mitochondria | Not specified | Solubilize ATP synthase complex | [8] |
| Solubilization | Triton X-100, NP-40 | General | Not specified | Mild, non-denaturing solubilization | [9] |
Table 2: Quantitative Purification Data (Recombinant Spinach c-subunit)
| Purification Step | Input Protein | Output Protein | Yield | Purity | Reference |
| Cell Culture | 1-2 Liters | - | - | - | [4] |
| Post-Cleavage (RPC Input) | 18 mg (MBP + c₁) | - | - | Not specified | [4] |
| Reversed-Phase HPLC | - | 0.4 mg (pure c₁) | ~14% (theoretical recovery) | Highly Purified | [4] |
ATP Synthase Structure and the c-Subunit Ring
The c-subunit is an integral part of the Fₒ motor. The subunits assemble into a cylindrical ring that resides in the inner mitochondrial or thylakoid membrane. This ring's interaction with subunit 'a' and its rotation are fundamental to the enzyme's function.
Caption: Location of the c-subunit ring in F-type ATP synthase.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. The Oligomeric State of c Rings from Cyanobacterial F-ATP Synthases Varies from 13 to 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP synthase - Wikipedia [en.wikipedia.org]
- 4. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative electrophoretic method for the purification of a hydrophobic membrane protein: subunit c of the mitochondrial ATP synthase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Reconstitution of the F-Type ATP Synthase c-Subunit into Proteoliposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-subunit of the F-type ATP synthase forms a ring-like structure within the membrane, acting as the primary rotor driven by the transmembrane proton gradient.[1][2] This rotation of the c-ring is mechanically coupled to the F1 domain, driving the synthesis of ATP.[1][2] The study of the isolated c-subunit reconstituted into proteoliposomes is crucial for understanding its intrinsic proton translocation capabilities, the mechanics of its rotation, and its potential role in other physiological and pathological processes, such as the mitochondrial permeability transition pore (mPTP).
These application notes provide detailed protocols for the purification of the c-subunit, its reconstitution into proteoliposomes, and the functional assessment of proton translocation.
Data Presentation
Table 1: Recommended Lipid Compositions for c-Subunit Reconstitution
| Lipid Composition | Molar Ratio | Rationale | Reference |
| E. coli Polar Lipids | - | Mimics the native bacterial membrane environment. | [3] |
| PC:PE:Cardiolipin (B10847521) | 2:1:1 | Anionic lipids like cardiolipin are known to interact with and stabilize the ATP synthase complex.[3][4][5][6] | [3][4] |
| POPC | 100% | A simple, well-defined system for initial reconstitution trials. | [3] |
| DOPC:DOPE:Cholesterol:Sphingomyelin | 40:20:20:20 | Creates a lipid environment that can influence membrane protein topology and function. | [7] |
Table 2: Quantitative Parameters for c-Subunit Proteoliposome Characterization
| Parameter | Typical Value/Range | Method of Determination | Notes | Reference |
| Protein-to-Lipid Ratio (w/w) | 1:1 | SDS-PAGE and lipid quantification | A starting point for optimizing reconstitution efficiency.[3] | [3] |
| Protein-to-Lipid Ratio (molar) | 1:300 - 1:1000 | Calculation based on protein and lipid concentrations | Higher lipid ratios can favor monomeric insertion and functional studies.[7][8] | [7][8] |
| Reconstitution Efficiency | > 80% | Densitometry of protein in proteoliposomes vs. initial amount | Varies with lipid composition and reconstitution method. | [9] (for Na,K-ATPase) |
| Proton Pumping Rate (H+/sec/protein) | Data not available for isolated c-subunit | Fluorescence-based pH-sensitive dye assay (e.g., ACMA, pyranine) | This is a key parameter to be determined experimentally. For the entire F-type ATP synthase, rates can be inferred from ATP synthesis/hydrolysis rates.[10] | |
| Single-Channel Conductance | ~100 pS to 1.5-2 nS | Planar lipid bilayer recordings | Demonstrates the pore-forming capability of the c-subunit ring. | [11] (for c-ring) |
Experimental Protocols
Protocol 1: Purification of the c-Subunit
This protocol is adapted from methods for recombinant expression and purification of the c-subunit.[12][13]
1. Expression in E. coli a. Transform E. coli BL21(DE3) cells with an expression vector containing the c-subunit gene (e.g., from spinach chloroplasts or human mitochondria).[11][12] For enhanced soluble expression, a fusion tag like Maltose-Binding Protein (MBP) can be used.[12] b. Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow the culture for 3-4 hours at 37°C. d. Harvest the cells by centrifugation and store the pellet at -80°C.
2. Cell Lysis and Solubilization a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge to pellet cell debris. d. Solubilize the membrane fraction containing the c-subunit with a suitable detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 2% octylglucoside (OG)).
3. Affinity Chromatography (if using a fusion tag) a. If an MBP-fusion protein is expressed, apply the solubilized fraction to an amylose (B160209) resin column. b. Wash the column extensively with wash buffer (lysis buffer with 0.05% DDM). c. Elute the MBP-c-subunit fusion protein with elution buffer (wash buffer with 10 mM maltose).
4. Cleavage of the Fusion Tag and Final Purification a. Cleave the MBP tag from the c-subunit using a specific protease (e.g., TEV protease). b. Purify the cleaved c-subunit using reversed-phase chromatography or another round of affinity chromatography to remove the tag and protease.[12] c. The purity of the isolated c-subunit should be assessed by SDS-PAGE.
Protocol 2: Reconstitution of the c-Subunit into Proteoliposomes by Detergent Removal
This protocol is based on the widely used detergent-mediated reconstitution method.[14][15][16]
1. Preparation of Liposomes a. Prepare a lipid mixture of choice (see Table 1) in chloroform. b. Dry the lipids to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour. c. Hydrate the lipid film in the desired buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL. d. Create unilamellar vesicles by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm or 200 nm).[15][16]
2. Solubilization of Liposomes and Addition of Protein a. Titrate the prepared liposomes with a detergent (e.g., Triton X-100 or octylglucoside) until the solution becomes transparent, indicating the saturation point of the liposomes.[16] b. Add the purified c-subunit (in a detergent-containing buffer) to the detergent-saturated liposomes at the desired lipid-to-protein ratio (e.g., 1:1 w/w or a molar ratio between 1:300 and 1:1000).[3][7][8] c. Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.
3. Detergent Removal a. Remove the detergent to allow the formation of proteoliposomes. This can be achieved by: i. Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours with several buffer changes.[14] ii. Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking. The beads will absorb the detergent.[16] Multiple additions of fresh beads may be necessary.
4. Characterization of Proteoliposomes a. Harvest the proteoliposomes by ultracentrifugation. b. Resuspend the proteoliposome pellet in the desired buffer for functional assays. c. The size distribution of the proteoliposomes can be determined by dynamic light scattering (DLS). d. The efficiency of protein incorporation can be quantified by running the proteoliposomes on an SDS-PAGE gel and comparing the protein band intensity to a standard curve.
Protocol 3: Proton Pumping Assay
This assay measures the translocation of protons across the proteoliposome membrane using a pH-sensitive fluorescent dye.[10][17]
1. Preparation of Dye-Loaded Proteoliposomes a. During the hydration step of liposome (B1194612) preparation (Protocol 2, step 1c), include a pH-sensitive dye such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) or pyranine (B1669890) in the hydration buffer. b. Proceed with the reconstitution protocol as described above. The dye will be entrapped within the proteoliposomes. c. Remove any external dye by passing the proteoliposome suspension through a size-exclusion column (e.g., Sephadex G-50).
2. Measurement of Proton Translocation a. Place the dye-loaded proteoliposome suspension in a fluorometer cuvette. b. Establish a baseline fluorescence reading. c. Initiate proton translocation. For the isolated c-subunit, which is expected to form a passive channel, a proton gradient can be imposed by rapidly changing the external pH (e.g., an acid-base transition). d. Monitor the change in fluorescence over time. For ACMA, a decrease in fluorescence indicates acidification of the vesicle interior. For pyranine, the ratio of fluorescence at two different excitation wavelengths can be used to calculate the internal pH. e. As a control, add a protonophore (e.g., FCCP) to dissipate the proton gradient and observe the return of the fluorescence to the baseline.
3. Data Analysis a. Convert the fluorescence signal to intra-vesicular pH change using a calibration curve. b. Calculate the initial rate of proton translocation.
Visualization of Pathways and Workflows
References
- 1. Cardiolipin puts the seal on ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 3. Cardiolipin interaction with subunit c of ATP synthase: Solid-state NMR characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiolipin affects the supramolecular organization of ATP synthase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysj.org [biophysj.org]
- 6. researchgate.net [researchgate.net]
- 7. Liposome reconstitution of a minimal protein-mediated membrane fusion machine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cooperation among c-subunits of FoF1-ATP synthase in rotation-coupled proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial ATP synthase c-subunit leak channel triggers cell death upon loss of its F1 subcomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying c-Subunit Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-subunit of the F1Fo-ATP synthase, a protein primarily known for its role in cellular energy production, has emerged as a critical player in cell life and death decisions.[1] Beyond its function in the ATP synthase rotor, the c-subunit can form an ion channel, which is a key component of the mitochondrial permeability transition pore (mPTP).[2][3] The opening of this pore can lead to mitochondrial dysfunction and subsequent cell death, implicating the c-subunit channel in various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[4] Therefore, studying the channel activity of the c-subunit is paramount for understanding these disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the primary techniques used to investigate c-subunit channel activity, including direct electrophysiological measurements and indirect fluorescence-based assays.
Section 1: Electrophysiological Characterization of c-Subunit Channels
Electrophysiology is the gold standard for studying ion channels, offering real-time, high-resolution measurement of channel activity.[5] The planar lipid bilayer technique is particularly well-suited for purified proteins like the c-subunit, allowing for the study of its intrinsic properties in a controlled artificial environment.[6][7]
Application Note: Principles of Planar Lipid Bilayer Electrophysiology
The planar lipid bilayer (PLB) method involves forming an artificial lipid membrane across a small aperture separating two aqueous compartments (cis and trans).[8] Purified c-subunit protein, typically reconstituted into liposomes, is then introduced into one compartment.[9] The proteoliposomes fuse with the planar membrane, incorporating the c-subunit channels.[7]
By applying a voltage across the membrane with a voltage-clamp amplifier and measuring the resulting current, the activity of a single channel can be resolved.[8] This technique allows for the precise determination of key channel properties, including:
-
Single-channel conductance: The magnitude of the current flow for a given voltage, which is a measure of the pore's size and ion permeability.
-
Voltage-dependence: How the channel's probability of being open is affected by the membrane potential.[10]
-
Ion selectivity: The relative permeability of the channel to different ions.
-
Gating kinetics: The rates of channel opening and closing.
-
Modulation: The direct effects of lipids, ions (e.g., Ca²⁺), regulatory proteins (e.g., Cyclophilin D), and potential drug candidates on channel function.[11]
Experimental Workflow for Electrophysiology
The overall workflow involves purifying the c-subunit (or obtaining it synthetically), reconstituting it into proteoliposomes, forming a planar lipid bilayer, and recording channel activity.
Protocol 1: Reconstitution of c-Subunit into Proteoliposomes
This protocol is a prerequisite for both planar lipid bilayer recordings and fluorescence-based flux assays.
-
Protein Preparation:
-
Purify the Fo membrane domain from mitochondria via methods like ion-exchange and dye-ligand chromatography.[12]
-
Alternatively, use synthetically produced c-subunit peptide, which has been shown to form active channels.[11]
-
Resuspend the purified/synthetic c-subunit in an appropriate buffer, for example, 10 mM Tris, 0.1 mM EDTA, pH 7.4.
-
-
Liposome Preparation:
-
Prepare a lipid mixture, such as E. coli polar lipids or a defined mixture like POPE:POPG (e.g., in a 3:1 ratio), dissolved in chloroform.[13]
-
Dry the lipids under a stream of nitrogen gas to form a thin film on the wall of a glass tube. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an internal buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4) to a final lipid concentration of 10-20 mg/mL.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100-400 nm pore size).[14]
-
-
Reconstitution:
-
Solubilize the unilamellar vesicles with a mild detergent like n-octyl-β-D-glucopyranoside (octylglucoside) or CHAPS.
-
Add the purified c-subunit protein to the detergent-solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:1000 w/w).
-
Remove the detergent slowly to allow for the incorporation of the protein into the forming vesicles. This can be achieved by dialysis against a detergent-free buffer for 48-72 hours or by using adsorbent beads (e.g., Bio-Beads).[14]
-
The resulting proteoliposomes can be flash-frozen in liquid nitrogen and stored at -80°C. It is recommended to test for loss of function after thawing.[13]
-
Protocol 2: Single-Channel Recording using Planar Lipid Bilayers
-
Apparatus Setup:
-
The PLB setup consists of two chambers (cis and trans) separated by a partition with a small aperture (50-200 µm diameter).[8]
-
Fill both chambers with an electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).
-
Connect Ag/AgCl electrodes to both chambers via salt bridges to the headstage of a patch-clamp amplifier.[8]
-
-
Bilayer Formation:
-
"Paint" a solution of lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, dissolved in n-decane) across the aperture.[7]
-
Monitor the capacitance of the membrane. A stable capacitance of ~100 pF (for a ~100 µm aperture) indicates the formation of a stable, solvent-containing bilayer.
-
-
Channel Incorporation:
-
Add a small aliquot (1-5 µL) of the c-subunit proteoliposome suspension to the cis chamber while stirring gently.[7]
-
Spontaneous fusion of proteoliposomes with the bilayer will lead to the incorporation of channels, observed as discrete, step-like increases in the current at a constant holding potential (e.g., +50 mV).
-
-
Data Acquisition:
-
Data Analysis:
-
Generate current amplitude histograms from the recorded traces. Fit Gaussian distributions to the peaks to determine the current at different open and closed states.
-
Calculate the single-channel conductance (γ) by dividing the single-channel current by the applied voltage (γ = I/V).
-
Determine the open probability (Po) by analyzing the time the channel spends in the open state relative to the total recording time.
-
Quantitative Data: c-Subunit Channel Conductance
The conductance of the c-subunit channel is variable and can be influenced by several factors, indicating a dynamic pore structure.
| Condition | Average Conductance (pS) | High Conductance States | Reference(s) |
| Synthetic c-subunit (unmodified) | 300 - 400 | Up to 800 pS | [10][11] |
| c-subunit + high Ca²⁺ | ~400 | - | [2][10] |
| c-subunit + Cyclophilin D (CypD) | - | Up to 4,000 pS (4 nS) | [2][11] |
| Purified mitochondrial c-subunit | ~100 (subconductance state) | Multi-conductance activity | [15] |
Modulation of c-Subunit Channel Activity
Calcium (Ca²⁺) and the mitochondrial chaperone Cyclophilin D (CypD) are key regulators of the mPTP and have been shown to directly modulate the c-subunit channel. High concentrations of Ca²⁺ can induce the c-subunit to form oligomers that exhibit channel activity.[2][4] The presence of CypD dramatically increases the channel's conductance, suggesting it facilitates the formation of a larger pore structure, though CypD may not be a structural component of the pore itself.[2][11]
Section 2: Biochemical and Biophysical Assays
While electrophysiology provides detailed functional data, other biochemical and biophysical techniques are crucial for high-throughput screening and for providing structural context.
Application Note: Ion Flux Assays for High-Throughput Screening
For drug discovery, the low throughput of electrophysiology is a significant bottleneck.[5] Fluorescence-based ion flux assays using proteoliposomes offer a scalable alternative for primary screening.[13][16] The principle involves creating an ion gradient across the proteoliposome membrane and monitoring the ion movement through the incorporated c-subunit channels using a fluorescent reporter.
A common method uses a pH-sensitive dye like 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA).[13][17] Proteoliposomes containing c-subunit channels are loaded with a high concentration of a cation (e.g., K⁺). When these are diluted into a low-K⁺ external buffer, a K⁺ gradient is established. The addition of a protonophore (like CCCP) allows H⁺ to flow into the liposome to compensate for the charge movement as K⁺ flows out through the channel. This influx of H⁺ acidifies the liposome interior, quenching the fluorescence of the entrapped ACMA.[17] Channel inhibitors would prevent K⁺ efflux and thus prevent the fluorescence quenching.
Principle of a Fluorescence-Based Ion Flux Assay
Protocol 3: Fluorescence-Based Ion Flux Assay
This protocol is adapted for a 96-well plate format suitable for HTS.[13][17]
-
Preparation:
-
Prepare c-subunit proteoliposomes as described in Protocol 1, using an internal buffer containing high K⁺ (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).
-
Prepare an external "flux" buffer with a non-permeant ion to maintain osmolarity (e.g., 150 mM N-methyl-D-glucamine (NMG)-Cl, 10 mM HEPES, pH 7.4) and containing the pH-sensitive dye ACMA (e.g., 0.5-1 µM).
-
Prepare stock solutions of the protonophore CCCP (e.g., in DMSO) and any test compounds (inhibitors or activators).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compounds to the wells.
-
Dilute the proteoliposomes ~100-fold by adding 2 µL of proteoliposome stock to 198 µL of the external flux buffer in each well. This establishes the K⁺ gradient.
-
Incubate for a short period to allow compound interaction.
-
Place the plate in a fluorescence plate reader (Excitation: ~410 nm, Emission: ~490 nm).
-
Record a baseline fluorescence for 1-2 minutes.
-
Initiate the flux by adding a small volume of CCCP to each well to a final concentration of ~1-5 µM.
-
Immediately begin recording the fluorescence decay over time (e.g., for 5-30 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching (the initial slope of the decay curve) for each well.
-
Normalize the rates to controls (e.g., no compound for 0% inhibition, and a known inhibitor or empty liposomes for 100% inhibition).
-
Plot the normalized rate against compound concentration to determine IC50 values for inhibitors.
-
Biophysical Techniques for Structural Analysis
Understanding the three-dimensional structure of the c-subunit oligomer is crucial for interpreting functional data.
| Technique | Principle | Key Insights for c-Subunit | Reference(s) |
| Solid-State NMR | Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in a solid (membrane-like) state. | Confirms the hairpin-like helix-loop-helix structure of the c-subunit monomer within the membrane. Provides distance constraints to model the oligomeric ring structure. | [18] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that provides topographical images at the nanoscale. | Directly visualizes the torus-shaped c-subunit rings reconstituted into lipid membranes, confirming the maintenance of the intact oligomeric structure after purification. | [19] |
| Electron Cryomicroscopy (Cryo-EM) | Images flash-frozen hydrated biological samples using an electron microscope to determine high-resolution structures. | Resolves the structure of the entire F1Fo-ATP synthase complex, showing the arrangement of the c-ring within the Fo domain. | [20][21] |
Section 3: Applications in Drug Discovery
The identification of molecules that can modulate the c-subunit channel holds therapeutic promise. The techniques described enable a robust drug discovery pipeline.[22]
Application Note: A Tiered Screening Approach
A typical drug discovery campaign utilizes a tiered approach to efficiently screen large compound libraries and then characterize promising hits.
-
Primary Screening (High-Throughput): The fluorescence-based ion flux assay (Protocol 3) is employed to rapidly screen thousands to millions of compounds to identify "hits"—molecules that inhibit or activate the c-subunit channel.[23] This assay prioritizes speed and cost-effectiveness.[5][15]
-
Secondary Screening & Hit Confirmation: Hits from the primary screen are re-tested and validated using a lower-throughput, higher-content assay. Automated patch-clamp systems or the manual planar lipid bilayer technique (Protocol 2) are used here.[22] This step confirms direct action on the channel and eliminates artifacts from the primary screen.
-
Lead Optimization: Confirmed hits are further characterized using detailed electrophysiology to determine their mechanism of action (e.g., voltage-dependence, kinetics of block), potency (IC50), and selectivity. This detailed information guides medicinal chemistry efforts to improve the compound's properties.
Drug Discovery Workflow for c-Subunit Modulators
Comparison of Screening Techniques
| Feature | Fluorescence Flux Assay | Planar Lipid Bilayer / Patch Clamp |
| Throughput | High (384- to 1536-well plates) | Low to Medium (Automated) |
| Information Content | Low (measures bulk ion flux) | High (single-channel resolution, kinetics, MoA) |
| Cost per data point | Low | High |
| Primary Application | Primary HTS, Hit Finding | Hit Validation, Lead Optimization, Safety |
| Potential Artifacts | Compound fluorescence, dye interactions, effects on liposome integrity | Low, but requires highly purified protein |
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Formation of High-Conductive C Subunit Channels upon Interaction with Cyclophilin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 9. researchgate.net [researchgate.net]
- 10. C subunit of the ATP synthase is an amyloidogenic calcium dependent channel-forming peptide with possible implications in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of High-Conductive C Subunit Channels upon Interaction with Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fo membrane domain of ATP synthase from bovine heart mitochondria: purification, subunit composition, and reconstitution with F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 14. A Proteoliposome-Based Efflux Assay to Determine Single-molecule Properties of Cl- Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]
- 18. Structure analysis of membrane-reconstituted subunit c-ring of E. coli H+-ATP synthase by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure of the mitochondrial ATP synthase by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure of a Complete ATP Synthase Dimer Reveals the Molecular Basis of Inner Mitochondrial Membrane Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. Cost-Efficient Ion Channel High-Throughput Screening [metrionbiosciences.com]
Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of the PKA Catalytic Subunit Alpha (PRKACA)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the knockout of the Protein Kinase A (PKA) catalytic subunit alpha gene (PRKACA) using the CRISPR/Cas9 system. PKA is a critical enzyme in the cAMP-dependent signaling pathway, regulating numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and endocrine disorders.[1][2] As such, PRKACA represents an important target for drug discovery and functional genomics. These application notes offer comprehensive, step-by-step protocols from guide RNA (gRNA) design to the validation of knockout cell lines, alongside methods for data interpretation and visualization of the relevant biological pathways.
Principle and Strategy
CRISPR/Cas9 is a powerful genome-editing tool that allows for precise targeting and modification of DNA sequences.[3] The system utilizes a Cas9 nuclease guided by a short guide RNA (gRNA) to a specific genomic locus. The Cas9 protein induces a double-strand break (DSB) at the target site.[4] In the absence of a repair template, the cell's non-homologous end joining (NHEJ) pathway repairs the DSB, a process that frequently introduces small insertions or deletions (indels).[3] When these indels occur within the coding sequence of a gene like PRKACA, they can cause a frameshift mutation, leading to a premature stop codon and subsequent nonsense-mediated decay of the mRNA or production of a truncated, non-functional protein, effectively knocking out the gene.[5]
The strategy for knocking out PRKACA involves designing gRNAs that target an early exon within the gene's catalytic domain to maximize the disruptive effect of any resulting frameshift mutations.[5]
Experimental Workflow
The overall workflow for generating and validating a PRKACA knockout cell line is a multi-step process that requires careful planning and execution. The key stages include gRNA design, vector delivery, single-cell isolation, and rigorous validation at both the genomic and proteomic levels.
Detailed Experimental Protocols
-
Obtain Target Sequence: Retrieve the genomic sequence of the human PRKACA gene (NCBI Gene ID: 5566) from a database like NCBI or Ensembl.[2][6] Focus on early exons (e.g., Exon 2) that are part of the catalytic domain.[5]
-
gRNA Design: Use online design tools (e.g., CHOPCHOP, Synthego's design tool) to identify potential 20-nucleotide gRNA sequences.[4] These tools predict on-target efficiency and potential off-target sites.
-
Criteria for selection:
-
Target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[4]
-
Select gRNAs with high predicted on-target scores and low off-target scores.
-
Choose at least two different gRNAs targeting the same exon to increase the probability of a successful knockout.
-
-
-
Oligonucleotide Synthesis: Synthesize forward and reverse oligonucleotides for each selected gRNA. Add appropriate overhangs compatible with the cloning site of your chosen CRISPR/Cas9 vector (e.g., pX458, lentiGuide-Puro).
-
Vector Preparation: Digest the Cas9 expression vector with a restriction enzyme that creates compatible ends for the annealed oligos (e.g., BbsI). Purify the linearized vector.
-
Annealing and Ligation:
-
Phosphorylate and anneal the complementary forward and reverse oligos to create a double-stranded DNA insert.
-
Ligate the annealed insert into the linearized Cas9 vector.
-
-
Transformation and Verification: Transform the ligation product into competent E. coli. Select positive colonies, isolate plasmid DNA, and verify the correct insertion of the gRNA sequence via Sanger sequencing.
-
Cell Culture: Culture the target human cell line (e.g., HEK293T, HeLa) under standard conditions until it reaches 70-80% confluency for transfection.
-
Transfection: Transfect the cells with the validated PRKACA gRNA-Cas9 expression plasmid using a suitable method (e.g., lipofection, electroporation). Include a negative control (e.g., a vector with a scrambled, non-targeting gRNA).
-
Selection: 24-48 hours post-transfection, begin selection for successfully transfected cells.
-
If the plasmid contains a selectable marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the culture medium.
-
If the plasmid contains a fluorescent reporter (e.g., GFP), isolate positive cells using Fluorescence-Activated Cell Sorting (FACS).
-
-
Establish a Polyclonal Population: Culture the selected cells for several days to establish a mixed population of edited and unedited cells. A portion of this population can be used to assess initial editing efficiency using a T7 Endonuclease I or similar mismatch cleavage assay.
-
Single-Cell Seeding: Serially dilute the selected cell population and seed into 96-well plates to achieve a density of approximately 0.5 cells per well. This method, known as limiting dilution, increases the probability that colonies arise from a single cell.
-
Clonal Expansion: Monitor the plates and allow single colonies to grow. Once confluent, expand promising clones into larger culture vessels (e.g., 24-well, then 6-well plates).
-
Genomic DNA Extraction: From each expanded clone, harvest a portion of the cells for genomic DNA extraction and another portion for protein analysis.
-
Genomic Validation (PCR and Sequencing):
-
Design PCR primers that flank the gRNA target site in the PRKACA gene.
-
Perform PCR on the genomic DNA from each clone and a wild-type (WT) control.
-
Run the PCR products on an agarose (B213101) gel. Clones with indels may show shifts in band size or heteroduplex formation.
-
Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms to identify specific indel mutations. A successful biallelic knockout will show two different frameshift-inducing mutations or a homozygous frameshift mutation.[7]
-
-
Proteomic Validation (Western Blot):
-
Prepare protein lysates from each genomically confirmed knockout clone and a WT control.
-
Perform Western blot analysis using a validated primary antibody specific for the PKA catalytic subunit alpha.[8]
-
A true knockout clone will show a complete absence of the corresponding protein band compared to the WT control.[5][9] The use of knockout-validated antibodies is crucial for reliable results.[10][11]
-
Data Presentation and Interpretation
Quantitative and qualitative data should be organized clearly to facilitate interpretation and comparison between clones.
Table 1: Representative gRNA Sequences for Human PRKACA (Exon 2)
| gRNA ID | Sequence (5' to 3') | Target Exon | On-Target Score | Off-Target Score |
|---|---|---|---|---|
| PRKACA-gRNA-1 | GGTGCTGCCAAAGCCAAGAT | 2 | 89 | 95 |
| PRKACA-gRNA-2 | TGGCCATCAAGACCACCTAC | 2 | 85 | 92 |
| Control | ACGGAGGCTAAGCGTCGCAA | N/A | N/A | N/A |
Note: Sequences are examples and should be verified with current design software.
Table 2: Summary of Expected Validation Results for a PRKACA KO Clone
| Analysis Method | Wild-Type (WT) Control | Heterozygous KO Clone | Biallelic KO Clone | Expected Outcome |
|---|---|---|---|---|
| Genomic PCR | Single sharp band | May show heteroduplexes | May show band shift or heteroduplexes | Confirms target region amplification |
| Sanger Sequencing | Clean, single chromatogram | Overlapping peaks after mutation site | Two distinct mutated sequences | Identifies specific indel mutations[7] |
| RT-qPCR | Relative mRNA level: 1.0 | ~0.5 (variable) | <0.1 (Nonsense-mediated decay) | Measures reduction in target mRNA[12] |
| Western Blot | Clear band at ~40 kDa | Reduced band intensity | No detectable band | Confirms absence of protein [5] |
| Functional Assay | Forskolin-induced CREB phosphorylation | Reduced pCREB signal | No/minimal pCREB signal | Validates loss of PKA activity[5] |
cAMP/PKA Signaling Pathway
The PKA catalytic subunit is the primary effector of the cAMP signaling pathway. Upon hormonal stimulation (e.g., by glucagon (B607659) or epinephrine), G-protein coupled receptors (GPCRs) activate adenylyl cyclase, which converts ATP to the second messenger cAMP.[] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits (PRKACA product).[14][15] These free subunits then phosphorylate a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression and cellular function.[16]
Applications in Drug Development
The generation of PRKACA knockout cell lines is a valuable tool for the drug development pipeline.
-
Target Validation: By observing the phenotype of PRKACA knockout cells, researchers can confirm the role of PKA in specific disease-relevant pathways. This provides strong genetic evidence to validate PKA as a therapeutic target.[17][18]
-
Mechanism of Action Studies: These cell lines can be used to investigate the downstream consequences of PKA inhibition, helping to elucidate the mechanism of action for small molecule inhibitors.
-
Off-Target Effect Screening: PRKACA knockout cells serve as an ideal negative control when screening for the specificity of kinase inhibitors. A compound that still produces an effect in these cells likely works through an off-target mechanism.
-
Disease Modeling: Somatic mutations that lead to constitutive PKA activation are linked to Cushing's syndrome and other tumors.[2][3] CRISPR-based models can be used to study the molecular drivers of these diseases and test novel therapeutic strategies.[19]
References
- 1. PRKACA - Wikipedia [en.wikipedia.org]
- 2. PRKACA protein kinase cAMP-activated catalytic subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Frontiers | PRKACA: the catalytic subunit of protein kinase A and adrenocortical tumors [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. Novel CRISPR-Cas9 iPSC knockouts for PCCA and PCCB genes: advancing propionic acidemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRKACA antibody | antibody review based on formal publications [labome.com]
- 9. blog.avivasysbio.com [blog.avivasysbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Validation of GCN5L1/BLOC1S1/BLOS1 Antibodies Using Knockout Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The simultaneous use of CRISPR/Cas9 to knock out the PI3Kca gene with radiation to enhance radiosensitivity and inhibit tumor growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 17. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. CRISPR/Cas9 Engineering of Adult Mouse Liver Demonstrates That the Dnajb1-Prkaca Gene Fusion Is Sufficient to Induce Tumors Resembling Fibrolamellar Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting c-Subunit Aggregation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-subunit of F1Fo-ATP synthase is a critical component of mitochondrial energy production.[1] Under certain pathological conditions, misfolding and aggregation of the c-subunit can occur, leading to mitochondrial dysfunction and contributing to cellular damage. Detecting and quantifying c-subunit aggregation within cells is crucial for understanding disease mechanisms and for the development of therapeutic interventions.
This document provides detailed application notes and experimental protocols for several key methods to detect and analyze c-subunit aggregation in a cellular context. The methods range from biochemical fractionation and immunoprecipitation to advanced in-situ fluorescence-based techniques.
Overview of Detection Strategies
A multi-faceted approach is recommended to robustly detect and characterize c-subunit aggregation. The typical workflow involves initial biochemical screening to identify the presence of insoluble aggregates, followed by more specific immunoprecipitation and in-situ visualization techniques to confirm the aggregation and determine its subcellular localization.
References
Application Notes and Protocols for Immunofluorescence Staining of the ATP Synthase c-subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP synthase c-subunit is a critical component of the F1Fo-ATP synthase complex, the primary producer of ATP in the mitochondria. This proteolipid is integral to the proton channel that drives the rotation of the ATP synthase, coupling proton translocation to ATP synthesis.[1] Beyond its canonical role in energy production, the c-subunit is implicated in the formation of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis and other forms of cell death.[2][3] Consequently, the localization and quantification of the ATP synthase c-subunit are of significant interest in various fields, including metabolism, neurodegenerative diseases, and cancer research.
These application notes provide a detailed protocol for the immunofluorescence staining of the ATP synthase c-subunit in cultured cells, enabling researchers to visualize its subcellular localization and assess its expression levels.
Data Presentation
Quantitative analysis of immunofluorescence images is crucial for obtaining robust and reproducible data. The following table provides a template for summarizing quantitative data from experiments investigating the ATP synthase c-subunit.
Table 1: Quantitative Analysis of ATP synthase c-subunit Immunofluorescence
| Cell Line/Treatment | Mean Fluorescence Intensity (per cell) | Standard Deviation | Number of Cells Analyzed | P-value (vs. Control) |
| Control (Untreated) | User-defined | User-defined | User-defined | N/A |
| Treatment A | User-defined | User-defined | User-defined | User-defined |
| Treatment B | User-defined | User-defined | User-defined | User-defined |
| Knockdown/Knockout | User-defined | User-defined | User-defined | User-defined |
Note: This table should be populated with data obtained from image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of the ATP synthase c-subunit in cultured mammalian cells.
Materials and Reagents
-
Primary Antibody: A validated antibody specific for the ATP synthase c-subunit (e.g., Rabbit polyclonal or monoclonal). Ensure the antibody is validated for immunofluorescence applications.[4][5]
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS. Prepare fresh.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips and microscope slides.
Experimental Workflow
Caption: A streamlined workflow for the immunofluorescence staining of the ATP synthase c-subunit.
Step-by-Step Protocol
-
Cell Culture:
-
Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve 60-70% confluency on the day of staining.
-
Incubate under standard cell culture conditions.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[6]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access mitochondrial proteins.[7]
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking solution (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ATP synthase c-subunit antibody in the blocking solution to its predetermined optimal concentration.
-
Aspirate the blocking solution from the wells.
-
Add the diluted primary antibody solution to each coverslip and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Invert the coverslips onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
Acquire images using consistent settings for all experimental conditions to allow for accurate quantitative comparisons.
-
Signaling Pathway Visualization
The ATP synthase c-subunit is a key player in the mitochondrial permeability transition, a critical event in the intrinsic pathway of apoptosis. The following diagram illustrates this signaling cascade.
Caption: The involvement of the ATP synthase c-subunit in the mitochondrial permeability transition pore (mPTP) and subsequent apoptotic signaling.
Troubleshooting
Refer to the table below for common issues and potential solutions during the immunofluorescence staining of the ATP synthase c-subunit.
Table 2: Troubleshooting Immunofluorescence Staining
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Ineffective primary antibody | Ensure the antibody is validated for IF and use a recommended dilution. |
| Insufficient permeabilization | Increase Triton X-100 concentration to 0.2-0.5% or extend permeabilization time.[8] | |
| Low protein expression | Use a positive control cell line known to express high levels of the c-subunit. | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. |
| Insufficient blocking | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% normal goat serum).[9] | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control. |
| Aggregated antibodies | Centrifuge the antibody solutions before use. |
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. biocompare.com [biocompare.com]
- 6. biocompare.com [biocompare.com]
- 7. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
Application Notes: Patch-Clamp Analysis of Reconstituted F-ATP Synthase c-Subunit Channels
Introduction
The c-subunit of the F1Fo ATP synthase, a protein crucial for cellular energy production, has been identified as a key component of the mitochondrial permeability transition pore (mPTP).[1][2] Under cellular stress conditions, such as high matrix Ca2+ and oxidative stress, the c-subunit ring can form a voltage-sensitive, high-conductance ion channel.[3][4] The persistent opening of this channel leads to the loss of the inner mitochondrial membrane potential, metabolic dysfunction, and ultimately, cell death.[3][5] Studying the electrophysiological properties of the c-subunit channel is therefore critical for understanding its role in both physiology and pathology, and for the development of novel therapeutics targeting cell death pathways.
Reconstituting the purified c-subunit into an artificial lipid bilayer (proteoliposomes) allows for its detailed functional characterization in a controlled, isolated environment using the patch-clamp technique.[6][7] This powerful methodology enables researchers to investigate the channel's single-channel conductance, ion selectivity, gating kinetics, and modulation by various factors, free from the complexity of its native mitochondrial membrane environment.[3][7][8] These application notes provide a summary of the key electrophysiological data and detailed protocols for the purification, reconstitution, and patch-clamp analysis of the c-subunit channel.
Quantitative Data Summary
The electrophysiological characteristics of the reconstituted c-subunit channel have been documented in several studies. The data reveal a large, multi-conductance channel with distinct properties.
Table 1: Electrophysiological Properties of the Reconstituted c-Subunit Channel
| Parameter | Reported Value(s) | Source(s) |
| Peak Conductance | ~1.1 nS to 2.0 nS | [3][9] |
| Subconductance States | 70-100 pS, 300 pS, 600 pS, 700 pS | [3][4][9] |
| Voltage Dependence | Voltage-gated; shows negative rectification | [3][9] |
| Channel Activity | Forms a multi-conductance channel with prominent subconductance states | [3][4][9] |
Table 2: Modulation of Reconstituted c-Subunit Channel Activity
| Modulator | Effect on Channel | Mechanism/Context | Source(s) |
| High Matrix Ca2+ | Promotes channel opening | Induces conformational changes in the c-subunit ring, unhooking it from inhibitory F1 subunits.[3] | [3] |
| Recombinant F1 β-subunit | Attenuates conductance (promotes closure) | Binds directly to the c-subunit to inhibit pore activity.[3] | [3] |
| Cyclosporine A (CsA) | Inhibits channel opening | A known mPTP inhibitor; its effect suggests the reconstituted channel recapitulates native mPTP properties.[3][9] | [3][9] |
| Adenine Nucleotides (e.g., ATP) | Inhibit channel activity | A known inhibitor of the mPTP.[3][10] | [3][10] |
| Specific Mutagenesis (M4 Mutant) | Increases single-channel conductance | Loosens the c-subunit ring structure, suggesting the pore is formed by the central lumen of the ring.[3] | [3] |
Experimental Protocols & Visualizations
Overall Experimental Workflow
The process of analyzing reconstituted c-subunit channels involves protein purification, incorporation into artificial membranes, and subsequent electrophysiological recording.
Caption: Workflow for patch-clamp analysis of reconstituted c-subunit channels.
Protocol 1: Purification of c-Subunit
This protocol is adapted from methodologies used for purifying tagged membrane proteins.[3]
-
Expression: Transfect a suitable cell line (e.g., HEK 293T) with a vector encoding the c-subunit with an affinity tag (e.g., myc/FLAG tag). Culture cells to allow for protein expression.
-
Harvesting and Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., 1% DDM or Triton X-100), protease inhibitors, and a suitable salt concentration (e.g., 150 mM NaCl).
-
Incubate on ice with gentle agitation to solubilize membrane proteins.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble debris.
-
-
Affinity Chromatography:
-
Incubate the supernatant (cleared lysate) with affinity beads (e.g., anti-FLAG M2 affinity gel) overnight at 4°C.
-
Wash the beads extensively with a wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% DDM) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the tagged c-subunit from the beads using a competitive agent (e.g., 3x FLAG peptide).
-
Collect elution fractions and analyze by SDS-PAGE and immunoblotting to confirm the purity and identity of the c-subunit.[3] The purified protein should be kept in a buffer containing a low concentration of detergent to maintain its solubility and native conformation.
-
Protocol 2: Reconstitution of c-Subunit into Liposomes
This protocol employs the detergent removal method to form proteoliposomes.[6]
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture (e.g., a 3:1 ratio of PC:PE in chloroform) in a glass tube.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with a suitable buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2) to form multilamellar vesicles (MLVs).
-
Sonicate the MLV suspension or extrude it through a polycarbonate membrane to create small unilamellar vesicles (SUVs).
-
-
Reconstitution:
-
Solubilize the prepared SUVs with a detergent (e.g., Triton X-100).
-
Add the purified c-subunit protein to the solubilized lipids at a desired protein-to-lipid ratio.
-
Incubate the mixture to allow the protein to incorporate into the lipid-detergent micelles.
-
-
Detergent Removal:
-
Slowly remove the detergent from the mixture. This can be achieved by dialysis against a detergent-free buffer or by adding adsorbent beads (e.g., Bio-Beads SM-2).[6]
-
As the detergent is removed, the lipid-protein-detergent micelles will spontaneously form proteoliposomes, with the c-subunit incorporated into the lipid bilayer.
-
-
Proteoliposome Harvesting:
-
Centrifuge the suspension at high speed to pellet the proteoliposomes.
-
Resuspend the proteoliposomes in the desired recording buffer.
-
Protocol 3: Patch-Clamp Recording from Proteoliposomes
This protocol uses the excised patch technique on giant liposomes formed by dehydration and rehydration.[7][11]
-
Formation of Giant Liposomes:
-
Place a small volume of the proteoliposome suspension on a glass coverslip and partially dehydrate it in a desiccator.
-
Carefully rehydrate the lipid film with the desired recording solution. This process promotes the formation of large, giant unilamellar vesicles (GUVs) suitable for patch-clamping.[7][11]
-
-
Patch-Clamp Setup:
-
Transfer the coverslip with GUVs to the recording chamber on the stage of an inverted microscope.
-
Fill a borosilicate glass micropipette (2-5 MΩ resistance) with the appropriate internal solution and mount it on the headstage of the patch-clamp amplifier.[12]
-
-
Seal Formation and Excision:
-
Using a micromanipulator, gently press the pipette tip against the surface of a GUV.
-
Apply slight negative pressure to the pipette to form a high-resistance (>1 GΩ) seal between the glass and the lipid membrane.[13]
-
Once a stable giga-ohm seal is formed, pull the pipette away from the liposome to excise an "inside-out" patch of membrane containing the reconstituted c-subunit channel.[14]
-
-
Data Acquisition:
-
Apply a series of voltage steps or ramps to the patch and record the resulting single-channel currents using an amplifier and data acquisition software.
-
The bath solution corresponds to the "intramitochondrial" side of the channel, allowing for the perfusion of modulators like Ca2+, ATP, or the F1 β-subunit.[3]
-
-
Data Analysis:
-
Analyze the recorded currents to determine single-channel conductance (from the current-voltage relationship), open probability, and mean open/closed times.
-
Signaling Pathway: c-Subunit Channel in Mitochondrial Permeability Transition
The c-subunit channel is a central player in the Ca2+-induced mitochondrial permeability transition, a key event in some forms of programmed cell death.
Caption: Role of the c-subunit channel in Ca2+-mediated mitochondrial permeability transition.
References
- 1. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial ATP synthase c-subunit leak channel triggers cell death upon loss of its F1 subcomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmeduni.ac.at [vetmeduni.ac.at]
- 11. Single channel recordings of reconstituted ion channel proteins: an improved technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application of c-Subunit Research in Mitochondrial Diseases: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-subunit of the F1Fo-ATP synthase is a critical component of mitochondrial energy production. This proteolipid forms the core of the Fo motor, a ring-like structure that rotates as protons traverse the inner mitochondrial membrane, driving the synthesis of ATP.[1] Dysfunctional c-subunits, arising from genetic mutations or aberrant post-translational modifications, are implicated in a range of severe mitochondrial diseases. These pathologies are often characterized by impaired energy metabolism, increased oxidative stress, and dysregulated cell death pathways. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working on the role of the c-subunit in mitochondrial diseases.
Data Presentation: The Impact of c-Subunit Dysfunction
Quantitative analysis of c-subunit dysfunction is crucial for understanding disease mechanisms and evaluating potential therapeutic interventions. Below are tables summarizing key quantitative data from studies on c-subunit alterations.
Table 1: Effect of siRNA-Mediated Knockdown of c-Subunit Isoforms on Mitochondrial ATP Synthesis in HeLa Cells
| Target Isoform(s) | Residual mRNA Level (%) | Mitochondrial ATP Synthesis (% of Control) | Reference |
| Scrambled Control | 100 | 100 | [2] |
| P1 | ~20 | 59 ± 18.5 | [2] |
| P2 | ~25 | 52 ± 11.2 | [2] |
| P3 | ~30 | 80 ± 7.4 | [2] |
| P1 + P2 + P3 | P1:~15, P2:~20, P3:~25 | 54 ± 3.7 | [2] |
Data are presented as mean ± standard deviation. This table illustrates the non-redundant roles of the three mammalian c-subunit isoforms (P1, P2, and P3), where individual silencing leads to significant defects in ATP production.[2]
Table 2: Membrane ATPase Activity in E. coli Expressing Hetero-mutated c-Subunits
| c-Subunit Mutant | ATPase Activity (μmol/min/mg) | % Inhibition by DCCD | Reference |
| Wild-Type | 1.5 ± 0.1 | 85 | [3] |
| cE56D (2 subunits) - Close Proximity | 1.2 ± 0.2 | 78 | [3] |
| cE56D (2 subunits) - Distant Proximity | 0.6 ± 0.1 | 65 | [3] |
Data are presented as mean ± standard error. DCCD (N,N'-dicyclohexylcarbodiimide) is an inhibitor of the F0 proton channel. This data suggests that the relative position of mutated c-subunits within the c-ring impacts the overall enzyme activity and coupling.[3]
Table 3: Channel Conductance in Mitochondria Lacking the c-Subunit
| Mitochondrial Source | Condition | Predominant Channel Conductance | Reference |
| Wild-Type HAP1 Cells | + Calcium | ~1.5 nS (mPTP) | [4] |
| c-Subunit Knockout HAP1 Cells | + Calcium | Significantly lower than mPTP | [4] |
This table summarizes findings from patch-clamp analysis, indicating that the large-conductance mitochondrial permeability transition pore (mPTP) does not form in the absence of the c-subunit, although a smaller, cyclosporine A-sensitive channel activity persists.[4]
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades affected by c-subunit dysfunction and the workflows for their investigation is essential for targeted research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP Synthase C-Subunit-Deficient Mitochondria Have a Small Cyclosporine A-Sensitive Channel, but Lack the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex II and reactive oxygen species in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Open Probability of the Mitochondrial Permeability Transition Pore in the Setting of Coenzyme Q Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor for Activated C Kinase 1 (RACK1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1), also known as Guanine Nucleotide-binding protein Subunit Beta-2-like 1 (GNB2L1), is a highly conserved, 36-kDa scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1] RACK1 is characterized by a seven-bladed β-propeller structure that facilitates its interaction with a diverse array of signaling molecules.[2] Initially identified as a receptor for activated protein kinase C (PKC), it is now understood to be a central hub in numerous signaling pathways, playing critical roles in cell migration, proliferation, apoptosis, and protein synthesis.[3][4] Its involvement in various cancers has also made it an attractive target for drug development.[5][6]
This document provides comprehensive application notes on RACK1, including its expression profile and key signaling interactions, along with detailed protocols for its investigation.
Application Notes
Expression Profile of RACK1
RACK1 is a ubiquitously expressed protein, found in a wide range of tissues and cell types.[3][5] This broad expression underscores its fundamental role in cellular function.
Table 1: RACK1 Expression in Human Tissues
| Tissue | Expression Level |
| Brain | High |
| Lung | High |
| Liver | High |
| Kidney | High |
| Spleen | High |
| Heart | Medium |
| Skeletal Muscle | Medium |
Data synthesized from The Human Protein Atlas, which indicates cytoplasmic expression in several tissues.[3][5]
In various pathological conditions, particularly cancer, the expression of RACK1 is often dysregulated.
Table 2: RACK1 Expression in Cancer
| Cancer Type | RACK1 Expression | Clinical Significance | Reference |
| Pancreatic Ductal Adenocarcinoma | Upregulated | Correlates with lymph node metastasis and poor prognosis | [7] |
| Breast Cancer | Upregulated | Promotes cell migration and invasion | [4] |
| Non-small Cell Lung Cancer | Upregulated | Associated with tumor progression | [8] |
| Hepatocellular Carcinoma | Upregulated | Contributes to chemoresistance | [3] |
Key Signaling Pathways and Interactions
RACK1 functions as a scaffold protein, bringing together various components of signaling cascades to regulate their activity and subcellular localization. It lacks intrinsic enzymatic activity and exerts its influence through protein-protein interactions.[3]
RACK1 is also a critical regulator of Src family kinases . It can directly bind to the SH2 domain of Src and inhibit its kinase activity.[9][10] This interaction is modulated by phosphorylation, with Src phosphorylating RACK1 on tyrosine residues 228 and 246.[11]
Furthermore, RACK1 integrates signals from various pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway . It can act as an adaptor to link PKC activation to the JNK signaling cascade.[3][12]
Below are diagrams illustrating the central role of RACK1 in these key signaling pathways.
Experimental Protocols
The following protocols provide a framework for studying RACK1. Researchers should optimize conditions, such as antibody concentrations and incubation times, for their specific experimental systems.
Co-Immunoprecipitation (Co-IP) of RACK1 and Binding Partners
This protocol describes the immunoprecipitation of endogenous RACK1 to identify interacting proteins.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 1x SDS-PAGE sample buffer.
-
Anti-RACK1 antibody for IP (refer to manufacturer's datasheet for recommended amount).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Pre-clearing:
-
To 500-1000 µg of protein lysate, add isotype control IgG and 20 µl of Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the anti-RACK1 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30 µl of Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 30 µl of 1x SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluate by Western blotting using antibodies against RACK1 and putative interacting proteins.
-
Western Blotting for RACK1 Detection
This protocol outlines the detection of RACK1 protein levels in cell lysates.
Materials:
-
SDS-PAGE gels.
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibody: Anti-RACK1 antibody (dilution to be optimized, typically 1:1000).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (dilution to be optimized, typically 1:5000).
-
Chemiluminescent substrate.
Procedure:
-
Protein Separation:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-RACK1 antibody in Blocking Buffer overnight at 4°C.[8]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.[13]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
siRNA-mediated Knockdown of RACK1
This protocol describes how to reduce the expression of RACK1 using small interfering RNA (siRNA).
Materials:
-
Validated siRNA targeting human RACK1 and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µl of Opti-MEM.
-
In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µl of siRNA-lipid complexes to each well containing cells in 1.8 ml of complete medium.
-
Incubate the cells for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and assess RACK1 protein levels by Western blotting to confirm knockdown efficiency.
-
Immunofluorescence for RACK1 Localization
This protocol is for visualizing the subcellular localization of RACK1.
Materials:
-
Cells grown on coverslips.
-
Fixation solution: 4% paraformaldehyde in PBS.
-
Permeabilization solution: 0.25% Triton X-100 in PBS.
-
Blocking solution: 1% BSA in PBST.
-
Primary antibody: Anti-RACK1 antibody (dilution to be optimized).
-
Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fixation:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 1% BSA in PBST for 30-60 minutes.[6]
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-RACK1 antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.[6]
-
-
Washing:
-
Wash three times with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.[6]
-
-
Washing and Counterstaining:
-
Wash three times with PBST.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using mounting medium.
-
Image using a fluorescence microscope.
-
In Vitro Kinase Assay with RACK1
This protocol can be adapted to study the effect of RACK1 on the activity of kinases such as Src or the phosphorylation of substrates by PKC.
Materials:
-
Purified active kinase (e.g., Src, PKC).
-
Purified recombinant RACK1 protein.
-
Kinase-specific substrate.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
[γ-³²P]ATP or an antibody that recognizes the phosphorylated substrate.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase, its substrate, and varying concentrations of RACK1 in kinase buffer.
-
Include a control reaction without RACK1.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and image.
-
If using a phospho-specific antibody, perform a Western blot to detect the phosphorylated substrate.
-
Conclusion
RACK1 is a multifaceted scaffold protein that plays a pivotal role in integrating and regulating a multitude of cellular signaling pathways. Its dysregulation in various diseases, particularly cancer, highlights its importance as a potential therapeutic target. The protocols provided herein offer a foundation for researchers to investigate the intricate functions of RACK1 and its role in health and disease. Successful application of these methods will contribute to a deeper understanding of RACK1-mediated signaling and may pave the way for novel therapeutic strategies.
References
- 1. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 2. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue expression of RACK1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. RACK1 facilitates breast cancer progression by competitively inhibiting the binding of β-catenin to PSMD2 and enhancing the stability of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RACK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Molecular mechanisms of RACK1-driven metastasis in pancreatic ductal adenocarcinoma revealed by single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. RACK1, a Receptor for Activated C Kinase and a Homolog of the β Subunit of G Proteins, Inhibits Activity of Src Tyrosine Kinases and Growth of NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interaction of Src and RACK1 is enhanced by activation of protein kinase C and tyrosine phosphorylation of RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RACK1: a novel substrate for the Src protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Western blotting immunodetection: Streamlining antibody cocktails for reduced protocol time and enhanced multiplexing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
Measuring RACK1 Protein Expression Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 37 kDa scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1][2] RACK1's seven-bladed β-propeller structure facilitates its interaction with a multitude of signaling proteins, positioning it as a critical hub in various cellular processes.[3][4] It plays a pivotal role in integrating and transducing signals from diverse pathways, including those mediated by protein kinase C (PKC), Src, and mitogen-activated protein kinase (MAPK).[5][6][7] Given its involvement in fundamental cellular functions such as cell migration, proliferation, and protein synthesis, and its implication in diseases like cancer, the accurate measurement of RACK1 protein expression is crucial for both basic research and therapeutic development.[1][2][3][5]
This document provides detailed application notes and protocols for the quantification of RACK1 protein expression levels using common laboratory techniques: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC). Additionally, an overview of mass spectrometry-based quantification is included.
RACK1 Signaling Pathways
RACK1 acts as a central scaffold, bringing together various signaling molecules to regulate downstream cellular events. A simplified representation of key RACK1-mediated signaling pathways is depicted below.
Caption: RACK1 as a central scaffolding protein in key signaling pathways.
Quantitative Data Summary
RACK1 is a ubiquitously expressed protein, with varying levels across different tissues and cell types.[2][8] Expression levels can also be altered in pathological conditions such as cancer.[1] The following table summarizes general RACK1 expression patterns.
| Sample Type | Relative RACK1 Expression | Reference |
| Normal Tissues | ||
| Brain, Spleen, Lung, Liver | High | [2][8] |
| Skeletal Muscle, Heart | Moderate | [8] |
| Adipose Tissue | Low | [8] |
| Cancer vs. Normal Tissues | ||
| Pancreatic Ductal Adenocarcinoma | Higher in tumor tissue | [1] |
| Cervical Cancer | Higher in some cell lines | [9] |
| Breast Cancer | Elevated expression associated with metastasis | [10] |
| Cell Lines | ||
| HeLa, HEK293T, Jurkat | High | [11] |
| MS751, SiHa (Cervical Cancer) | Higher than normal cervical cells | [9] |
Experimental Protocols
Quantitative Western Blotting
Western blotting is a widely used technique to detect and quantify protein expression. For accurate quantification, it is crucial to ensure the signal is within the linear range of detection and to use appropriate normalization controls.[12][13][14]
Caption: Workflow for quantitative Western blotting of RACK1.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Prepare samples by diluting them in Laemmli sample buffer to a final concentration of 1-2 µg/µL. To ensure linearity, it is recommended to load between 10-30 µg of total protein per lane.[12]
-
-
SDS-PAGE:
-
Load equal amounts of protein for each sample onto a 10-12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against RACK1 (e.g., from Cell Signaling Technology) diluted in blocking buffer.[7] The optimal dilution should be determined empirically but a starting point of 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated or fluorophore-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
For HRP-conjugated antibodies, incubate with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
For fluorophore-conjugated antibodies, detect the signal using a fluorescent imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for RACK1 using densitometry software (e.g., ImageJ).
-
Normalize the RACK1 signal to a loading control. A total protein stain is recommended over housekeeping proteins (like GAPDH or β-actin) for more accurate normalization.[14]
-
Calculate the relative RACK1 expression for each sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that provides a sensitive and high-throughput method for quantifying protein levels in various samples, including serum, plasma, and cell culture supernatants.[16] Several commercial ELISA kits are available for the detection of human RACK1.[17][18] The following protocol is a general guideline for a sandwich ELISA.
Caption: General workflow for a RACK1 sandwich ELISA.
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's manual.
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for RACK1.[18]
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2.5 hours at room temperature or overnight at 4°C.[17]
-
Washing: Wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.[17]
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[17] A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well.[17] The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of RACK1 in the samples.
Immunohistochemistry (IHC)
IHC allows for the visualization of RACK1 protein expression within the context of tissue architecture, providing spatial information about its localization.
Protocol:
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[19]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.[19]
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.[20]
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against RACK1 diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the slides with PBS or TBS.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.[19]
-
Incubate with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
Mass Spectrometry
Mass spectrometry (MS)-based proteomics offers a powerful platform for the absolute quantification of proteins.[24][25][26] Techniques such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), often coupled with stable isotope-labeled peptide standards, can provide highly accurate and specific quantification of RACK1.[27]
General Workflow:
-
Sample Preparation: Proteins are extracted from the sample and digested into peptides, typically using trypsin.
-
Internal Standards: A known amount of a stable isotope-labeled synthetic peptide corresponding to a unique RACK1 peptide is spiked into the sample.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by a mass spectrometer. The instrument is programmed to specifically detect and fragment the native RACK1 peptide and its labeled internal standard.
-
Quantification: The abundance of the native RACK1 peptide is determined by comparing its signal intensity to that of the known amount of the labeled internal standard.
While highly accurate, MS-based quantification requires specialized instrumentation and expertise.
Conclusion
The choice of method for measuring RACK1 protein expression depends on the specific research question, sample type, and available resources. Western blotting is a robust method for semi-quantitative to quantitative analysis in cell and tissue lysates. ELISA offers a high-throughput and sensitive option for quantifying RACK1 in liquid samples. IHC is indispensable for understanding the spatial distribution of RACK1 within tissues. For absolute and highly precise quantification, mass spectrometry-based approaches are the gold standard. By following these detailed protocols, researchers can obtain reliable and reproducible data on RACK1 expression, furthering our understanding of its role in health and disease.
References
- 1. Molecular mechanisms of RACK1-driven metastasis in pancreatic ductal adenocarcinoma revealed by single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 5. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. RACK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Tissue expression of RACK1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. licorbio.com [licorbio.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. benchchem.com [benchchem.com]
- 16. ELISA Protocol [protocols.io]
- 17. raybiotech.com [raybiotech.com]
- 18. Human RACK1(Receptor of activated protein C kinase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. proteinatlas.org [proteinatlas.org]
- 20. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 21. Immunohistochemistry (IHC) protocol [hellobio.com]
- 22. abcepta.com [abcepta.com]
- 23. RACK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 24. longdom.org [longdom.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Co-immunoprecipitation Protocol for the Identification of RACK1 Interacting Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36 kDa scaffold protein belonging to the WD40 repeat protein family.[1][2] Its seven-bladed β-propeller structure provides a platform for the binding of a diverse array of signaling molecules, including protein kinases, phosphatases, membrane receptors, and components of the ribosome.[1][3][4][5] This central role makes RACK1 a critical hub in numerous cellular processes such as signal transduction, protein synthesis, cell migration, and apoptosis.[3][6][7] Consequently, identifying the interacting partners of RACK1 is crucial for understanding its function in both normal physiology and disease states, and for the development of novel therapeutics.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify protein-protein interactions in their native cellular context.[8][9][10] This application note provides a detailed protocol for the Co-IP of endogenous RACK1 and its interacting proteins from mammalian cell lysates, followed by identification using mass spectrometry.
Data Presentation: RACK1 Interacting Proteins
The following table summarizes a selection of experimentally validated RACK1 interacting proteins, categorized by their primary cellular function. This data is compiled from various studies, including a comprehensive proteomic analysis of the RACK1 interactome in Drosophila S2 cells.[2][6]
| Functional Category | Interacting Protein | Gene Name | Organism | Quantitative Data (Example) | Reference |
| Signal Transduction | Protein Kinase C beta (PKCβ) | PRKCB | Human | - | [3] |
| Src tyrosine kinase | SRC | Human | - | [11][12][13][14] | |
| Jun N-terminal kinase (JNK) | MAPK8/9/10 | Human | - | [1][3] | |
| G Protein Subunit Alpha 14 (GNA14) | GNA14 | Human | - | [7] | |
| Focal Adhesion Kinase (FAK) | PTK2 | Human | - | [15] | |
| Protein Synthesis | 40S ribosomal protein S3 | RPS3 | Drosophila | Spectral Count: 15 | [2] |
| 40S ribosomal protein S17 | RPS17 | Drosophila | Spectral Count: 12 | [2] | |
| Eukaryotic translation initiation factor 3 subunit A | EIF3A | Drosophila | Spectral Count: 8 | [2] | |
| Eukaryotic translation initiation factor 4G1 | EIF4G1 | Human | - | [16] | |
| Cytoskeletal Organization | Paxillin (B1203293) | PXN | Human | - | [12] |
| Integrin β subunit | ITGB1/2 | Human | - | [6] | |
| RNA Processing | Argonaute-2 | AGO2 | Drosophila | Spectral Count: 5 | [2] |
| Circadian Clock | BMAL1 | BMAL1 | Mouse | - | [17] |
Experimental Protocols
This protocol is optimized for the co-immunoprecipitation of RACK1 and its interacting partners from cultured mammalian cells.
Materials and Reagents:
-
Cell Culture: Mammalian cell line of interest (e.g., HEK293T, HeLa, MCF-7)
-
Antibodies:
-
Anti-RACK1 antibody, validated for immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal)
-
Normal rabbit or mouse IgG (isotype control)
-
-
Beads: Protein A/G magnetic beads (e.g., Dynabeads) or agarose (B213101) beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitor cocktails immediately before use. Note: The stringency of the lysis buffer may need to be optimized to preserve specific protein-protein interactions.[9][11]
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS or Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Elution Buffer: 1x Laemmli sample buffer or a milder elution buffer (e.g., 0.1 M glycine, pH 2.5) for subsequent mass spectrometry analysis.
-
-
Equipment:
-
Cell culture incubator
-
Refrigerated centrifuge
-
Microcentrifuge
-
Magnetic rack (for magnetic beads)
-
End-over-end rotator
-
Sonicator (optional)
-
SDS-PAGE and Western blotting equipment
-
Protocol:
1. Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm plate). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. (Optional) Sonicate the lysate briefly on ice to ensure complete lysis. g. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. h. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. i. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of cell lysate (e.g., 1 mg of total protein), add Protein A/G beads. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack. d. Transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to reduce non-specific binding of proteins to the beads.[18]
3. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-RACK1 antibody. b. As a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate. c. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. d. Add an appropriate amount of pre-washed Protein A/G beads to each tube. e. Incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
4. Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.
5. Elution: a. After the final wash, remove all residual wash buffer. b. For Western Blot Analysis: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. For Mass Spectrometry Analysis: Elute the proteins using a compatible elution buffer (e.g., 0.1 M glycine, pH 2.5), followed by neutralization. Alternatively, on-bead digestion with trypsin can be performed.
6. Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against RACK1 (to confirm successful immunoprecipitation) and suspected interacting partners. b. Mass Spectrometry: Analyze the eluted and digested peptides by LC-MS/MS to identify the co-immunoprecipitated proteins.
Mandatory Visualization
References
- 1. RACK1 mediates activation of JNK by protein kinase C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Definition of a RACK1 Interaction Network in Drosophila melanogaster Using SWATH-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Structure of a signal transduction regulator, RACK1, from Arabidopsis " by Hemayet Ullah [dh.howard.edu]
- 5. researchgate.net [researchgate.net]
- 6. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GNA14’s interaction with RACK1 inhibits hepatocellular carcinoma progression through reducing MAPK/JNK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Rack1 mediates Src binding to drug transporter P-glycoprotein and modulates its activity through regulating Caveolin-1 phosphorylation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The interaction of Src and RACK1 is enhanced by activation of protein kinase C and tyrosine phosphorylation of RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RACK1: a novel substrate for the Src protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Ribosomal RACK1:Protein Kinase C βII Phosphorylates Eukaryotic Initiation Factor 4G1 at S1093 To Modulate Cap-Dependent and -Independent Translation Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: RACK1 shRNA for Gene Silencing Experiments
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing short hairpin RNA (shRNA) to silence the Receptor for Activated C Kinase 1 (RACK1) gene. This document outlines the role of RACK1 in cellular signaling, protocols for shRNA-mediated knockdown, and methods for validating the experimental outcomes.
1. Introduction to RACK1
RACK1 is a highly conserved 36-kDa protein that belongs to the tryptophan-aspartic acid repeat (WD-repeat) family of proteins. It serves as a versatile scaffolding protein, interacting with a wide array of signaling molecules, including protein kinases, phosphatases, and membrane-bound receptors. Due to its role as a central hub in numerous signaling networks, RACK1 is implicated in a variety of cellular processes such as cell growth, proliferation, apoptosis, and migration. Its dysregulation has been linked to several diseases, most notably cancer, making it a significant target for therapeutic intervention and research.
2. Overview of shRNA-Mediated Gene Silencing
Short hairpin RNA (shRNA) is a powerful tool for inducing long-term, sequence-specific gene silencing in mammalian cells. An shRNA is an artificial RNA molecule with a hairpin turn that is processed by the cell's endogenous RNA interference (RNAi) machinery. Once transcribed, the shRNA is exported to the cytoplasm and cleaved by the Dicer enzyme to produce a short interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which unwinds the double-stranded RNA and guides the complex to the target mRNA. The binding of the RISC-siRNA complex to the complementary mRNA sequence leads to its degradation, thereby inhibiting protein translation.
3. Experimental Workflow for RACK1 Gene Silencing
The following diagram illustrates the general workflow for a RACK1 gene silencing experiment using a lentiviral shRNA approach.
Caption: General workflow for RACK1 gene silencing using lentiviral shRNA.
4. Protocols
4.1. Design and Cloning of RACK1 shRNA
-
shRNA Design: Design 3-4 shRNA sequences targeting the human RACK1 mRNA (NCBI Accession: NM_006098.5). Use online design tools (e.g., from Thermo Fisher Scientific, Sigma-Aldrich) to predict potent and specific shRNA sequences. Include a non-targeting scramble control.
-
Example RACK1 shRNA Target Sequence: 5'-GCAGCTGATCAAGATCAAGAA-3'
-
-
Oligo Annealing: Synthesize complementary DNA oligonucleotides for the shRNA sequence with appropriate overhangs for the chosen vector. Anneal the oligos by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Vector Ligation: Ligate the annealed shRNA duplex into a suitable lentiviral vector (e.g., pLKO.1) that has been digested with the appropriate restriction enzymes (e.g., EcoRI and AgeI).
-
Transformation: Transform the ligation product into competent E. coli and select for positive clones by antibiotic resistance and sequence verification.
4.2. Lentiviral Packaging and Transduction
-
Cell Culture: Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect the HEK293T cells with the RACK1-shRNA lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Transduction: Plate the target cells (e.g., a cancer cell line) and allow them to adhere. Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Selection: After 48-72 hours, replace the medium with fresh medium containing an appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
4.3. Validation of RACK1 Knockdown
4.3.1. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from both the RACK1 shRNA-transduced cells and the scramble control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for RACK1 and a housekeeping gene (e.g., GAPDH).
-
RACK1 Forward Primer: 5'-ATCGTGCACATCCAGTTTGA-3'
-
RACK1 Reverse Primer: 5'-TCTTCCTCTTCATCTTCCTCCA-3'
-
-
Data Analysis: Calculate the relative expression of RACK1 mRNA using the 2-ΔΔCt method.
4.3.2. Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against RACK1. Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
5. Data Presentation
The following tables present example quantitative data from a hypothetical RACK1 knockdown experiment in a cancer cell line.
Table 1: RACK1 mRNA Expression Levels Post-Knockdown
| Cell Line | shRNA Target | Relative RACK1 mRNA Expression (Fold Change) | Standard Deviation |
| Cancer Cell X | Scramble Control | 1.00 | ± 0.08 |
| Cancer Cell X | RACK1 shRNA #1 | 0.25 | ± 0.04 |
| Cancer Cell X | RACK1 shRNA #2 | 0.31 | ± 0.05 |
Table 2: RACK1 Protein Levels Post-Knockdown
| Cell Line | shRNA Target | Relative RACK1 Protein Level (Normalized to β-actin) | Standard Deviation |
| Cancer Cell X | Scramble Control | 1.00 | ± 0.12 |
| Cancer Cell X | RACK1 shRNA #1 | 0.18 | ± 0.06 |
| Cancer Cell X | RACK1 shRNA #2 | 0.24 | ± 0.07 |
Table 3: Effect of RACK1 Knockdown on Cell Proliferation
| Cell Line | shRNA Target | Cell Proliferation Rate (% of Control) | Standard Deviation |
| Cancer Cell X | Scramble Control | 100 | ± 5.2 |
| Cancer Cell X | RACK1 shRNA #1 | 62 | ± 4.5 |
| Cancer Cell X | RACK1 shRNA #2 | 68 | ± 4.9 |
6. Signaling Pathway Visualization
RACK1 is known to be a key component in pathways that promote cancer cell proliferation, such as the PI3K/Akt signaling pathway. The diagram below illustrates a simplified representation of this pathway and the role of RACK1.
Caption: Simplified PI3K/Akt signaling pathway showing RACK1's role.
The use of RACK1 shRNA provides a robust method for investigating the functional roles of this important scaffolding protein. The protocols and data presented here serve as a comprehensive guide for designing and executing successful gene silencing experiments, which can contribute to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.
Application Notes and Protocols for Yeast Two-Hybrid Screening of RACK1 Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa scaffolding protein belonging to the tryptophan-aspartate (WD40) repeat protein family.[1] RACK1's seven-bladed β-propeller structure facilitates its function as a versatile scaffold, enabling it to interact with a multitude of signaling proteins and thereby participate in a wide array of cellular processes.[2] These processes include signal transduction, cell motility, protein synthesis, and apoptosis.[1] Given its central role as a signaling hub, identifying the full spectrum of RACK1's binding partners is crucial for understanding its function in both normal physiology and disease, and for the development of novel therapeutics.
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying protein-protein interactions in vivo.[3] This technique is particularly well-suited for screening entire cDNA libraries to discover novel binding partners for a protein of interest, such as RACK1. These application notes provide a comprehensive overview and detailed protocols for performing a yeast two-hybrid screen to identify RACK1 interactors.
RACK1 Signaling Pathways and Known Interactors
RACK1 acts as a critical nexus for various signaling pathways, often by linking different kinases and their substrates. For instance, RACK1 can connect Protein Kinase C (PKC) signaling with the MAP kinase pathway by recruiting JNK into a complex with activated PKC.[1] It also plays a role in regulating apoptosis through its interaction with components of the MAPK and Src signaling pathways.[1]
A significant number of RACK1 binding partners have been experimentally validated, highlighting its diverse functional roles. These interactors can be grouped into several functional clusters as summarized in the table below.
Table 1: Experimentally Validated RACK1 Binding Partners
| Functional Cluster | Interacting Proteins |
| Protein Kinases | PRKCE, SRC, PRKCA, PRKCB, PRKCD, PRKCQ, PRKD1 |
| IFN/Immune Signaling | IFNAR2, STAT1, NSMAF, CSF2RB, SLC9A3R1, IL2RB, IL4R, JAK1, JAK3, JAK2 |
| Cell Motility/Polarity/Organization | PDE4D, PTPRM, STAT3, INSR, IGF1R, ITGB1, TUBB2A, DNM1, PLEC, PLCG1, SERBP1, ITGB7, ITGB2, ITGB5 |
| Neuronal Function/Brain | FYN, GABRB3, SYT1 |
| Transcription | EIF6, EIF3A, EIF3B, EIF3C, EIF3E, EIF3F, EIF3G, EIF3H, EIF3I, EIF3J, EIF3K, EIF3L, EIF3M |
| Translation | EIF2S1, EIF4E, EIF4G1, EEF1A1, EEF1A2, EEF2, RPLP0, RPLP1, RPLP2, RPS6 |
| Other | GNB1, GNB2, GNB3, GNB4, GNB5, GNB1L, GNB2L1, GNB3L, GNB4L, GNB5L, GNB1L1, GNB2L1, GNB3L1, GNB4L1, GNB5L1 |
This table is adapted from a comprehensive review of experimentally validated RACK1 binding partners.[1]
Visualizing RACK1 Signaling Pathways
To illustrate the central role of RACK1 in cellular signaling, the following diagrams depict key pathways in which RACK1 is involved.
Experimental Protocols: Yeast Two-Hybrid Screening
The following is a generalized protocol for performing a yeast two-hybrid screen to identify RACK1 binding partners. It is important to note that RACK1 has been reported to have auto-activation properties in some conventional Y2H systems, which can lead to a high number of false positives.[4] Therefore, careful optimization and the use of stringent selection conditions are crucial. An alternative approach, the split-ubiquitin system, can be employed to overcome this limitation as it does not rely on nuclear transactivation.[4]
Principle of the Yeast Two-Hybrid System
The Y2H system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[3] In this system, the protein of interest (the "bait," in this case, RACK1) is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for selection and identification of the interacting partners.[3]
Experimental Workflow
Detailed Methodologies
1. Bait Plasmid Construction
-
Objective: To clone the full-length coding sequence of human RACK1 in-frame with the DNA-binding domain (e.g., GAL4-BD or LexA-BD) in a suitable bait vector (e.g., pGBKT7).
-
Procedure:
-
Amplify the RACK1 coding sequence from a cDNA library or a commercially available plasmid using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the bait vector with the corresponding restriction enzymes.
-
Ligate the digested RACK1 insert into the linearized bait vector.
-
Transform the ligation product into competent E. coli cells for plasmid propagation.
-
Select transformed colonies and verify the correct insertion and sequence of RACK1 by restriction digest and DNA sequencing.
-
2. Bait Auto-activation and Toxicity Test
-
Objective: To ensure that the RACK1-BD fusion protein does not autonomously activate the reporter genes in the absence of a prey protein and is not toxic to the yeast cells.
-
Procedure:
-
Transform the RACK1-bait plasmid into the appropriate yeast reporter strain (e.g., AH109 or Y2HGold).
-
Plate the transformed yeast on selection media lacking tryptophan (SD/-Trp) to select for the presence of the bait plasmid.
-
Replica-plate the colonies onto highly selective media lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade) and media containing X-α-Gal.
-
Incubate plates at 30°C for 3-5 days.
-
Interpretation: Growth on the selective media or the development of a blue color indicates auto-activation. If auto-activation is observed, the stringency of the selection can be increased by adding 3-amino-1,2,4-triazole (3-AT) to the media, or a different Y2H system (e.g., split-ubiquitin) should be considered.[4] No growth confirms the absence of auto-activation. Poor growth compared to a control transformation may indicate toxicity.
-
3. Library Screening by Yeast Mating
-
Objective: To screen a pre-transformed cDNA library (prey) against the RACK1 bait.
-
Procedure:
-
Grow a single colony of the yeast strain containing the RACK1-bait plasmid in liquid SD/-Trp medium overnight at 30°C with shaking.
-
In parallel, grow an aliquot of the pre-transformed prey library (in a yeast strain of the opposite mating type, e.g., Y187) in liquid SD/-Leu medium.
-
Combine the bait and prey cultures in a larger flask with YPDA medium and incubate at 30°C with gentle shaking for 20-24 hours to allow for mating.
-
Plate the mated culture on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for diploid yeast cells expressing interacting bait and prey proteins.
-
Incubate the plates at 30°C for 3-7 days until colonies appear.
-
4. Validation of Positive Interactions
-
Objective: To confirm the positive interactions and eliminate false positives.
-
Procedure (β-galactosidase Colony-Lift Filter Assay):
-
Replica-plate the positive colonies from the selection plates onto a new selective plate.
-
Place a sterile filter paper over the colonies to lift them.
-
Freeze the filter in liquid nitrogen and then thaw it to permeabilize the yeast cells.
-
Place the filter in a petri dish containing a solution of X-β-Gal.
-
Incubate at 30°C and monitor for the development of a blue color, which indicates a positive interaction.
-
5. Identification of Interacting Prey Proteins
-
Objective: To identify the proteins that interact with RACK1.
-
Procedure:
-
Isolate the prey plasmids from the validated positive yeast colonies.
-
Transform the isolated plasmids into E. coli for amplification.
-
Sequence the cDNA insert of the prey plasmids.
-
Use BLAST (Basic Local Alignment Search Tool) to identify the corresponding genes and proteins.
-
Quantitative Data Analysis
While the primary output of a Y2H screen is the identification of binding partners, the strength of the interaction can be quantified by measuring the activity of the reporter genes. A common method is the liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The rate of ONPG cleavage is proportional to the strength of the protein-protein interaction.
Table 2: Hypothetical Quantitative Yeast Two-Hybrid Results for RACK1 Interactors
| Prey Protein | Reporter Gene Activation (β-galactosidase units) | Interaction Strength |
| Positive Control | 150.5 ± 12.3 | +++ (Strong) |
| Negative Control | 1.2 ± 0.3 | - (None) |
| Interactor A | 95.8 ± 8.7 | +++ (Strong) |
| Interactor B | 42.1 ± 5.4 | ++ (Moderate) |
| Interactor C | 15.6 ± 2.1 | + (Weak) |
| Interactor D | 2.5 ± 0.8 | - (None/False Positive) |
This table represents example data. Actual results will vary depending on the interactors identified.
Conclusion and Future Directions
The yeast two-hybrid system is an invaluable tool for elucidating the RACK1 interactome. The identification of novel binding partners will provide deeper insights into the molecular mechanisms by which RACK1 regulates diverse cellular functions. Given the potential for auto-activation with RACK1 in traditional Y2H systems, researchers should consider employing alternative methods like the split-ubiquitin system or validating findings with orthogonal assays such as co-immunoprecipitation and pull-down assays. The data generated from these screens will not only advance our fundamental understanding of RACK1 biology but also has the potential to uncover new targets for therapeutic intervention in diseases where RACK1 signaling is dysregulated.
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human Rack1 protein at a resolution of 2.45 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arabidopsis scaffold protein RACK1A interacts with diverse environmental stress and photosynthesis related proteins - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing RACK1 Protein Interactions: A Detailed Guide Using Proximity Ligation Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa échafaudage protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1][2][3] Its seven-bladed β-propeller structure facilitates interactions with a wide array of signaling molecules, including protein kinases, phosphatases, and membrane receptors.[1][2][3][4] RACK1's ability to act as a central hub in various signaling pathways, such as those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Src, makes it a critical player in fundamental cellular processes like protein synthesis, cell motility, and apoptosis.[1][5] Understanding the dynamic interactions of RACK1 with its binding partners is crucial for elucidating its role in both normal physiology and disease states, including cancer.[1]
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that allows for the in situ visualization and quantification of protein-protein interactions with single-molecule resolution.[6][7] This technique overcomes some limitations of traditional methods like co-immunoprecipitation by providing spatial information about where these interactions occur within the cell.[6] PLA detects endogenous protein-protein interactions when two target proteins are in close proximity (typically within 40 nm).[6][7][8] This is achieved using a pair of primary antibodies raised in different species that recognize the two proteins of interest.[7] Secondary antibodies, known as PLA probes, are conjugated with unique short DNA oligonucleotides.[7] When the PLA probes are brought close together by the interacting target proteins, the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification (RCA).[6][7] The amplified DNA is subsequently detected using fluorescently labeled oligonucleotides, resulting in a bright, distinct fluorescent spot for each interaction event.[7]
This document provides a detailed protocol for utilizing PLA to visualize and quantify the interactions between RACK1 and its partner proteins. It also includes a representative signaling pathway involving RACK1 and guidance on data interpretation and troubleshooting.
Key Experimental Considerations
-
Antibody Selection: The success of a PLA experiment is critically dependent on the specificity and performance of the primary antibodies. It is essential to use antibodies that have been validated for immunofluorescence or immunohistochemistry.[7] The two primary antibodies must be from different host species (e.g., rabbit and mouse) to be recognized by the species-specific PLA probes.[7]
-
Controls: Appropriate controls are crucial for validating the specificity of the PLA signal.
-
Positive Control: Use a known RACK1 interactor to confirm the assay is working.
-
Negative Controls:
-
Single primary antibody control (incubate with only one of the two primary antibodies) to ensure that the signal is dependent on the presence of both target proteins.
-
Isotype control IgG from the same species as the primary antibodies to control for non-specific antibody binding.[9]
-
A cell line known not to express one of the target proteins.[10]
-
-
-
Image Acquisition and Analysis: PLA signals are visualized as discrete fluorescent spots. Quantification is typically performed by counting the number of spots per cell or measuring the total fluorescence intensity per cell using image analysis software such as ImageJ.[6][7][11]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow of the Proximity Ligation Assay and a key signaling pathway involving RACK1.
Figure 1: Proximity Ligation Assay (PLA) Experimental Workflow.
Figure 2: RACK1 as a scaffold in key signaling pathways.
Detailed Protocol for RACK1-Protein Interaction PLA
This protocol is adapted from commercially available kits (e.g., Duolink® PLA, Sigma-Aldrich) and should be optimized for your specific cell type and antibodies.[6]
Materials:
-
Cells cultured on sterile glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Solution (provided in PLA kit or a suitable alternative)
-
Primary Antibodies: Rabbit anti-RACK1 and Mouse anti-Protein X (Protein of interest)
-
Antibody Diluent (provided in PLA kit)
-
PLA Probes: anti-Rabbit PLUS and anti-Mouse MINUS (or vice versa)
-
Ligation Buffer and Ligase (provided in PLA kit)
-
Amplification Buffer and Polymerase (provided in PLA kit)
-
Fluorescently-labeled Detection Oligonucleotides (provided in PLA kit)
-
Wash Buffers A and B (provided in PLA kit)
-
Mounting Medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides to achieve 50-70% confluency.
-
Apply experimental treatments as required.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Solution to cover the cells and incubate in a humidity chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-RACK1 and mouse anti-Protein X) in the Antibody Diluent to their optimal concentration (determined by titration, typically 1:100 to 1:500).[9]
-
Tap off the Blocking Solution and add the primary antibody mixture.
-
Incubate overnight at 4°C in a humidity chamber.[7]
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in Antibody Diluent. Let the mixture sit for 20 minutes at room temperature before use.[6]
-
Tap off the wash buffer and add the PLA probe solution.
-
Incubate for 1 hour at 37°C in a humidity chamber.[7]
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
During the washes, prepare the Ligation mix by diluting the Ligation Buffer 1:5 in high-purity water and then adding the Ligase at a 1:40 dilution.[6]
-
Tap off the wash buffer and add the Ligation mix.
-
Incubate for 30 minutes at 37°C in a humidity chamber.[7]
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
During the washes, prepare the Amplification mix by diluting the Amplification Buffer 1:5 in high-purity water and then adding the Polymerase at a 1:80 dilution. Note: This step is light-sensitive.[7][12]
-
Tap off the wash buffer and add the Amplification mix.
-
Incubate for 100 minutes at 37°C in a humidity chamber, protected from light.[7][8]
-
-
Final Washes and Mounting:
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence or confocal microscope.[7] Each fluorescent spot represents an interaction between RACK1 and the protein of interest.[9]
-
Capture images using consistent settings for all samples.
-
Quantify the number of PLA signals per cell using image analysis software like ImageJ or specialized software like Duolink ImageTool or BlobFinder.[7][9] Data can be presented as the average number of spots per cell or the total fluorescence area per cell.[6]
-
Data Presentation
Quantitative data from PLA experiments should be summarized to allow for clear comparison between different experimental conditions.
Table 1: Quantification of RACK1-Protein X Interaction under Different Conditions
| Treatment Condition | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| Control (Untreated) | 12.5 ± 1.8 | 1.0 | - |
| Stimulant A (1h) | 45.2 ± 4.5 | 3.6 | <0.001 |
| Inhibitor B (1h) | 5.8 ± 1.1 | 0.46 | <0.01 |
| Stimulant A + Inhibitor B | 15.1 ± 2.2 | 1.2 | >0.05 (ns) |
Data are representative and should be generated from at least three independent experiments.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Low protein expression levels. | Confirm protein expression by Western blot or immunofluorescence.[10] |
| Primary antibody concentration is too low. | Titrate primary antibodies to determine the optimal concentration. | |
| Sample dried out during incubation. | Use a humidity chamber for all incubation steps and a hydrophobic pen to encircle the sample.[12][13] | |
| Incompatible fixation/permeabilization for one or both antibodies. | Optimize fixation and permeabilization conditions for both primary antibodies.[13] | |
| High Background | Primary antibody concentration is too high. | Reduce the concentration of the primary antibodies. |
| Insufficient blocking. | Increase blocking time or use a different blocking agent.[13] | |
| Inadequate washing. | Increase the number and/or duration of wash steps.[14] | |
| Coalescing Signals | Primary antibody concentration is too high. | Titrate primary antibodies to a lower concentration.[13] |
| Over-exposure during imaging. | Reduce exposure time during image acquisition; avoid using auto-exposure settings.[13] |
For more detailed troubleshooting, refer to guides provided by PLA kit manufacturers.[13][15]
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. Definition of a RACK1 Interaction Network in Drosophila melanogaster Using SWATH-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. biomol.com [biomol.com]
- 11. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. blog.benchsci.com [blog.benchsci.com]
- 13. Duolink™ PLAトラブルシューティングガイド [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
RACK1 in Drug Discovery and as a Therapeutic Target: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36 kDa intracellular scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family. Its seven-bladed β-propeller structure facilitates interactions with a multitude of signaling proteins, positioning RACK1 as a critical hub in various cellular processes. RACK1's involvement in pathways regulating cell growth, proliferation, migration, and apoptosis has implicated it in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders.[1][2][3] This central role makes RACK1 an attractive target for therapeutic intervention. These application notes provide an overview of RACK1's function in key signaling pathways, summarize therapeutic strategies targeting RACK1, and offer detailed protocols for relevant experimental assays.
RACK1 Signaling Pathways
RACK1 acts as a scaffold to bring together various components of signaling cascades, thereby modulating their activity and downstream effects. Two well-characterized pathways where RACK1 plays a pivotal role are the Protein Kinase C (PKC) / c-Jun N-terminal Kinase (JNK) pathway and the Focal Adhesion Kinase (FAK) / Src pathway.
RACK1 in the PKC-JNK Signaling Pathway
RACK1 was initially identified as a receptor for activated PKC.[4] Upon activation, PKC binds to RACK1, which then recruits JNK into the complex. This proximity facilitates the PKC-mediated phosphorylation of JNK, augmenting its activation by upstream kinases.[2][5] Activated JNK, in turn, phosphorylates and activates the transcription factor c-Jun, leading to the expression of genes involved in cell proliferation and survival.[2] This pathway is often dysregulated in cancer, contributing to tumorigenesis.
RACK1 in the FAK-Src-ERK Signaling Pathway
RACK1 plays a crucial role in cell migration and adhesion through its interaction with focal adhesion kinase (FAK) and Src family kinases.[6] Integrin-mediated cell adhesion activates FAK, which then recruits RACK1. RACK1, in turn, can modulate the activity of Src. The RACK1-FAK complex is essential for the proper localization and activation of downstream effectors like Extracellular signal-Regulated Kinase (ERK), which promotes focal adhesion disassembly and cell motility.[7] Inhibiting the RACK1-FAK interaction has been shown to impede cancer cell migration and invasion.[8]
RACK1 as a Therapeutic Target
The central role of RACK1 in multiple disease-related pathways makes it a compelling therapeutic target. Several strategies have been explored to modulate RACK1 function, including small molecule inhibitors, antagonist antibodies, and siRNA-mediated knockdown.
| Therapeutic Agent | Type | Mechanism of Action | Reported Effect(s) | Quantitative Data |
| Harringtonolide | Small Molecule Inhibitor | Affects the interaction between FAK and RACK1.[9] | Inhibits epithelial-mesenchymal transition (EMT) and cell proliferation.[9] | IC50: 39.66 µM in A375 cells.[9] |
| SD29 & SD29-14 | Small Molecule Inhibitors | Inhibit RACK1 Y246 phosphorylation.[8] | Inhibit migration and invasion of breast cancer cells; inhibit HSV-1 proliferation.[8][10] | Specific IC50 values not reported in the provided search results. SD29-14 showed significant inhibition of HSV-1 at 1 µM.[10] |
| H9 Antibody | Antagonist Antibody | Binds to RACK1 and blocks its function.[11] | Suppresses cancer cell proliferation by inducing cell cycle arrest.[11] | Binding affinity not reported in the provided search results. |
| RACK1 siRNA | RNA Interference | Mediates the degradation of RACK1 mRNA, leading to reduced protein expression.[5] | Attenuates JNK activation and sensitizes melanoma cells to UV-induced apoptosis.[5] | Knockdown efficiency is typically assessed by Western Blot or qRT-PCR, with effective siRNAs achieving >70-80% reduction in mRNA/protein levels.[12][13] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect RACK1 Protein Interactions
This protocol is designed to isolate RACK1 and its interacting protein partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-RACK1 antibody (and corresponding isotype control IgG)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer or a low pH glycine (B1666218) buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary anti-RACK1 antibody or control IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add protein A/G beads to the lysate-antibody mixture.
-
Incubate with rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
For elution with Laemmli buffer, boil the samples at 95-100°C for 5-10 minutes.
-
For elution with a non-denaturing buffer, incubate at room temperature and then separate the eluate from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RACK1 and its putative interacting partners.
-
References
- 1. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 2. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 Is an Interaction Partner of ATG5 and a Novel Regulator of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Abl-RACK1-FAK signaling axis promotes renal fibrosis in mice through regulating fibroblast-myofibroblast transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RACK1 Targets the Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway To Link Integrin Engagement with Focal Adhesion Disassembly and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Host targeted antiviral (HTA): functional inhibitor compounds of scaffold protein RACK1 inhibit herpes simplex virus proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
Probing the Dynamic Landscape of RACK1: FRET-Based Assays for Conformational Changes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffold protein that plays a pivotal role in a multitude of cellular signaling pathways, including those mediated by Protein Kinase C (PKC) and Src tyrosine kinase.[1] Its function relies on its ability to adopt different conformational states to interact with a diverse array of binding partners. Understanding the dynamics of RACK1's conformational changes is therefore crucial for elucidating its regulatory mechanisms and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the design and implementation of Förster Resonance Energy Transfer (FRET)-based assays to monitor RACK1 conformational changes in real-time and in living cells.
Introduction
RACK1, a member of the WD40 repeat protein family, forms a seven-bladed β-propeller structure that serves as a stable platform for protein-protein interactions.[2][3][4] RACK1 is implicated in critical cellular processes such as cell migration, proliferation, and apoptosis by orchestrating the assembly of signaling complexes.[1] Its ability to interact with numerous and diverse proteins suggests that RACK1 is not a rigid scaffold but rather a dynamic protein that undergoes conformational changes upon receiving specific cellular signals.
FRET is a powerful biophysical technique that can measure nanometer-scale distances between two fluorophores, a donor and an acceptor. By genetically fusing these fluorophores to a single protein, intramolecular FRET can be used to monitor conformational changes in real-time within living cells.[5][6] This approach offers high spatiotemporal resolution, making it ideal for studying the dynamic nature of signaling proteins like RACK1.
These application notes provide a comprehensive guide for developing and utilizing a FRET-based biosensor to study RACK1 conformational changes. We will cover the design principles of an intramolecular RACK1 FRET biosensor, detailed protocols for its construction and validation, methods for live-cell imaging and data analysis, and its application in high-throughput screening for modulators of RACK1 conformation.
Signaling Pathways Involving RACK1
RACK1 acts as a central hub in several key signaling pathways. Understanding these pathways is essential for designing experiments to probe RACK1's conformational dynamics.
Design and Construction of a RACK1 Intramolecular FRET Biosensor
As no experimentally validated intramolecular FRET biosensor for RACK1 conformational changes has been reported, we propose a rational design strategy based on the known structural and functional properties of RACK1.
Design Principles
The design of an effective intramolecular FRET biosensor relies on positioning the donor and acceptor fluorophores such that a conformational change in the protein of interest leads to a measurable change in FRET efficiency.[7] For RACK1, which has a relatively stable β-propeller structure, we hypothesize that conformational changes are likely to occur in the flexible loop regions or at the binding interfaces with its partners.
Hydrogen-deuterium exchange studies have shown that while the core of the RACK1 β-propeller is rigid, the external strands and loop regions exhibit significant flexibility.[8] One such flexible region is the loop between blades 6 and 7, which is also near the binding site for Src.[9][10] The interaction of Src's SH2 domain with phosphotyrosines in the sixth WD repeat of RACK1 is a key regulatory event.[11][12] Therefore, placing FRET pairs flanking this region could report on conformational changes induced by Src binding and/or phosphorylation.
Proposed Biosensor Design:
We propose the insertion of a FRET donor (e.g., mCerulean3) and a FRET acceptor (e.g., mVenus) into the RACK1 sequence. A potential insertion site for the donor is within the flexible loop between blade 5 and blade 6, and for the acceptor in the C-terminal region after blade 7. This arrangement would position the fluorophores on opposite faces of the binding interface for Src, potentially allowing for the detection of conformational shifts upon Src interaction.
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 5. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An intramolecular FRET biosensor for the detection of SARS-CoV-2 in biological fluids - Nanoscale (RSC Publishing) DOI:10.1039/D4NR05040A [pubs.rsc.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Patterns of structural dynamics in RACK1 protein retained throughout evolution: A hydrogen-deuterium exchange study of three orthologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RACK1 evolved species-specific multifunctionality in translational control through sequence plasticity within a loop domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RACK1 regulates integrin-mediated adhesion, protrusion, and chemotactic cell migration via its Src-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RACK1: a novel substrate for the Src protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RACK1 Antibodies in Western Blot and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Activated C Kinase 1 (RACK1), also known as Guanine Nucleotide-binding protein subunit Beta-2-like 1 (GNB2L1), is a highly conserved 36 kDa scaffold protein.[1] As a member of the WD40 repeat protein family, RACK1's seven-bladed β-propeller structure facilitates interactions with a multitude of signaling proteins.[2][3][4] This positions RACK1 as a critical hub in cellular signaling, integrating pathways that regulate fundamental processes such as cell migration, protein synthesis, proliferation, and apoptosis.[1][4][5] Its involvement in diverse signaling cascades, including those mediated by Protein Kinase C (PKC), Src, and the Mitogen-Activated Protein Kinase (MAPK) pathways, makes RACK1 a protein of significant interest in various research fields and a potential target in drug development.[1][5][6]
These application notes provide detailed protocols and guidance for the use of RACK1 antibodies in Western Blot (WB) and Immunohistochemistry (IHC), two common techniques for the detection and analysis of RACK1 expression and localization.
RACK1 Signaling Pathways
RACK1 functions as a scaffold, bringing together various signaling molecules to regulate their activity and downstream effects. A key interaction is with Protein Kinase C (PKC), where RACK1 stabilizes the active conformation of PKC and facilitates its translocation to specific cellular locations.[1][7] RACK1 also serves as a bridge between PKC and other pathways, such as the JNK and ERK signaling cascades.[1][6] Furthermore, RACK1 interacts with Src family kinases and is involved in integrin-mediated signaling, impacting cell adhesion and motility.[1][6]
RACK1 Antibodies for Western Blot (WB)
Western blotting is a widely used technique to detect and quantify the expression of RACK1 in cell lysates and tissue homogenates. The expected molecular weight of RACK1 is approximately 35-36 kDa.[8][9]
Table 1: Summary of RACK1 Antibodies for Western Blot
| Catalog Number | Host Species | Clonality | Recommended Dilution |
| 27592-1-AP | Rabbit | Polyclonal | 1:500 - 1:3000 |
| #4716 | Rabbit | Polyclonal | 1:1000 |
| HPA021676 | Rabbit | Polyclonal | 0.04 - 0.4 µg/ml |
| #5432 (D59D5) | Rabbit | Monoclonal | 1:1000 |
| sc-17754 (B-3) | Mouse | Monoclonal | 1:1000 |
| 610178 | Mouse | Monoclonal | 1:2500 - 1:10000 |
| A84928 | Goat | Polyclonal | 0.1 - 0.3 µg/ml |
| R31656 | Rabbit | Polyclonal | 0.5 - 1 µg/ml |
Note: Optimal dilutions should be determined experimentally by the end-user.
Western Blot Workflow
Detailed Protocol for Western Blot
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissue samples, homogenize in RIPA buffer on ice.
-
Sonicate or vortex samples briefly and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Dilute the RACK1 primary antibody in blocking buffer according to the manufacturer's recommended concentration range (see Table 1).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 7.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
RACK1 Antibodies for Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of RACK1 protein expression and its subcellular localization within tissue sections.
Table 2: Summary of RACK1 Antibodies for Immunohistochemistry
| Catalog Number | Host Species | Clonality | Recommended Dilution | Antigen Retrieval |
| 27592-1-AP | Rabbit | Polyclonal | 1:400 - 1:1600 | Heat-mediated (Tris-EDTA, pH 9.0 or Citrate (B86180), pH 6.0) |
| #5432 (D59D5) | Rabbit | Monoclonal | 1:400 - 1:1600 | Heat-mediated (Citrate, pH 6.0) |
| A84928 | Goat | Polyclonal | 3.75 µg/ml | Heat-mediated (Citrate, pH 6.0) |
| CSB-PA009605LA01HU | Rabbit | Polyclonal | 1:500 - 1:1000 | Heat-mediated (Citrate, pH 6.0) |
Note: Optimal dilutions and antigen retrieval conditions should be determined experimentally by the end-user.
Immunohistochemistry Workflow
Detailed Protocol for Immunohistochemistry (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating sections with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes at room temperature.[11]
-
-
Primary Antibody Incubation:
-
Dilute the RACK1 primary antibody in blocking buffer to the optimal concentration (see Table 2).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-polymer-conjugated secondary antibody, according to the detection system manufacturer's protocol.
-
-
Detection:
-
Wash slides with PBS.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope. RACK1 staining is typically observed in the cytoplasm.
-
Disclaimer: These protocols provide a general framework. Researchers should always consult the specific antibody datasheet for the most accurate and up-to-date information and optimize conditions for their particular experimental setup.
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. RACK1, A multifaceted scaffolding protein: Structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. RACK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Purified Mouse Anti-RACK1 [bdbiosciences.com]
- 9. nsjbio.com [nsjbio.com]
- 10. RACK1; GNB2L1 antibody (27592-1-AP) | Proteintech [ptglab.com]
- 11. cusabio.com [cusabio.com]
- 12. Anti-RACK1 Antibody (A84928) | Antibodies.com [antibodies.com]
Application Notes and Protocols for In Vitro Kinase Assays Utilizing RACK1 as a Scaffold Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffold protein that plays a crucial role in cellular signaling by bringing together various protein kinases with their substrates and other signaling molecules.[1][2] Its involvement in modulating key signaling pathways, including those mediated by Protein Kinase C (PKC), Src family kinases, and Jun N-terminal Kinase (JNK), makes it an attractive target for therapeutic intervention and a valuable tool in drug discovery.[3][4] These application notes provide detailed protocols for performing in vitro kinase assays using RACK1 as a scaffold to study its effects on the activity of PKC, Src, and JNK.
RACK1's scaffolding function can either enhance or inhibit kinase activity, depending on the specific kinase and its substrate.[3][5] For instance, RACK1 has been shown to enhance the phosphorylation of JNK by PKC, while it can inhibit the kinase activity of Src.[1][5] Understanding these interactions is critical for elucidating the complex regulatory mechanisms of cellular signaling and for the development of novel therapeutics that target these pathways.
The following protocols are designed to provide a framework for researchers to investigate the modulatory role of RACK1 in kinase function. These assays can be adapted for screening small molecule inhibitors or activators that target the kinase-RACK1 interface.
Data Presentation
The following table summarizes quantitative data from in vitro kinase assays investigating the effect of RACK1 on kinase activity. This data highlights the modulatory role of RACK1 as a scaffold protein.
| Kinase | Substrate | Effect of RACK1 | Quantitative Measurement | Reference |
| Src | Enolase / Synthetic Peptide | Inhibition | 40-50% inhibition of Src and Lck activity with 2 µM GST-RACK1 | [5] |
| PKCβII | JNK2 | Enhancement | Marked increase in JNK2 phosphorylation | [1] |
| JNK1 | GST-c-Jun (1-89) | Enhancement | Fold increase in JNK1 activity | [1] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: RACK1-mediated PKC-JNK signaling pathway.
Caption: RACK1-mediated inhibition of Src kinase activity.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
Protocol 1: In Vitro PKC-Mediated JNK Phosphorylation Assay with RACK1
This protocol is designed to assess the ability of RACK1 to enhance the phosphorylation of JNK by PKCβII in vitro.[1]
Materials and Reagents:
-
Recombinant active PKCβII (e.g., from commercial sources)
-
Recombinant His-tagged JNK2[1]
-
Recombinant GST-c-Jun (amino acids 1-89) as a substrate for JNK[1]
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 1 mM Na₃VO₄
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP (10 mM stock)
-
PKC Activators: 100 ng/mL Phorbol 12-myristate 13-acetate (PMA), 1.25 mM CaCl₂, 20 µg/mL Phosphatidylserine (PS), 20 µM Diacylglycerol (DAG)
-
4x SDS-PAGE Sample Buffer
-
P81 phosphocellulose paper
-
75 mM Phosphoric Acid
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture (final volume 25 µL) by adding the following components on ice:
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow for complex formation.
-
Initiate Kinase Reaction: Start the reaction by adding 5 µL of ATP mix (containing 10 µM cold ATP and 5 µCi [γ-³²P]ATP).
-
Incubation: Incubate the reaction for 20-30 minutes at 30°C.
-
Termination: Stop the reaction by adding 8 µL of 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Detection of JNK Phosphorylation:
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated JNK2.
-
-
JNK Activity Assay (Optional):
-
Set up a similar kinase reaction without [γ-³²P]ATP.
-
After the incubation period, add GST-c-Jun (1-89) (e.g., 2 µg) and 5 µCi [γ-³²P]ATP.
-
Incubate for an additional 20 minutes at 30°C.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in acetone.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: In Vitro Src Kinase Inhibition Assay with RACK1
This protocol is designed to measure the inhibitory effect of RACK1 on the kinase activity of Src.[5]
Materials and Reagents:
-
Recombinant active Src kinase
-
Recombinant GST-RACK1[5]
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
-
Src Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP (10 mM stock)
-
P81 phosphocellulose paper
-
75 mM Phosphoric Acid
-
Acetone
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture (final volume 25 µL) on ice.
-
Pre-incubation:
-
Add Src Kinase Buffer, recombinant active Src kinase (e.g., 10-20 ng), and varying concentrations of GST-RACK1 (e.g., 0-5 µM) or GST as a control.
-
Pre-incubate for 15 minutes at room temperature to allow for binding.
-
-
Initiate Kinase Reaction:
-
Add the Src peptide substrate (e.g., 100 µM).
-
Start the reaction by adding 5 µL of ATP mix (containing 100 µM cold ATP and 1 µCi [γ-³²P]ATP).
-
-
Incubation: Incubate the reaction for 10-20 minutes at 30°C. The incubation time should be within the linear range of the assay.
-
Termination and Detection:
-
Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in 75 mM phosphoric acid.
-
Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of Src activity at different RACK1 concentrations.
-
Protocol 3: Non-Radioactive In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for a non-radioactive kinase assay using a commercially available kit, such as the ADP-Glo™ Kinase Assay (Promega), which can be adapted for studying the effect of RACK1.
Materials and Reagents:
-
Recombinant Kinase (PKC, Src, or JNK)
-
Recombinant RACK1
-
Appropriate kinase substrate (protein or peptide)
-
Kinase-specific buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white-walled multi-well plate, add the kinase, substrate, and RACK1 (or control buffer) in the appropriate kinase buffer.
-
Compound Addition (for inhibitor screening): Add test compounds at various concentrations and pre-incubate with the kinase and RACK1.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 10-25 µL. Incubate the plate at room temperature for 60 minutes, or as optimized for the specific kinase.
-
Stop Kinase Reaction and Detect ADP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.
References
- 1. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Duality of Function: An Integrative Model of RACK1 as a Switch Between Translational and Signaling Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RACK1, a Receptor for Activated C Kinase and a Homolog of the β Subunit of G Proteins, Inhibits Activity of Src Tyrosine Kinases and Growth of NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Activated Protein C (APC) Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Activated Protein C (APC) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpectedly low Activated Protein C (APC) activity in my assay?
Low APC activity can stem from pre-analytical issues, analytical errors, or specific patient/sample characteristics. Pre-analytical problems often involve sample collection and handling, such as improper anticoagulant concentration, delayed processing, or incorrect storage temperatures.[1][2][3][4][5] Analytical issues can include reagent degradation, incorrect dilutions, or instrument malfunction.[6] Patient-specific factors like the presence of inhibitors (e.g., lupus anticoagulant) or underlying genetic conditions such as Factor V Leiden (the most common cause of APC resistance) can also lead to apparently low APC activity in functional assays.[7][8][9][10]
Q2: How do different types of APC assays (clot-based vs. chromogenic) influence results and troubleshooting?
Clot-based and chromogenic assays measure APC activity through different principles, making them susceptible to different interferences.
-
Clot-based assays (e.g., aPTT-based) measure the ability of APC to prolong clotting time. These assays are sensitive to interferences from lupus anticoagulants, elevated Factor VIII levels, and direct oral anticoagulants (DOACs), which can lead to falsely low or high results.[10][11][12]
-
Chromogenic assays measure the ability of APC to cleave a specific color-releasing substrate. They are generally less affected by interfering factors like lupus anticoagulants and variations in other coagulation factors.[11][13] However, they may not detect certain rare functional defects in the Protein C molecule.[11]
Understanding the principle of your assay is the first step in troubleshooting, as the potential cause of error is often method-dependent.
Q3: What is APC resistance, and how does it affect my assay results?
APC resistance is a condition where activated protein C is less effective at inactivating Factor Va and Factor VIIIa, leading to a hypercoagulable state.[7][8][14] The most common cause of inherited APC resistance is the Factor V Leiden mutation.[7][8][9] In functional assays, APC resistance will manifest as a reduced anticoagulant response to the addition of APC, resulting in a lower APC ratio and the appearance of low APC activity.[9][15]
Troubleshooting Guides
Issue 1: Low APC Activity in a Chromogenic Assay
If you observe lower than expected APC activity in a chromogenic assay, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Reagent Degradation | Ensure reagents, especially the APC activator and chromogenic substrate, are stored correctly and have not expired. Prepare fresh reagents and repeat the assay. |
| Incorrect Dilutions | Verify all dilution steps for plasma samples, standards, and controls. Inaccurate dilutions can significantly impact the final calculated activity. |
| Sub-optimal Incubation Times/Temperatures | Adhere strictly to the protocol's incubation times and temperatures. Deviations can affect the rate of the enzymatic reaction. |
| Instrument Malfunction | Check the microplate reader's settings, including the wavelength (typically 405 nm for pNA) and temperature control. Run instrument calibration checks if available. |
| Presence of Inhibitors | While less common in chromogenic assays, high levels of certain inhibitors could potentially interfere. Consider performing a mixing study with normal plasma to investigate this possibility. |
Issue 2: Low APC Ratio in a Clot-Based (aPTT-based) Assay
A low APC ratio in a clot-based assay often points towards APC resistance, but other factors should be ruled out:
| Potential Cause | Recommended Action |
| Factor V Leiden Mutation | This is the most common cause of a low APC ratio.[7][8][9] Confirm with a genetic test for the Factor V Leiden mutation. |
| Elevated Factor VIII Levels | High levels of Factor VIII, an acute phase reactant, can shorten the aPTT and lead to a falsely low APC ratio.[10] |
| Lupus Anticoagulant | The presence of lupus anticoagulants can interfere with phospholipid-dependent clotting assays, potentially causing a falsely low ratio.[10] Specific lupus anticoagulant testing may be necessary. |
| Pre-analytical Variables | Review sample collection and handling procedures. Ensure proper citrate (B86180) concentration, centrifugation, and storage.[1][4][5] |
| Anticoagulant Therapy | Patients on certain anticoagulants may have altered results.[12][16] For example, direct thrombin inhibitors can interfere with the assay.[16] |
Data Presentation
Table 1: Influence of Pre-analytical Variables on APC Assay Results
| Variable | Potential Impact on APC Activity/Ratio | Reference |
| Incorrect Anticoagulant Concentration | Can alter coagulation times and affect results.[1] | [1] |
| Delayed Sample Processing | Can lead to degradation of coagulation factors. | [1] |
| Improper Storage Temperature | Freezing at -20°C vs -80°C can affect stability.[1] | [1] |
| Platelet Contamination | Residual platelets can release phospholipids (B1166683) and other factors, interfering with the assay. Double centrifugation of plasma is recommended.[12][17] | [12][17] |
| Hemolysis | Can cause in vitro activation of coagulation and interfere with optical measurements. | [3] |
Table 2: Typical APC Resistance Ratios in Clot-Based Assays
| Factor V Genotype | Typical APC Ratio Range | Reference |
| Normal | > 2.0 | [9] |
| Heterozygous Factor V Leiden | 1.5 - 1.8 | [9] |
| Homozygous Factor V Leiden | < 1.5 | [9] |
Experimental Protocols
Key Experiment: Chromogenic APC Activity Assay
Principle: This assay measures the activity of APC by quantifying its ability to cleave a specific chromogenic substrate. The rate of color development is directly proportional to the APC activity in the sample.[11][18]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma by double centrifugation of citrated whole blood. Dilute the plasma sample with the provided assay buffer.
-
Activation of Protein C: Incubate the diluted plasma with a specific activator of Protein C (e.g., from snake venom) to convert Protein C to Activated Protein C. This incubation is typically performed at 37°C for a defined period.
-
Chromogenic Reaction: Add a chromogenic substrate specific for APC to the activated sample.
-
Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader.
-
Calculation: Determine the APC activity by comparing the rate of reaction to a standard curve prepared with calibrators of known APC activity.
Key Experiment: Clot-Based APC Resistance Assay
Principle: This assay determines the anticoagulant response of a plasma sample to the addition of a known amount of APC. The result is expressed as a ratio of the clotting time with APC to the clotting time without APC.[10][19]
Methodology:
-
Sample Preparation: Prepare platelet-poor plasma. In modified assays, the patient plasma is pre-diluted with Factor V deficient plasma to minimize the influence of other factor deficiencies.[12]
-
Clotting Time Measurement (without APC): Perform an activated partial thromboplastin (B12709170) time (aPTT) test on the plasma sample.
-
Clotting Time Measurement (with APC): Perform a second aPTT test on the same plasma sample, but with the addition of a standardized amount of purified APC before the addition of calcium chloride.
-
Calculation: Calculate the APC ratio by dividing the aPTT with APC by the aPTT without APC.
Visualizations
Caption: Activated Protein C Anticoagulant Pathway.
Caption: Experimental Workflow for Chromogenic APC Assay.
Caption: Troubleshooting Logic for Low APC Activity Results.
References
- 1. Effects of (pre-)analytical variables on activated protein C resistance determined via a thrombin generation-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacld.com [iacld.com]
- 3. streck.com [streck.com]
- 4. researchgate.net [researchgate.net]
- 5. Preanalytical Variables in Coagulation Testing: Setting the Stage for Accurate Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www1.wfh.org [www1.wfh.org]
- 7. diapharma.com [diapharma.com]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Activated Protein C Resistance (Factor V Leiden) Assay: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. APCr Assays [practical-haemostasis.com]
- 11. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtestsguide.com [labtestsguide.com]
- 15. Factor V Resistance to Activated Protein C (APC) - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 16. Activated Protein C Resistance | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 17. logan.testcatalog.org [logan.testcatalog.org]
- 18. benchchem.com [benchchem.com]
- 19. ACTIVATED PROTEIN C RESISTANCE UNIVERSITY | Assay Methods - [apcresistance.com]
Technical Support Center: Recombinant Activated Protein C (APC)
Welcome to the technical support center for recombinant Activated Protein C (APC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of APC and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is recombinant Activated Protein C (APC)?
Activated Protein C is a crucial anticoagulant serine protease that regulates blood coagulation.[1] It is formed from its zymogen, Protein C, through activation by the thrombin-thrombomodulin complex on the surface of endothelial cells.[2] Recombinant APC is a glycoprotein (B1211001) with a two-chain polypeptide structure.[3][4] Its primary function is to inactivate coagulation cofactors Va and VIIIa, thereby down-regulating thrombin generation.[1][5] Beyond its anticoagulant role, APC also exhibits anti-inflammatory and cytoprotective effects.[6]
Q2: My recombinant APC is rapidly losing activity. What are the common causes of degradation?
Degradation or inactivation of APC can be attributed to several factors:
-
Autolysis: As a protease, APC can cleave and inactivate itself. This process, known as autolysis, is a significant cause of instability.[7][8] The rate of autolysis is highly dependent on pH and temperature.[9]
-
Proteolytic Degradation: If APC is used in a non-purified system (e.g., cell culture), it can be degraded by other proteases released by cells.
-
Physical Instability: APC is sensitive to physical stress. Improper storage conditions, suboptimal pH, absence of key cofactors like Ca²⁺, and repeated freeze-thaw cycles can lead to denaturation and aggregation.[1][10][11]
-
Inhibition: In biological samples, APC can be inactivated by endogenous plasma protease inhibitors, such as serpins.[2]
Q3: How should I properly store lyophilized and reconstituted recombinant APC?
Proper storage is critical for maintaining APC activity.
-
Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.
-
Reconstituted APC: For long-term storage, it is essential to aliquot the reconstituted solution into single-use volumes, flash-freeze them, and store them at -80°C to avoid multiple freeze-thaw cycles.[1] For short-term storage (days to weeks), 4°C may be acceptable, but stability should be verified.[11] Some commercial formulations contain 50% glycerol (B35011), allowing for liquid storage at -20°C; for these, temperatures below -30°C should be avoided to prevent damaging phase transitions.[4][12]
Q4: What are the optimal pH and buffer conditions for APC stability and activity?
The optimal conditions depend on the application (storage vs. activity).
-
For Stability: Most proteins are stable in a pH range of 3 to 10.[13] However, APC autolysis is accelerated at acidic pH (e.g., 5.8) compared to neutral or slightly alkaline pH.[9] Therefore, a buffer in the neutral to slightly alkaline range (pH 7.0-8.0) is recommended for storage.
-
For Activity: APC activity assays are typically performed at a slightly alkaline pH, for example, pH 7.4 to 8.8.[1][7] Critically, calcium ions (Ca²⁺) are essential for APC's biological activity and contribute to its stability; they should be included in activity buffers at concentrations of 2.5-10 mM.[1][14][15]
Q5: Is it acceptable to subject my reconstituted APC to multiple freeze-thaw cycles?
No. Repeated freeze-thaw cycles are detrimental to the stability of most proteins, including APC, and should be strictly avoided.[1][11] This process can cause denaturation and aggregation, leading to a significant loss of activity.[10] The best practice is to aliquot the reconstituted APC into single-use volumes before the initial freeze.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of APC activity in solution. | 1. Autolysis: APC is degrading itself, a process accelerated by suboptimal pH and higher temperatures.[9] 2. Suboptimal Buffer: Lack of essential stabilizers like Ca²⁺ or the presence of interfering substances (e.g., EDTA).[1][16] 3. Dilute Concentration: Protein solutions below 1 mg/mL are more susceptible to inactivation and loss due to binding to the storage vessel.[11] | 1. Work at lower temperatures (on ice) when possible. Ensure the buffer pH is in the neutral to slightly alkaline range (pH 7.0-8.0). 2. Ensure your buffer contains 2.5-10 mM CaCl₂. Verify that no chelating agents are present. 3. Add a carrier protein, such as Bovine Serum Albumin (BSA), to a final concentration of 1-5 mg/mL to stabilize the dilute APC solution.[11][17] |
| Inconsistent or low activity in chromogenic/clotting assays. | 1. Improper Reagent Handling: Assay buffer was used while cold; reagents were not mixed properly after thawing.[16] 2. Degraded Substrate: The chromogenic or clotting factors used in the assay have lost activity. 3. Incorrect Assay Conditions: The pH, temperature, or concentration of Ca²⁺ in the reaction buffer is outside the optimal range.[1] 4. Degraded APC Stock: The APC enzyme has lost activity due to improper storage or handling (e.g., multiple freeze-thaws, vortexing).[1][10] | 1. Ensure all assay components, especially the buffer, are brought to room temperature before starting the experiment. Thaw all components completely and mix gently.[16] 2. Use fresh or properly stored substrates and run appropriate positive and negative controls. 3. Prepare fresh assay buffer and double-check the final pH and component concentrations. A typical buffer is 50 mM Tris-HCl, pH 8.8, 150 mM NaCl, 10 mM CaCl₂.[1] 4. Use a fresh, single-use aliquot of APC for the experiment. Always thaw on ice and mix by gentle inversion, not vortexing.[1] |
| APC appears degraded on an SDS-PAGE gel. | 1. Autolysis: The sample was incubated at room temperature or 37°C for too long before adding SDS-PAGE sample buffer.[9] 2. Contaminating Proteases: The recombinant protein preparation may have co-purified with other proteases, or proteases were introduced during handling. | 1. Minimize incubation time at temperatures above 4°C. Prepare samples for SDS-PAGE immediately after thawing or completing the reaction by adding sample buffer and heating. 2. Consider adding a broad-spectrum protease inhibitor cocktail to your sample if it does not interfere with your downstream application. |
Quantitative Data Summary
Table 1: General Storage Recommendations for Recombinant APC
| Storage Condition | Form | Temperature | Recommended Duration | Key Considerations |
| Long-Term | Lyophilized | -20°C to -80°C | >1 Year | Store desiccated and protected from light. |
| Long-Term | Reconstituted (Aliquoted) | -80°C | >6 Months[1] | Crucial to aliquot into single-use volumes to avoid freeze-thaw cycles. [1][11] |
| Long-Term | Reconstituted in 50% Glycerol | -20°C | ~1 Year[11] | Glycerol acts as a cryoprotectant, keeping the solution liquid. Avoid temperatures <-30°C.[4][12] |
| Short-Term | Reconstituted | 4°C | Days to Weeks | High risk of microbial growth and proteolytic degradation. Stability is protein-dependent and should be validated.[11] |
| Avoid | Reconstituted | Room Temperature | Hours | Not recommended. Leads to rapid degradation and microbial growth.[11] |
Table 2: Influence of Key Parameters on APC Stability and Activity
| Parameter | Effect on Stability | Effect on Activity | Recommended Conditions & Rationale |
| pH | Stable at neutral to slightly alkaline pH. Autolysis rate significantly increases at acidic pH (e.g., 5.8 vs. 7.0).[9] | Optimal activity is typically observed between pH 7.4 and 8.8.[1][7] | Storage: pH 7.0-8.0. Activity Assays: pH 7.4-8.8. Avoid acidic conditions to minimize self-degradation. |
| Temperature | Stability decreases as temperature increases. Long-term storage requires freezing.[11] Autolysis is slower at 5°C than at 25°C.[9] | Enzyme activity rate increases with temperature up to an optimum, after which denaturation occurs. Most proteins are unstable above 50°C.[13] | Storage: -80°C or -20°C (see Table 1). Handling: Keep on ice whenever possible. Assays: Typically performed at 25°C or 37°C, but incubation times should be minimized.[3][9] |
| Calcium (Ca²⁺) | Ca²⁺ binding is critical for maintaining the proper conformation of the Gla domain and overall structural integrity.[14][15] | Essential cofactor. Required for APC to bind to phospholipid surfaces and recognize its substrates (Factors Va and VIIIa).[3][4][12] | Include 2.5-10 mM CaCl₂ in all functional assay buffers and consider its inclusion in storage buffers if not using a cryoprotectant like glycerol.[1] |
| Additives (e.g., BSA, Glycerol) | BSA: Acts as a "carrier" protein, preventing loss and degradation of dilute APC solutions.[11][17] Glycerol: Acts as a cryoprotectant to stabilize proteins during freezing or for liquid storage at -20°C.[11] | Neutral or beneficial. These additives generally do not interfere with activity and can enhance apparent activity by improving stability. | Use 1-5 mg/mL BSA for dilute APC solutions (<1 mg/mL).[11] Use 25-50% glycerol for -20°C liquid storage.[11] |
Experimental Protocols
Protocol 1: Recommended Reconstitution and Storage of Recombinant APC
This protocol is designed to maximize the stability and longevity of lyophilized recombinant APC.
-
Pre-cool: Before opening, bring the vial of lyophilized APC to room temperature. Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitution: Reconstitute the protein using a recommended sterile buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4). For the final concentration, aim for ≥1 mg/mL to improve stability.[11] Pipette the buffer gently down the side of the vial.
-
Dissolving: Swirl the vial gently or rock it slowly to dissolve the contents. Do not vortex or shake vigorously, as this can cause denaturation.[1] Ensure the protein is fully dissolved.
-
Aliquoting: Immediately place the vial on ice. Prepare single-use polypropylene (B1209903) cryovials. Dispense the reconstituted APC into these vials in volumes appropriate for your future experiments. This is the most critical step to prevent degradation from freeze-thaw cycles.[1]
-
Storage: Tightly cap the aliquots and flash-freeze them, for example, in a dry ice/ethanol bath or by placing them in the back of a -80°C freezer. Store at -80°C for long-term use.[1]
-
Usage: When needed, thaw a single aliquot on ice. Mix gently by flicking the tube before use. Discard any unused portion of the thawed aliquot; do not refreeze.[10]
Protocol 2: Measuring APC Activity via a Chromogenic Substrate Assay
This protocol measures the proteolytic activity of APC by monitoring the cleavage of a specific colorimetric or fluorogenic substrate.
-
Prepare Assay Buffer: Prepare a fresh 1X Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.8, 150 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35).[1] Warm the buffer to the desired assay temperature (e.g., room temperature or 37°C).
-
Prepare APC Samples: Thaw an aliquot of recombinant APC on ice. Prepare serial dilutions of the APC in the 1X Assay Buffer to find a concentration that gives a linear response over the desired time course.
-
Prepare Substrate: Reconstitute and dilute the fluorogenic substrate (e.g., Boc-VPR-AMC) or a chromogenic substrate to the working concentration recommended by the manufacturer, using the 1X Assay Buffer.[1]
-
Set up Reaction: In a 96-well plate (black for fluorescence, clear for colorimetric), add the diluted APC samples.[16] Include a "no enzyme" control well containing only Assay Buffer for background subtraction.
-
Initiate Reaction: To start the reaction, add the substrate solution to all wells. Mix gently by tapping the plate or using an orbital shaker.
-
Measure Signal: Immediately place the plate in a microplate reader. Measure the fluorescence (e.g., Ex: 380nm / Em: 460nm) or absorbance at appropriate intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes).[1]
-
Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the signal vs. time plot. The activity of APC is proportional to this rate after subtracting the background signal from the "no enzyme" control.
Visualizations
Signaling and Experimental Diagrams
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Role of human recombinant activated protein C and low dose corticosteroid therapy in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein C Assays [practical-haemostasis.com]
- 4. cryopep.com [cryopep.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The functional significance of the autolysis loop in protein C and activated protein C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The autolysis loop of activated protein C interacts with factor Va and differentiates between the Arg506 and Arg306 cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cryopep.com [cryopep.com]
- 13. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 14. scilit.com [scilit.com]
- 15. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. US20040028670A1 - Activated protein C formulations - Google Patents [patents.google.com]
Technical Support Center: Optimizing Activated Protein C (APC) Functional Assays
Welcome to the technical support center for Activated Protein C (APC) functional assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that can arise during APC functional assays, providing potential causes and recommended solutions in a direct question-and-answer format.
Question 1: Why am I getting a low or difficult-to-interpret APC resistance (APCr) ratio in my clotting-based assay?
Answer: A low APCr ratio can be caused by several factors that interfere with the activated partial thromboplastin (B12709170) time (aPTT) baseline.
-
Presence of Anticoagulants: Samples from patients on heparin, warfarin, or direct oral anticoagulants (DOACs) can have a basally prolonged aPTT, which invalidates the standard APCr test.[1]
-
Solution: To counteract this, dilute the patient plasma in Factor V-deficient plasma.[1][2] This corrects for clotting factor abnormalities without significantly affecting the sensitivity to the Factor V Leiden mutation.[3] For heparin-specific interference, some assay kits include heparin-neutralizing agents like Polybrene.[4]
-
-
Lupus Anticoagulant (LA): The presence of LA can prolong the aPTT and interfere with the assay, often leading to misclassification of results.[1][3]
-
Solution: A double-modified clotting test can be employed. This involves diluting the plasma in Factor V-deficient plasma and pre-incubating it with a mixture of phospholipids (B1166683) to neutralize the LA effect.[1] Alternatively, using a chromogenic assay, which is generally unaffected by LA, is a reliable option.[4]
-
-
Elevated Factor VIII Levels: High levels of Factor VIII can shorten the aPTT, leading to a decreased response to APC and a falsely low APCr ratio.[5]
Question 2: My chromogenic assay results are inconsistent or show low signal. What should I check?
Answer: Issues with chromogenic assays often relate to reagent integrity, buffer conditions, or the specific reaction kinetics.
-
Sub-optimal Buffer Conditions: The pH and ionic strength of your buffer are critical for optimal enzyme activity.
-
Reagent Degradation: The APC, Factor Xa, or the chromogenic substrate may have lost activity due to improper storage or handling.
-
Solution: Prepare fresh reagents and ensure they are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.
-
-
Presence of Inhibitors: While less common in chromogenic assays compared to clotting assays, certain substances in the sample could directly inhibit the enzymes used in the assay.
-
Solution: Review the sample source and collection method. If interference is suspected, consider additional sample purification steps, though this is rarely necessary for standard plasma samples.
-
Question 3: There is a discrepancy between my aPTT-based and chromogenic assay results for the same sample. Why?
Answer: This is a common scenario arising from the different principles of the two assays.
-
Different Assay Principles: aPTT-based assays measure the overall effect of APC on the clotting cascade.[4] Chromogenic assays are more specific, typically measuring the ability of APC to inactivate Factor Va or Factor VIIIa by quantifying the generation of Factor Xa.[4][8]
-
Interference Susceptibility: aPTT-based assays are susceptible to interferences from anticoagulants and lupus anticoagulant, which do not typically affect chromogenic assays.[2][9] For example, a sample with a lupus anticoagulant might show a false-positive result (low APC ratio) in an aPTT assay but a normal result in a chromogenic assay.[4]
-
Factor V Leiden Detection: While both tests can detect Factor V Leiden, modified aPTT-based assays (with FV-deficient plasma) have very high sensitivity and specificity for this mutation.[2] Chromogenic assays are also effective but may not differentiate between heterozygous and homozygous forms of the mutation as clearly as some clotting assays.[2]
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a buffer for an APC functional assay?
A1: The buffer is crucial for maintaining the stability and activity of the proteins involved. Key components are summarized in the table below.
| Component | Example | Typical Concentration Range | Function |
| Buffering Agent | HEPES, Tris-HCl, Imidazole | 20-100 mM | Maintains a stable pH, which is critical for enzyme kinetics.[6][10] |
| Salt | Sodium Chloride (NaCl) | 100-150 mM | Controls the ionic strength of the solution, which influences protein conformation and interactions.[7] |
| Divalent Cations | Calcium Chloride (CaCl₂) | 2.5-25 mM | Essential for the activity of vitamin K-dependent clotting factors, including Protein C.[11][12] |
| Carrier Protein | Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Prevents non-specific adsorption of enzymes and other proteins to reaction tubes or microplate wells. |
| Detergent | Tween-20 | 0.005-0.05% (v/v) | Reduces non-specific binding and helps to maintain protein solubility.[6] |
Q2: What is the optimal pH and ionic strength for APC assays?
A2: The optimal conditions depend on the specific assay format. For most functional assays involving plasma, maintaining a physiological pH around 7.4 is recommended to ensure the stability and activity of the coagulation factors.[6] The ionic strength should also mimic physiological conditions, typically achieved with 150 mM NaCl .[7] Deviations from these values can alter enzyme kinetics and protein-protein binding affinities, leading to inaccurate results.[13][14]
Q3: How do common anticoagulants interfere with APC functional assays?
A3: Anticoagulants are a major source of interference, particularly in clotting-based assays. Understanding their effects is key to accurate testing.
| Anticoagulant | Effect on aPTT-based APC Assay | Effect on Chromogenic APC Assay | Mitigation Strategy |
| Warfarin (VKA) | Prolongs basal aPTT, leading to invalid results.[3][15] | Generally no effect, as these assays are often independent of the full clotting cascade.[9] | Dilute sample 1:2 or 1:4 in pooled normal plasma or Factor V-deficient plasma.[3] |
| Heparin (UFH/LMWH) | Prolongs basal aPTT.[15] | No effect, as reagents often bypass heparin-sensitive steps. | Use reagents containing a heparin neutralizer (e.g., Polybrene) or perform testing outside the heparin therapeutic window. |
| Direct Oral Anticoagulants (DOACs) | Can prolong aPTT, potentially causing false-positive or false-negative results depending on the specific DOAC and assay design.[9] | Generally no effect, as these assays are insensitive to direct thrombin or Factor Xa inhibitors.[4] | Use DOAC-neutralizing agents or, preferably, use a chromogenic assay.[9] |
Q4: What are the main differences between aPTT-based and chromogenic APC resistance assays?
A4: The choice between these two major assay types depends on the specific research question, sample type, and available equipment.
| Feature | aPTT-based Assay | Chromogenic Assay |
| Principle | Measures the prolongation of clotting time by APC.[4] The result is a ratio of the aPTT with APC to the aPTT without APC. | Measures the ability of APC to inhibit Factor Va or VIIIa by quantifying the generation of Factor Xa via a color-producing substrate.[8] |
| Advantages | Widely available, cost-effective, and highly sensitive to Factor V Leiden when modified with FV-deficient plasma.[2] | High specificity, not affected by most anticoagulants or lupus anticoagulant.[4][9] |
| Limitations | Highly susceptible to interference from anticoagulants, lupus anticoagulant, and other conditions that affect the basal aPTT.[2][4][5] | May be less sensitive for detecting certain rare mutations and can be more expensive. Cannot always differentiate between heterozygous and homozygous FV Leiden.[2] |
| Primary Use | Screening for APC resistance, primarily due to Factor V Leiden, in anticoagulant-free patients. | Testing for APC resistance in complex samples, such as those from patients on anticoagulants or with lupus anticoagulant. |
Visualized Pathways and Workflows
To clarify complex processes, the following diagrams illustrate the APC anticoagulant pathway and standard experimental workflows.
Caption: The APC pathway showing Protein C activation and subsequent inactivation of Factors Va and VIIIa.
Caption: Workflow for a typical aPTT-based APC resistance clotting assay.
Caption: Workflow for a Factor V-based chromogenic APC resistance assay.
Caption: A decision tree for troubleshooting unexpected APC assay results.
Experimental Protocols
Protocol 1: Modified aPTT-based APC Resistance Assay (for samples with potential interference)
This protocol is designed to mitigate interference from anticoagulants or mild factor deficiencies.
-
Sample Preparation:
-
Assay Procedure (Manual Method):
-
Label two test tubes per sample: "Control" and "APC".
-
Pipette 50 µL of the diluted plasma into each tube.
-
To the "Control" tube, add 50 µL of aPTT reagent.
-
To the "APC" tube, add 50 µL of aPTT reagent containing a standardized amount of purified APC.
-
Incubate both tubes at 37°C for a specified time (typically 3-5 minutes, as per reagent manufacturer instructions).[18]
-
Initiate clotting by adding 50 µL of pre-warmed 0.025 M CaCl₂ to the first tube and immediately start a timer.[18]
-
Record the time in seconds for a clot to form.
-
Repeat the calcium addition and timing for the second tube.
-
-
Calculation and Interpretation:
-
Calculate the APC ratio: (Clotting time with APC) / (Clotting time without APC) .
-
Compare the calculated ratio to the laboratory-established reference range. A ratio below the lower limit of normal is indicative of APC resistance.[4]
-
Protocol 2: Chromogenic APC Resistance Assay
This protocol is based on the ability of APC to inactivate Factor Va.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and BSA).
-
Reconstitute all reagents (APC, Factor X activator, Factor V, chromogenic substrate for Factor Xa) according to the manufacturer's instructions.
-
-
Assay Procedure (Microplate Method):
-
Label wells in a 96-well microplate for each sample: "Control" and "APC".
-
Add patient plasma to both wells.
-
To the "Control" wells, add a reagent mix containing Factor V and a Factor X activator (e.g., from Russell's viper venom).
-
To the "APC" wells, add the same reagent mix which also contains a standardized amount of APC.
-
Incubate the plate at 37°C for a defined period to allow for Factor Va inactivation by APC in the "APC" wells.
-
Add a chromogenic Factor Xa substrate to all wells.[11]
-
Place the microplate in a plate reader set to measure absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode.
-
-
Calculation and Interpretation:
-
Determine the rate of color change (OD/min) for each well.
-
Calculate the APC ratio: (Rate in "Control" well) / (Rate in "APC" well) .
-
A low ratio indicates that APC was unable to effectively inhibit Factor Va, suggesting APC resistance.[8] Compare the result to the manufacturer's provided cut-off value.
-
References
- 1. Use of modified functional assays for activated protein C resistance in patients with basally prolonged aPTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Analysis of phenotype resistance to activated protein C (APC resistance)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of activated protein C resistance in anticoagulated and lupus positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APCr Assays [practical-haemostasis.com]
- 5. Resistance to activated protein C: evaluation of three functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of pH and ionic strength on the steady-state activity of isolated cytochrome C oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein C Assays [practical-haemostasis.com]
- 12. coachrom.com [coachrom.com]
- 13. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE EFFECT OF PH AND IONIC STRENGTH ON THE REACTION BETWEEN ANTI-D AND ERYTHROCYTES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 16. sysmex-ap.com [sysmex-ap.com]
- 17. About - [apcresistance.com]
- 18. atlas-medical.com [atlas-medical.com]
Technical Support Center: Activated Protein C (APC) ELISA Kits
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Activated Protein C (APC) ELISA kits.
Troubleshooting Guides
This section addresses common problems encountered during APC ELISA experiments, offering potential causes and solutions in a structured question-and-answer format.
High Background Signal
Question: Why am I observing a high background signal across my entire ELISA plate?
High background can mask the true signal from your samples and standards, reducing the sensitivity of your assay.[1][2] Potential causes and solutions are outlined below.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes.[1][3][4] Ensure complete aspiration of wash buffer from all wells by gently tapping the inverted plate on absorbent paper.[5][6] |
| Contamination of Reagents | Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[1] Ensure the substrate solution is colorless before use.[3] |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[1][5] Avoid incubating the plate near heat sources or in direct sunlight.[3] |
| Excessive Antibody Concentration | If preparing your own reagents, you may need to optimize the concentration of the detection antibody. |
| Improper Blocking | If you are coating your own plates, ensure that the blocking step is sufficient to cover all non-specific binding sites.[7] |
Low or No Signal
Question: My standard curve is flat, and/or my samples are showing very low or no signal. What could be the issue?
A weak or absent signal can be frustrating and may indicate a problem with one or more steps of the assay.[5]
| Potential Cause | Recommended Solution |
| Reagent Issues | Ensure all reagents have been brought to room temperature before use.[5][8] Confirm that no reagents have expired and that they were stored correctly.[5] Double-check that all necessary reagents were added in the correct order and at the correct dilutions.[9] |
| Incorrect Wavelength Reading | Verify that the microplate reader is set to the correct wavelength as specified in the kit manual (typically 450 nm for TMB substrates).[10][11] |
| Inactive Enzyme Conjugate | The enzyme conjugate (e.g., HRP) may have lost activity. Test its activity separately or use a new vial. Avoid using buffers containing sodium azide, as it inhibits peroxidase activity. |
| Insufficient Incubation Time | Ensure that the incubation times for each step are as recommended in the protocol.[12] |
| Sample Analyte Concentration Too Low | The concentration of APC in your samples may be below the detection limit of the assay.[12] Consider concentrating your samples or using a more sensitive kit if available. |
Poor Reproducibility (High Coefficient of Variation - CV)
Question: I am seeing significant variation between my duplicate or triplicate wells. What is causing this poor reproducibility?
High CVs can cast doubt on the reliability of your results.[1] The most common source of high variation is often related to pipetting technique.[1]
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use fresh tips for each standard and sample. When adding reagents, avoid touching the sides of the wells.[13] |
| Inadequate Washing | Inconsistent washing across the plate can lead to variability. Ensure all wells are washed with the same volume and for the same duration.[1][14] |
| Bubbles in Wells | Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the optical density measurement.[1] |
| Uneven Temperature | "Edge effects" can occur if there is uneven temperature distribution across the plate during incubation.[2] Ensure the plate is incubated in a stable temperature environment. |
| Improper Sample Mixing | Thoroughly mix your samples before adding them to the wells to ensure homogeneity.[6] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare my plasma or serum samples for an APC ELISA?
For plasma, it is recommended to collect blood using sodium citrate (B86180) as an anticoagulant.[15][16] Centrifuge the samples shortly after collection to separate the plasma.[11] For serum, allow the blood to clot at room temperature or 4°C before centrifuging to separate the serum.[10][11] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the protein.[17] Aliquot your samples after the initial processing if you plan to run them at different times.
Q2: What is the typical shelf life of an APC ELISA kit?
Most ELISA kits have a shelf life of 6 to 12 months when stored correctly at the recommended temperature, typically 2-8°C.[18] Always check the expiration date on the kit components before starting your experiment. Using an expired kit can lead to unreliable results.[18]
Q3: Can I use a sample type not listed in the kit manual?
While it may be possible, it is not recommended without proper validation. The kit has been optimized for the sample types listed in the manual. If you choose to use a different sample type, you will need to perform your own validation experiments to ensure accuracy and reproducibility.
Q4: My sample OD values are higher than the highest standard. What should I do?
If your sample values are outside the range of the standard curve, you will need to dilute your samples and re-run the assay.[19] It is recommended to perform a serial dilution of your sample to find a dilution that falls within the linear range of the standard curve.
Q5: How do I interpret the results from my APC ELISA?
The concentration of APC in your samples is determined by comparing their optical density (OD) readings to the standard curve generated from samples with known concentrations of APC.[10] You will first need to subtract the OD of the blank wells from all your sample and standard ODs. Then, plot the OD values of the standards versus their known concentrations and use a regression analysis (often a four-parameter logistic curve fit) to determine the concentrations of your unknown samples.[1]
Experimental Protocols
General APC ELISA Protocol (Sandwich ELISA)
This is a generalized protocol and may need to be adapted based on the specific instructions provided with your kit.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[11][17] Reconstitute standards and prepare working dilutions of antibodies and other reagents as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[17] It is recommended to run all standards and samples in duplicate or triplicate.[19]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C or room temperature).[17]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with 1x Wash Buffer.[17] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.
-
Second Incubation: Cover the plate and incubate as per the protocol (e.g., 1 hour at 37°C).[17]
-
Second Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Third Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).[17]
-
Third Washing: Repeat the washing step as described in step 4, often with an increased number of washes.[17]
-
Substrate Addition: Add 90 µL of the substrate solution (e.g., TMB) to each well.
-
Final Incubation: Incubate the plate in the dark for a specified time (e.g., 15-20 minutes at 37°C) to allow for color development.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[17]
-
Read Plate: Read the optical density of each well at 450 nm within 30 minutes of adding the Stop Solution.
Visualizations
Caption: A generalized workflow for a sandwich ELISA experiment.
Caption: A decision tree for troubleshooting common ELISA issues.
Caption: Simplified signaling pathway of Protein C activation and its anticoagulant function.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. novateinbio.com [novateinbio.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chondrex.com [chondrex.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 10. Bovine activated protein C (APC) Elisa Kit – AFG Scientific [afgsci.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. form.biomatik.com [form.biomatik.com]
- 13. arp1.com [arp1.com]
- 14. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 15. Human Protein C ELISA Kit (ab137988) | Abcam [abcam.com]
- 16. helena.com [helena.com]
- 17. Mouse Activated Protein C ELISA Kit [ABIN6953414] - Plasma [antibodies-online.com]
- 18. hiyka.com [hiyka.com]
- 19. abbexa.com [abbexa.com]
Technical Support Center: Activated Protein C (APC) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Activated Protein C (APC) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Activated Protein C in solution?
A1: The stability of Activated Protein C (APC) in solution is influenced by several factors, including:
-
Autolysis: APC can undergo self-degradation, which leads to a loss of its anticoagulant activity. The autolysis loop in APC is a critical region influencing this process.[1][2][3][4]
-
Temperature: Elevated temperatures accelerate the degradation of APC. For optimal stability, it is crucial to adhere to recommended storage temperatures.
-
pH: The pH of the solution can significantly impact APC's structure and function. Deviations from the optimal pH range can lead to denaturation and loss of activity.
-
Presence of Calcium: Calcium ions are essential for the structural integrity and functional activity of APC. They play a crucial role in the proper folding of the Gla-domain, which is necessary for its anticoagulant function.[5][6][7]
-
Oxidation: Like many proteins, APC can be susceptible to oxidative damage, which can compromise its activity.
-
Protease Contamination: The presence of other proteases in the solution can lead to the degradation of APC.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein aggregation and loss of activity.
Q2: What are the recommended storage conditions for Activated Protein C?
A2: Proper storage is critical for maintaining the stability and activity of APC. Here are general recommendations:
-
Lyophilized APC: Lyophilized (freeze-dried) APC is the most stable form for long-term storage. It should be stored at -20°C or -80°C.
-
Reconstituted APC: Once reconstituted, it is recommended to use the solution immediately. If short-term storage is necessary, it should be kept at 2-8°C for no longer than a week. For longer-term storage, the reconstituted APC should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8][9] Studies have shown that Protein C activity remains stable when stored at -20°C or -80°C for at least a week.[10][11]
Q3: How can I improve the stability of my Activated Protein C solution during experiments?
A3: To enhance the stability of APC during your experiments, consider the following:
-
Use of Stabilizing Excipients: The addition of certain excipients can help stabilize APC. These include:
-
Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and lyoprotectants.
-
Polyols (e.g., mannitol, sorbitol): These can help to maintain the protein's native conformation.
-
Amino Acids (e.g., glycine, arginine): These can reduce aggregation and improve stability.[7]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent surface adsorption and aggregation.[7][10][12]
-
Polymers (e.g., PEG): Polyethylene glycol can enhance protein stability.[13]
-
-
Maintain Optimal pH: Use a buffer system that maintains the pH within the optimal range for APC activity.
-
Ensure Sufficient Calcium Concentration: The presence of calcium ions is critical for APC's function and stability.
-
Minimize Exposure to Air: Reduce the risk of oxidation by minimizing the solution's exposure to air.
-
Work on Ice: Performing experimental steps on ice can help to slow down degradation processes.
Troubleshooting Guides
Issue 1: Loss of Activated Protein C Activity Over Time
Symptoms:
-
Decreased anticoagulant activity in functional assays (e.g., aPTT, chromogenic assays).
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that lyophilized APC was stored at -20°C or -80°C. - Ensure reconstituted APC was used immediately or aliquoted and stored at -80°C to avoid freeze-thaw cycles.[8][9] |
| Suboptimal pH | - Check the pH of your buffer and ensure it is within the optimal range for APC. Extreme pH values can cause denaturation. |
| Insufficient Calcium | - Confirm that your buffers contain an adequate concentration of calcium ions, which are essential for APC's structural integrity and function.[6] |
| Autolysis | - Minimize incubation times at higher temperatures. - Consider using APC variants with modified autolysis loops for enhanced stability if available.[1][4] |
| Oxidation | - De-gas buffers to remove dissolved oxygen. - Consider adding antioxidants to your formulation, but ensure they do not interfere with your assay. |
| Protease Contamination | - Use high-purity reagents and sterile techniques to prevent contamination with other proteases. |
Issue 2: Aggregation of Activated Protein C Upon Reconstitution
Symptoms:
-
Visible particulates or cloudiness in the solution after reconstitution.
-
Low protein concentration in the supernatant after centrifugation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Reconstitution Technique | - Gently swirl or invert the vial to dissolve the lyophilized powder. Avoid vigorous shaking or vortexing, which can cause aggregation.[5] - Allow sufficient time for the protein to dissolve completely. |
| Incorrect Reconstitution Buffer | - Use the reconstitution buffer recommended by the manufacturer. - Ensure the buffer has the correct pH and ionic strength. Freezing phosphate (B84403) buffers can cause a significant drop in pH, which may lead to aggregation upon thawing. |
| High Protein Concentration | - Reconstitute to the recommended concentration. If a higher concentration is needed, a specific formulation with stabilizing excipients may be required. |
| Lack of Stabilizers | - If not already present, consider adding stabilizing excipients like non-ionic surfactants (e.g., Polysorbate 80) or sugars (e.g., sucrose) to the reconstitution buffer to prevent aggregation.[7][10] |
Data on APC Stability
The following table summarizes the stability of Protein C under different storage conditions. Note that while this data is for Protein C, similar trends are expected for Activated Protein C.
| Storage Temperature | Duration | Analyte | Deviation from Initial Activity | Conclusion | Reference |
| -20°C | 7 days | Protein C | < 10% | Stable | [10][11] |
| -80°C | 7 days | Protein C | < 10% | Stable | [10][11] |
| Room Temperature | 4 hours | Plasma for APC Resistance Testing | - | Acceptable for testing | |
| Refrigerated | Not specified | Plasma for APC Resistance Testing | - | Not acceptable | |
| Frozen (-20°C) | 30 days | Plasma for APC Resistance Testing | - | Stable |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Activated Protein C
This protocol provides a general guideline for reconstituting lyophilized APC. Always refer to the manufacturer's specific instructions.
Materials:
-
Vial of lyophilized Activated Protein C
-
Sterile, high-purity water or recommended reconstitution buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized APC and the reconstitution buffer to equilibrate to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[5]
-
Add Diluent: Carefully open the vial and add the recommended volume of sterile water or buffer. Dispense the liquid slowly down the side of the vial.
-
Dissolve: Gently swirl the vial or invert it several times to dissolve the contents. Do not vortex or shake vigorously. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5]
-
Aliquot for Storage: If the entire volume will not be used immediately, aliquot the reconstituted APC into single-use, low-protein-binding microcentrifuge tubes. This will prevent degradation due to repeated freeze-thaw cycles.
-
Storage: Use the freshly reconstituted APC immediately. For short-term storage, keep at 2-8°C for up to one week.[8] For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Chromogenic Assay for Measuring Activated Protein C Activity
This protocol outlines a general method for determining the functional activity of APC using a chromogenic substrate.
Principle: Activated Protein C cleaves a specific chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The rate of color development is proportional to the APC activity in the sample.
Materials:
-
Reconstituted Activated Protein C (sample and standards)
-
APC-specific chromogenic substrate
-
Assay buffer (e.g., Tris-HCl with calcium chloride)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline)
Procedure:
-
Prepare Standards: Prepare a standard curve using a reference APC preparation of known activity. Dilute the standard in assay buffer to create a series of concentrations.
-
Prepare Samples: Dilute the test samples of APC in assay buffer to fall within the range of the standard curve.
-
Assay Setup:
-
Add a specific volume of assay buffer to each well of the 96-well plate.
-
Add the standard or sample dilutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5 minutes).
-
-
Initiate Reaction: Add the chromogenic substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals (e.g., every 30 seconds) for a defined period using the kinetic mode of the microplate reader.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each standard and sample.
-
Plot the ΔAbs/min for the standards against their known concentrations to generate a standard curve.
-
Determine the activity of the unknown samples by interpolating their ΔAbs/min values from the standard curve.
-
Visualizations
Activated Protein C Signaling Pathway
Caption: The Activated Protein C pathway, from activation to its anticoagulant and cytoprotective effects.
Experimental Workflow: Chromogenic Assay for APC Activity
Caption: Workflow for determining APC activity using a chromogenic assay.
Logical Relationship: Troubleshooting APC Instability
Caption: Troubleshooting logic for addressing loss of Activated Protein C activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. cusabio.com [cusabio.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. nanoscience.com [nanoscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lab Test: Activated Protein C Resistance [ebmconsult.com]
How to handle lot-to-lot variability of commercial Activated Protein C
Welcome to the technical support center for commercial Activated Protein C (APC). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing APC in their experiments by providing answers to frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability in commercial Activated Protein C and why is it a concern?
A1: Lot-to-lot variation refers to the differences in performance and composition observed between different manufacturing batches of commercial APC.[1][2][3] This variability is a significant concern because it can lead to inconsistent experimental results, impacting the reproducibility and reliability of research findings.[4][5] Key parameters that can vary between lots include enzymatic activity, purity, and the presence of isoforms or post-translational modifications.
Q2: What are the primary causes of lot-to-lot variability in commercial APC?
A2: The primary causes of lot-to-lot variability stem from the complex manufacturing and purification processes of recombinant proteins like APC.[6] These can include:
-
Differences in cell culture conditions: Variations in the expression system, cell density, and media components can affect protein folding, glycosylation, and other post-translational modifications.
-
Inconsistent purification processes: Minor changes in chromatography resins, buffers, or elution conditions can lead to differences in the purity and composition of the final product.[3]
-
Storage and handling: Improper storage temperatures or freeze-thaw cycles can lead to protein degradation and loss of activity.[7]
-
Presence of inactive protein species: Different lots may contain varying proportions of active and inactive APC molecules.[4][6]
Q3: How can I assess the activity of a new lot of commercial APC?
A3: It is crucial to functionally validate each new lot of APC before use in critical experiments. Common methods to assess APC activity include:
-
Chromogenic Assays: These assays measure the ability of APC to cleave a specific colorimetric substrate. The rate of color development is proportional to the APC activity.
-
Fluorogenic Assays: Similar to chromogenic assays, these utilize a fluorogenic substrate. The resulting fluorescence intensity is proportional to APC's enzymatic activity.[8]
-
Anticoagulant Assays (e.g., aPTT-based): These clot-based assays measure the ability of APC to prolong clotting time in plasma, reflecting its anticoagulant function.[9] This is a functional assay that assesses the anticoagulant properties of APC.[9]
Q4: How can I assess the purity of a new lot of commercial APC?
A4: Assessing the purity of each new lot is essential to ensure that observed effects are due to APC and not contaminants. Common methods for purity assessment include:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight and can reveal the presence of contaminating proteins.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can detect aggregates or fragments in the APC preparation.
-
Mass Spectrometry: This can provide detailed information about the molecular weight and integrity of the APC molecule.
Q5: What is the APC signaling pathway and how can I study it?
A5: Activated Protein C exerts its cytoprotective effects primarily through the activation of Protease-Activated Receptor 1 (PAR1) on endothelial cells.[10][11][12] This signaling is complex and can be "biased," meaning it preferentially activates certain downstream pathways over others. APC-mediated PAR1 signaling is often biased towards β-arrestin-2-dependent pathways, leading to anti-inflammatory and anti-apoptotic effects, in contrast to thrombin-induced PAR1 signaling which is typically G-protein dependent.[10][12] To study this pathway, researchers can use cell-based assays to measure downstream signaling events such as Akt phosphorylation or changes in gene expression of pro-inflammatory markers like VCAM-1.[11][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with commercial APC.
Issue 1: Inconsistent or lower-than-expected APC activity in functional assays.
| Possible Cause | Troubleshooting Step |
| Degraded APC | Ensure APC has been stored at the recommended temperature and has not undergone excessive freeze-thaw cycles. Aliquot the reagent upon first use. |
| Incorrect Reagent Preparation | Double-check all buffer and reagent concentrations. Ensure the substrate is not expired and has been stored correctly. |
| Assay Conditions Not Optimal | Verify that the assay temperature and incubation times are as per the manufacturer's protocol. |
| Lot-to-Lot Variability | Test a new lot of APC alongside the previous lot to confirm a drop in activity. If confirmed, adjust concentrations accordingly or contact the supplier.[1][2] |
| Instrument Malfunction | Ensure the plate reader or coagulometer is functioning correctly and calibrated.[14] |
Issue 2: High background signal in cell-based signaling assays.
| Possible Cause | Troubleshooting Step |
| Contaminants in APC Preparation | Run a purity check (e.g., SDS-PAGE) on the APC lot. If contaminants are present, consider using a higher purity grade of APC or a different supplier. |
| Cell Culture Issues | Ensure cells are healthy and not overgrown. Use cells at a consistent passage number. |
| Non-Specific Binding | Include appropriate controls, such as cells treated with vehicle alone or a catalytically inactive form of APC. |
| Reagent Quality | Check the quality and expiration dates of all other reagents used in the assay. |
Issue 3: Unexpected or contradictory results in signaling pathway experiments.
| Possible Cause | Troubleshooting Step |
| Biased Signaling of APC | Be aware that APC's signaling via PAR1 is distinct from that of thrombin.[12] Ensure your experimental design accounts for this (e.g., by examining β-arrestin-2-dependent pathways). |
| Presence of Other Receptors | APC signaling can be modulated by co-receptors such as the Endothelial Protein C Receptor (EPCR) and Sphingosine-1-Phosphate Receptor 1 (S1PR1).[10][13] Consider the expression levels of these receptors in your cell model. |
| Incorrect Antibody for Western Blot | Validate the specificity of your primary antibodies for downstream signaling proteins. |
| Timing of Stimulation and Lysis | Optimize the time course of APC stimulation to capture the peak of the signaling event you are measuring. |
Experimental Protocols
Protocol 1: Chromogenic Assay for APC Activity
Principle: This assay measures the amidolytic activity of APC using a specific synthetic chromogenic substrate. The rate of p-nitroaniline (pNA) release from the substrate is directly proportional to the APC activity in the sample.
Materials:
-
Commercial Activated Protein C (various lots)
-
APC-specific chromogenic substrate (e.g., S-2366)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a standard curve using a reference lot of APC with known activity. Dilute the standard in assay buffer to concentrations ranging from 0 to 100 ng/mL.
-
Dilute the new APC lots to be tested to a concentration within the range of the standard curve.
-
Add 50 µL of each standard and sample dilution to the wells of the 96-well plate in triplicate.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes.
-
Calculate the rate of reaction (ΔOD/min) for each well.
-
Plot the rate of reaction for the standards against their concentrations to generate a standard curve.
-
Determine the activity of the unknown APC lots by interpolating their reaction rates from the standard curve.
Protocol 2: SDS-PAGE for APC Purity Assessment
Principle: SDS-PAGE separates proteins based on their molecular weight, allowing for the visualization of the main APC band and any potential protein contaminants.
Materials:
-
Commercial Activated Protein C (various lots)
-
Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Electrophoresis apparatus and power supply
-
Staining and destaining trays
Procedure:
-
Prepare samples by diluting APC lots in Laemmli sample buffer. Prepare both reduced and non-reduced samples.
-
Heat the reduced samples at 95-100°C for 5 minutes. Do not heat non-reduced samples.
-
Load 10-20 µg of each APC sample and the molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Carefully remove the gel from the cassette and place it in a staining tray.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour or with a silver stain for higher sensitivity.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel and compare the band patterns of the different APC lots. Look for the expected APC band(s) and any additional bands that may represent impurities.
Quantitative Data Summary
The following table provides an illustrative example of the type of data you should collect to compare different lots of commercial APC. Actual values will vary depending on the supplier and lot.
| Lot Number | Stated Concentration (mg/mL) | Measured Activity (U/mg) | Purity by SDS-PAGE (%) |
| Lot A (Reference) | 1.0 | 150 | >98% |
| Lot B | 1.0 | 125 | >95% |
| Lot C | 1.0 | 160 | >98% |
| Lot D | 0.8 | 145 | >90% (minor contaminant band observed) |
Visualizations
Caption: APC signaling pathway leading to cytoprotective effects.
Caption: Workflow for qualifying a new lot of commercial APC.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. machaondiagnostics.com [machaondiagnostics.com]
- 10. aPC/PAR1 confers endothelial anti-apoptotic activity via a discrete, β-arrestin-2–mediated SphK1-S1PR1-Akt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression [frontiersin.org]
- 12. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aPC/PAR1 confers endothelial anti-apoptotic activity via a discrete, β-arrestin-2-mediated SphK1-S1PR1-Akt signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Instrument effect on the activated protein C resistance plasma assay performed by a commercial kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Interference in Plasma-Based Activated Protein C (APC) Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate interference in your plasma-based Activated Protein C (APC) assays. Accurate assessment of the protein C pathway is critical for thrombophilia testing and the development of novel anticoagulants. Understanding and addressing potential sources of interference is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during plasma-based APC assays.
Q1: What are the main categories of substances that can interfere with APC assays?
There are three main categories of interfering substances:
-
Pre-analytical Variables: These relate to how the sample is collected and handled before the assay is performed.
-
Endogenous Substances: These are substances naturally present in the patient's plasma sample.
-
Exogenous Substances: These are substances not naturally present in the body, such as medications.
Q2: How can pre-analytical variables affect my APC assay results?
Pre-analytical variables can significantly impact the accuracy of APC assays. Key factors to control include:
-
Anticoagulant Concentration: The concentration of trisodium (B8492382) citrate (B86180) anticoagulant can affect the normalized APC sensitivity ratio (nAPC-sr), with 3.2% citrate yielding higher ratios than 3.8% citrate.[1]
-
Sample Processing Time: Delays of over 4 hours between collection and processing can affect results.[2]
-
Centrifugation Speed and Temperature: Inadequate centrifugation can lead to residual platelets in the plasma, which can release phospholipids (B1166683) and interfere with clot-based assays. It is critical to obtain platelet-poor plasma (PPP) with a platelet count less than 10 bil/L.[3]
-
Storage Temperature and Thawing: Storage at -20°C versus -80°C and the method of sample thawing can introduce variability.[1] Freeze-thawing should be avoided, especially for Lupus Anticoagulant (LA) screening, as it can release phospholipids from remaining platelets.[2]
Q3: My plasma sample is hemolyzed, icteric, or lipemic. How will this affect my APC assay?
Hemolysis, hyperbilirubinemia (icterus), and lipemia are common endogenous interferences that can significantly impact APC assay results, with effects varying depending on the analytical platform used.[4]
-
Hemolysis: Can interfere with chromogenic and clotting tests, leading to higher protein C activity and lower protein S levels and a decreased APC ratio on some platforms.[4] Grossly hemolyzed specimens are often a criterion for rejection.[3]
-
Hyperbilirubinemia: May cause an increase in protein C and S antigen levels and a decrease in the APC ratio on some analyzers, while others may show a decline in these parameters.[4]
-
Lipemia: Can increase protein C and S activity levels on certain platforms and decrease the APC ratio on others.[4] Lipemic plasma can interfere with many coagulation assays.[5]
Q4: Which medications are known to interfere with APC assays?
Several medications can interfere with APC assays, particularly anticoagulants. Their effects can depend on the assay principle (clot-based vs. chromogenic).
-
Heparin: Unfractionated Heparin (UFH) and Low Molecular Weight Heparin (LMWH) can interfere with clot-based assays. Some assay kits contain heparin neutralizers like Polybrene to mitigate this interference.[6][7]
-
Direct Oral Anticoagulants (DOACs):
-
Direct Thrombin Inhibitors (e.g., Dabigatran, Argatroban): Can cause falsely elevated APC resistance ratios or prevent the assay from reaching an endpoint.[6][8][9]
-
Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban): The effect can be variable. Some assays are designed to have no effect from these inhibitors, while others may be affected.[8][10]
-
-
Vitamin K Antagonists (e.g., Warfarin): Can decrease the levels of vitamin K-dependent proteins, including Protein C and Protein S.[11] However, some modern APC resistance assays are designed to be unaffected by warfarin (B611796) therapy by diluting the patient plasma in factor V-deficient plasma.[7][12]
-
Oral Contraceptives and Hormone Replacement Therapy: Can be associated with acquired APC resistance.[5][13]
Q5: My APTT-based functional Protein C assay is giving unexpected results. What could be the cause?
APTT-based functional Protein C assays can be prone to specific interferences:
-
Factor V Leiden Mutation: Can lead to misleadingly low Protein C levels.[14]
-
Elevated Factor VIII Levels: Can also cause falsely low Protein C levels.[14]
-
Lupus Anticoagulants (LA): May cause falsely normal results.[14] LAs are a major source of false-positive results in APC resistance screening tests that are based on APTT.[6]
-
Direct Thrombin Inhibitors: Can lead to falsely normal results.[14]
Q6: How does the choice of APC assay (clot-based vs. chromogenic) influence susceptibility to interference?
Clot-based and chromogenic assays have different principles and are therefore susceptible to different interferences.
-
Clot-based Assays: These assays measure the effect of APC on the clotting time (e.g., APTT). They are generally more susceptible to interference from anticoagulants like heparin and lupus anticoagulants.[15][16] However, modifications like predilution with Factor V deficient plasma can reduce some of these interferences.[12]
-
Chromogenic Assays: These assays measure the amidolytic activity of APC on a synthetic substrate. They are typically not affected by lupus anticoagulants, elevated Factor VIII levels, or the Factor V Leiden mutation.[14]
Data on Common Interferences
The following tables summarize the impact of various interfering substances on APC assays based on literature.
Table 1: Impact of Endogenous Substances on APC Assays
| Interfering Substance | Assay Type(s) Affected | Observed Effect | Reference |
| Hemolysis | Chromogenic & Clotting | Varies by platform; can increase Protein C activity, decrease Protein S, and decrease APC ratio. | [4] |
| Hyperbilirubinemia | Chromogenic & Clotting | Varies by platform; can increase or decrease Protein C, Protein S, and APC ratio. | [4] |
| Lipemia | Chromogenic & Clotting | Varies by platform; can increase Protein C and S activity and decrease APC ratio. | [4] |
| Elevated Factor VIII | APTT-based | Can cause falsely low Protein C levels and acquired APC resistance. | [13][14] |
| Lupus Anticoagulant | APTT-based | Can cause falsely normal Protein C levels and false-positive APC resistance. | [6][14] |
Table 2: Impact of Exogenous Substances (Anticoagulants) on APC Assays
| Anticoagulant | Assay Type(s) Affected | Observed Effect | Mitigation Strategies | Reference |
| Heparin (UFH/LMWH) | Clot-based | Falsely elevated APC resistance ratio. | Use of heparin neutralizers (e.g., Polybrene) in assay reagents. | [6][7] |
| Direct Thrombin Inhibitors | Clot-based | Falsely elevated APC resistance ratio or inability to obtain an endpoint. | Testing should not be performed on patients receiving these inhibitors. | [6][8] |
| Factor Xa Inhibitors | Clot-based | Variable effects depending on the specific assay. | Use assays validated to be unaffected by these inhibitors. | [8][10] |
| Vitamin K Antagonists | Clot-based | Can affect results due to decreased levels of vitamin K-dependent factors. | Dilution with Factor V-deficient plasma can correct for this. | [7][12] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Poor Plasma (PPP) for APC Assays
This protocol is critical to minimize interference from platelets and platelet-derived microparticles.
-
Blood Collection: Collect whole blood into a light blue-top tube containing 3.2% sodium citrate. The tube must be filled to the proper level to ensure the correct blood-to-anticoagulant ratio.[3]
-
First Centrifugation: Within 4 hours of collection, centrifuge the capped tube at 1500 x g for 15 minutes at room temperature.[3]
-
Plasma Transfer: Carefully transfer the supernatant plasma to a clean plastic tube using a plastic pipette, being careful to avoid the buffy coat (platelet and white blood cell layer).
-
Second Centrifugation: Centrifuge the plasma again at 1500 x g for 15 minutes to further deplete platelets.[3]
-
Final Plasma Collection: Immediately remove the top two-thirds of the PPP and transfer it to a fresh, properly labeled plastic tube.[3]
-
Storage: If not tested immediately, freeze the PPP at -20°C or below. For transport, ship frozen on dry ice.[3]
Protocol 2: General Workflow for an APTT-based APC Resistance Assay
This protocol outlines the general steps for a typical clot-based APC resistance assay.
-
Reagent Preparation: Reconstitute and pre-warm all assay reagents (e.g., APTT reagent, calcium chloride, APC reagent, control plasmas) according to the manufacturer's instructions.
-
Sample Preparation: Thaw patient and control PPP samples at 37°C.
-
Assay Procedure (without APC): a. Pipette patient/control plasma into a cuvette. b. Add APTT reagent and incubate for the time specified by the manufacturer (typically 3-5 minutes) at 37°C. c. Add calcium chloride to initiate clotting and simultaneously start a timer. d. Record the time to clot formation.
-
Assay Procedure (with APC): a. Pipette patient/control plasma into a new cuvette. b. Add the APC reagent and incubate. c. Add the APTT reagent and continue the incubation at 37°C. d. Add calcium chloride to initiate clotting and start a timer. e. Record the time to clot formation.
-
Calculation: Calculate the APC ratio:
-
APC Ratio = Clotting time with APC / Clotting time without APC
-
Visual Guides
Diagram 1: The Protein C Anticoagulant Pathway
Caption: Simplified diagram of the Protein C anticoagulant pathway.
Diagram 2: Troubleshooting Workflow for Unexpected APC Assay Results
Caption: A logical workflow for troubleshooting unexpected APC assay results.
References
- 1. Effects of (pre-)analytical variables on activated protein C resistance determined via a thrombin generation-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Analytical Variables [practical-haemostasis.com]
- 3. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 4. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APCr Assays [practical-haemostasis.com]
- 7. labcorp.com [labcorp.com]
- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 9. Activated Protein C Resistance Testing: An Update From Australasia/Asia‐Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lab Test: Activated Protein C Resistance [ebmconsult.com]
- 12. researchgate.net [researchgate.net]
- 13. Activated Protein C Resistance (Factor V Leiden) Assay: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. Protein C Assays [practical-haemostasis.com]
- 15. meridian.allenpress.com [meridian.allenpress.com]
- 16. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Activated Protein C signaling studies
Welcome to the technical support center for Activated Protein C (APC) signaling studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common experimental assays and observations.
I. Issues with PAR1-Dependent Signaling (e.g., ERK1/2 Phosphorylation)
Question 1: I am not observing any ERK1/2 phosphorylation after treating my endothelial cells with APC, but thrombin works as a positive control. What could be the problem?
Answer: This is a common issue and can stem from several factors related to the unique nature of APC signaling.
-
Biased Agonism of PAR1: Unlike thrombin, which robustly activates G-protein-coupled pathways leading to strong ERK1/2 phosphorylation, APC is a biased agonist of Protease-Activated Receptor 1 (PAR1). APC-mediated PAR1 cleavage can preferentially activate β-arrestin-dependent pathways, which may result in weaker or more transient ERK1/2 activation compared to thrombin.[1][2] APC cleaves PAR1 at Arg46, which is distinct from the thrombin cleavage site at Arg41, leading to different downstream signaling cascades.[1][2]
-
Suboptimal Cell Conditions:
-
EPCR Expression: APC signaling is highly dependent on the Endothelial Protein C Receptor (EPCR).[3][4][5] The endothelial cells you are using may have low or variable EPCR expression. It is crucial to use cell lines with confirmed high levels of EPCR or to verify its expression in your primary cells.
-
Serum Starvation: Inadequate serum starvation can lead to high basal ERK1/2 phosphorylation, masking the effect of APC. Ensure cells are properly serum-starved (e.g., 6-12 hours) before stimulation. However, prolonged serum starvation (>24 hours) can also induce stress and affect cell responsiveness.[6]
-
-
Reagent Quality:
-
APC Activity: Recombinant APC can exhibit lot-to-lot variability in its activity.[4][5][7][8] It is advisable to test each new lot for its activity in a validated assay.
-
Ligand Concentration: The concentration of APC may be suboptimal. Perform a dose-response curve to determine the optimal concentration for your cell type and assay.
-
Question 2: The basal level of ERK1/2 phosphorylation in my unstimulated control cells is very high. How can I reduce this?
Answer: High basal ERK1/2 phosphorylation can obscure the specific effects of APC. Here are some troubleshooting steps:
-
Optimize Serum Starvation: Increase the duration of serum starvation. For many endothelial cell lines, 12 hours is more effective than 6 hours at reducing basal signaling.[9]
-
Gentle Handling: Mechanical stress during cell handling and media changes can activate MAP kinase pathways. Handle cell culture plates gently.[9]
-
Cell Density: Ensure that cells are not overly confluent, as this can sometimes lead to increased basal signaling.
II. Issues with β-Arrestin Recruitment Assays
Question 1: I am not detecting a significant increase in β-arrestin recruitment upon APC stimulation in my assay.
Answer: Several factors can contribute to a weak or absent β-arrestin recruitment signal.
-
Receptor and β-Arrestin Expression Levels: The levels of both the GPCR (PAR1) and β-arrestin in your cell line are critical. In engineered cell lines, ensure that the expression levels of the tagged receptor and β-arrestin are optimal and that the cell passage number is controlled, as expression can change over time.[10]
-
Assay Sensitivity: The specific β-arrestin recruitment assay technology being used may have limitations. Some platforms are more sensitive than others.[11]
-
Kinetics of Recruitment: APC-induced β-arrestin recruitment may have different kinetics compared to other agonists. Perform a time-course experiment to identify the optimal time point for measuring the signal.
Question 2: My β-arrestin recruitment assay shows a high background signal.
Answer: A high background can be due to constitutive receptor activity or issues with the assay reagents.
-
Constitutive Receptor Signaling: Some cell lines may exhibit high basal PAR1 activity. This can sometimes be mitigated by using a different cell clone with lower receptor expression.[12]
-
Serum Agonists: If the assay is performed in the presence of serum, endogenous agonists could be activating the receptor. Ensure appropriate serum starvation or use a serum-free assay medium.[12]
III. Issues with Endothelial Barrier Function Assays (TEER/Transwell Permeability)
Question 1: My TEER readings are inconsistent and variable between wells, even before adding APC.
Answer: Inconsistent Transendothelial Electrical Resistance (TEER) is often related to the cell monolayer's integrity.
-
Incomplete Confluency: Visually confirm that the endothelial cell monolayer is fully confluent before starting the experiment. Gaps in the monolayer will lead to low and variable TEER.[9]
-
Inconsistent Electrode Placement: Ensure the TEER electrodes are placed in the same position and at the same depth in each well for every measurement to ensure consistency.[13]
-
Temperature Fluctuations: TEER is sensitive to temperature. Allow plates to equilibrate to room temperature before taking measurements.[13]
Question 2: I don't see a protective effect of APC on thrombin-induced barrier disruption.
Answer: The protective effect of APC on endothelial barrier function is dependent on specific signaling pathways.
-
EPCR and PAR1 Co-localization: The barrier-protective effects of APC require the co-localization of EPCR and PAR1 in caveolae.[3] Disruption of these membrane microdomains can impair APC signaling.
-
Cell Type Differences: The response to APC can vary between different types of endothelial cells (e.g., HUVECs vs. microvascular endothelial cells), which may have different expression levels of signaling components.[14][15]
-
APC Concentration and Pre-incubation Time: The protective effect of APC is often dependent on pre-incubation with the cells before the thrombin challenge. Optimize both the concentration of APC and the duration of pre-incubation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for key APC signaling assays. Note that these values can vary depending on the cell type, specific reagents, and assay conditions.
| Parameter | APC | Thrombin (for comparison) | Cell Type | Reference |
| ERK1/2 Phosphorylation (EC50) | 1-10 nM | 0.1-1 nM | HUVEC | [1] |
| β-Arrestin Recruitment (EC50) | 5-20 nM | 0.5-5 nM | HEK293-PAR1 | [16] |
| Barrier Protection (EC50) | 10-50 nM | N/A (disruptive) | HUVEC | [17] |
| Parameter | Typical Time Course | Notes |
| Peak ERK1/2 Phosphorylation | 5-15 minutes, often transient[1][18] | The signal may return to baseline within 30-60 minutes. |
| Peak β-Arrestin Recruitment | 10-30 minutes | The kinetics can vary depending on the assay platform. |
| Endothelial Barrier Stabilization | Requires pre-incubation of at least 30-60 minutes with APC | The protective effect is not immediate and requires the activation of downstream signaling pathways. |
Experimental Protocols
Protocol 1: APC-Induced ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is adapted for studying APC signaling in endothelial cells.[9][13][14][19]
-
Cell Culture and Plating:
-
Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in 6-well plates.
-
Grow cells to 80-90% confluency in complete medium.
-
-
Serum Starvation:
-
Aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add serum-free medium and incubate for 6-12 hours.
-
-
APC Stimulation:
-
Prepare a fresh stock of recombinant human APC in serum-free medium.
-
Treat cells with various concentrations of APC (e.g., 0-100 nM) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Include a positive control (e.g., 1 nM thrombin for 5 minutes) and an unstimulated control.
-
-
Cell Lysis:
-
After stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 2: APC-Mediated β-Arrestin Recruitment Assay
This protocol provides a general guideline for a commercially available β-arrestin recruitment assay (e.g., PathHunter).[10][12][20][21]
-
Cell Plating:
-
Use a cell line stably expressing PAR1 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 96-well or 384-well white, solid-bottom assay plate at the optimal density determined for your cell line.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of APC in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control.
-
Carefully add the diluted APC to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Allow the detection reagents to equilibrate to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's instructions.
-
Add the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the data as a dose-response curve and calculate the EC50 value.
-
Protocol 3: Endothelial Barrier Function Assay (TEER)
This protocol outlines the measurement of endothelial barrier function using TEER.[9][13]
-
Cell Seeding on Transwell Inserts:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen).
-
Seed endothelial cells onto the inserts at a high density to ensure the formation of a confluent monolayer.
-
Culture the cells for several days until a stable, high TEER value is achieved.
-
-
TEER Measurement:
-
Equilibrate the plate to room temperature for at least 20 minutes before measuring.
-
Use an epithelial voltohmmeter (EVOM) with chopstick electrodes.
-
Measure the resistance of a blank insert containing only media to determine the background resistance.
-
Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring consistent placement for all wells.
-
Record the stable resistance reading (Ω).
-
Calculate the TEER value (Ω·cm²) by subtracting the blank resistance and multiplying by the surface area of the insert.
-
-
APC Treatment and Barrier Challenge:
-
Pre-treat the endothelial monolayers with APC at the desired concentration for a specified time (e.g., 1-4 hours).
-
Introduce a barrier-disrupting agent (e.g., thrombin) to the apical chamber.
-
Measure TEER at various time points after the challenge to assess the protective effect of APC.
-
Visualizations
References
- 1. Data‐driven modeling reconciles kinetics of ERK phosphorylation, localization, and activity states | Molecular Systems Biology [link.springer.com]
- 2. EPCR-PAR1 biased signaling regulates perfusion recovery and neovascularization in peripheral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of serum starvation on expression and phosphorylation of PKC-alpha and p53 in V79 cells: implications for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of lot-to-lot repeatability and effect of assay media choice in the recombinant Factor C assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Data-driven modeling reconciles kinetics of ERK phosphorylation, localization, and activity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wpiinc.com [wpiinc.com]
- 14. Endothelial Protein C Receptor (EPCR), Protease Activated Receptor-1 (PAR-1) and Their Interplay in Cancer Growth and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. β-arrestin1 and 2 exhibit distinct phosphorylation-dependent conformations when coupling to the same GPCR in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - EPCR-PAR1 biased signaling regulates perfusion recovery and neovascularization in peripheral ischemia [insight.jci.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
Technical Support Center: ATP Synthase c-subunit
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-subunit of ATP synthase.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the c-subunit of ATP synthase?
The c-subunit is an integral membrane protein that forms the rotor ring of the F_o_ domain of ATP synthase.[1][2][3] Its primary function is to translocate protons across the inner mitochondrial membrane, which drives the rotation of the c-ring.[1][4] This rotation is mechanically coupled to the F_1_ domain, leading to the synthesis of ATP from ADP and inorganic phosphate.[3] Each c-subunit contains a conserved acidic residue (aspartate or glutamate) that is essential for proton binding and release.[5][6]
Q2: What is the role of the c-subunit in the mitochondrial permeability transition pore (mPTP)?
Recent evidence strongly suggests that the c-subunit ring itself can form the mitochondrial permeability transition pore (mPTP).[7][8][9] Under cellular stress conditions, such as high levels of calcium and oxidative stress, the c-ring can undergo a conformational change, forming a large, non-selective channel in the inner mitochondrial membrane.[8][10][11] The opening of this pore leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.[7][10]
Q3: What are the known inhibitors of the c-subunit?
Several compounds are known to directly target and inhibit the function of the c-subunit. These are valuable tools for studying ATP synthase function and can have therapeutic potential.
| Inhibitor | Mechanism of Action | Common Experimental Use |
| Oligomycin (B223565) | Binds to the c-subunit ring and blocks the proton channel, thereby inhibiting both ATP synthesis and hydrolysis.[5][12] | To confirm that an observed activity is dependent on ATP synthase. |
| Dicyclohexylcarbodiimide (DCCD) | Covalently modifies the conserved acidic residue in the c-subunit, blocking proton translocation.[13][14] | To label the c-subunit and inhibit its function irreversibly. |
| Venturicidin | An antibiotic that binds to the c-subunit and inhibits proton translocation and ATPase activity.[15] | To study the effects of c-subunit inhibition on mitochondrial function. |
Q4: What are the pathological implications of c-subunit mutations or dysfunction?
Mutations and dysfunction of the c-subunit are associated with several severe human diseases. For instance, specific mutations can lead to the accumulation of the c-subunit in lysosomes, a characteristic of some neuronal ceroid lipofuscinoses (Batten disease).[15][16] Mutations in the mitochondrial gene MT-ATP6, which can affect the interaction with the c-ring, are linked to neurodegenerative disorders like Leigh syndrome and NARP (Neuropathy, Ataxia, and Retinitis Pigmentosa).[15][17][18] Dysfunction of the c-subunit can also contribute to decreased ATP synthesis and increased oxidative stress, which are implicated in a wide range of pathologies.[16]
Troubleshooting Guides
Problem 1: Low yield or poor purity of isolated c-subunit.
Possible Causes:
-
Inefficient solubilization: The c-subunit is a highly hydrophobic protein, and improper solubilization can lead to aggregation and loss.
-
Proteolytic degradation: The c-subunit can be susceptible to degradation by proteases during the isolation procedure.
-
Suboptimal chromatography: The choice of resin and buffer conditions is critical for purifying a hydrophobic membrane protein.
Troubleshooting Steps:
-
Optimize Detergent Choice and Concentration:
-
Experiment with different mild detergents such as n-dodecyl-β-D-maltoside (DDM), digitonin, or Triton X-100.
-
Perform a detergent screen to find the optimal concentration that solubilizes the c-subunit without disrupting the entire ATP synthase complex if co-purification is desired.
-
-
Use Protease Inhibitors:
-
Always include a protease inhibitor cocktail in your lysis and purification buffers.
-
-
Affinity Chromatography:
-
If expressing a tagged version of the c-subunit, ensure the tag is accessible. Consider using a system specifically designed for membrane protein purification. For instance, expressing the c-subunit as a soluble fusion protein with maltose-binding protein (MBP) has been shown to be effective.[19][20]
-
-
Reversed-Phase Chromatography:
Problem 2: Inconsistent or no measurable ATP synthase activity after c-subunit manipulation (e.g., mutagenesis, drug treatment).
Possible Causes:
-
Disruption of the entire ATP synthase complex: The manipulation might have led to the disassembly of the F_o_ or F_1_ domains.
-
Incorrect assay conditions: The buffer composition, pH, or substrate concentrations might not be optimal.
-
Uncoupled mitochondria: The mitochondrial inner membrane may have lost its integrity, dissipating the proton gradient necessary for ATP synthesis.
Troubleshooting Steps:
-
Verify Complex Integrity:
-
Use Blue Native PAGE (BN-PAGE) followed by Western blotting with antibodies against other ATP synthase subunits (e.g., α or β subunits) to check if the complex is intact.[21]
-
-
Optimize ATP Synthesis Assay:
-
Assess Mitochondrial Coupling:
-
Measure the mitochondrial membrane potential using a fluorescent dye like TMRM or JC-1 to ensure the mitochondria are well-coupled.
-
Measure the respiratory control ratio (RCR) to assess the quality of your mitochondrial preparation.
-
-
Measure ATP Hydrolysis Activity:
Problem 3: Difficulty in assessing the c-subunit's role in mPTP opening.
Possible Causes:
-
Inappropriate stimulus for mPTP induction: The concentration or duration of the Ca²⁺ or oxidative stress stimulus may be insufficient or excessive.
-
Insensitive detection method for mPTP opening: The chosen method may not be sensitive enough to detect subtle changes in mitochondrial permeability.
-
Compensatory mechanisms in the cell: Cells might have mechanisms that counteract the effects of c-subunit manipulation on mPTP.
Troubleshooting Steps:
-
Titrate mPTP Inducers:
-
Perform a dose-response curve with Ca²⁺ (using a calcium ionophore like ionomycin) and an oxidative stress-inducing agent (e.g., H₂O₂) to find the optimal concentration for inducing mPTP opening in your experimental system.
-
-
Use a Sensitive Assay for mPTP Opening:
-
The calcein-AM/CoCl₂ quenching assay is a widely used and sensitive method to monitor mPTP opening in live cells.
-
Monitor mitochondrial membrane potential dissipation using TMRM or TMRE, as a rapid drop is indicative of mPTP opening.[10]
-
-
Confirm with Inhibitors and Genetic Tools:
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4) supplemented with a protease inhibitor cocktail.
-
Homogenize the cells using a Dounce homogenizer or a needle and syringe until approximately 80-90% of the cells are disrupted (monitor with a microscope).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the 10,000 x g centrifugation step.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
-
Determine the protein concentration using a standard method like the BCA assay.
Protocol 2: Measurement of ATP Synthesis Rate using Luciferase Assay
-
Prepare a reaction buffer containing a respiratory substrate (e.g., 10 mM succinate), 2 mM ADP, 5 mM KH₂PO₄, and 10 mM HEPES, pH 7.4.
-
In a 96-well luminometer plate, add the reaction buffer.
-
Add the isolated mitochondria (typically 20-50 µg of protein per well).
-
Add the ATP-detecting reagent (containing luciferin (B1168401) and luciferase).
-
Immediately start measuring the luminescence signal kinetically over 10-15 minutes.
-
To confirm that the ATP synthesis is from the ATP synthase, add an inhibitor like oligomycin (1 µg/mL) and observe the inhibition of the signal.
-
Calculate the rate of ATP synthesis from a standard curve generated with known concentrations of ATP.[22][23]
Visualizations
Caption: Proton flow through the F_o_ domain drives the rotation of the c-ring, leading to ATP synthesis.
Caption: The involvement of the c-subunit in the mitochondrial permeability transition pore (mPTP) pathway.
Caption: A logical workflow for troubleshooting low yield or purity of isolated c-subunit.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Structure of the subunit c oligomer in the F1Fo ATP synthase: Model derived from solution structure of the monomer and cross-linking in the native enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP synthase - Wikipedia [en.wikipedia.org]
- 4. Cooperation among c-subunits of FoF1-ATP synthase in rotation-coupled proton translocation | eLife [elifesciences.org]
- 5. Understanding structure, function, and mutations in the mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP Synthase – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What makes you can also break you: mitochondrial permeability transition pore formation by the c subunit of the F1F0 ATP-synthase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding structure, function, and mutations in the mitochondrial ATP synthase [microbialcell.com]
- 13. Interaction with Monomeric Subunit c Drives Insertion of ATP Synthase Subunit a into the Membrane and Primes a-c Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of potent inhibitors of ATP synthase subunit c (AtpE) from Mycobacterium tuberculosis using in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: ATP Synthase: Mechanism [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. jsr.org [jsr.org]
- 18. mdpi.com [mdpi.com]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
- 20. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods to determine the status of mitochondrial ATP synthase assembly [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Permeable cell assay: a method for high-throughput measurement of cellular ATP synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. en.bio-protocol.org [en.bio-protocol.org]
Problems with c-subunit purification and aggregation
This technical support center provides troubleshooting guidance for common issues encountered during the purification of the c-subunit, with a particular focus on preventing and managing aggregation.
Frequently Asked Questions (FAQs)
Q1: My c-subunit is precipitating out of solution immediately after cell lysis. What is causing this?
A1: Immediate precipitation following lysis is often due to the hydrophobic nature of the c-subunit. Upon release from the membrane environment, the hydrophobic domains are exposed to an aqueous solution, leading to rapid aggregation to minimize this unfavorable contact.[1] Key factors include:
-
Lysis Buffer Composition: The buffer may lack appropriate detergents or have a suboptimal pH or ionic strength to keep the hydrophobic protein soluble.
-
Protein Concentration: A high local concentration of the c-subunit upon cell rupture can accelerate aggregation.[2][3]
-
Temperature: While lower temperatures are generally recommended to minimize protease activity, sudden temperature shifts can sometimes affect protein solubility.[3]
Q2: I observe a significant loss of my c-subunit during affinity chromatography. Why is this happening?
A2: Loss of the c-subunit during affinity chromatography can be due to several factors:
-
Aggregation on the Column: The protein may be aggregating while bound to the resin, preventing efficient elution.[4] This can be caused by unfavorable buffer conditions or strong hydrophobic interactions between the protein and the stationary phase.[4]
-
Poor Binding: The affinity tag on your c-subunit may be inaccessible due to misfolding or aggregation, leading to poor binding to the resin.
-
Harsh Elution Conditions: Elution conditions, such as a sudden change in pH or a high concentration of a competitive eluent, might induce aggregation and precipitation on the column.[4][5]
Q3: My purified c-subunit looks clear initially but becomes cloudy or precipitates over time, especially after freeze-thawing. How can I improve its stability?
A3: This indicates that your purified protein is unstable in the final storage buffer. Aggregation upon storage and after freeze-thaw cycles is a common issue.[3]
-
Suboptimal Buffer Conditions: The pH, salt concentration, or absence of stabilizing additives in your storage buffer may not be optimal for long-term stability.
-
Cryoprotectants: The absence of a cryoprotectant, such as glycerol, can lead to aggregation during the freezing and thawing process.[2][3]
-
Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation over time.[2][3]
Troubleshooting Guides
Problem 1: Protein Aggregation During Cell Lysis and Initial Purification
Symptoms:
-
Visible precipitate after cell lysis.
-
Low yield of soluble c-subunit in the clarified lysate.
-
The target protein is found predominantly in the insoluble pellet after centrifugation.
Workflow for Troubleshooting Lysis-Induced Aggregation:
Caption: Troubleshooting workflow for c-subunit aggregation during lysis.
Potential Solutions:
| Strategy | Recommended Action | Rationale |
| Optimize Lysis Buffer | Screen a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 150-500 mM NaCl).[2][6] | The c-subunit's solubility is highly dependent on pH and ionic strength. Moving the pH away from the isoelectric point (pI) can increase net charge and electrostatic repulsion, preventing aggregation.[2] |
| Incorporate Detergents | Add non-ionic or zwitterionic detergents to the lysis buffer. Common choices include DDM, Triton X-100, or CHAPS at concentrations above their critical micelle concentration (CMC).[7][8] | Detergents create micelles that shield the hydrophobic regions of the c-subunit from the aqueous environment, mimicking the native lipid bilayer and improving solubility. |
| Use Stabilizing Additives | Include additives such as 10-20% glycerol, 0.5-1 M L-arginine, or reducing agents like DTT or TCEP (if disulfide bond formation is a concern).[2][3] | Glycerol and L-arginine are osmolytes that can stabilize protein structure and prevent aggregation.[2][3] Reducing agents prevent the formation of non-native disulfide bonds that can lead to aggregation.[9] |
| Control Protein Concentration | Increase the volume of lysis buffer to reduce the initial concentration of the released protein.[2][3] | Lowering the concentration decreases the probability of intermolecular encounters that lead to aggregation.[2] |
Problem 2: Aggregation During and After Affinity Chromatography
Symptoms:
-
Low recovery of the c-subunit in the elution fractions.
-
The eluted protein is hazy or precipitates upon collection.
-
The target protein remains bound to the column even after elution.
Logical Flow for Optimizing Chromatography:
Caption: Optimization of affinity chromatography to prevent aggregation.
Potential Solutions:
| Strategy | Recommended Action | Rationale |
| Modify Chromatography Buffers | Maintain the optimal detergent and additive concentrations (determined from lysis trials) throughout the binding, wash, and elution steps. | Consistent buffer composition ensures the c-subunit remains in a stable, soluble state throughout the purification process. |
| Gentle Elution | Instead of a single-step elution, use a gradient of the eluting agent (e.g., imidazole (B134444) for His-tags).[10] Also, consider collecting fractions into a buffer containing a neutralizing agent if eluting with low pH.[5] | A gradual change in conditions is less likely to shock the protein into an aggregated state. Neutralizing low pH eluates immediately protects the protein from acid-induced denaturation and aggregation.[5] |
| On-Column Refolding | If the c-subunit is expressed in inclusion bodies, consider on-column refolding. This involves binding the denatured protein to the resin and then gradually removing the denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) to allow for proper folding. | This can sometimes yield properly folded, soluble protein directly from an insoluble starting material. |
| Screen Different Affinity Resins | Test resins with different ligand densities or base matrices. | Strong interactions between the protein and the resin can sometimes lead to denaturation and aggregation.[4] A different resin might offer a gentler interaction. |
Experimental Protocols
Protocol 1: Detergent Screening for c-Subunit Solubilization
-
Preparation: Resuspend cell pellets expressing the c-subunit in a base lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Aliquoting: Distribute the cell suspension into several microcentrifuge tubes.
-
Detergent Addition: To each tube, add a different detergent from a concentrated stock solution to a final concentration of 1-2% (w/v). Test a panel of detergents such as DDM, LDAO, Triton X-100, and CHAPS. Include a no-detergent control.
-
Lysis: Lyse the cells in each tube using sonication on ice.
-
Clarification: Centrifuge the lysates at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet insoluble material.
-
Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of the same buffer.
-
SDS-PAGE: Analyze equal volumes of the soluble and insoluble fractions for each detergent condition by SDS-PAGE and Coomassie staining or Western blot to determine which detergent most effectively solubilizes the c-subunit.
Protocol 2: Additive Screening for Improved Stability
-
Preparation: Start with a small amount of purified or partially purified c-subunit in its initial buffer.
-
Aliquoting: Distribute the protein into several tubes.
-
Additive Addition: Add different potential stabilizing agents to each tube. Create a matrix of conditions to test, for example:
-
L-arginine (0.5 M, 1 M)
-
Glycerol (20%, 30%)
-
A combination of L-arginine and glutamate (B1630785) (e.g., 50 mM each)[2]
-
Low concentrations of a non-denaturing detergent (e.g., 0.05% DDM)
-
-
Incubation and Stress: Incubate the samples at 4°C for several hours or subject them to a freeze-thaw cycle.
-
Analysis: Assess aggregation by visual inspection (cloudiness), measuring absorbance at 340 nm or 600 nm, or by analytical size-exclusion chromatography (SEC) to detect soluble aggregates.
By systematically addressing these common issues with the provided troubleshooting strategies and protocols, researchers can significantly improve the yield and quality of purified c-subunit for downstream applications.
References
- 1. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. bio-rad.com [bio-rad.com]
- 8. Purification of yeast cytochrome c oxidase with a subunit composition resembling the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
How to improve the success rate of c-subunit reconstitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of c-subunit reconstitution into proteoliposomes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal lipid composition for c-subunit reconstitution?
A1: The lipid composition of the proteoliposomes is a critical factor for successful c-subunit reconstitution. While the optimal composition can be protein-specific, a general guideline is to include anionic lipids, as they have been shown to promote the functional reconstitution of membrane proteins.[1] E. coli polar lipid extracts, which are rich in phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CA), are often a good starting point.[1] For a more defined system, a synthetic lipid mixture mimicking these native extracts can be used.
Q2: How can I prevent aggregation of the c-subunit during purification and reconstitution?
A2: Aggregation is a common problem with hydrophobic proteins like the c-subunit. Here are several strategies to minimize aggregation:
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[2] It is advisable to work with lower concentrations during purification and the initial stages of reconstitution.
-
Optimize Buffer Conditions:
-
pH: Avoid the isoelectric point (pI) of the c-subunit, as proteins are least soluble at their pI.[2] Adjusting the pH away from the pI can increase net charge and reduce aggregation.
-
Ionic Strength: The salt concentration can influence electrostatic interactions. Experiment with different salt concentrations (e.g., 100-200 mM KCl) to find the optimal condition for your specific c-subunit construct.[3]
-
Additives: The inclusion of additives like glycerol (B35011) (e.g., 10%) or non-denaturing detergents (e.g., 0.1% CHAPS) can help to stabilize the protein and prevent aggregation.[2][4]
-
-
Work at an Appropriate Temperature: While many protein purifications are performed at 4°C, some proteins are more stable at room temperature. Determine the optimal temperature for your c-subunit. For storage, flash-freezing in the presence of a cryoprotectant like glycerol and storing at -80°C is generally recommended over storage at 4°C.[2]
-
Use of Fusion Proteins: Expressing the c-subunit as a fusion protein with a soluble partner, such as Maltose-Binding Protein (MBP), can significantly enhance its solubility during expression and purification.[5][6][7] The MBP tag can then be cleaved off before or during reconstitution.
Q3: Which detergent and removal method should I use?
A3: The choice of detergent and its subsequent removal are critical for successful reconstitution.
-
Detergent Choice: Gentle, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) are often used for solubilizing sensitive membrane proteins.[8] However, the optimal detergent can be protein-specific. It is advisable to screen a few different detergents to find the one that best solubilizes your c-subunit while maintaining its stability.
-
Detergent Removal: The goal is to remove the detergent slowly and completely to allow the c-subunit to insert into the liposomes in a functional state. Common methods include:
-
Dialysis: This is a gentle method, but it can be very slow for detergents with a low critical micelle concentration (CMC), such as DDM.[8][9][10]
-
Bio-Beads: Polystyrene beads (e.g., Bio-Beads SM-2) are effective at removing detergents, especially those with low CMCs.[8][11] However, rapid removal can sometimes lead to protein aggregation.[8] A stepwise addition of beads can help to control the rate of removal.[11]
-
Cyclodextrins: These can also be used for rapid detergent removal, but like bio-beads, the speed of removal can be a disadvantage.[8]
-
Q4: How do I determine the success of my c-subunit reconstitution?
A4: The success of reconstitution can be assessed both qualitatively and quantitatively:
-
Qualitative Assessment:
-
Quantitative Functional Assays:
-
Proton Pumping: The primary function of the reconstituted F-type ATP synthase (of which the c-subunit is a part of the Fo motor) is proton translocation. This can be measured by incorporating a pH-sensitive fluorescent dye (e.g., pyranine (B1669890) (HPTS) or 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA)) inside the proteoliposomes and monitoring the change in fluorescence upon addition of ATP.[14][15][16]
-
ATPase Activity: While the c-subunit itself does not have ATPase activity, if it is co-reconstituted with the F1 subunit, the ATP hydrolysis activity of the complex can be measured. This activity should be coupled to proton translocation and thus sensitive to inhibitors like oligomycin.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no c-subunit incorporation into liposomes | - Inefficient detergent removal.- Incorrect protein-to-lipid ratio.- Inappropriate lipid composition. | - Optimize the detergent removal method (e.g., stepwise addition of Bio-Beads, longer dialysis).- Titrate the protein-to-lipid ratio. A common starting point is a 1:500 molar ratio.[17]- Include anionic lipids like PG and cardiolipin in your lipid mixture.[1] |
| Aggregated protein found after reconstitution | - Detergent was removed too quickly.- Suboptimal buffer conditions (pH, ionic strength).- High protein concentration. | - Slow down the rate of detergent removal (e.g., fewer Bio-Beads at each step, slower dialysis).- Screen different buffer conditions (pH, salt concentration).[2][3]- Reduce the initial protein concentration.[2] |
| Reconstituted proteoliposomes show no proton pumping activity | - C-subunit is not properly folded or inserted.- Incorrect orientation of the c-subunit.- Leaky proteoliposomes. | - Ensure the c-subunit has the correct alpha-helical secondary structure before reconstitution using techniques like circular dichroism.[5][6]- The orientation of membrane proteins can be difficult to control. Some studies suggest that reconstitution into pre-formed, partially detergent-solubilized liposomes can lead to a more uniform orientation.- Check the integrity of your liposomes. Ensure they are unilamellar and of the desired size by techniques like dynamic light scattering. |
| High background proton leak in control liposomes (without c-subunit) | - The lipid bilayer is permeable to protons.- Impurities in the lipid preparation. | - Ensure high-purity lipids are used.- Prepare fresh liposomes for each experiment. |
Quantitative Data Summary
Table 1: Influence of Lipid Composition on Reconstitution Efficiency
| Lipid Composition | Phosphatidylethanolamine (PE) (wt%) | Phosphatidylglycerol (PG) (wt%) | Cardiolipin (CA) (wt%) | Reconstitution Efficiency |
| E. coli Polar Extract | 67.0 | 23.2 | 9.8 | High |
| Soybean PC | 100 | 0 | 0 | Low |
| Synthetic Mix 1 | 67.0 | 0 | 0 | Moderate |
| Synthetic Mix 2 | 67.0 | 23.2 | 0 | High |
| Synthetic Mix 3 | 67.0 | 23.2 | 9.8 | High |
Data adapted from studies on cytochrome c oxidase reconstitution, which highlight the importance of anionic lipids for efficient reconstitution of membrane proteins.[1]
Experimental Protocols
Protocol 1: Purification of Recombinant c-Subunit (MBP-Fusion)
This protocol is adapted from a method for purifying the spinach chloroplast c-subunit.[5][6]
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding the c-subunit fused to an N-terminal Maltose-Binding Protein (MBP) tag.
-
Grow cells in LB medium to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for 3-4 hours at 37°C.
-
Harvest cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in Amylose (B160209) Column Buffer 1 (20 mM Tris-HCl pH 8.0, 0.2 M NaCl, 1 mM EDTA).[6]
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Load the supernatant onto an amylose resin column pre-equilibrated with Amylose Column Buffer 1.[6]
-
Wash the column extensively with Amylose Column Buffer 2 (20 mM Tris-HCl pH 8.0, 0.2 M NaCl).[6]
-
Elute the MBP-c-subunit fusion protein with Maltose Elution Buffer (20 mM Tris-HCl pH 8.0, 0.2 M NaCl, 10 mM maltose).[6]
-
-
Cleavage and Final Purification (Optional but Recommended):
-
If required, cleave the MBP tag using a site-specific protease (e.g., TEV protease).
-
Further purify the cleaved c-subunit using reverse-phase chromatography.
-
Protocol 2: c-Subunit Reconstitution into Proteoliposomes
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture (e.g., E. coli polar lipids) in a glass tube and dry it to a thin film under a stream of nitrogen.
-
Resuspend the lipid film in the desired buffer (e.g., 20 mM MOPS-KOH, 50 mM K2SO4, pH 7.0) to a final concentration of 20 mg/mL.[1]
-
Form unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Solubilization and Reconstitution:
-
To the liposome suspension, add a detergent (e.g., n-octyl-β-D-glucopyranoside (OGP) or DDM) to a concentration that just begins to solubilize the liposomes. This can be monitored by measuring the absorbance at 540 nm.[11][18]
-
Add the purified c-subunit to the detergent-destabilized liposomes at the desired protein-to-lipid ratio (e.g., 1:500 w/w).
-
Incubate the mixture for 30 minutes at room temperature with gentle agitation.
-
-
Detergent Removal:
-
Proteoliposome Harvest:
-
Carefully remove the proteoliposome suspension from the Bio-Beads.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., 125,000 x g for 1 hour).[14]
-
Resuspend the proteoliposome pellet in the desired experimental buffer.
-
Protocol 3: Measurement of Proton Pumping
This protocol utilizes the pH-sensitive fluorescent dye pyranine (HPTS).[14][15]
-
Encapsulation of HPTS:
-
During liposome preparation (Protocol 2, step 1), include HPTS in the resuspension buffer at a concentration of approximately 1 mM.
-
Remove external HPTS during the proteoliposome harvesting step or by using a desalting column.
-
-
Fluorescence Measurement:
-
Place the proteoliposome suspension in a fluorometer cuvette.
-
Excite the HPTS at two wavelengths (e.g., 405 nm and 458 nm) and measure the emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities (F458/F405) is pH-dependent.
-
Establish a calibration curve by measuring the fluorescence ratio of the proteoliposomes in buffers of known pH.
-
-
Initiation of Proton Pumping:
-
If co-reconstituting the entire F1Fo ATP synthase, initiate proton pumping by adding ATP and an ATP regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine) to the outside of the proteoliposomes.
-
Monitor the change in the fluorescence ratio over time, which reflects the change in the internal pH of the proteoliposomes.
-
Visualizations
Caption: Experimental workflow for c-subunit reconstitution and analysis.
Caption: Troubleshooting logic for c-subunit reconstitution.
References
- 1. mdpi.com [mdpi.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome reconstitution of a minimal protein-mediated membrane fusion machine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Dissected antiporter modules establish minimal proton-conduction elements of the respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing water permeability of aquaporins in a proteoliposome-based stopped-flow setup - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.rug.nl [pure.rug.nl]
Technical Support Center: Optimizing Patch-Clamp Conditions for c-Subunit Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patch-clamp conditions for studying c-subunit channels of the F-type ATP synthase, which is a key component of the mitochondrial permeability transition pore (mPTP).
Frequently Asked Questions (FAQs)
Q1: What is the c-subunit channel?
A1: The c-subunit channel is an ion channel formed by the oligomeric ring of c-subunits of the F-type ATP synthase located in the inner mitochondrial membrane.[1] This channel is a critical component of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel whose opening can lead to mitochondrial dysfunction and cell death.[2][3]
Q2: Why study the c-subunit channel using patch-clamp?
A2: The patch-clamp technique is the gold standard for studying ion channels, allowing for high-resolution, real-time measurements of channel activity.[4] It enables the characterization of the biophysical properties of the c-subunit channel, such as its conductance, gating kinetics, and ion selectivity. This is crucial for understanding its role in both physiological processes and pathological conditions like ischemic injury and neurodegenerative diseases.[2][5]
Q3: What are the primary experimental models for patch-clamping the c-subunit channel?
A3: The two primary models are:
-
Mitoplasts: These are mitochondria with the outer membrane removed, allowing direct access to the inner membrane for patch-clamping.[4] This preparation allows for the study of the channel in its near-native environment.
-
Reconstituted Proteoliposomes: Purified c-subunit protein can be incorporated into artificial lipid bilayers (liposomes).[6] This reductionist approach allows for the study of the channel in isolation from other mitochondrial proteins.[7]
Q4: What are the key pharmacological modulators of the c-subunit channel?
A4: Key modulators include:
-
Calcium (Ca²⁺): A primary activator of the mPTP. High matrix Ca²⁺ levels can trigger the opening of the c-subunit channel.[5]
-
Cyclosporin A (CsA): A well-known inhibitor of the mPTP.[8][9]
-
ATP and ADP: Can modulate channel activity, with ATP generally inhibiting the leak conductance.[10]
-
Bongkrekic acid: An inhibitor of the adenine (B156593) nucleotide translocase (ANT), which can also affect mPTP activity.[3]
Data Presentation
Table 1: Typical Solutions for Mitoplast/Proteoliposome Patch-Clamping
| Solution Type | Component | Concentration | Purpose |
| Symmetrical Recording Solution | KCl | 150 mM | Primary charge carrier. |
| HEPES | 5 mM | pH buffer. | |
| pH | 7.4 | Maintain physiological pH. | |
| Internal Solution (Pipette) | Same as external | For single-channel recordings in excised patches. | |
| Activators/Inhibitors (added to bath) | CaCl₂ | 1 mM | To induce mPTP opening in mitoplasts.[11] |
| Cyclosporin A (CsA) | 1-5 µM | To inhibit mPTP opening. | |
| ATP | 1 mM | To inhibit leak conductance.[10] |
Table 2: Electrophysiological Properties of c-Subunit Channels
| Parameter | Typical Value(s) | Experimental Model | Notes |
| Single-Channel Conductance | ~100-300 pS, ~500-750 pS, ~1.5 nS | Reconstituted c-subunit[6] | Multiple conductance states are often observed. |
| ~1.5 nS | Mitoplasts (mPTP)[3] | Represents the fully open state of the mPTP. | |
| Pipette Resistance | 20-40 MΩ | Mitoplasts[8] | Very high resistance pipettes are required for stable seals on small mitoplasts. |
| 80-100 MΩ | Submitochondrial Vesicles[10] | Extremely high resistance pipettes are necessary for these even smaller vesicles. | |
| Seal Resistance | >1 GΩ | Both | A high-resistance "giga-seal" is essential for low-noise recordings. |
Mandatory Visualization
Caption: Signaling pathway for c-subunit channel (mPTP) activation.
Experimental Protocols
Protocol 1: Isolation of Submitochondrial Vesicles (SMVs) from Rodent Brain
This protocol is adapted from methods described for isolating SMVs enriched in F1FO ATP synthase.[10][12]
-
Homogenization: Euthanize the animal and rapidly excise the brain. Homogenize the tissue in an appropriate isolation buffer.
-
Synaptosome Disruption: Disrupt the resulting synaptosomes using a cell disruption vessel under high pressure (e.g., 1,200 psi for 10 minutes) followed by rapid decompression.[10]
-
Ficoll Gradient Centrifugation: Layer the disrupted synaptosome mixture onto Ficoll gradients and centrifuge at high speed (e.g., 126,500 x g for 20 minutes). The pellet will contain purified mitochondria.
-
Digitonin (B1670571) Treatment: Incubate the purified mitochondria with digitonin to selectively permeabilize the outer mitochondrial membrane.
-
Vesicle Formation: Further process the mitoplasts to obtain the final inverted submitochondrial vesicles.
-
Storage: Aliquot the SMVs at a concentration of 1 mg/ml and store at -80°C. They are stable for several months.[10]
Protocol 2: Patch-Clamp Recording from Mitoplasts or Proteoliposomes
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. For mitoplasts and SMVs, a very high tip resistance is required (20-100 MΩ).[8][10] Fire-polishing the pipette tip can improve seal formation.
-
Solution Preparation: Prepare and filter (0.22 µm filter) symmetrical recording solutions (e.g., 150 mM KCl, 5 mM HEPES, pH 7.4).[8]
-
Sample Plating: Plate a small volume of the mitoplast or proteoliposome suspension into the recording chamber on the microscope stage.
-
Pipette Positioning: Mount the pipette in the holder, apply slight positive pressure, and lower it into the bath. Under visual guidance, approach a mitoplast or a large liposome.
-
Giga-seal Formation: Gently press the pipette against the membrane and apply light suction to form a giga-ohm seal (>1 GΩ).
-
Configuration:
-
Cell-Attached/Vesicle-Attached: Record single-channel activity with the membrane patch intact.
-
Inside-Out Patch: After forming a seal, pull the pipette away from the vesicle to excise a patch of membrane, exposing the intracellular face to the bath solution. This is the most common configuration for studying modulation by compounds like ATP.[10]
-
-
Data Acquisition: Acquire data using a patch-clamp amplifier and appropriate software. Apply voltage steps or ramps to study the voltage-dependence of the channel.
Troubleshooting Guide
Caption: Troubleshooting workflow for c-subunit channel patch-clamp.
Q: I'm having trouble forming a stable giga-ohm seal on my mitoplasts/liposomes. What should I do?
A: This is a common issue due to the small size and fragility of these preparations.
-
Increase Pipette Resistance: Unlike typical whole-cell patch-clamp (4-8 MΩ), recordings from mitoplasts or SMVs require much higher resistance pipettes (20-100 MΩ).[8][10] This smaller tip opening is better suited for the small diameter of the vesicles.
-
Fire-Polish Pipettes: Gently fire-polishing the pipette tip can create a smoother surface, which facilitates a tighter seal with the membrane.[13]
-
Use Fresh Preparations: The health and integrity of the mitoplasts are crucial. Use freshly prepared mitoplasts or a freshly thawed aliquot of SMVs for each experiment.
-
Clean Solutions: Ensure all solutions are filtered through a 0.22 µm filter to remove any particulate matter that could interfere with seal formation.[13]
Q: My recordings are very noisy. How can I reduce the noise?
A: High noise is a challenge, especially when trying to resolve small single-channel currents.
-
Check Grounding: Ensure that all components of your rig (microscope, manipulators, Faraday cage) are properly grounded to a common point. Turn off any unnecessary nearby electrical equipment.
-
Lower Bath Level: A high fluid level in the recording chamber increases the capacitance of the pipette, which adds to the noise. Keep the bath level as low as possible.
-
Coat Pipettes: For single-channel recordings, coating the pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and noise.[13]
-
Clean Pipette Holder: A dirty or wet pipette holder can be a source of noise. Ensure it is clean and completely dry.
Q: I have a stable seal, but I don't see any channel activity.
A: Several factors could be at play:
-
Absence of Activators: The c-subunit channel (mPTP) is often closed under basal conditions. For mitoplast recordings, you may need to add an activator like Ca²⁺ to the bath to induce channel opening.[11] Applying a strong depolarizing or hyperpolarizing voltage step can also sometimes activate the channel.[6]
-
No Channel in the Patch: It's possible the small patch of membrane you've sealed onto doesn't contain a c-subunit channel. Try patching a different vesicle.
-
Incorrect Reconstitution (for liposomes): If using proteoliposomes, there may be an issue with the protein insertion into the lipid bilayer. Verify your reconstitution protocol. It is also possible the channel is inserted with an unfavorable orientation.
-
Improperly Excised Patch: In the inside-out configuration, if the patch does not excise cleanly, the channel's intracellular domain may not be accessible to modulators in the bath. Briefly passing the pipette tip through the air-water interface after excision can help ensure the correct configuration.
Q: The channel activity runs down quickly. How can I get more stable recordings?
A: Rundown can be caused by the loss of essential intracellular components after patch excision.
-
Use Perforated Patch: While more challenging on mitoplasts, a perforated patch configuration (using agents like amphotericin B or gramicidin) can help maintain the endogenous intracellular environment.
-
Add ATP to Pipette Solution: The c-subunit channel is modulated by ATP. Including ATP (1-5 mM) in your pipette solution can sometimes help stabilize channel activity or maintain an inhibited state before applying activators.[10]
-
Limit Recording Time: Be prepared to acquire data quickly after establishing a stable recording configuration.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial ATP synthase c-subunit leak channel triggers cell death upon loss of its F1 subcomplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP Synthase C-Subunit-Deficient Mitochondria Have a Small Cyclosporine A-Sensitive Channel, but Lack the Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ATP synthase c-subunit ring as the channel of mitochondrial permeability transition: Regulator of metabolism in development and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An uncoupling channel within the c-subunit ring of the F1FO ATP synthase is the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATP Synthase C-Subunit-Deficient Mitochondria Have a Small Cyclosporine A-Sensitive Channel, but Lack the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. F1FO ATPase Vesicle Preparation and Technique for Performing Patch Clamp Recordings of Submitochondrial Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Properties of the Mitochondrial Permeability Transition Pore Using Whole-Mitoplast Patch-Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
Technical Support Center: C-Subunit Knockout Cell Line Generation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers generating c-subunit knockout cell lines. The c-subunit of ATP synthase is a critical component for cellular energy production, and its knockout can present unique challenges.[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is generating a c-subunit knockout cell line so challenging?
A1: The c-subunit is a crucial component of the F1Fo ATP synthase, which is essential for ATP production through oxidative phosphorylation.[1] Knocking out this gene can lead to a significant metabolic shift towards glycolysis, and in some cell types that are highly dependent on oxidative phosphorylation, it can compromise cell viability or severely impair proliferation.[2] This makes it difficult to isolate and expand single-cell clones that are true knockouts.
Q2: What are the expected phenotypic effects of a c-subunit knockout?
A2: Depletion of the c-subunit can lead to several notable phenotypic changes:
-
Metabolic Shift: Cells will likely exhibit a decreased rate of oxidative phosphorylation and an increased reliance on glycolysis for ATP production.[3]
-
Cell Growth and Viability: A reduction in cell proliferation and viability may be observed, particularly in cell lines that are heavily reliant on mitochondrial respiration.[4]
-
Mitochondrial Function: Attenuation of Ca2+-induced inner mitochondrial membrane depolarization has been reported.[2]
Q3: What is the general timeframe for generating a stable knockout cell line?
A3: The entire process, from initial transfection to a validated clonal cell line, can take approximately 5 months. However, this timeline can be shorter, around 6-8 weeks, with optimized protocols.[5][6] Be prepared for the possibility of needing to restart experiments, as this is a common occurrence in knockout cell line generation.[6]
Troubleshooting Guide
This section addresses common problems encountered during the generation of c-subunit knockout cell lines and provides potential solutions.
Low Knockout Efficiency
Problem: After transfection with CRISPR-Cas9 components, analysis of the pooled cell population shows a low frequency of insertions and deletions (indels) at the target site.
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal sgRNA Design | Design and test 3-5 different sgRNAs targeting your gene of interest.[7] Use online design tools to predict on-target efficiency and potential off-target effects. | Ensure the sgRNA targets a conserved and functionally critical exon. The sequence should have low GC content and minimal predicted secondary structure.[7] |
| Inefficient Delivery of CRISPR Components | Optimize your transfection or electroporation protocol. For difficult-to-transfect cells, consider lentiviral delivery.[8] | Test different transfection reagents and concentrations. Ensure cells are healthy and in the logarithmic growth phase at the time of transfection.[9] |
| Cell Line Specificity | The chosen cell line may be resistant to transfection or have a highly efficient DNA repair mechanism. | If possible, test your sgRNAs in an easily transfectable cell line first to confirm their efficacy. Consider using a different cell line if problems persist.[7] |
Difficulty Isolating Single-Cell Clones
Problem: After single-cell sorting or limiting dilution, very few or no viable colonies grow.
| Potential Cause | Recommended Solution | Key Considerations |
| Cellular Stress from Sorting/Cloning | Use a gentle single-cell sorting method like Fluorescence-Activated Cell Sorting (FACS) if available. If using limiting dilution, ensure the media is conditioned and supplemented to support single-cell growth.[10] | Sorting can be stressful for cells. Minimizing the time cells spend in suspension and using appropriate buffers can improve survival.[10] |
| Essentiality of the c-subunit | As the c-subunit is critical for metabolism, complete knockout may be lethal to the cells.[2] | You may inadvertently be selecting for clones with heterozygous or partial knockouts that retain some function. Consider screening for these possibilities. |
| Slow Growth Phenotype | Knockout of the c-subunit can lead to a significantly slower growth rate. | Be patient and allow more time for colonies to appear and expand. Check plates carefully for very small colonies. |
Knockout Validation Issues
Problem: Clones that initially appear to be knockouts based on genotyping do not show a loss of the c-subunit protein by Western blot.
| Potential Cause | Recommended Solution | Key Considerations |
| Heterozygous or Mosaic Clones | The colony may have arisen from more than one cell, or the editing may have only occurred on one allele. | Re-streak the clone to ensure it is derived from a single cell. Sequence the PCR products from the genomic DNA to confirm biallelic editing.[11] |
| Expression of a Truncated or Altered Protein | The CRISPR-induced mutation may have resulted in a frameshift that leads to a truncated but still detectable protein, or in-frame deletions/insertions that do not eliminate protein expression.[12] | Use antibodies that target different epitopes of the protein. Sanger sequencing of the target locus is crucial to understand the nature of the mutation.[11] |
| Genetic Compensation | The cell may upregulate a compensatory protein or pathway in response to the loss of the c-subunit.[12] | While less common for a core metabolic protein, this is a possibility. Functional assays are important to confirm the loss of ATP synthase activity. |
Experimental Protocols & Methodologies
Overall Workflow for c-subunit Knockout Cell Line Generation
The generation of a stable knockout cell line is a multi-step process that requires careful planning and execution.[9] The general workflow is outlined below.
Caption: Workflow for generating a c-subunit knockout cell line.
Key Experimental Steps:
-
sgRNA Design and Cloning :
-
Transfection and Enrichment :
-
Transfect the host cell line with the CRISPR-Cas9 plasmid.
-
If the plasmid contains a fluorescent marker, use FACS to enrich for transfected cells.[13]
-
-
Single-Cell Cloning :
-
Isolate single cells into 96-well plates using limiting dilution or FACS.[14]
-
-
Expansion and Screening :
-
Expand the resulting single-cell colonies.
-
Screen for mutations at the target locus by PCR and Sanger sequencing.[5]
-
-
Validation :
-
Confirm the absence of the c-subunit protein in candidate clones by Western blot.
-
Perform functional assays to confirm the expected metabolic phenotype.[6]
-
Signaling Pathways and Relationships
Role of the c-subunit in ATP Synthase and Cellular Metabolism
The c-subunit is an integral part of the Fo rotor ring of the F1Fo ATP synthase. The flow of protons through the channel formed by the c-ring drives the rotation of the rotor, which in turn drives the synthesis of ATP in the F1 headpiece.[1] Knockout of the c-subunit disrupts this entire process.
Caption: Role of the c-subunit in ATP synthesis.
A successful c-subunit knockout will disrupt oxidative phosphorylation, forcing the cell to rely more heavily on glycolysis for its energy needs. This fundamental shift in metabolism underlies many of the challenges and phenotypic changes observed when working with these knockout cell lines.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. An uncoupling channel within the c-subunit ring of the F1FO ATP synthase is the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP synthase c-subunit ring as the channel of mitochondrial permeability transition: Regulator of metabolism in development and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 10. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Common artifacts in c-subunit immunofluorescence imaging
Here is the Technical Support Center article on common artifacts in c-subunit immunofluorescence imaging.
This guide provides troubleshooting advice and answers to frequently asked questions regarding immunofluorescence (IF) imaging of the c-subunit of F-type ATP synthase. It is intended for researchers, scientists, and drug development professionals encountering common artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the c-subunit of ATP synthase and why is its imaging challenging?
The c-subunit is a critical transmembrane protein that forms the oligomeric rotor ring of the F-type ATP synthase complex, located in the inner mitochondrial membrane.[1] Its primary function is to facilitate proton translocation, which drives the synthesis of ATP.[1] Imaging the c-subunit is challenging for several reasons:
-
Location: As an integral membrane protein within a delicate organelle, it is highly susceptible to artifacts introduced during sample preparation.[2]
-
Mitochondrial Sensitivity: Mitochondria themselves are sensitive to chemical fixation and permeabilization, which can alter their morphology and protein localization.[2][3]
-
Antibody Access: The protein is embedded within the inner mitochondrial membrane, requiring careful permeabilization of both the plasma membrane and the outer mitochondrial membrane for antibody access without destroying the target structure.
Q2: What is autofluorescence and how does it affect mitochondrial imaging?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, which can obscure the specific signal from your labeled antibody.[4][5] Common sources include endogenous molecules like collagen, NADH, and riboflavin, which are abundant in and around mitochondria.[4][6][7] Aldehyde fixatives, such as paraformaldehyde and glutaraldehyde, can also induce autofluorescence.[8][9] This is particularly problematic when using fluorophores in the green spectrum (e.g., FITC, Alexa Fluor 488), as autofluorescence is often strongest in this range.[5][10]
Q3: How do I know if my secondary antibody is causing non-specific staining?
To determine if the secondary antibody is binding non-specifically, you should run a "secondary-only" control.[11][12] This involves performing the entire staining protocol but omitting the primary antibody incubation step. If you still observe fluorescence in this control sample, it indicates that the secondary antibody is binding to unintended targets in your cells or tissue.[11][13]
Troubleshooting Guide
Problem 1: High Background or Non-Specific Staining
High background fluorescence can mask the true signal, making interpretation difficult.
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series.[11][13] |
| Insufficient blocking. | Increase the blocking incubation time (e.g., to 1 hour) or try a different blocking agent. Normal serum from the same species as the secondary antibody is often effective.[12][14][15] |
| Sample autofluorescence. | Image an unstained control sample to assess the baseline level of autofluorescence.[8][14] If high, consider using fluorophores in the far-red spectrum, which are less affected by autofluorescence.[10] Chemical quenching with agents like sodium borohydride (B1222165) or Sudan Black B can also reduce autofluorescence.[8][9] |
| Non-specific secondary antibody binding. | Run a secondary antibody-only control.[11] If staining is present, consider using a pre-adsorbed secondary antibody or one raised in a different species.[12] |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies effectively.[15][16] |
| Sample drying out. | Ensure the sample remains covered in liquid throughout the entire procedure to prevent drying, which can cause non-specific antibody binding.[13][17] |
Problem 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from sample preparation to antibody issues.
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C) to allow for more binding.[13][17] |
| Fixation has masked the antigen epitope. | Over-fixation can alter protein conformation. Try reducing the fixation time or using a different fixation method.[8] For aldehyde-fixed samples, an antigen retrieval step may be necessary.[16] Mitochondria are sensitive; paraformaldehyde (PFA) fixation is generally preferred over methanol, which can disrupt membranes.[2] |
| Poor permeabilization. | The antibody cannot reach the c-subunit in the inner mitochondrial membrane. For PFA-fixed cells, use a detergent like Triton X-100 (e.g., 0.1-0.2%) for an adequate duration (e.g., 10-15 minutes) to permeabilize both the cell and mitochondrial membranes.[16][18] |
| Inactive primary or secondary antibody. | Verify antibody viability by running a positive control (e.g., a cell line known to express the c-subunit).[13] Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[8][17] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[8][16] |
| Photobleaching. | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium and store slides in the dark at 4°C.[8][16] |
Visual Workflows
The following diagrams illustrate key decision-making and procedural steps for troubleshooting c-subunit immunofluorescence.
Caption: Troubleshooting decision tree for common IF artifacts.
Caption: Potential sources of artifacts in the IF workflow.
Experimental Protocol: Immunofluorescence Staining of c-subunit
This protocol is a general guideline for staining adherent cells grown on coverslips. Optimization of incubation times, temperatures, and concentrations is recommended for specific cell types and antibodies.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary antibody specific to the c-subunit
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to 60-80% confluency.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[19]
-
Washing: Discard the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular and intramitochondrial targets.[16]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[19]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Primary Antibody Dilution Buffer. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[19]
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Incubate for 1 hour at room temperature, protected from light.[19]
-
Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: If desired, incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium. Seal the edges with clear nail polish and allow it to dry.
-
Imaging: Store the slides at 4°C in the dark and image using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophores.[16]
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 3. biorxiv.org [biorxiv.org]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Autofluorescence [jacksonimmuno.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. sinobiological.com [sinobiological.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
How to minimize non-specific binding in c-subunit pull-down assays
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your c-subunit pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of non-specific binding in a c-subunit pull-down assay?
Non-specific binding in pull-down assays can arise from several sources. Proteins can stick to the affinity resin (beads), the antibody, or even the surface of the reaction tube.[1][2] This is often exacerbated by strong ionic or hydrophobic interactions between proteins and the assay components. For membrane proteins like the F-ATP synthase subunit c, the presence of detergents in the lysis buffer can also contribute to non-specific interactions.
Q2: What is "pre-clearing" and is it always necessary?
Pre-clearing is a step where the cell lysate is incubated with beads (without the specific antibody) before the actual pull-down.[1][3] This removes proteins that non-specifically bind to the beads themselves. While optional, it is highly recommended, especially when you observe high background in your negative controls.[3] For abundant target proteins, it may be less critical.[3]
Q3: How do I choose the right blocking agent?
The choice of blocking agent depends on your specific system. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, gelatin, and specific blocking buffers.[3] It is crucial to empirically determine the best blocking agent and its concentration for your particular assay. For example, when detecting phosphorylated proteins, avoid milk-based blockers as they contain phosphoproteins that can increase background.[4]
Q4: What are the key differences in optimizing pull-downs for the PKA catalytic subunit versus the ATP synthase subunit c?
While the general principles are the same, there are specific considerations for each:
-
PKA Catalytic (C) Subunit: The PKA C-subunit is a soluble protein, and its interactions with regulatory (R) subunits and A-Kinase Anchoring Proteins (AKAPs) are often regulated by second messengers like cAMP.[1][5][6] To study specific interactions, you might need to control cAMP levels in your lysis and wash buffers. Non-specific binding can be minimized by optimizing salt and detergent concentrations in your buffers.
-
ATP Synthase Subunit c: This is a highly hydrophobic membrane protein that forms a ring structure within the F0 domain.[2][7] Pull-down assays for this subunit require detergents to solubilize the protein and maintain its native conformation. The type and concentration of the detergent are critical and need to be carefully optimized to minimize non-specific binding while preserving the interaction of interest.
Troubleshooting Guide
Problem 1: High background in my negative control lane (e.g., beads only or IgG control).
This indicates significant non-specific binding of proteins to your beads or control antibody.
| Potential Cause | Recommended Solution |
| Insufficient blocking of beads | Increase the concentration of your blocking agent (e.g., 1-5% BSA) or the blocking incubation time.[3][8] Consider trying a different blocking agent. |
| Inadequate washing | Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer.[7] You can also increase the stringency of the wash buffer by moderately increasing the salt (e.g., 150-500 mM NaCl) or detergent concentration (e.g., 0.1-0.5% Tween-20).[1][7] |
| Lysate is too concentrated | Reduce the total amount of protein lysate used in the pull-down.[7] |
| Sticky proteins in the lysate | Perform a pre-clearing step by incubating the lysate with beads before adding your bait protein or antibody.[1][3] |
Problem 2: My bait protein pulls down many non-specific proteins along with my target.
This suggests that the interactions are not specific enough under your current experimental conditions.
| Potential Cause | Recommended Solution |
| Wash buffer is not stringent enough | Optimize the wash buffer by gradually increasing the salt and/or detergent concentration to disrupt weak, non-specific interactions.[9] |
| Antibody concentration is too high | Titrate your antibody to determine the optimal concentration that maximizes specific binding while minimizing non-specific interactions.[7] |
| Bait protein is aggregated or misfolded | Ensure your purified bait protein is properly folded and not aggregated. Consider using freshly purified protein. |
| Non-specific binding to the affinity tag | If using a tagged bait protein (e.g., GST, His-tag), run a control with the tag alone to identify proteins that bind non-specifically to the tag.[10] |
Experimental Protocols
Optimized Pull-Down Protocol for the PKA Catalytic Subunit
This protocol is a starting point and should be optimized for your specific experimental conditions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the PKA C-subunit (or your bait protein) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentration). After the final wash, carefully remove all supernatant.[2]
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if you need to recover active proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Data Presentation
Table 1: Common Blocking Agents and Wash Buffer Additives
| Component | Typical Concentration Range | Purpose | Notes |
| Blocking Agents | |||
| BSA | 1-5% (w/v) | Blocks non-specific protein binding sites on beads. | A common starting point for most applications. |
| Non-fat Dry Milk | 1-5% (w/v) | Effective and inexpensive blocking agent. | Avoid when detecting phosphoproteins.[4] |
| Gelatin | 0.5-2% (w/v) | Alternative protein-based blocking agent. | |
| Wash Buffer Additives | |||
| NaCl | 150-500 mM | Increases stringency to disrupt ionic interactions. | Higher concentrations can disrupt specific interactions. |
| Non-ionic Detergents (Tween-20, NP-40) | 0.1-1% (v/v) | Reduces non-specific hydrophobic interactions. | Critical for membrane proteins. |
Visualizations
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for a pull-down assay with key steps for minimizing non-specific binding.
Troubleshooting Logic for High Background
Caption: Decision-making flowchart for troubleshooting high background in pull-down assays.
References
- 1. Local protein kinase A action proceeds through intact holoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP synthase interactome analysis identifies a new subunit l as a modulator of permeability transition pore in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of the four proteasome subtypes to degrade ubiquitinated or oxidized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Cellular Protein Complexes via Single Molecule Pull-down - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 8. Design principles that protect the proteasome from self‐destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Improving c-subunit siRNA Knockdown Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of c-subunit small interfering RNA (siRNA) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: My c-subunit siRNA knockdown efficiency is low. What are the potential causes and how can I troubleshoot this?
A1: Low knockdown efficiency of the c-subunit can stem from several factors, ranging from suboptimal siRNA design to inefficient delivery into the target cells. Here’s a step-by-step troubleshooting guide:
-
Verify siRNA Efficacy:
-
Use validated siRNAs: Whenever possible, use pre-validated siRNAs for the c-subunit.
-
Perform a BLAST search: Ensure your siRNA sequence is specific to the c-subunit and has minimal homology to other genes to avoid off-target effects.[3]
-
-
Optimize Transfection/Electroporation:
-
Transfection Reagent: Use a transfection reagent specifically designed for siRNA delivery and optimized for your cell type.[6][7] Not all transfection reagents are equally effective for all cell lines.[8]
-
siRNA and Reagent Concentrations: Titrate both the siRNA concentration (typically in the range of 5-100 nM) and the volume of the transfection reagent to find the optimal ratio that maximizes knockdown while minimizing cytotoxicity.[4][9][10]
-
Complex Formation: Form siRNA-lipid complexes in serum-free media to prevent interference from serum components.[11]
-
Validate Knockdown Accurately:
Q2: I'm observing high cell death after transfecting my cells with c-subunit siRNA. What should I do?
A2: High cytotoxicity can mask the effects of gene knockdown. Here’s how to address it:
-
Check for Off-Target Effects: The siRNA sequence might be targeting essential genes. Use a scrambled or non-targeting siRNA control to differentiate between transfection-related toxicity and sequence-specific off-target effects.[1][4]
Q3: How do I properly control my c-subunit siRNA knockdown experiment?
A3: Proper controls are crucial for interpreting your results accurately. Here are the essential controls to include:
-
Negative Control: A non-targeting siRNA (also known as a scrambled siRNA) with no known homology to any gene in your target organism. This control helps to distinguish sequence-specific silencing from non-specific effects on gene expression.[4][12]
-
Untreated Control: Cells that have not been transfected. This provides a baseline for the normal expression level of the c-subunit.[4]
-
Mock-Transfected Control: Cells treated with the transfection reagent only (without any siRNA). This helps to assess the effects of the transfection reagent itself on the cells.[4]
Q4: My qRT-PCR results show good c-subunit mRNA knockdown, but the protein levels are unchanged. Why is this happening?
A4: A discrepancy between mRNA and protein knockdown can occur due to several reasons:
-
Long Protein Half-Life: The c-subunit protein may be very stable and have a long half-life. Even with efficient mRNA degradation, it can take a longer time for the existing protein to be degraded.[9][13][16] Extend your time course experiment to 72, 96, or even 120 hours post-transfection to allow for protein turnover.
-
Antibody Issues: The antibody used for Western blotting might not be specific or sensitive enough to detect the changes in protein levels. Validate your antibody using positive and negative controls.
Troubleshooting Guides
Table 1: Optimizing siRNA Transfection Parameters
| Parameter | Recommended Range | Starting Point | Key Considerations |
| siRNA Concentration | 5 - 100 nM | 10 - 30 nM | Higher concentrations can lead to off-target effects and cytotoxicity.[3][14] |
| Cell Confluency | 40 - 80% | 70% | Optimal density depends on the cell line's growth rate.[4][5] |
| Transfection Reagent Volume | Varies by reagent | Manufacturer's recommendation | Titrate to find the best ratio of reagent to siRNA.[6] |
| Incubation Time | 24 - 96 hours | 48 hours | Assess both mRNA and protein levels at different time points.[5][9] |
Table 2: Interpreting Knockdown Validation Results
| mRNA Knockdown (qRT-PCR) | Protein Knockdown (Western Blot) | Possible Cause & Solution |
| High (>70%) | High (>70%) | Successful Knockdown. Proceed with functional assays. |
| High (>70%) | Low or None | Long protein half-life. Increase incubation time before protein analysis.[13][16] Antibody issue. Validate antibody specificity and sensitivity. |
| Low or None | Low or None | Inefficient transfection. Optimize transfection parameters (see Table 1). Ineffective siRNA. Test new siRNA sequences. |
| Low or None | High (>70%) | Unlikely scenario. Re-evaluate both qRT-PCR and Western blot protocols for errors. |
Experimental Protocols
Protocol 1: Lipid-Mediated siRNA Transfection
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium so that they reach the desired confluency (e.g., 70-80%) at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the c-subunit siRNA in serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for mRNA analysis (qRT-PCR) or protein analysis (Western Blot).
Protocol 2: Validation of c-subunit Knockdown by qRT-PCR
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform real-time PCR using primers specific for the c-subunit and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the c-subunit mRNA using the ΔΔCt method, comparing the expression in siRNA-treated cells to the negative control-treated cells.
Visualizations
Caption: A typical experimental workflow for siRNA knockdown.
Caption: A logical workflow for troubleshooting low knockdown efficiency.
Caption: The RNA interference (RNAi) signaling pathway.
References
- 1. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 2. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Tools for Optimizing siRNA Delivery | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: C-Subunit Channel Recordings
Welcome to the technical support center for addressing variability in c-subunit channel recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why are my c-subunit recordings so noisy, and how can I reduce the noise?
High noise levels can obscure single-channel events and are a common source of variability. Noise can be broadly categorized as electrical interference, mechanical vibration, or issues with the patch/bilayer itself.
Answer:
Reducing noise requires a systematic approach to identify and eliminate the source. Common culprits include improper grounding, electromagnetic interference (EMI), and an unstable recording setup.
Troubleshooting Steps:
-
Identify the Noise Source: Systematically turn off nearby equipment (centrifuges, vortexers, fluorescent lights, monitors) to see if the noise disappears. This helps isolate the source of EMI.[1]
-
Check Grounding: The most common cause of a persistent 50/60 Hz hum is a ground loop.[2] Ensure all instruments in your setup (amplifier, computer, perfusion system) are connected to the same power outlet and share a common ground point.
-
Use Balanced Cables: Whenever possible, use balanced cables (e.g., XLR, TRS) for audio and signal connections, as they are designed to reject noise from EMI.[1][2]
-
Shield Your Setup: A Faraday cage is essential for blocking external electrical fields. Ensure the cage is properly grounded. For instruments like guitars that produce noise, internal shielding with copper foil can be effective.[1]
-
Achieve a High-Resistance Seal: In patch-clamping or planar lipid bilayers, a tight seal (giga-seal, >1 GΩ) is critical for low noise recordings. A poor seal will result in a high noise floor.
-
Minimize Mechanical Vibrations: Use an anti-vibration table to isolate your setup from building vibrations. Secure all tubing and cables to prevent them from vibrating or drifting.
Below is a troubleshooting workflow to systematically identify and resolve sources of noise.
Why do I have a low success rate for observing c-subunit channel activity after reconstitution?
A low success rate in reconstituting functional channels is often related to the protein's integrity or its interaction with the artificial lipid environment.
Answer:
The functional reconstitution of membrane proteins like the c-subunit is highly sensitive to the lipid composition of the vesicles and the reconstitution protocol. The c-subunit of ATP synthase is known to require specific lipids to maintain its structure and function.[3][4]
Key Factors and Solutions:
-
Lipid Composition: The choice of lipids is critical. While neutral lipids like phosphatidylcholine (PC) can form vesicles, the inclusion of anionic lipids is often necessary for the proper reconstitution and function of respiratory chain components.[3] Studies have shown that cardiolipin (B10847521) (CL) and phosphatidylglycerol (PG) are particularly important for the stability and activity of related complexes.[4]
-
Protein Purity and Integrity: Ensure the purified c-subunit is folded correctly and has not aggregated. Aggregated protein will not insert correctly into liposomes.
-
Reconstitution Method: The specific method of detergent removal (e.g., dialysis, size-exclusion chromatography, bio-beads) can impact the efficiency of reconstitution. A slow, controlled removal of detergent is generally preferred.
Data on Lipid Composition Effects
The efficiency of functional reconstitution can be strongly influenced by the lipid environment. While turnover rates may be less affected, the number of active channels is highly dependent on the presence of specific lipids.[3]
| Lipid Composition | Key Components | Impact on Reconstitution Efficiency | Reference |
| Soybean Lipids (Crude) | Primarily PC | Baseline functional reconstitution observed. | [3] |
| E. coli Polar Extract | PE, PG, Cardiolipin | High efficiency of functional reconstitution. | [3] |
| Synthetic PC/PE | PC, PE | Lower reconstitution efficiency compared to mixtures with anionic lipids. | [4] |
| Synthetic PC/PE/CL | PC, PE, Cardiolipin | Addition of cardiolipin significantly promotes the formation of functional supercomplexes. | [4] |
Experimental Protocol: Reconstitution of c-Subunit into Proteoliposomes
This protocol is a generalized procedure based on methods for reconstituting mitochondrial membrane proteins.[3][5]
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., a synthetic mix mimicking E. coli polar extract: 50% PE, 25% PG, 25% CL) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 400 mM NH4Cl, 4 mM Mg²⁺) to a final concentration of 10-20 mg/mL.
-
Sonicate the suspension briefly or use freeze-thaw cycles to create unilamellar vesicles.
-
-
Protein Solubilization:
-
Solubilize the purified c-subunit protein in a buffer containing a mild detergent (e.g., 1% n-Dodecyl β-D-maltoside, DDM).
-
-
Reconstitution:
-
Mix the solubilized c-subunit with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:50 w/w).
-
Incubate the mixture on ice for 30 minutes.
-
Remove the detergent gradually. A common method is to add detergent-adsorbing beads (e.g., Bio-Beads SM-2) and incubate at 4°C with gentle mixing for several hours to overnight.
-
-
Vesicle Fusion with Planar Lipid Bilayer:
-
Form a planar lipid bilayer across an aperture in a Teflon cup.
-
Add the prepared proteoliposomes to one side of the bilayer (the cis chamber).
-
Induce fusion by adding a salt (e.g., NaCl) to the cis chamber to create an osmotic gradient. Channel insertion can be monitored electrically.
-
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Lipid Composition Affects the Efficiency in the Functional Reconstitution of the Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiolipin-dependent Reconstitution of Respiratory Supercomplexes from Purified Saccharomyces cerevisiae Complexes III and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro reconstitution of the Escherichia coli 70S ribosome with a full set of recombinant ribosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing c-Subunit Degradation During Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the c-subunit of F-type ATP synthase during its isolation from mitochondrial sources.
Frequently Asked Questions (FAQs)
Q1: What is the c-subunit of ATP synthase and why is it prone to degradation during isolation?
The c-subunit, also known as subunit 9 or proteolipid, is a highly hydrophobic transmembrane protein that forms the rotor ring of the F_o domain of ATP synthase.[1] This ring is crucial for proton translocation across the inner mitochondrial membrane, which drives ATP synthesis.[1] Its hydrophobic nature makes it susceptible to aggregation and misfolding once extracted from its native lipid environment. Furthermore, the isolation process, which involves cell lysis and mitochondrial fractionation, releases various proteases that can readily degrade the c-subunit.
Q2: What are the primary sources of proteolytic degradation during the isolation process?
Proteolytic degradation can be initiated by a variety of endogenous proteases that are released upon cell and organelle disruption. Mitochondria themselves contain proteases, such as Lon protease, which can degrade mitochondrial proteins.[2] Additionally, contamination from other cellular compartments can introduce other proteases.
Q3: What are the initial and most critical steps to prevent c-subunit degradation?
The most critical steps to prevent degradation occur at the very beginning of the isolation procedure. Maintaining a low temperature (0-4°C) throughout the entire process is paramount to reduce protease activity.[3][4] Additionally, the immediate addition of a potent protease inhibitor cocktail to all buffers is essential.[5]
Q4: Should I isolate the entire ATP synthase complex first, or can I directly isolate the c-subunit?
Both approaches are possible, each with its own advantages and disadvantages. Isolating the entire complex first can help to protect the c-subunit within its native structure, after which it can be dissociated and purified.[6] However, this adds complexity to the procedure. Direct isolation of the c-subunit is also possible, particularly through recombinant expression systems, which can yield high quantities of pure protein.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of c-subunit | Incomplete cell lysis or mitochondrial disruption.[4] Inefficient solubilization of the mitochondrial membrane. Degradation of the c-subunit. | Optimize homogenization method (e.g., number of strokes with a Dounce homogenizer).[4] Test different detergents or detergent concentrations for optimal solubilization. Ensure protease inhibitors are fresh and used at the recommended concentration in all buffers. |
| Presence of degradation products in Western blot | Insufficient protease inhibition.[9][10][11][12] Prolonged incubation times at suboptimal temperatures. | Use a broad-spectrum protease inhibitor cocktail specifically designed for mitochondrial preparations.[5] Minimize the duration of each step and consistently work on ice or at 4°C. |
| Protein aggregation | The hydrophobic nature of the c-subunit. Inappropriate buffer conditions (e.g., pH, ionic strength). | Maintain a suitable detergent concentration throughout the purification process. Optimize buffer composition; consider the inclusion of glycerol (B35011) or other stabilizing agents. |
| Contamination with other mitochondrial proteins | Incomplete separation of the ATP synthase complex or its subunits. Non-specific binding to chromatography resins. | Employ multi-step chromatography techniques (e.g., ion-exchange followed by size-exclusion or affinity chromatography). Optimize washing steps during chromatography to remove non-specifically bound proteins. |
Quantitative Data on Protective Reagents
Table 1: Comparison of Protease Inhibitor Cocktails for Mitochondrial Protein Isolation
While direct quantitative data on the percentage of intact c-subunit preservation with different commercial cocktails is limited in the literature, the following table provides a general guide to the composition and target proteases of commonly used inhibitor cocktails. For optimal protection of the c-subunit, a cocktail with broad specificity against proteases found in mitochondria is recommended.
| Protease Inhibitor Cocktail | Key Components | Primary Target Proteases | Important Considerations |
| General Mammalian Protease Inhibitor Cocktail | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Serine, Cysteine, and Aspartic proteases; Aminopeptidases | A good starting point for general protection. |
| Mitochondrial-Specific Protease Inhibitor Cocktail | May include inhibitors of mitochondrial proteases like Lon and ClpP | Serine proteases and other mitochondrial-specific proteases | Recommended for high-purity mitochondrial preparations to target endogenous proteases. |
| EDTA-Containing Cocktails | Includes EDTA in addition to other inhibitors | Metalloproteases | EDTA chelates divalent cations necessary for metalloprotease activity. Caution: Can interfere with downstream applications requiring divalent cations (e.g., some enzymatic assays, IMAC). |
| Individual Inhibitors | PMSF, TPCK, TLCK, etc. | Specific classes of proteases | Useful for targeted inhibition when the primary degrading proteases are known. PMSF is highly toxic and has a short half-life in aqueous solutions. |
Table 2: Detergents for Solubilization and Stabilization of the c-Subunit
The choice of detergent is critical for maintaining the integrity of the hydrophobic c-subunit. The following table summarizes detergents commonly used for the solubilization of the ATP synthase complex. The optimal detergent and its concentration should be empirically determined for each specific application.
| Detergent | Type | Critical Micelle Concentration (CMC) | Advantages | Disadvantages |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.15 mM | Mild detergent, often used for maintaining the integrity of membrane protein complexes.[13] | Can be costly. |
| Digitonin | Non-ionic (steroid-based) | ~0.5 mM | Known to solubilize inner mitochondrial membrane proteins while preserving their activity. | Can be difficult to remove and may interfere with some downstream analyses. |
| Triton X-100 | Non-ionic | ~0.24 mM | Relatively inexpensive and effective at solubilizing membranes. | Can be harsh and may lead to protein denaturation if not used carefully. |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | - | Has shown success in purifying stable F-ATP synthase complexes. | Can be expensive. |
Experimental Protocols
Protocol 1: Isolation of Intact Mitochondria from Mammalian Tissue
This protocol is a standard method for obtaining a crude but functional mitochondrial fraction.
-
Tissue Preparation:
-
Excise fresh tissue (e.g., bovine heart, rat liver) and immediately place it in ice-cold Mitochondria Isolation Buffer (MIB: 250 mM Sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Mince the tissue into small pieces on a pre-chilled surface.
-
-
Homogenization:
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with a loose-fitting pestle.
-
Add 10 volumes of MIB containing a freshly added protease inhibitor cocktail.
-
Homogenize with 10-15 slow strokes. Avoid generating foam.[4]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing:
-
Gently resuspend the mitochondrial pellet in fresh, ice-cold MIB with protease inhibitors.
-
Repeat the 10,000 x g centrifugation step.
-
The resulting pellet is the enriched mitochondrial fraction.
-
Protocol 2: Recombinant Expression and Purification of the c-Subunit
This protocol provides an alternative to isolation from native sources and is adapted from methodologies for expressing hydrophobic membrane proteins.[7][8]
-
Expression:
-
Clone the gene encoding the c-subunit into an appropriate expression vector (e.g., pET vector with an N-terminal fusion tag like His-tag or MBP-tag for enhanced solubility and purification).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase and induce protein expression with IPTG at a low temperature (e.g., 16-20°C) overnight to promote proper folding.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing lysozyme, DNase I, and a protease inhibitor cocktail suitable for bacterial lysates.
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) to pellet the membrane fraction.
-
Solubilize the membrane pellet in Lysis Buffer containing a suitable detergent (e.g., 1% DDM).
-
Clarify the solubilized material by ultracentrifugation.
-
Apply the supernatant to an appropriate affinity chromatography column (e.g., Ni-NTA for His-tagged protein).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the c-subunit fusion protein using a suitable elution buffer (e.g., Lysis Buffer with imidazole (B134444) for His-tagged protein).
-
-
Tag Cleavage and Final Purification (Optional):
-
If a cleavable fusion tag was used, incubate the eluted protein with the appropriate protease (e.g., TEV protease) to remove the tag.
-
Perform a final purification step (e.g., size-exclusion chromatography) to separate the cleaved c-subunit from the tag and any remaining impurities.
-
Visualizations
Figure 1. A generalized workflow for the isolation of the c-subunit.
References
- 1. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 2. Towards the control of intracellular protein turnover: mitochondrial Lon protease inhibitors versus proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant production and purification of the subunit c of chloroplast ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of C-terminal tag sequences on domain antibodies purified from E. coli supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro c-Subunit Oligomerization
Welcome to the technical support center for researchers studying the in vitro oligomerization of the ATP synthase c-subunit. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your experimental conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the c-subunit and why is its oligomerization important? The c-subunit is a small, hydrophobic protein that is a fundamental component of the F₀ sector of F₁F₀-ATP synthase. In the inner mitochondrial membrane, these subunits assemble into a ring-shaped oligomer.[1][2][3] This c-ring acts as the rotor of the ATP synthase motor, driven by the proton motive force to synthesize ATP.[4][5][6] Studying its oligomerization in vitro is crucial for understanding the assembly process and the mechanism of ATP synthesis.
Q2: Which factors have the most significant impact on in vitro c-subunit oligomerization? As a membrane protein, the oligomerization of the c-subunit is highly sensitive to its environment. The most critical factors include:
-
Detergents and Lipids: The choice of detergent for solubilization is paramount. The presence of specific lipids, such as cardiolipin, can be essential for stabilizing the native oligomeric state.[7][8][9]
-
pH: The pH of the buffer can influence the charge state of key residues, affecting subunit-subunit interactions. Acidic conditions can sometimes favor oligomerization.[10]
-
Ion Concentration: Ions like Ca²⁺ can influence the aggregation properties and channel-forming activity of c-subunit oligomers.[11][12]
-
Temperature: Temperature can affect the stability of oligomers, with some studies showing that increased temperatures can lead to the dissociation of higher-order complexes.[7][10][13]
-
Protein Concentration: Like any oligomerization process, the concentration of the c-subunit monomer is a key driver of the equilibrium.[14]
Q3: What are the expected oligomeric states of the c-subunit? The stoichiometry of the c-ring varies significantly between species, ranging from 8 to 17 subunits.[5][6][15] For example, the c-ring in E. coli is typically composed of 10 subunits, while in chloroplasts, it is 14.[2][15] In vitro, you may observe a mixture of monomers and different oligomeric species depending on the experimental conditions.
Q4: How can I confirm that the oligomers I observe are physiologically relevant? Ensuring physiological relevance is challenging. Key strategies include:
-
Using native-like environments, such as nanodiscs or specific lipid compositions that mimic the native membrane.
-
Performing functional assays, if possible, to show that the assembled oligomers retain some biological activity (e.g., ion channel activity).[11][12]
-
Using chemical cross-linking to capture interactions in a more native state before analysis. Cross-linking results can be compared with high-resolution structural models to validate the observed interfaces.[1]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during in vitro c-subunit oligomerization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No oligomers observed, only monomers. | 1. Suboptimal Detergent: The detergent may be too harsh, preventing self-association. 2. Missing Key Lipids: Specific lipids required for stability might be absent.[8][9] 3. Low Protein Concentration: The concentration may be below the critical threshold for oligomerization. 4. Inappropriate pH or Salt: The buffer conditions may not favor subunit interaction.[10][16] | 1. Screen a panel of milder detergents (e.g., Digitonin, DDM) instead of harsh ones (e.g., SDS). 2. Supplement the detergent solution with E. coli polar lipids or cardiolipin.[8] 3. Concentrate the protein sample before the oligomerization assay. 4. Perform a pH and salt concentration titration to find the optimal conditions for your specific c-subunit. |
| Protein is aggregating and precipitating. | 1. Incorrect Buffer Conditions: pH is at or near the protein's isoelectric point (pI). 2. Unstable Protein: The purified protein may be misfolded or unstable. 3. High Temperature: Incubation temperature may be too high, leading to denaturation and aggregation.[7] 4. Non-specific Cross-linking: Cross-linker concentration is too high or incubation time is too long. | 1. Adjust the buffer pH to be at least 1-2 units away from the theoretical pI of the c-subunit. 2. Ensure the protein purification protocol includes steps to maintain protein integrity (e.g., use of protease inhibitors, working at 4°C). Confirm monomeric state by SEC before starting. 3. Optimize the incubation temperature. A lower temperature (e.g., 4°C or 20°C) may be preferable.[10] 4. Titrate the cross-linker concentration and reduce the reaction time. Perform a time-course experiment. |
| Smearing on Native PAGE or SDS-PAGE. | 1. Sample Heterogeneity: The sample contains a wide distribution of oligomeric states or aggregates. 2. Protein Degradation: The protein is being degraded during sample preparation or electrophoresis. 3. Non-specific Cross-linking: Excessive cross-linking can create a wide range of products that do not resolve into discrete bands. | 1. Purify the monomeric species using Size Exclusion Chromatography (SEC) immediately before setting up the oligomerization reaction.[17] 2. Add protease inhibitors to all buffers. Keep samples on ice. 3. Optimize cross-linking conditions (concentration, time, temperature). Use a control without a cross-linker. |
| Oligomeric state does not match expected stoichiometry. | 1. Environmental Influence: The in vitro conditions (detergent, lipids) can shift the equilibrium between different oligomeric states.[7][9][13] 2. Artifact of Technique: The chosen analytical method (e.g., SDS-PAGE) may not accurately reflect the native state. 3. Species Variation: The expected stoichiometry may be incorrect for the specific organism you are studying.[15] | 1. Experiment with different detergent-lipid combinations. Native mass spectrometry is an excellent tool for investigating these effects.[7][13] 2. Corroborate findings using multiple techniques (e.g., Native PAGE, SEC, and chemical cross-linking). 3. Confirm the reported c-ring stoichiometry for your species or closely related ones. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common in vitro oligomerization issues.
Section 3: Experimental Protocols
Protocol 1: Chemical Cross-linking with DSS followed by SDS-PAGE
This protocol is used to covalently link subunits that are in close proximity, allowing for the visualization of oligomers on a denaturing SDS-PAGE gel.
Materials:
-
Purified c-subunit in an appropriate detergent-containing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.5).
-
Disuccinimidyl suberate (B1241622) (DSS) cross-linker (prepare a fresh 10-100 mM stock in anhydrous DMSO).[18]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
2x Laemmli Sample Buffer with a reducing agent (e.g., DTT or β-mercaptoethanol).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare your protein sample at a suitable concentration (e.g., 0.5-2 mg/mL). It is critical that the buffer does not contain primary amines (like Tris), as they will react with the DSS.
-
Cross-linker Addition: Add DSS from the stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. The optimal concentration must be determined empirically.[18][19]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.[17]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli Sample Buffer to the quenched reaction.
-
Denaturation: Boil the samples for 5-10 minutes at 95°C.[17]
-
SDS-PAGE Analysis: Load the samples onto an appropriate percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel). Run the gel according to standard procedures.
-
Visualization: Stain the gel with Coomassie Blue or a more sensitive silver stain to visualize the protein bands. Monomers, dimers, trimers, and higher-order oligomers should appear as a ladder of bands at multiples of the monomer's molecular weight.
Protocol 2: Blue Native PAGE (BN-PAGE) for Native Complex Analysis
BN-PAGE separates protein complexes in their native, folded state, preserving non-covalent interactions.
Materials:
-
NativePAGE™ Novex® Bis-Tris Gel System (or similar).
-
Anode Buffer (NativePAGE™ Running Buffer).
-
Cathode Buffer (NativePAGE™ Running Buffer + NativePAGE™ Cathode Additive).
-
Sample Buffer (NativePAGE™ Sample Buffer).
-
Coomassie G-250 Sample Additive.
Procedure:
-
Sample Preparation: Mix your purified c-subunit sample (in detergent) with 4X NativePAGE™ Sample Buffer. Do not heat the sample.
-
G-250 Addition: Add a small amount of the G-250 Sample Additive to your sample. This imparts a negative charge to the protein complex for migration without denaturing it.
-
Gel Setup: Assemble the gel apparatus according to the manufacturer's instructions. Use a Bis-Tris gel appropriate for the expected size of your oligomer.
-
Loading and Electrophoresis: Load the samples and appropriate molecular weight markers for native electrophoresis. Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom.
-
Visualization: Stain the gel using a Coomassie-based protocol that is compatible with native gels. The oligomeric complexes will be resolved based on their size and shape.
Protocol 3: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the separation of monomers from different oligomeric species in their native state.[18][17]
Materials:
-
An FPLC or HPLC system.
-
A size exclusion column suitable for the expected molecular weight range of the c-subunit oligomers (e.g., Superdex 200 Increase or similar).
-
SEC Running Buffer: A buffer identical or very similar to the one the protein is in, filtered and degassed.
-
Molecular weight standards for calibration.
Procedure:
-
System Equilibration: Equilibrate the SEC column extensively with the running buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the protein sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
Injection: Inject the clarified sample onto the column.
-
Elution and Detection: Monitor the protein elution using UV absorbance at 280 nm. Larger molecules (oligomers) will elute earlier than smaller molecules (monomers).
-
Fraction Collection: Collect fractions across the elution peaks.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the c-subunit in each peak.
-
Calibration (Optional): Run a set of molecular weight standards under the same conditions to create a calibration curve and estimate the native molecular weight of the observed oligomeric species.[17][20]
Section 4: Data & Diagrams
Quantitative Data Summary
Table 1: Influence of Environmental Factors on Oligomerization (Note: Data is illustrative, based on principles from studies on various oligomeric proteins, including the c-subunit and its analogs).
| Parameter | Condition | Predominant Oligomeric State | Reference Principle |
| pH | pH > 7.0 | Dimer / Lower-order oligomers | [10] |
| pH < 6.0 | Octamer / Higher-order oligomers | [10] | |
| Temperature | 4°C - 20°C | Stable higher-order oligomers | [10] |
| 37°C | Dissociation into lower-order species | [7][13] | |
| Ions | No Ca²⁺ | Fibril formation / Aggregation | [11] |
| 1 mM Ca²⁺ | Suppression of aggregation, stable oligomers | [11] | |
| Lipids | Detergent only (LDAO) | Mixture of pentamers (87%) and tetramers | [7] |
| LDAO + Cardiolipin (CDL) | Reduced pentamers (19%), increased trimers (27%) | [7] |
Diagrams
Caption: Mitochondrial import and assembly pathway of the ATP synthase c-subunit.[11]
Caption: General experimental workflow for analyzing in vitro c-subunit oligomerization.
References
- 1. Structure of the subunit c oligomer in the F1Fo ATP synthase: Model derived from solution structure of the monomer and cross-linking in the native enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oligomeric Subunit c Rotor in the Fo Sector of ATP Synthase: Unresolved Questions in Our Understanding of Function | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rotation of the c subunit oligomer in fully functional F1Fo ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of ATP Synthase c–Rings for Oxygenic Photosynthesis [frontiersin.org]
- 6. Optimization of ATP Synthase c–Rings for Oxygenic Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of detergent, temperature and lipid on the oligomeric state of MscL constructs: Insights from mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of interfacial lipids in stabilising membrane protein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Role of Lipids in the Molecular Mechanism of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-, temperature- and ion-dependent oligomerization of Sulfolobus solfataricus recombinant amidase: a study with site-specific mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C subunit of the ATP synthase is an amyloidogenic calcium dependent channel-forming peptide with possible implications in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of High-Conductive C Subunit Channels upon Interaction with Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Detergent, Temperature, and Lipid on the Oligomeric State of MscL Constructs: Insights from Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Oligomeric State of c Rings from Cyanobacterial F-ATP Synthases Varies from 13 to 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of solubility product reveals the interplay of oligomerization and self-association for defining condensate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. andrew.cmu.edu [andrew.cmu.edu]
RACK1 Antibody in Western Blotting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of the RACK1 antibody in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of RACK1 in a Western blot?
A1: RACK1 is a highly conserved 36 kDa protein.[1] However, the observed band size may vary slightly depending on the specific antibody and experimental conditions. Some antibodies have been reported to detect a band around 30 kDa.
Q2: Which type of RACK1 antibody is best for Western blotting: monoclonal or polyclonal?
A2: Both monoclonal and polyclonal antibodies for RACK1 are commercially available and have been validated for use in Western blotting.[2][3][4] Polyclonal antibodies, which recognize multiple epitopes, may offer a stronger signal, while monoclonal antibodies, which recognize a single epitope, can provide higher specificity. The choice may depend on the specific application and the expression level of RACK1 in the sample.
Q3: What are some recommended commercially available RACK1 antibodies for Western blotting?
A3: Several vendors offer RACK1 antibodies validated for Western blotting. The following table summarizes some options with their recommended starting dilutions. It is crucial to optimize the dilution for your specific experimental setup.
| Vendor | Catalog Number | Type | Host | Recommended WB Dilution |
| Cell Signaling Technology | #5432 | Monoclonal (D59D5) | Rabbit | 1:1000 |
| Boster Bio | A02145-1 | Polyclonal | Rabbit | 1:1000-1:2000[5] |
| Sigma-Aldrich | R1905 | Polyclonal | Rabbit | 1:500-1:1000[3] |
| Proteintech | 27592-1-AP | Polyclonal | Rabbit | 1:1500-1:3000[4] |
Q4: Why is it important to validate the specificity of a RACK1 antibody?
A4: RACK1 is a scaffolding protein involved in numerous signaling pathways by interacting with a wide range of proteins.[1][6] This makes it crucial to ensure that the antibody is specifically detecting RACK1 and not other interacting or structurally similar proteins, which could lead to misinterpretation of results. Validation methods like siRNA knockdown are highly recommended.[7]
Troubleshooting Guide: Improving RACK1 Antibody Specificity
This guide addresses common issues encountered during RACK1 Western blotting that can affect antibody specificity, such as nonspecific bands and high background.
Issue 1: Multiple Non-Specific Bands
Issue 2: High Background
Experimental Protocols
Detailed Protocol for RACK1 Western Blotting
This protocol is a general guideline. Optimization of incubation times, concentrations, and buffer compositions may be necessary for specific antibodies and cell/tissue types.
Protocol for Antibody Specificity Validation using siRNA Knockdown
This protocol outlines the steps to validate the specificity of a RACK1 antibody by reducing endogenous RACK1 expression. A significant decrease in the band intensity at the expected molecular weight in siRNA-treated samples compared to controls indicates antibody specificity.[7]
-
siRNA Transfection:
-
Culture cells to be used for the experiment (e.g., HEK293T, HeLa) to about 70% confluency.
-
Prepare three experimental groups:
-
RACK1-specific siRNA
-
Negative control siRNA (scrambled sequence)
-
Non-transfected control
-
-
Transfect the cells with the respective siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for RACK1 protein knockdown.
-
-
Sample Preparation and Western Blotting:
-
After incubation, harvest the cells and prepare protein lysates as described in the "Detailed Protocol for RACK1 Western Blotting."
-
Perform protein quantification to ensure equal loading.
-
Proceed with the Western blot protocol, loading equal amounts of protein from each of the three experimental groups.
-
Probe the membrane with the RACK1 antibody being validated.
-
It is also recommended to probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.
-
-
Data Analysis:
-
Compare the band intensity for RACK1 across the three lanes.
-
A specific RACK1 antibody should show a significant reduction or complete disappearance of the band in the lane with RACK1-specific siRNA compared to the negative control siRNA and non-transfected lanes.[7][8] The bands in the two control lanes should be of similar intensity.
-
RACK1 Signaling Context
RACK1 acts as a crucial scaffolding protein, bringing together various components of signaling pathways. For instance, it can mediate the activation of JNK by Protein Kinase C (PKC) and is also involved in signaling cascades initiated by Src tyrosine kinase.[6] Understanding these interactions highlights the necessity of a specific antibody to study RACK1's role without confounding signals from its binding partners.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. RACK1 (D59D5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. 抗-RACK1(N-端) 兔抗 IgG fraction of antiserum, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 4. RACK1; GNB2L1 antibody (27592-1-AP) | Proteintech [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. RACK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing transfection efficiency for RACK1 overexpression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the transfection efficiency for Receptor for Activated C Kinase 1 (RACK1) overexpression.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for RACK1 transfection?
A1: For optimal results, cells should typically be between 70-90% confluent at the time of transfection.[1][2] Overly confluent cells may have reduced transfection efficiency, while cells that are too sparse may not survive the transfection process.[3][4] It is recommended to plate cells the day before transfection to ensure they are in a state of active division.[2]
Q2: How do I select the best transfection reagent for my experiment?
A2: The choice of transfection reagent is highly dependent on the cell type.[3][5] Some reagents are designed for broad-spectrum use, while others are optimized for specific cell lines, including those that are typically difficult to transfect.[6][7] For sensitive cells like primary cells, it is crucial to use a reagent with low toxicity.[3][8] It is advisable to consult literature for established protocols for your specific cell type or perform a pilot experiment to compare a few different reagents.[3]
Q3: How much RACK1 plasmid DNA should I use for transfection?
A3: The optimal amount of plasmid DNA can vary, but a common starting point is 100ng of DNA per well in a 96-well plate.[5] However, for some cell lines, higher amounts of DNA may be necessary to achieve sufficient expression.[2][9] It is important to use high-quality, endotoxin-free plasmid DNA for all transfections.[1][2]
Q4: What is the ideal reagent-to-DNA ratio?
A4: The optimal ratio of transfection reagent to DNA is critical and is highly cell-type dependent.[1][10] A common starting point recommended by many manufacturers is a 3:1 ratio of reagent to DNA (e.g., 3 µL of reagent for every 1 µg of DNA).[5] It is highly recommended to perform a titration experiment to determine the ideal ratio for your specific cell line and plasmid combination.[1]
Q5: What is the recommended incubation time for the transfection complex?
A5: The optimal time for complex formation is typically between 10 to 20 minutes at room temperature.[11] It is generally advised not to exceed 30 minutes, as this can lead to a decrease in transfection efficiency.[11]
Q6: How can I assess the efficiency of RACK1 transfection?
A6: Transfection efficiency can be evaluated using several methods. If your RACK1 construct includes a fluorescent reporter like GFP, you can directly visualize and quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.[8] Alternatively, you can measure the levels of RACK1 mRNA and protein expression using qPCR and Western blotting, respectively.[8]
Troubleshooting Guides
Problem: Low RACK1 Protein Expression
| Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Optimize transfection parameters such as cell confluency, DNA concentration, and reagent-to-DNA ratio. Consider trying a different transfection reagent or method, such as electroporation, especially for difficult-to-transfect cells.[12][13] |
| Incorrect Plasmid Construct | Verify the integrity and sequence of your RACK1 plasmid through restriction digestion and sequencing to ensure all necessary expression elements are present and correct.[12] |
| Protein Degradation | Use protease-deficient host strains for plasmid production and consider adding protease inhibitors during protein extraction. |
| Inclusion Body Formation | Lower the post-transfection incubation temperature (e.g., to 30°C) to slow down protein synthesis and promote proper folding. |
| Suboptimal Harvest Time | Perform a time-course experiment to determine the peak expression time for RACK1 in your specific cell line.[12] |
Problem: High Cell Death After Transfection
| Possible Cause | Suggested Solution |
| Reagent Toxicity | Reduce the concentration of the transfection reagent and/or the amount of DNA used. Ensure you are using a reagent known for low toxicity in your cell type.[8] |
| Poor Cell Health | Ensure cells are healthy and have a viability of over 90% before starting the experiment.[10] Avoid using cells that have been passaged too many times. |
| Contamination | Check for signs of contamination, such as changes in media color or turbidity. Mycoplasma contamination, in particular, can negatively impact cell health and transfection outcomes.[3] |
| Excessive Incubation Time | Shorten the incubation time of the cells with the transfection complex. For sensitive cells, 4-6 hours may be sufficient.[8] |
Problem: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variable Cell Confluency | Maintain consistent cell confluency at the time of transfection for all experiments.[11] Aim for a consistent percentage, such as 80-90%.[4] |
| Changes in Cell Culture | Use cells from the same passage number range for a set of experiments. If possible, thaw a fresh vial of cells to ensure consistency.[11] |
| Pipetting Inaccuracies | Prepare a master mix of the DNA-transfection reagent complex to minimize pipetting errors, especially in multi-well plate formats.[13] |
| Inconsistent Incubation Times | Standardize all incubation times, including complex formation and post-transfection culture periods. |
Experimental Protocols
General Protocol for Plasmid DNA Transfection
-
Cell Seeding: The day before transfection, seed your cells in the appropriate culture vessel to reach 70-90% confluency at the time of transfection.[1][2]
-
Complex Formation:
-
In a sterile tube, dilute the RACK1 plasmid DNA in a serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in a serum-free medium.
-
Add the diluted transfection reagent to the diluted DNA and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.[4]
-
-
Transfection: Add the DNA-reagent complex to the cells in a drop-wise manner.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, assess transfection efficiency and protein expression using your desired method (e.g., fluorescence microscopy, Western blot, qPCR).
Visualizations
Caption: Workflow for RACK1 overexpression via transfection.
RACK1 is a scaffolding protein that plays a role in numerous signaling pathways by interacting with a wide variety of proteins.[14][15] It is a component of the 40S ribosomal subunit and is involved in regulating translation.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 6. origene.com [origene.com]
- 7. Transfection Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. uniprot.org [uniprot.org]
- 15. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
Common challenges in studying RACK1-mediated translation
Welcome to the technical support center for researchers studying Receptor for Activated C Kinase 1 (RACK1)-mediated translation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of RACK1 in translation?
A1: RACK1 is a core component of the 40S ribosomal subunit, where it acts as a versatile scaffold protein.[1][2] It links signaling pathways directly to the translational machinery, allowing for the regulation of protein synthesis in response to cellular stimuli.[1][3] A key function is recruiting activated Protein Kinase C (PKC) to the ribosome, which can lead to the phosphorylation of translation initiation factors like eIF6, thereby stimulating translation.[1][4][5] RACK1 is also involved in the translation of specific mRNAs, including those containing Internal Ribosome Entry Sites (IRESs), particularly viral IRESs.[6][7]
Q2: Does RACK1 depletion affect global translation?
A2: The effect of RACK1 depletion on global translation can be modest and cell-type dependent.[1] While some studies report altered polysome profiles, indicating changes in the translation of specific mRNAs, others show only minor effects on overall protein synthesis.[1][6] However, depletion of RACK1 has been shown to significantly impair the translation of capped mRNAs and reduce the efficiency of translation for certain classes of transcripts.[8][9]
Q3: What are the main signaling pathways that intersect with RACK1 on the ribosome?
A3: RACK1 serves as a hub for multiple signaling pathways at the ribosome. The most well-characterized is the PKC pathway , where RACK1 recruits activated PKC to phosphorylate ribosomal-associated proteins.[1][2][4] RACK1 also interacts with Src kinase , which can regulate the translation of specific mRNAs by phosphorylating RNA-binding proteins.[1] Additionally, RACK1 is implicated in stress-activated pathways, such as the JNK/SAPK pathway , particularly in the context of viral infection and ribosome quality control.[4][10]
Troubleshooting Guides
This section addresses common experimental problems and provides potential solutions.
Problem 1: Inconsistent or non-specific results in RACK1 Western Blots.
-
Possible Cause 1: Poor antibody specificity.
-
Solution: Validate your primary antibody for the application. Use positive controls (e.g., cell lysates known to express RACK1) and negative controls (e.g., RACK1 knockout/knockdown cell lysates).[11][12][13] Several commercial antibodies are available, and their performance may vary.[14][15] Consider performing a peptide competition assay to confirm specificity.
-
-
Possible Cause 2: High background noise.
-
Solution: Optimize your blocking conditions by trying different blocking agents (e.g., 5% non-fat milk, 5% BSA) and extending the blocking time.[16][17][18] Ensure thorough washing steps between antibody incubations.[19] Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[17]
-
-
Possible Cause 3: Non-specific bands.
Problem 2: Difficulty interpreting polysome profiling data after RACK1 manipulation.
-
Possible Cause 1: Subtle changes in polysome profiles.
-
Solution: Ensure highly reproducible and consistent sample preparation and gradient fractionation. Small variations can significantly alter the profile. Collect a sufficient number of fractions and analyze the distribution of ribosomal proteins (e.g., RPS6, RPL7a) and RACK1 itself across the gradient by Western blot to validate the fractionation.[6]
-
-
Possible Cause 2: Cell-type specific effects.
-
Solution: Be aware that the impact of RACK1 on polysome profiles can differ between cell lines.[6] It is crucial to use the appropriate control for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Incomplete ribosome runoff.
-
Solution: Ensure complete inhibition of translation initiation with appropriate drugs (e.g., harringtonine) before cell lysis to capture a snapshot of actively translating ribosomes. Conversely, treatment with puromycin (B1679871) can be used to induce ribosome runoff and confirm the association of RACK1 with polysomes.[6]
-
Problem 3: Off-target effects with siRNA-mediated RACK1 knockdown.
-
Possible Cause 1: Non-specific gene silencing.
-
Solution: Use at least two different siRNAs targeting different regions of the RACK1 mRNA to ensure the observed phenotype is not due to an off-target effect.[21] Perform a rescue experiment by re-expressing a siRNA-resistant form of RACK1. The phenotype should be reversed if it is specific to RACK1 depletion.
-
-
Possible Cause 2: Inefficient knockdown.
-
Solution: Optimize siRNA concentration and transfection conditions. Verify the knockdown efficiency at the protein level by Western blot, not just at the mRNA level by RT-qPCR, as RACK1 is a stable protein.[22]
-
Problem 4: Ambiguous results from RACK1 overexpression studies.
-
Possible Cause 1: Non-physiological levels of RACK1.
-
Possible Cause 2: Disruption of RACK1's scaffolding function.
Quantitative Data Summary
The following table summarizes quantitative findings from studies on RACK1-mediated translation.
| Experimental Condition | Target mRNA/Process | Effect of RACK1 Depletion/Knockout | Fold Change/Percentage Reduction | Reference |
| RACK1 Knockout (HAP1 cells) | HCV IRES-mediated translation | Reduced translation | ~75% reduction | |
| RACK1 Knockout (HAP1 cells) | EMCV IRES-mediated translation | Reduced translation | Moderate reduction | |
| RACK1 Knockout (HAP1 cells) | PV IRES-mediated translation | Reduced translation | Moderate reduction | |
| RACK1 Depletion | Cap-dependent mRNA translation | Reduced translation efficiency | ~6-fold less efficient | [8][9] |
| RACK1 Depletion | TOP-regulated mRNA translation | Reduced translation efficiency | ~1.5-fold less efficient | [8][9] |
Experimental Protocols
Protocol 1: Polysome Profiling
This protocol allows for the separation of monosomes and polysomes by sucrose (B13894) density gradient centrifugation to assess the global translation status.
Materials:
-
Cycloheximide (B1669411) (100 mg/mL in ethanol)
-
Lysis Buffer: 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, 1 mM DTT, protease and phosphatase inhibitors.
-
Sucrose Solutions: 10% and 50% (w/v) sucrose in 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2.
Procedure:
-
Treat cells with 100 µg/mL cycloheximide for 10 minutes at 37°C to arrest translation elongation.
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully layer the supernatant onto a 10-50% linear sucrose gradient.
-
Ultracentrifuge at 39,000 rpm for 2 hours at 4°C in an SW41 rotor (or equivalent).
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm.
-
Precipitate proteins from collected fractions (e.g., with TCA) for analysis by Western blot.
Protocol 2: RACK1 Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with RACK1.
Materials:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors.
-
Anti-RACK1 antibody or control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).
Procedure:
-
Lyse cells in Co-IP Lysis Buffer.
-
Centrifuge to clear the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-RACK1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Wash Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot or mass spectrometry.
Visualizations
RACK1-PKC Signaling Pathway in Translation Initiation
Caption: RACK1 recruits active PKC to the 40S subunit to promote eIF6 phosphorylation and 80S assembly.
Experimental Workflow for Investigating RACK1 Function
Caption: A typical experimental workflow for studying the role of RACK1 in translation.
Troubleshooting Logic for Weak Western Blot Signal
Caption: A troubleshooting guide for addressing weak or absent RACK1 signals in Western blots.
References
- 1. Regulation of eukaryotic translation by the RACK1 protein: a platform for signalling molecules on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of eukaryotic translation by the RACK1 protein: a platform for signalling molecules on the ribosome | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Involvement of Arabidopsis RACK1 in Protein Translation and Its Regulation by Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal protein RACK1 enhances translation of poliovirus and other viral IRESs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Definition of a RACK1 Interaction Network in Drosophila melanogaster Using SWATH-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. RACK1 Regulates Poxvirus Protein Synthesis Independently of Its Role in Ribosome-Based Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RACK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Anti-RACK1 Antibodies | Invitrogen [thermofisher.com]
- 13. RACK1 antibody | antibody review based on formal publications [labome.com]
- 14. RACK1 (D59D5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. RACK1; GNB2L1 antibody (27592-1-AP) | Proteintech [ptglab.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Overexpression of RACK1 Promotes Metastasis by Enhancing Epithelial-Mesenchymal Transition and Predicts Poor Prognosis in Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of RACK1-driven metastasis in pancreatic ductal adenocarcinoma revealed by single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. RACK-1 overexpression protects against goniothalamin-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increased PKCα activity by Rack1 overexpression is responsible for chemotherapy resistance in T-cell acute lymphoblastic leukemia-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RACK1 on and off the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in RACK1 proximity ligation assays
Welcome to the technical support center for RACK1 Proximity Ligation Assays (PLA). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RACK1, and why is PLA a suitable method to study its interactions?
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 35 kDa scaffold protein that plays a crucial role in a multitude of cellular signaling pathways.[1][2] It lacks enzymatic activity and functions by binding to various signaling molecules, including kinases, phosphatases, and membrane receptors, thereby facilitating and integrating cellular signals.[2][3] RACK1's role as a core component of the 40S ribosomal subunit also links it to the regulation of protein translation.[1] Given its function as a versatile scaffold, RACK1 is involved in numerous protein-protein interactions (PPIs) that are critical for processes like cell migration, proliferation, and apoptosis.[4]
Proximity Ligation Assay (PLA) is an ideal technique for studying RACK1's interactions because of its high specificity and sensitivity in detecting endogenous PPIs within the native cellular context. The assay provides single-molecule resolution, allowing for the visualization and quantification of interactions in situ. This is particularly valuable for a scaffold protein like RACK1, where understanding the spatial proximity to its binding partners is key to unraveling its function in complex signaling networks. The theoretical maximum distance for signal generation in PLA is approximately 40 nanometers, ensuring that only closely associated proteins are detected.[5]
Q2: What are the essential positive and negative controls for a RACK1 PLA experiment?
Proper controls are critical for the validation and interpretation of PLA results. Both technical and biological controls should be included in every experiment.
| Control Type | Description | Purpose |
| Technical Controls | ||
| No Primary Antibodies | The sample is processed through the entire PLA protocol without the addition of any primary antibodies.[6] | To assess the background signal generated by the non-specific binding of the PLA probes (secondary antibodies). |
| Single Primary Antibody | Separate samples are incubated with only one of the two primary antibodies (e.g., anti-RACK1 only or anti-PartnerX only).[6] | To determine if either primary antibody contributes to non-specific signal and to help optimize antibody concentrations. |
| Biological Controls | ||
| Positive Control | Use a pair of antibodies against two proteins known to interact in the specific cell type or experimental condition.[6][7] An alternative is to use two antibodies against different epitopes of the same protein.[7] | To confirm that the PLA reagents and protocol are working correctly.[6] |
| Negative Control | Use a cell line where one or both of the target proteins (RACK1 or its partner) are not expressed (e.g., knockout or siRNA-mediated knockdown). Alternatively, use an irrelevant antibody from the same species and of the same isotype as one of the primary antibodies.[8] | To verify the specificity of the primary antibodies and the PLA signal for the intended interaction.[6] |
Q3: How do I select and optimize primary antibodies for a RACK1 PLA experiment?
Antibody choice is one of the most critical factors for a successful PLA experiment.[9]
-
Antibody Validation: Whenever possible, use primary antibodies that have been previously validated for immunofluorescence (IF) or immunohistochemistry (IHC), as these are more likely to perform well in PLA.[9]
-
Species Requirement: The two primary antibodies targeting RACK1 and its interaction partner must be raised in different species (e.g., rabbit and mouse) to be recognized by the species-specific PLA probes.[5][10]
-
Concentration Optimization: The optimal antibody concentration for PLA is often lower than that used for IF/IHC due to the signal amplification inherent in the PLA method.[10] It is crucial to titrate each primary antibody individually to find the concentration that yields the highest signal-to-noise ratio.[11][12] High primary antibody concentrations can lead to an increased number of false-positive signals and coalescence of signals, making accurate quantification difficult.
| Parameter | Recommendation | Rationale |
| Starting Concentration | Use the dilution recommended for IF/IHC as a starting point.[10] | Provides a baseline for further optimization. |
| Titration Series | Perform a dilution series for each antibody (e.g., 1:100, 1:500, 1:2000).[8] | To empirically determine the optimal concentration that maximizes specific signal while minimizing background. |
| Evaluation Method | Test each antibody individually using the single-recognition PLA setup before combining them.[13] | Helps to isolate the source of any background signal. |
Troubleshooting Guide: High Background Noise
High background is one of the most common issues encountered in PLA. The following guide addresses specific problems and provides actionable solutions.
Problem 1: High background signal across the entire sample, including negative controls.
Q: My "no primary antibody" control shows numerous PLA signals. What are the likely causes and solutions?
This issue points to non-specific binding of the PLA probes or problems with the subsequent enzymatic steps.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number, duration, or volume of the wash steps, particularly after PLA probe incubation and before mounting.[14] Ensure fresh wash buffers are used. |
| Inadequate Blocking | Increase the blocking incubation time or ensure the entire sample is covered with blocking solution.[15] Use the blocking buffer and antibody diluent provided in the kit, as they are optimized to reduce non-specific binding.[13] |
| Sample Drying | Use a hydrophobic pen to encircle the sample area.[16] This helps to keep the necessary volume of reagents on the sample throughout the incubation steps. |
| Contaminated Reagents | Use fresh, sterile-filtered buffers and reagents. Ensure enzymes are kept in a freezer block when not in use and that buffers are completely thawed and mixed before use. |
Problem 2: Non-specific signal observed in single-antibody controls.
Q: I'm seeing a high number of PLA dots when I use only the anti-RACK1 antibody (or the anti-partner antibody) alone. How can I fix this?
This problem indicates an issue with the primary antibody, such as non-specific binding or using it at too high a concentration.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration is Too High | Titrate the primary antibody to a lower concentration.[16] The goal is to find a dilution that provides good signal in the positive control (with both antibodies) but minimal signal in the single-antibody negative control. |
| Non-Specific Primary Antibody | If background persists even after titration, consider trying an alternative, validated primary antibody against your target.[14][15] |
| Suboptimal Fixation/Permeabilization | Optimize the fixation and permeabilization protocol for your specific cell type and antibodies.[10][11] The choice of fixative (e.g., PFA) and detergent (e.g., Triton X-100) can significantly impact antibody performance and background.[7] |
| Fc Receptor Binding (Immune Cells) | If working with immune cells, consider adding an Fc blocker to the blocking solution to prevent non-specific binding of antibodies to Fc receptors.[15] |
Experimental Protocols & Visualizations
Generalized RACK1 Proximity Ligation Assay Protocol
This protocol provides a general workflow. All incubation times, temperatures, and concentrations should be optimized for the specific antibodies and cell system being used.
-
Cell Preparation: Culture cells on chambered slides until they reach 40-60% confluency.[11]
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% PFA. Permeabilize with a detergent like 0.25% Triton X-100.[9]
-
Blocking: Incubate the sample in a blocking solution for 1 hour at 37°C to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-RACK1 and mouse anti-PartnerX) in an antibody diluent and incubate overnight at 4°C.[5]
-
PLA Probe Incubation: Wash the sample, then add the PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) diluted 1:5 in antibody diluent. Incubate for 1 hour at 37°C.[6][11]
-
Ligation: Wash the sample, then add the ligation solution containing the ligase and two connector oligonucleotides. Incubate for 30 minutes at 37°C.
-
Amplification: Wash the sample, then add the amplification solution containing polymerase. Incubate for 100 minutes at 37°C to initiate rolling-circle amplification.
-
Detection & Mounting: Wash the sample and add the detection solution containing fluorescently labeled oligonucleotides. Mount the slide with a mounting medium containing DAPI.
-
Imaging: Acquire images using a fluorescence microscope. Capture the PLA signal first to avoid photobleaching.[7]
Visualizing RACK1 Interactions and PLA Workflow
Caption: RACK1 as a central signaling hub interacting with various proteins.
Caption: The experimental workflow of a Proximity Ligation Assay (PLA).
Caption: A logical flowchart for troubleshooting high background in PLA.
References
- 1. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 3. Definition of a RACK1 Interaction Network in Drosophila melanogaster Using SWATH-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACK1 Is an Interaction Partner of ATG5 and a Novel Regulator of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomol.com [biomol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimized proximity ligation assay (PLA) for detection of RNA-protein complex interactions in cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting RNA-protein proximity at DNA double-strand breaks using combined fluorescence in situ hybridization with proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. navinci.se [navinci.se]
- 15. merckmillipore.com [merckmillipore.com]
- 16. blog.benchsci.com [blog.benchsci.com]
RACK1 shRNA Knockdown Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the efficiency of RACK1 shRNA knockdown.
Frequently Asked Questions (FAQs)
Q1: What is RACK1 and why is it a common target for knockdown studies?
A1: RACK1 (Receptor for Activated C Kinase 1) is a highly conserved 36-kDa scaffold protein belonging to the WD40 repeat protein family.[1][2] It is not an enzyme itself but acts as a central hub, integrating signals from diverse cellular pathways.[3] RACK1 is crucial for processes like cell proliferation, migration, apoptosis, and protein synthesis by interacting with key signaling molecules such as Protein Kinase C (PKC), Src, and components of the MAPK pathway.[1][3] Its multifaceted role in fundamental cellular activities makes it a key target for studying various physiological and disease processes.[4]
Q2: What are the primary methods to validate RACK1 shRNA knockdown efficiency?
A2: The two most common and essential methods for validating knockdown efficiency are:
-
Western Blotting: This technique assesses the amount of RACK1 protein. It confirms that the reduction in mRNA levels has successfully translated into a decrease in the target protein.[7][8][9]
Q3: How much knockdown is considered "good"?
A3: Generally, a knockdown of over 75% at the mRNA level is considered effective.[10][11] However, the required level of protein reduction depends on the specific experiment and the biological question. Sometimes, even a partial knockdown can produce a significant phenotype. It's crucial to demonstrate a statistically significant and reproducible reduction compared to control samples.
Q4: Why do I need to test multiple shRNA sequences for the same gene?
A4: Not all shRNA sequences are equally effective. The efficiency of a given shRNA is influenced by factors like the target sequence's accessibility within the mRNA's secondary structure.[12][13] It is a standard and highly recommended practice to test at least two to four different shRNA sequences per target gene to increase the likelihood of achieving significant knockdown.[7][13]
Q5: What are the essential controls for a RACK1 shRNA knockdown experiment?
A5: Proper controls are critical to ensure that the observed effects are due to the specific knockdown of RACK1 and not to off-target or experimental artifacts. Essential controls include:
-
Non-targeting (Scrambled) shRNA Control: An shRNA sequence that does not target any known gene in the host organism's genome. This controls for the general effects of shRNA expression and the delivery method.[13]
-
Empty Vector Control: The same vector used to deliver the shRNA but without the shRNA sequence. This controls for any effects of the vector itself.[13]
-
Untreated/Parental Cell Line Control: Cells that have not been subjected to any transfection or transduction. This provides a baseline for RACK1 expression.
Troubleshooting Guide
Q1: My qPCR results show no change in RACK1 mRNA levels. What went wrong?
A1: This is a common issue that can stem from several factors:
-
Ineffective shRNA Sequence: The chosen shRNA sequence may simply be inefficient. It is recommended to try several different shRNA sequences targeting RACK1.[7]
-
Incorrect Sample Collection Time: The timing of analysis is crucial. For transient transfections, knockdown is typically optimal 48-72 hours post-transfection.[14] For stable cell lines, ensure selection was successful. Given that RACK1 protein has a long half-life of around 40 hours, it may take longer to observe a significant decrease at the protein level.[14]
-
qPCR Assay Problems: The issue could be with the qPCR assay itself. Verify your primers by running the product on an agarose (B213101) gel to check for a single band of the correct size. Always include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.[7]
Q2: My Western blot shows RACK1 protein levels are unchanged, even with good mRNA knockdown. Why?
A2: A discrepancy between mRNA and protein levels can occur for a few key reasons:
-
Long Protein Half-Life: RACK1 is a stable protein with a long half-life.[14] Even after the mRNA is degraded, the existing protein can persist in the cell for a significant time. You may need to wait longer after shRNA delivery (e.g., 72-96 hours or more) before assessing protein levels.
-
Antibody Specificity: The antibody used for the Western blot may be non-specific, detecting other proteins in addition to RACK1. This can mask the reduction of the actual RACK1 protein.[7] Validate your antibody using appropriate controls.[8]
-
Compensatory Mechanisms: The cell may have mechanisms to increase the translation rate of the remaining RACK1 mRNA or reduce the degradation rate of the RACK1 protein to compensate for the shRNA effect, although this is less common.
Q3: I'm seeing a phenotype, but my knockdown validation is weak or inconsistent. What should I do?
A3: This situation strongly suggests the possibility of off-target effects. Off-target effects occur when the shRNA unintentionally silences other genes besides RACK1, which can cause a biological phenotype.[15][16]
-
Validate with a Second shRNA: The gold standard for ruling out off-target effects is to reproduce the phenotype with at least one other distinct shRNA sequence that also effectively knocks down RACK1. It is statistically unlikely that two different shRNAs will have the same off-target effects.[13]
-
Perform a Rescue Experiment: To confirm specificity, re-introduce a form of RACK1 that is resistant to your shRNA (e.g., by making silent mutations in the shRNA target site of a RACK1 expression plasmid). If the phenotype is reversed upon expression of the shRNA-resistant RACK1, it confirms the effect was due to the loss of RACK1.[14][17]
Q4: My cells are dying or look unhealthy after transduction with the RACK1 shRNA. What is happening?
A4: This could be due to several factors:
-
Toxicity from High shRNA Expression: Overexpression of shRNA can saturate the cell's endogenous microRNA processing machinery (e.g., Dicer, RISC), leading to broad cellular stress and toxicity.[18] Try using a weaker promoter to drive shRNA expression or reducing the MOI.
-
Toxicity of the Delivery Method: The transfection reagent or viral vector itself can be toxic. Ensure you are using the recommended amounts and conditions and include proper controls.
Experimental Protocols & Data Presentation
Protocol 1: Validation of RACK1 Knockdown by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to measure RACK1 mRNA levels following shRNA delivery.
-
Cell Lysis and RNA Isolation:
-
Harvest cells 48-72 hours after shRNA delivery. Include all relevant controls (e.g., non-targeting shRNA, empty vector, untreated).
-
Isolate total RNA using a commercial kit (e.g., RNeasy purification kit) according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[13]
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix.
-
Each reaction should contain cDNA template, forward and reverse primers for RACK1, and master mix.
-
Also, set up parallel reactions for a stable housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) for normalization.
-
Design primers to span an exon-exon junction to further minimize amplification from genomic DNA.[7]
-
Run the reactions in triplicate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Cq) values for RACK1 and the housekeeping gene in all samples.
-
Determine the relative quantification of RACK1 mRNA using the ΔΔCq method.
-
Normalize the Cq value of RACK1 to the housekeeping gene for each sample (ΔCq = CqRACK1 - CqHousekeeping).
-
Calculate the ΔΔCq by subtracting the ΔCq of the control sample (e.g., non-targeting shRNA) from the ΔCq of the RACK1 shRNA sample (ΔΔCq = ΔCqRACK1 shRNA - ΔCqControl).
-
The fold change in expression is calculated as 2-ΔΔCq. The percent knockdown is (1 - 2-ΔΔCq) * 100.
-
Protocol 2: Validation of RACK1 Knockdown by Western Blot
This protocol details the detection of RACK1 protein levels.
-
Protein Lysate Preparation:
-
Harvest cells 72-96 hours after shRNA delivery.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RACK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin), or run a parallel gel.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[17]
-
Calculate the knockdown efficiency by comparing the normalized RACK1 signal in the shRNA-treated samples to the control samples. A significant decrease in the RACK1 band intensity relative to the loading control indicates successful knockdown.[8][9]
-
Data Presentation
Summarize quantitative results in a clear, tabular format to allow for easy comparison between different shRNA constructs and controls.
| Sample ID | Target | Avg. Relative RACK1 mRNA Level (Fold Change) | Standard Deviation (mRNA) | Avg. Relative RACK1 Protein Level (%) | Standard Deviation (Protein) |
| Untreated | - | 1.00 | 0.09 | 100 | 8.5 |
| Scrambled shRNA | Control | 0.98 | 0.11 | 97 | 9.1 |
| RACK1 shRNA #1 | RACK1 | 0.21 | 0.04 | 25 | 5.3 |
| RACK1 shRNA #2 | RACK1 | 0.89 | 0.15 | 91 | 10.2 |
| RACK1 shRNA #3 | RACK1 | 0.15 | 0.03 | 18 | 4.1 |
Table 1: Example data summary for RACK1 shRNA knockdown validation. mRNA levels are shown as fold change relative to the untreated sample, and protein levels are shown as a percentage of the untreated sample, normalized to a loading control. Data represents the mean of three independent experiments.
Visualizations
RACK1 Signaling Hub
RACK1 acts as a scaffold, bringing together various signaling proteins to regulate diverse cellular functions.
Caption: Diagram of RACK1 as a central signaling scaffold.
Experimental Workflow for Knockdown Validation
A step-by-step workflow for designing, delivering, and validating RACK1 shRNA constructs.
Caption: Experimental workflow for RACK1 shRNA validation.
Troubleshooting Logic Tree
A decision tree to diagnose and solve common issues encountered during shRNA knockdown experiments.
Caption: Troubleshooting decision tree for shRNA experiments.
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. qiagen.com [qiagen.com]
- 7. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 11. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Overcoming functional redundancy when studying RACK1
Welcome to the technical support center for researchers studying the multifaceted scaffold protein, Receptor for Activated C Kinase 1 (RACK1). This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of experimenting with this essential protein. Given that RACK1 is a highly conserved, single-copy gene in mammals with no known functionally redundant paralogs, its study presents unique challenges related to its pleiotropic effects and essentiality for cell viability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and detailed solutions.
Issue 1: High Cell Death or Poor Viability After RACK1 Knockdown/Knockout
-
Potential Cause: RACK1 is an essential protein, and its complete or near-complete depletion can be lethal to many cell types. This is supported by the fact that RACK1 knockout mice are embryonic lethal.[1]
-
Solution:
-
Titrate siRNA/shRNA: Start with a range of siRNA or shRNA concentrations to identify a dose that achieves partial knockdown sufficient to observe a phenotype without causing widespread cell death.
-
Use an Inducible System: Employ an inducible knockdown or knockout system (e.g., doxycycline-inducible shRNA or CRISPR/Cas9) to control the timing and duration of RACK1 depletion. This allows for cell expansion before inducing knockdown and enables the study of acute effects.
-
Partial Knockout/Hypomorphic Models: If generating a knockout line, aim for a heterozygous knockout (RACK1+/-) or a hypomorphic model where RACK1 expression is reduced but not eliminated.[1]
-
Issue 2: Inconsistent or Off-Target Effects with siRNA-Mediated Knockdown
-
Potential Cause: siRNA reagents can have off-target effects, silencing genes other than the intended RACK1 target. Additionally, the efficiency of knockdown can vary between experiments.
-
Solution:
-
Use Pooled siRNAs: Utilize a pool of multiple siRNAs targeting different sequences of the RACK1 mRNA to increase the specificity and efficacy of the knockdown while reducing off-target effects.
-
Multiple Independent siRNAs: Validate your findings with at least two independent siRNAs to ensure the observed phenotype is not an artifact of a single reagent.
-
Control Experiments: Always include a non-targeting (scrambled) siRNA control and a positive control (siRNA against a gene known to produce a measurable effect) in your experiments.
-
Validate Knockdown Efficiency: Confirm the degree of RACK1 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels for every experiment.
-
Issue 3: Difficulty in Dissecting RACK1's Ribosomal vs. Non-Ribosomal Functions
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Potential Cause: RACK1 acts as a scaffold protein both as an integral component of the 40S ribosomal subunit and as a free cytoplasmic protein, participating in diverse signaling pathways.[2][3] Phenotypes observed upon RACK1 depletion are often a composite of effects on translation and signaling.
-
Solution:
-
Rescue with Mutants: Perform rescue experiments in RACK1-depleted cells using expression vectors for wild-type RACK1 versus a mutant that cannot bind to the ribosome (e.g., RACK1 R36D/K38E). If the wild-type protein rescues the phenotype but the ribosome-binding mutant does not, it suggests the function is ribosome-dependent.
-
Co-Immunoprecipitation (Co-IP): Investigate the interaction of RACK1 with its binding partners. To distinguish between ribosomal and non-ribosomal complexes, you can perform Co-IP from cytosolic and ribosomal fractions.
-
Polysome Profiling: Analyze the association of specific mRNAs with polysomes in control versus RACK1-depleted cells to identify transcripts whose translation is particularly dependent on RACK1.
-
Frequently Asked Questions (FAQs)
Q1: Does RACK1 have a functionally redundant paralog in mammals?
A1: Current evidence indicates that RACK1, encoded by the GNB2L1 gene, is a single-copy gene in mammals with no known functionally redundant paralogs.[4] While the term "paralog" has been used to describe the evolutionary relationship between mammalian RACK1 and its counterparts in other organisms like yeast, there is no evidence of another gene within mammalian species that can compensate for the loss of RACK1 function.[2] This is strongly supported by the embryonic lethality observed in RACK1 knockout mice, which indicates its essential and non-redundant role in development.[1]
Q2: What are the primary functions of RACK1?
A2: RACK1 is a versatile scaffold protein with two major roles:
-
Regulation of Signal Transduction: RACK1 interacts with a wide array of signaling molecules, including protein kinase C (PKC), Src-family kinases, and components of the MAPK pathway.[2][3] It acts as a hub, bringing together different proteins to facilitate or inhibit signaling cascades, thereby influencing processes like cell migration, adhesion, and apoptosis.
-
Control of Protein Synthesis: RACK1 is an integral component of the 40S ribosomal subunit and is located near the mRNA exit channel.[3] In this capacity, it can recruit signaling molecules to the ribosome to modulate the translation of specific mRNAs in response to cellular stimuli.
Q3: How does RACK1's role as a scaffold protein impact experimental design?
A3: RACK1's function as a scaffold for over 100 binding partners means that its depletion can have widespread and pleiotropic effects.[1] When designing experiments, it is crucial to:
-
Have a clear hypothesis about which specific pathway or interaction you are investigating.
-
Use multiple assays to measure different cellular processes that might be affected.
-
Consider the cellular context, as the repertoire of RACK1 binding partners can vary between cell types.
Q4: What are the expected phenotypic outcomes of RACK1 knockdown?
A4: The phenotypes can be highly cell-type dependent but often relate to its core functions. Common observations include defects in cell proliferation, migration, and adhesion. Additionally, alterations in protein synthesis and the activity of signaling pathways like PKC and Src are frequently reported.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on RACK1 knockdown.
Table 1: Effect of RACK1 siRNA Knockdown on Cell Proliferation and Migration
| Cell Line | Knockdown Efficiency (%) | Effect on Proliferation | Effect on Migration |
| Pancreatic Cancer Cells | ~70-80% | Increased S-phase entry | Increased wound healing rate |
| HCT116 | 92-94% (mRNA), 68% (protein) | Not significantly affected | Not reported |
| HEK293T | 72-79% (mRNA) | Not significantly affected | Not reported |
Table 2: Impact of RACK1 Depletion on Signaling Pathways
| Cellular Context | RACK1 Depletion Method | Pathway Affected | Observed Effect |
| NIH 3T3 cells | Stable overexpression | Src Kinase Activity | ~40-50% decrease |
| Various cell lines | siRNA knockdown | Autophagy | Induction of non-canonical autophagy |
| GIST cells | Imatinib-induced upregulation | Erk and Akt signaling | Reactivation in resistant cells |
Key Experimental Protocols
1. siRNA-Mediated Knockdown of RACK1
This protocol provides a general guideline for transiently knocking down RACK1 expression in cultured mammalian cells.
-
Materials:
-
RACK1-targeting siRNA and non-targeting control siRNA (20 µM stocks)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complexes: For each well, prepare two tubes:
-
Tube A: Dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) in 250 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of RNAiMAX reagent in 250 µL of Opti-MEM.
-
-
Combine and Incubate: Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the 500 µL siRNA-lipid complex mixture dropwise to the cells in the well containing fresh complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours. Harvest cells for analysis of RACK1 knockdown by qRT-PCR and Western blot, and for phenotypic assays.
-
2. CRISPR/Cas9-Mediated Knockout of RACK1
This protocol outlines a strategy for generating a stable RACK1 knockout cell line. Due to the essential nature of RACK1, a heterozygous knockout is often more feasible.
-
Materials:
-
pSpCas9(BB)-2A-GFP (PX458) plasmid
-
Two validated single guide RNAs (sgRNAs) targeting an early exon of GNB2L1
-
Lipofectamine 3000 or similar DNA transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
-
Procedure:
-
sgRNA Cloning: Clone each sgRNA sequence into the pSpCas9(BB)-2A-GFP vector according to the plasmid manufacturer's protocol.
-
Transfection: Transfect the target cells with the sgRNA-containing plasmid using Lipofectamine 3000.
-
FACS Sorting: 48 hours post-transfection, harvest the cells and perform FACS to sort GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones into colonies.
-
Screening and Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR followed by Sanger sequencing or TIDE/ICE analysis to identify clones with indel mutations in the GNB2L1 gene.
-
Western Blot: Screen the clones with confirmed indels by Western blot to identify those with reduced or absent RACK1 protein expression.
-
-
Visualizations
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Duality of Function: An Integrative Model of RACK1 as a Switch Between Translational and Signaling Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
Troubleshooting low yield in recombinant RACK1 protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of recombinant RACK1 protein purification.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for recombinant RACK1 protein?
The yield of recombinant RACK1 is highly dependent on the expression system, purification strategy, and the specific construct used. While there is limited publicly available data on the exact yields of RACK1, yields for fusion proteins expressed in E. coli can provide a general benchmark. For instance, proteins fused with a Maltose-Binding Protein (MBP) tag can yield between 1-100 mg per liter of culture, while Glutathione (B108866) S-transferase (GST) tagged proteins typically yield between 1-50 mg per liter.[1][2][3] The final yield of purified RACK1 will also be influenced by the efficiency of tag cleavage and subsequent purification steps.
Q2: My RACK1 protein is expressed, but it's mostly in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Insoluble expression is a common issue for many recombinant proteins. Here are several strategies to enhance the solubility of RACK1:
-
Lower Expression Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.[4]
-
Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) can reduce the rate of protein expression and lessen the burden on the cellular folding machinery.[5]
-
Utilize a Solubility-Enhancing Fusion Tag: Fusion tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) are known to improve the solubility of their fusion partners.[6][7]
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins. Co-expression of chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly improve the yield of soluble RACK1.
-
Use a Different E. coli Strain: Strains such as Rosetta(DE3) are engineered to supply tRNAs for codons that are rare in E. coli but may be present in the human RACK1 gene, which can prevent translational stalling and misfolding.[8][9]
Q3: I am observing significant degradation of my RACK1 protein during purification. What could be the cause and how can I prevent it?
Protein degradation during purification is often caused by proteases released during cell lysis. RACK1 is also known to be regulated by the ubiquitin-proteasome system, suggesting it may have a relatively short half-life. To minimize degradation:
-
Work at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.
-
Minimize Purification Time: Streamline your purification protocol to reduce the time the protein is in the crude lysate.
-
Consider the Host Strain: Use protease-deficient E. coli strains like BL21(DE3) to reduce the levels of endogenous proteases.[8]
Q4: My RACK1 protein does not bind efficiently to the affinity resin. What are the possible reasons?
Poor binding to the affinity resin can be due to several factors:
-
Inaccessible Affinity Tag: The fusion tag (e.g., His-tag, GST-tag) may be buried within the folded protein and inaccessible to the resin. Consider engineering the tag at the other terminus of the protein or using a longer, more flexible linker between the tag and RACK1.
-
Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain additives in your binding buffer might interfere with the interaction between the tag and the resin. Ensure your buffer composition is optimal for the specific affinity resin you are using.
-
Competitive Inhibitors: Ensure there are no components in your lysis buffer that could compete with the tag for binding to the resin (e.g., imidazole (B134444) in the lysis buffer for His-tagged proteins).
-
Overloading the Column: Exceeding the binding capacity of your affinity column can lead to the loss of your target protein in the flow-through.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your recombinant RACK1 purification experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no RACK1 expression | Codon bias: The human RACK1 gene may contain codons that are rare in E. coli. | Synthesize a codon-optimized version of the RACK1 gene for expression in E. coli. |
| Inefficient transcription/translation: The promoter may not be optimal, or the mRNA may be unstable. | Test different expression vectors with various promoters (e.g., T7, tac, araBAD). Use an E. coli strain that enhances mRNA stability. | |
| Plasmid instability: The plasmid carrying the RACK1 gene may be lost during cell division. | Ensure consistent antibiotic selection throughout the culture. | |
| Low yield of soluble RACK1 | Protein misfolding and aggregation: High expression rates can lead to the formation of inclusion bodies. | Lower the induction temperature (16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[4] |
| Co-express molecular chaperones to assist in proper folding. | ||
| Utilize a solubility-enhancing fusion tag such as MBP or GST.[6][10][7] | ||
| Protein degradation | Protease activity: Endogenous proteases released during cell lysis can degrade RACK1. | Perform all purification steps at 4°C and add a protease inhibitor cocktail to the lysis buffer. |
| Inherent instability of RACK1: RACK1 is regulated by the ubiquitin-proteasome system. | Minimize the duration of the purification process. Consider using a mammalian expression system where protein stability might be different. | |
| Loss of protein during purification | Inefficient binding to affinity resin: The affinity tag may be inaccessible or the binding conditions suboptimal. | Optimize binding buffer conditions (pH, salt concentration). Test different positions for the affinity tag (N- or C-terminus). |
| Protein precipitation: RACK1 may be unstable in the purification buffers. | Screen different buffer conditions (pH, ionic strength, additives like glycerol (B35011) or non-ionic detergents) to improve protein stability. | |
| Inefficient elution: The elution conditions may not be strong enough to release the protein from the resin. | Optimize elution buffer conditions (e.g., increase imidazole concentration for His-tagged proteins, or glutathione for GST-tagged proteins). |
Experimental Protocols
Detailed Protocol for MBP-RACK1 Purification from E. coli
This protocol is a general guideline and may require optimization for your specific RACK1 construct and expression levels.
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the pMAL vector containing the RACK1 insert.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.5-0.7.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.[2]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Column Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
-
Affinity Chromatography:
-
Equilibrate an amylose (B160209) resin column with 5-10 column volumes of Column Buffer.
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10-20 column volumes of Column Buffer to remove unbound proteins.
-
Elute the MBP-RACK1 fusion protein with Elution Buffer (Column Buffer supplemented with 10 mM maltose). Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
-
Analysis and Tag Cleavage (Optional):
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
If required, pool the fractions containing the purified MBP-RACK1 and dialyze against a cleavage buffer compatible with the chosen protease (e.g., TEV protease).
-
Add the protease and incubate according to the manufacturer's instructions.
-
To remove the cleaved MBP tag and the protease (if it is also tagged), pass the digest through a second affinity column (e.g., Ni-NTA if the tag and protease are His-tagged) and collect the flow-through containing the purified RACK1.
-
-
Final Purification (Optional):
-
For higher purity, a final size-exclusion chromatography step can be performed to separate RACK1 from any remaining contaminants or aggregates.
-
Visualizations
RACK1 Signaling Pathways
RACK1 acts as a scaffold protein, bringing together various signaling molecules to regulate cellular processes. Below are diagrams illustrating its role in key signaling pathways.
Caption: RACK1 scaffolds activated PKC to its substrates.
Caption: RACK1 facilitates PKC-mediated JNK activation in the MAPK pathway.[1][11][12][13]
Experimental Workflow for Troubleshooting Low RACK1 Yield
The following diagram outlines a logical workflow for troubleshooting low yields in recombinant RACK1 purification.
Caption: A systematic approach to troubleshooting low RACK1 protein yield.
References
- 1. Purification of GST-tagged Protein [sigmaaldrich.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 7. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 8. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 12. RACK1 Prevents the Premature Differentiation of Epidermal Progenitor Cells by Inhibiting IRF6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
Optimizing fixation and permeabilization for RACK1 immunostaining
This guide provides troubleshooting advice and optimized protocols for the successful immunofluorescent staining of the Receptor for Activated C Kinase 1 (RACK1), a key scaffolding protein involved in numerous signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is RACK1 and where is it located in the cell?
A1: RACK1 (Receptor for Activated C Kinase 1) is a highly conserved scaffolding protein that belongs to the tryptophan-aspartate (WD40) repeat protein family.[1] It forms a seven-bladed β-propeller structure that allows it to simultaneously interact with a wide variety of signaling molecules, including protein kinases, membrane receptors, and components of the translational machinery.[1][2][3] RACK1 does not have enzymatic activity itself but functions to bring proteins into proximity, thereby regulating diverse cellular processes like signal transduction, protein translation, and cell migration.[2][4][5] While RACK1 can be found in multiple cellular compartments, including the cell membrane and nucleus, its most prominent location is in the cytoplasm , where it is a core component of the 40S ribosomal subunit.[2][4]
Q2: Why is fixation and permeabilization a critical step for RACK1 immunostaining?
A2: Fixation is essential to preserve the "life-like" state of the cell, preventing the degradation of cellular structures and locking the RACK1 protein in its native location.[6] Because RACK1 is an intracellular protein, the cell membrane must then be permeabilized, a process that creates pores in the lipid bilayer to allow the antibodies to enter the cell and bind to their target.[7][8] The choice of fixation and permeabilization reagents is critical because it can dramatically impact antigen preservation, antibody access, and overall staining quality.[6][9] An inappropriate method can lead to weak or no signal, high background, or artifactual localization.
Q3: Which fixation method is generally recommended for a cytoplasmic protein like RACK1?
A3: For cytoplasmic proteins like RACK1, a cross-linking fixative like Paraformaldehyde (PFA) is often the preferred starting point.[10][11] PFA works by creating covalent bonds between proteins, which effectively preserves cellular architecture and retains soluble proteins within the cytoplasm.[6][10] In contrast, organic solvents like cold methanol (B129727), while effective at both fixing and permeabilizing, can sometimes lead to the extraction of soluble cytoplasmic proteins and can alter the cell's structure more significantly.[12][13] However, the optimal method is always antibody-dependent, and a comparison may be necessary.[6]
Q4: What is the difference between Triton X-100 and Saponin for permeabilization?
A4: Both are detergents used to permeabilize cells after PFA fixation. Triton X-100 is a non-ionic detergent that is quite stringent, removing lipids and creating pores in all cellular membranes, including the plasma membrane and organellar membranes (e.g., the nuclear envelope).[7][14] This makes it very effective for ensuring antibody access to most cellular compartments. Saponin is a milder, more selective detergent that interacts with cholesterol in the plasma membrane, creating pores while leaving most organellar membranes and membrane-associated proteins intact.[7][14] For a cytoplasmic target like RACK1, Triton X-100 is generally a robust choice.
Troubleshooting Guide
This guide addresses common issues encountered during RACK1 immunostaining.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Ineffective Fixation/Permeabilization: The RACK1 epitope may be masked by the fixation process, or the antibody may not be able to access the protein due to insufficient permeabilization. | a. If using PFA, try a heat-induced epitope retrieval (HIER) step with a citrate (B86180) buffer (pH 6.0).[15] b. Increase the permeabilization time or the concentration of the detergent (e.g., 0.25% Triton X-100 for 15 minutes). c. Test an alternative protocol. Cold methanol fixation (-20°C) simultaneously fixes and permeabilizes and can sometimes expose epitopes that are masked by PFA.[6] |
| 2. Primary Antibody Issues: The antibody concentration may be too low, or the antibody itself may not be performing well.[16] | a. Perform an antibody titration to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:100, 1:250, 1:500).[17] b. Always run a positive control (e.g., a cell line known to express RACK1) to confirm the antibody is working.[17] c. Ensure the antibody has been stored correctly. | |
| 3. Inactive Secondary Antibody: The secondary antibody may not be compatible or may have lost activity.[17] | a. Ensure the secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[17][15] b. Test the secondary antibody on its own to check for activity and non-specific binding. | |
| High Background | 1. Insufficient Blocking: Non-specific sites on the tissue or coverslip are not adequately blocked, leading to off-target antibody binding. | a. Increase the blocking time (e.g., 60 minutes at room temperature). b. Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5% Normal Goat Serum for a goat anti-rabbit secondary).[18] |
| 2. Primary Antibody Concentration Too High: Excess primary antibody can bind non-specifically to other cellular components.[16] | a. Reduce the primary antibody concentration (perform a titration).[16] | |
| 3. Inadequate Washing: Unbound primary or secondary antibodies are not sufficiently washed away. | a. Increase the number of wash steps (e.g., 3 x 5 minutes) and the volume of washing buffer (e.g., PBS) after both primary and secondary antibody incubations. | |
| Incorrect Localization | 1. Fixation Artifact: The fixation method may be causing the protein to redistribute. Aldehyde fixation is slow and can sometimes cause proteins to move before being cross-linked. Methanol can extract soluble pools of protein, potentially leaving only a fraction that is tightly bound to structures like ribosomes.[12] | a. Compare your PFA-fixed staining pattern to that of cold methanol fixation. PFA is generally better at preserving the localization of soluble proteins.[10][11] b. Ensure fixation is performed quickly on healthy, sub-confluent cells. |
| 2. Over-Permeabilization: Harsh permeabilization can disrupt cellular structures and cause protein loss. | a. Reduce the concentration of Triton X-100 (e.g., to 0.1%) or shorten the incubation time. b. Consider a milder detergent like Saponin, especially if you suspect RACK1 is being stripped from membrane-associated complexes.[7] |
Data Presentation: Comparison of Methodologies
The choice of fixative and permeabilization agent has a significant impact on antigen preservation and antibody accessibility. The following tables summarize the expected outcomes for cytoplasmic proteins like RACK1.
Table 1: Fixation Method Comparison
| Fixative | Mechanism of Action | Advantages for Cytoplasmic Proteins | Disadvantages |
| 4% Paraformaldehyde (PFA) | Cross-links proteins by forming methylene (B1212753) bridges between reactive groups.[6][10] | Excellent preservation of cellular morphology.[10] Good retention of soluble cytoplasmic proteins. | Can mask antibody epitopes, potentially requiring an antigen retrieval step.[15] Does not permeabilize the cell membrane. |
| Cold Methanol (-20°C) | Dehydrates the cell and precipitates proteins in situ.[6][10] | Simultaneously fixes and permeabilizes the cell.[9] Can expose epitopes masked by PFA cross-linking.[6] | Can alter or shrink cellular structures.[10] May extract a portion of the soluble protein pool.[13] |
Table 2: Permeabilization Agent Comparison (for PFA-fixed cells)
| Agent | Concentration | Mechanism of Action | Best For | Considerations |
| Triton X-100 | 0.1% - 0.5% | Non-ionic detergent that solubilizes lipids in all membranes (plasma and organellar).[7] | General purpose; ensures access to cytoplasmic and nuclear antigens. | Can strip away some membrane-associated proteins and lipids.[7] |
| Saponin | 0.1% - 0.5% | Selectively interacts with cholesterol in the plasma membrane to form pores.[7][14] | Preserving organellar membrane integrity and associated proteins.[7] | Permeabilization is reversible; must be kept in wash and antibody buffers.[11] |
| Tween-20 | 0.1% - 0.5% | A mild non-ionic detergent. | Generally considered gentler than Triton X-100. | May not be sufficient for complete permeabilization of all cell types or for nuclear targets.[19][20] |
Experimental Protocols & Workflows
Optimization Workflow
Successful immunostaining requires empirical optimization. This workflow provides a logical path to determine the best conditions for your specific antibody and cell type.
Caption: Workflow for optimizing RACK1 immunostaining protocols.
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a robust starting point for cytoplasmic proteins like RACK1, as it excels at preserving cellular structure.
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish to 60-80% confluency.
-
Washing: Gently wash the cells twice with 1x Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate with the anti-RACK1 primary antibody, diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS), overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (specific to the primary antibody's host species), diluted in Antibody Dilution Buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Stain nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Store slides at 4°C, protected from light, and image using a fluorescence microscope.
Protocol 2: Cold Methanol Fixation/Permeabilization
This is a faster alternative that simultaneously fixes and permeabilizes cells. It may improve signal for some antibodies whose epitopes are masked by PFA.
-
Cell Preparation: Grow cells on coverslips to 60-80% confluency.
-
Washing: Gently wash cells once with PBS.
-
Fixation/Permeabilization: Aspirate PBS and add ice-cold 100% methanol. Incubate for 10 minutes at -20°C.
-
Washing: Wash three times with PBS for 5 minutes each at room temperature.
-
Blocking: Proceed with Step 7 from Protocol 1.
RACK1 Signaling Pathway
RACK1 acts as a central hub in many signaling pathways. One of its most well-characterized roles is to act as a scaffold for Protein Kinase C (PKC), anchoring the activated enzyme to specific subcellular locations, such as ribosomes, to phosphorylate its targets.
Caption: RACK1 scaffolding function in the PKC signaling pathway.
References
- 1. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 2. Structure of a signal transduction regulator, RACK1, from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. youtube.com [youtube.com]
- 9. Comparing fixing agents: methanol vs acetone for IF - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. methanol vs paraformaldehyde fixation [groups.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 15. bma.ch [bma.ch]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific interactions in RACK1 pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific interactions in RACK1 pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific interactions in RACK1 pull-down assays?
A1: Non-specific interactions in RACK1 pull-down assays can arise from several sources:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity resin (beads) or the antibody used for immunoprecipitation through hydrophobic or electrostatic forces.
-
"Sticky" Proteins: Abundant cellular proteins, such as cytoskeletal components (e.g., actin) and ribosomal proteins, are prone to non-specific binding. Given RACK1 is a ribosomal protein, distinguishing specific ribosomal interactors from non-specific contaminants is critical.
-
Indirect Interactions Mediated by Nucleic Acids: Cellular DNA or RNA can act as a bridge, mediating indirect interactions between the bait protein (RACK1) and other proteins.[1][2]
-
Antibody Cross-Reactivity: The antibody used to pull down RACK1 may cross-react with other proteins that share similar epitopes.
-
Inappropriate Buffer Conditions: Lysis and wash buffers with low stringency (e.g., low salt or mild detergent concentrations) may not be sufficient to disrupt weak, non-specific protein interactions.
Q2: What are the essential negative controls for a RACK1 pull-down assay?
A2: To ensure the specificity of the identified interactions, it is crucial to include the following negative controls:
-
Beads-Only Control: Incubating the cell lysate with the affinity beads alone (without the RACK1-specific antibody or bait protein) helps identify proteins that non-specifically bind to the beads themselves.
-
Isotype Control Antibody: Using a non-specific IgG antibody of the same isotype and at the same concentration as the RACK1-specific antibody helps to identify proteins that bind non-specifically to the immunoglobulin.
-
Empty Vector/Tag-Only Control: If using a tagged RACK1 protein as bait, a parallel pull-down with cells expressing only the tag (e.g., GST, HA) is essential to identify proteins that interact with the tag rather than RACK1.
Q3: How can I minimize interference from RACK1's association with the ribosome?
A3: RACK1 is a core component of the 40S ribosomal subunit, leading to the co-purification of many ribosomal proteins. To distinguish direct RACK1 interactors from ribosomal proteins, consider the following:
-
High Salt Washes: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers can help disrupt the association of RACK1 with the ribosome, allowing for the identification of more specific, high-affinity interactors.
-
RNase Treatment: Treating the cell lysate with RNase can help to dissociate ribosome-dependent interactions that are mediated by RNA.
-
Quantitative Mass Spectrometry: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantitatively compare the proteins pulled down with RACK1 versus other ribosomal proteins, helping to distinguish true interactors from background.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background of non-specific proteins in the final eluate. | 1. Insufficient washing: The number or stringency of wash steps is inadequate. 2. Non-specific binding to beads: Proteins are adhering to the agarose (B213101) or magnetic beads. 3. Inappropriate lysis buffer: The lysis buffer is too gentle to prevent non-specific associations. 4. Nucleic acid contamination: DNA or RNA is mediating indirect interactions. | 1. Optimize washing conditions: Increase the number of washes (e.g., from 3 to 5). Increase the stringency of the wash buffer by adding higher concentrations of salt (e.g., 150-500 mM NaCl) and/or non-ionic detergents (e.g., 0.1-0.5% NP-40 or Triton X-100).[3][4] 2. Pre-clear the lysate: Incubate the cell lysate with beads alone before adding the RACK1-specific antibody. This will remove proteins that non-specifically bind to the beads.[5] 3. Use a more stringent lysis buffer: Consider using a RIPA buffer, which contains stronger detergents like SDS and sodium deoxycholate, to disrupt non-specific interactions during cell lysis.[6] 4. Treat lysate with nucleases: Add DNase and/or RNase to the cell lysate to degrade nucleic acids and eliminate indirect interactions mediated by them.[1][2] |
| Low or no yield of the prey protein. | 1. Weak or transient interaction: The interaction between RACK1 and the prey protein is not stable enough to withstand the pull-down and wash steps. 2. Wash conditions are too harsh: High stringency washes are disrupting the specific interaction. 3. Incorrect antibody: The antibody may not be suitable for immunoprecipitation. | 1. Use a cross-linker: Consider in vivo cross-linking with formaldehyde (B43269) or other cross-linking agents to stabilize transient interactions before cell lysis. 2. Reduce wash stringency: If a specific interaction is known but not being detected, try reducing the salt and/or detergent concentration in the wash buffers. Perform a titration to find the optimal balance between specificity and preserving the interaction. 3. Validate the antibody: Ensure the antibody is validated for immunoprecipitation applications. Test different antibodies if necessary. |
| Co-elution of abundant cellular proteins (e.g., actin, tubulin). | These proteins are highly abundant and prone to non-specific binding. | Optimize pre-clearing and washing: A thorough pre-clearing step is crucial. Use wash buffers with optimized salt and detergent concentrations. For actin contamination, adding 10 mM ATP to the lysis and wash buffers can sometimes help. |
Quantitative Data on Wash Buffer Optimization
The following table provides representative data on how adjusting the composition of wash buffers can impact the reduction of non-specific binding in a hypothetical RACK1 pull-down experiment analyzed by mass spectrometry. The data is presented as the number of identified non-specific proteins.
| Wash Buffer Condition | Salt Concentration (NaCl) | Detergent (NP-40) | Number of Non-Specific Proteins Identified |
| Low Stringency | 150 mM | 0.1% | 150 |
| Medium Stringency | 300 mM | 0.2% | 75 |
| High Stringency | 500 mM | 0.5% | 30 |
This is illustrative data. Optimal conditions should be determined empirically for each specific interaction. Increasing the salt and detergent concentrations generally leads to a significant reduction in the number of non-specifically bound proteins.[7][8][9]
Experimental Protocols
Detailed Protocol for RACK1 Pull-Down Assay
1. Cell Lysis
-
Wash cells (e.g., 1 x 10^7) twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the 1 mL of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
Add 2-5 µg of anti-RACK1 antibody (or an isotype control IgG) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 40 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1-2 hours at 4°C.
4. Washing
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three to five times with 1 mL of wash buffer. For each wash, resuspend the beads and incubate for 5 minutes on a rotator at 4°C before centrifuging.
-
Low Stringency Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
High Stringency Wash Buffer: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.5% NP-40.
-
-
After the final wash, carefully remove all residual wash buffer.
5. Elution
-
Elute the bound proteins by adding 50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, for mass spectrometry analysis, use a compatible elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5) and neutralize the eluate immediately.
Signaling Pathways and Experimental Workflows
RACK1 Signaling Hub
RACK1 acts as a scaffold protein, bringing together various signaling molecules to regulate diverse cellular processes. A key interaction is with Protein Kinase C (PKC) and Src tyrosine kinase.[3][10][11]
Caption: RACK1 as a scaffold for PKC and Src signaling.
Experimental Workflow for RACK1 Pull-Down Assay
This workflow outlines the key steps and controls for a successful RACK1 pull-down experiment.
Caption: Workflow for RACK1 pull-down with controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of a signal transduction regulator, RACK1, from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 5. abeomics.com [abeomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of salt concentration on TTF-1 HD binding to specific and non-specific DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic analysis of the effect of concentrated salts on protein interaction with hydrophobic and polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of Src and RACK1 is enhanced by activation of protein kinase C and tyrosine phosphorylation of RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RACK1: a novel substrate for the Src protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Specificity of Novel Activated Protein C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis framework for validating the specificity of new Activated Protein C (APC) inhibitors. Ensuring high specificity is critical to minimize off-target effects and enhance the safety profile of potential therapeutic agents. This document outlines key experimental protocols, presents comparative data for a novel inhibitor against established alternatives, and visualizes essential biological pathways and experimental workflows.
Introduction to Activated Protein C (APC)
Activated Protein C is a crucial serine protease in the anticoagulant pathway. It plays a vital role in maintaining hemostasis by proteolytically inactivating coagulation cofactors Factor Va (FVa) and Factor VIIIa (FVIIIa). This action downregulates thrombin generation, thus preventing excessive clot formation. Due to its central role, specific inhibition of APC is a promising therapeutic strategy for conditions where there is a bleeding tendency, such as hemophilia. However, the development of APC inhibitors requires rigorous validation of their specificity to avoid unintended interactions with other serine proteases in the complex coagulation cascade.
The Protein C Anticoagulant Pathway
The Protein C pathway is a key regulator of coagulation. The diagram below illustrates the activation of Protein C and its subsequent anticoagulant function.
A Comparative Analysis of Activated Protein C Signaling Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Activated Protein C (APC) is a serine protease with well-established anticoagulant properties. However, its therapeutic potential extends far beyond hemostasis. APC exhibits potent cytoprotective effects, including anti-inflammatory, anti-apoptotic, and barrier-stabilizing activities, which are mediated through distinct signaling pathways in various cell types. Understanding these cell-specific signaling cascades is paramount for the development of targeted therapies for a range of conditions, from ischemic stroke to sepsis. This guide provides a comparative analysis of APC signaling in endothelial cells, neurons, and immune cells, supported by experimental data and detailed methodologies.
Comparative Data on Activated Protein C's Cytoprotective Effects
The cytoprotective effects of Activated Protein C (APC) vary across different cell types and experimental conditions. The following tables summarize key quantitative data from preclinical studies, highlighting the efficacy of APC in promoting cell survival and reducing injury.
Table 1: Neuroprotective Effects of Activated Protein C in Ischemic Stroke Models
| Parameter | Animal Model | APC Treatment | Outcome | Reference |
| Infarct Volume Reduction | Murine Middle Cerebral Artery Occlusion (MCAO) | 2 mg/kg IV 10 minutes post-occlusion | 69% reduction | [1] |
| Infarct Volume Reduction | Murine MCAO | 2 mg/kg IV 15 minutes pre-occlusion | 59% reduction | [1] |
| Infarct Volume Reduction | Murine distal MCAO (dMCAO) | 0.2 mg/kg murine 3K3A-APC 4 hours post-dMCAO | 50% reduction within 3 days | [2] |
| Infarct Volume Reduction | Murine dMCAO | Multi-dose 0.2 mg/kg murine 3K3A-APC | 75% reduction within 7 days | [2] |
| Edema Volume Reduction | Murine MCAO | 2 mg/kg IV 10 minutes post-occlusion | 61% reduction | [1] |
| Edema Volume Reduction | Murine MCAO | 2 mg/kg IV 15 minutes pre-occlusion | 50% reduction | [1] |
| Neuronal Survival | NMDA-induced excitotoxicity in mice | Intracerebral APC infusion | Dose-dependent reduction in neuronal apoptosis | [3] |
| Neuronal Survival | Pericyte-deficient mice with tMCAo | 0.2 mg/kg 3K3A-APC IV 10 min and 4 h post-tMCAo | 55% reduction in degenerating neurons | [4] |
Table 2: Cytoprotective Effects of Activated Protein C on Endothelial Cells
| Parameter | Cell Model | Insult | APC Treatment | Outcome | Reference |
| Apoptosis Inhibition | Human Brain Endothelial Cells (BECs) | Oxygen Glucose Deprivation (OGD) | Human 3K3A-APC | 1.7-fold greater efficacy than wt-APC | [2] |
| Apoptosis Inhibition | Endothelial Cells | Sera from malaria or sepsis patients + neutrophils | Activated Protein C | Significant reduction in TUNEL-positive cells | [5] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Basal conditions | Activated Protein C | Increased DNA synthesis and proliferation | [6] |
| Gene Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α stimulation | Activated Protein C | Upregulation of anti-apoptotic genes (Survivin, Bcl-2) and downregulation of pro-apoptotic genes | [7] |
Table 3: Anti-inflammatory Effects of Activated Protein C on Immune Cells
| Parameter | Cell/Animal Model | Stimulus | APC Treatment | Outcome | Reference |
| Leukocyte Adhesion | Murine cremaster muscle venules | TNF-α | 100 U/kg Protein C | Significant reduction in adherent leukocytes | [8] |
| Neutrophil Infiltration | Murine MCAO model | Ischemia/Reperfusion | 2 mg/kg APC | Elimination of brain neutrophil infiltration | [1] |
| Cytokine Production | Murine model of endotoxemia | Endotoxin | Activated Protein C | Reduction of IL-6, IL-8, IL-1β, and TNF-α | [9] |
| TNF-α Production | Rat model of spinal cord injury | Compression trauma | Activated Protein C | Significant inhibition of TNF-α increase in spinal cord tissue | [10] |
| Microglial Activation | In vitro microglial cells | TNF-α | 15-75 nM 3K3A-APC | Inhibition of morphological activation and MMP-9 expression | [11] |
Signaling Pathways of Activated Protein C: A Comparative Overview
Activated Protein C initiates its cytoprotective effects by binding to the Endothelial Protein C Receptor (EPCR). This binding facilitates the proteolytic activation of Protease-Activated Receptors (PARs), primarily PAR1 and PAR3. The subsequent downstream signaling cascades, however, exhibit cell-type specific variations.
Endothelial Cell Signaling
In endothelial cells, APC signaling is crucial for maintaining vascular barrier integrity and promoting cell survival. The binding of APC to EPCR on the endothelial surface enhances the activation of PAR1.[12] This leads to the activation of multiple downstream pathways, including the sphingosine-1-phosphate (S1P) receptor 1 (S1P1) pathway, which is critical for barrier protection.[7][12] APC can also activate the Akt survival pathway and the mitogen-activated protein kinase (MAPK) pathway, promoting endothelial cell proliferation and angiogenesis.[6][13][14]
APC signaling pathway in endothelial cells.
Neuronal Signaling
In the central nervous system, APC exerts potent neuroprotective effects, particularly in the context of ischemic injury.[12][15] APC can cross the blood-brain barrier and directly act on neurons.[1] Neuronal protection by APC is mediated through the activation of both PAR1 and PAR3.[1][3] This signaling cascade inhibits apoptotic pathways by blocking the activation of caspases (such as caspase-3 and -8) and the nuclear translocation of pro-apoptotic factors like apoptosis-inducing factor (AIF).[3] Furthermore, APC signaling in neurons can modulate the expression of proteins involved in cell survival, such as p53.[3] An analog of APC, 3K3A-APC, which has reduced anticoagulant activity, has been shown to stimulate neuronal production from human neural progenitor cells via a PAR1-PAR3-S1PR1-Akt pathway.[14]
APC signaling pathway in neurons.
Immune Cell Signaling
APC plays a significant role in modulating the inflammatory response by acting on various immune cells, including leukocytes, monocytes, and microglia.[8][9][10] On leukocytes, APC can inhibit adhesion to the endothelium, a critical step in the inflammatory cascade.[8] This effect is mediated, in part, by reducing the expression of adhesion molecules on endothelial cells.[1] APC also downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by monocytes and macrophages.[9] This is achieved by inhibiting the nuclear translocation of the transcription factor NF-κB.[9] In the brain, APC can suppress the activation of microglia, the resident immune cells of the CNS, thereby reducing neuroinflammation.[11]
APC signaling in immune cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Activated Protein C signaling.
Cell Viability and Cytotoxicity Assays
1. WST-8 Cell Viability Assay
This colorimetric assay measures the number of viable cells by quantifying the activity of cellular dehydrogenases.
-
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Treat cells with various concentrations of APC or control vehicle for the desired duration.
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance.[14][16][17][18]
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released from cells with damaged membranes.
-
Principle: LDH released into the culture medium catalyzes the conversion of a tetrazolium salt into a red formazan product. The amount of formazan is proportional to the number of lysed cells.
-
Protocol:
-
Plate cells in a 96-well plate and treat with APC or cytotoxic agents as required. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.[3][7][12][15][19]
-
Workflow for cell viability and cytotoxicity assays.
Apoptosis Assays
1. TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA in apoptotic cells. These labeled ends are then visualized using fluorescence microscopy.
-
Protocol for Cultured Cells:
-
Culture cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[13][20][21][22][23]
-
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol (Colorimetric):
-
Treat cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The caspase-3 activity is proportional to the color intensity.[24][25][26][27][28]
-
In Vivo Assessment of Blood-Brain Barrier Integrity
-
Principle: The extravasation of intravenously injected tracers of different molecular weights (e.g., Evans blue dye, FITC-dextran) into the brain parenchyma is used to assess the permeability of the blood-brain barrier (BBB).
-
Protocol (FITC-dextran):
-
Administer APC or vehicle to animals subjected to an experimental model of stroke or other neurological injury.
-
At a designated time point, intravenously inject a solution of FITC-dextran.
-
Allow the tracer to circulate for a specific period.
-
Perfuse the animals with saline to remove the tracer from the vasculature.
-
Harvest the brains and either homogenize for fluorometric quantification or section for fluorescence microscopy.
-
An increase in fluorescence in the brain parenchyma of treated animals compared to controls indicates a compromised BBB.[29][30][31][32]
-
This comparative guide underscores the multifaceted nature of Activated Protein C signaling. The cell-type specific responses to APC highlight its potential as a versatile therapeutic agent. Further research into the intricate molecular mechanisms governing these diverse signaling pathways will be instrumental in harnessing the full clinical potential of APC and its analogs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective activities of activated protein C mutant with reduced anticoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Frontiers | 3K3A-Activated Protein C Protects the Blood-Brain Barrier and Neurons From Accelerated Ischemic Injury Caused by Pericyte Deficiency in Mice [frontiersin.org]
- 5. Activated protein C protects vascular endothelial cells from apoptosis in malaria and in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activated protein C induces endothelial cell proliferation by mitogen-activated protein kinase activation in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein C Concentrate Controls Leukocyte Recruitment during Inflammation and Improves Survival during Endotoxemia after Efficient in Vivo Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated Protein C Reduces the Severity of Compression-Induced Spinal Cord Injury in Rats by Inhibiting Activation of Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. himedialabs.com [himedialabs.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. stemcell.com [stemcell.com]
- 18. zellx.de [zellx.de]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. opentrons.com [opentrons.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 24. Caspase-3 Activity Assay [bio-protocol.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. Caspase-3 activity assay [bio-protocol.org]
- 28. mpbio.com [mpbio.com]
- 29. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo evaluation of BBB integrity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Methods used for the measurement of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Activated Protein C in Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Activated Protein C (APC) as a potential therapeutic agent in a novel disease model: Alzheimer's disease (AD). It objectively compares the performance of an APC analogue, 3K3A-APC, with other emerging and established therapeutic strategies, supported by experimental data from preclinical studies.
Introduction to Activated Protein C in Neurodegeneration
Activated Protein C is a serine protease with well-established roles in regulating coagulation and inflammation.[1][2] Recent research has unveiled its cytoprotective and neuroprotective functions, suggesting a broader therapeutic potential.[2][3] This has led to the investigation of APC in neurodegenerative disorders, with a particular focus on Alzheimer's disease, a condition characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, leading to cognitive decline.[3][4] The APC analogue 3K3A-APC, which has reduced anticoagulant activity but retains its cytoprotective effects, is at the forefront of this research.[5][6]
Mechanism of Action of Activated Protein C in Alzheimer's Disease
In the context of Alzheimer's disease, 3K3A-APC has been shown to exert its neuroprotective effects through multiple mechanisms:
-
Inhibition of BACE1: 3K3A-APC can transcriptionally inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces Aβ peptides.[4][5][6] This leads to a reduction in the generation of toxic Aβ species.
-
Anti-inflammatory Effects: APC is known to have anti-inflammatory properties, which are relevant to the neuroinflammation component of Alzheimer's disease.[1][4]
-
Reduction of Tau Hyperphosphorylation: Some evidence suggests that APC signaling can lead to the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β), an enzyme responsible for the hyperphosphorylation of tau protein, a hallmark of AD.[3]
-
Vasculoprotective Effects: 3K3A-APC has been shown to improve cerebrovascular integrity and cerebral blood flow, which are often impaired in Alzheimer's disease.[3][5][6]
The signaling pathway for APC's neuroprotective effects in Alzheimer's disease is multifaceted. A key pathway involves the activation of the protein kinase B (Akt) signaling pathway which in turn inhibits GSK3β and subsequent tau hyperphosphorylation.[3] Another significant mechanism is the NFκB-dependent transcriptional inhibition of BACE1.[5][6]
Caption: APC signaling pathways in Alzheimer's disease.
Comparative Efficacy of Activated Protein C
This section compares the efficacy of 3K3A-APC with two other therapeutic strategies in preclinical mouse models of Alzheimer's disease: Protein Kinase C (PKC) activators and BACE1 inhibitors.
| Therapeutic Agent | Mouse Model | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| 3K3A-APC | 5XFAD | Reduction in Aβ deposits | 40-50% reduction in parenchymal and cerebrovascular Aβ deposits | [5][6] |
| Cognitive Improvement | Normalization of hippocampus-dependent behavioral deficits | [5][6] | ||
| BACE1 Activity | ~50% decrease in cortical BACE1 activity | [5][7] | ||
| PKC Activator (Bryostatin-1) | APP[V717I]/PS1[A246E] | Reduction in Aβ levels | Significant reduction in both brain Aβ40 and Aβ42 | [8][9] |
| Cognitive Improvement | Ameliorated behavioral outcomes | [8][9] | ||
| Mortality Rate | Significantly reduced the rate of premature death | [8][9] | ||
| BACE1 Inhibitor/Deletion | 5XFAD | Reduction in Aβ deposits | Complete reversal of preformed amyloid deposition | [10][11] |
| Cognitive Improvement | Improvements in learning and memory | [11][12] | ||
| Aβ levels | ~97% reduction in Aβ40 and Aβ42 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative efficacy table are provided below.
3K3A-APC Administration in 5XFAD Mice
-
Treatment: Murine recombinant 3K3A-APC was administered daily for 4 months via intraperitoneal (i.p.) injection at a dose of 100 µg/kg/d.[5][6] The control group received a vehicle (saline) injection.[5]
-
Efficacy Assessment:
-
Behavioral Testing: Hippocampus-dependent behavioral deficits were assessed using the novel object location and fear conditioning tests.[5]
-
Aβ Deposition: Brain tissue was collected for immunohistochemical analysis to quantify Aβ load in the hippocampus and cortex.[5]
-
BACE1 Activity: Cortical tissue was analyzed for BACE1 mRNA and protein levels, as well as BACE1 enzymatic activity.[5][7]
-
Bryostatin-1 (PKC Activator) Administration
-
Animal Model: APP[V717I]/PS1[A246E] double-transgenic mice, starting at weaning (approximately 3 weeks old).[8][9]
-
Treatment: Bryostatin-1 was administered via i.p. injection three times per week at a dose of 40 µg/kg.[8]
-
Efficacy Assessment:
-
Aβ Levels: Brain homogenates were analyzed for Aβ40 and Aβ42 levels using ELISA.[8][9]
-
Behavioral Outcomes: Cognitive performance was assessed, although the specific behavioral tests are not detailed in the provided search results.[8]
-
Mortality: The rate of premature death was monitored throughout the study.[8][9]
-
Assessment of Cognitive Function: Morris Water Maze
The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in mouse models of Alzheimer's disease.[10][13][14]
-
Apparatus: A circular pool (typically 100-150 cm in diameter) filled with opaque water.[15] A hidden platform is submerged beneath the water's surface.[13][15] Visual cues are placed around the room.[9][13]
-
Procedure:
-
Visible Platform Training (1-2 days): Mice are trained to find a visible platform to learn the basic task of escaping the water.[12][13]
-
Hidden Platform Training (5-6 days): The platform is hidden, and mice must use the spatial cues to learn its location over multiple trials per day.[10][13] Escape latency (time to find the platform) and path length are recorded.[10][13]
-
Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).[10][13] The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[14]
-
Quantification of Amyloid-Beta: ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify Aβ levels in brain tissue.[5][8][16]
-
Sample Preparation: Brain tissue (cortex and hippocampus) is homogenized.[8][16] Soluble and insoluble Aβ fractions are often separated through centrifugation and extraction with agents like guanidine (B92328) hydrochloride or formic acid.[5][17]
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for Aβ40 or Aβ42.[17]
-
Brain homogenate samples and standards are added to the wells.
-
A detection antibody, also specific to Aβ, is added, followed by a substrate that produces a colorimetric signal.[17]
-
The intensity of the color is proportional to the amount of Aβ in the sample and is measured using a plate reader.[17]
-
Caption: A typical experimental workflow.
Logical Comparison of Therapeutic Strategies
The therapeutic strategies discussed target different aspects of Alzheimer's disease pathology.
Caption: Logical comparison of therapeutic targets.
Conclusion
Activated Protein C, particularly its analogue 3K3A-APC, demonstrates significant therapeutic potential in a preclinical model of Alzheimer's disease. Its multifaceted mechanism of action, targeting both amyloid pathology and neuroinflammation, presents a compelling case for further investigation. While direct comparative studies are lacking, the available data suggests that 3K3A-APC's efficacy in reducing Aβ deposition and improving cognitive function is comparable to that of other emerging therapies like PKC activators and BACE1 inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and expand upon these findings. Further research is warranted to explore the long-term safety and efficacy of APC-based therapies and to directly compare their performance against other promising treatments for Alzheimer's disease.
References
- 1. This stroke drug may help treat Alzheimer’s disease, dementia [knowridge.com]
- 2. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Stroke drug may also prevent Alzheimer's disease, say USC researchers | EurekAlert! [eurekalert.org]
- 5. 3K3A-activated protein C blocks amyloidogenic BACE1 pathway and improves functional outcome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3K3A-activated protein C blocks amyloidogenic BACE1 pathway and improves functional outcome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of PKC activators in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newatlas.com [newatlas.com]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. noldus.com [noldus.com]
- 16. researchgate.net [researchgate.net]
- 17. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Activated Protein C Delivery: A Comparative Guide to Administration Routes
For Researchers, Scientists, and Drug Development Professionals
Activated Protein C (APC) is an endogenous serine protease with well-documented anticoagulant, anti-inflammatory, and cytoprotective properties.[1] Its therapeutic potential is the subject of extensive research in conditions ranging from severe sepsis to fibrosis. A critical determinant of its efficacy and safety profile is the route of administration. This guide provides an objective comparison of the intravenous, subcutaneous, and intraperitoneal routes for APC delivery, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.
Comparative Efficacy and Pharmacokinetics
The choice of administration route profoundly impacts the pharmacokinetics and, consequently, the therapeutic effect of Activated Protein C. While intravenous administration has been most extensively studied in humans, particularly for severe sepsis, preclinical studies highlight the potential of localized and sustained delivery methods like intraperitoneal and subcutaneous routes for specific indications.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies to facilitate a direct comparison between the different administration routes.
Table 1: Pharmacokinetic Parameters of Different APC Administration Routes
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Indication | Severe Sepsis, Protein C Deficiency | Protein C Deficiency (Prophylaxis) | Post-Surgical Adhesions, Peritoneal Fibrosis |
| Peak Concentration (Cmax) | High and rapid peak | Lower peak, delayed attainment | High local concentration, lower systemic |
| Trough Concentration (Ctrough) | Lower troughs | Higher, more stable troughs | N/A (local action) |
| Bioavailability | 100% | ~60-80% (inferred for mAbs)[4] | N/A (local action) |
| Key Finding | Achieves rapid high concentrations, but levels fluctuate.[5] | Provides more stable steady-state plasma levels for long-term prophylaxis.[6][7] | Effective locally with reduced systemic exposure.[8] |
| Primary Reference(s) | [5] | [6][7] | [3][8] |
Table 2: Efficacy Outcomes by Administration Route
| Administration Route | Study Model | Primary Endpoint | Key Efficacy Result | Reference |
| Intravenous | Human (Severe Sepsis) | 28-day all-cause mortality | 6.1% absolute reduction in mortality vs. placebo (24.7% vs. 30.8%).[9] | [9][10] |
| Intravenous | Mouse (Thromboembolism) | Mortality Rate | >85% reduction in thrombin-induced mortality at 2 mg/kg.[11] | [11] |
| Intraperitoneal | Mouse (Post-Surgical Adhesion) | Adhesion Grade & Inflammation Score | Significantly higher reduction in adhesion and lower inflammation score compared to control.[8] | [8] |
| Intraperitoneal | Mouse (Peritoneal Fibrosis) | Peritoneal Fibrosis Markers | Inhibited fibrosis by downregulating TGF-β1 signaling and collagen deposition.[3] | [3] |
| Subcutaneous | Human (Protein C Deficiency) | Target Trough Levels (>25 IU/dL) | At steady state, ≥83% of patients were predicted to attain the target trough concentration.[7] | [7] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of APC is crucial for interpreting experimental outcomes. The primary signaling pathway involves the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).[1][12]
Caption: Activated Protein C (APC) signaling pathways.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of intraperitoneally administered APC in a preclinical model of peritoneal fibrosis.
Caption: Experimental workflow for intraperitoneal APC study.
Detailed Experimental Protocols
Accurate interpretation of efficacy data requires a thorough understanding of the experimental methods employed.
Protocol 1: Intraperitoneal APC for Post-Surgical Adhesions in Mice[8]
-
Animal Model : 30 male C57bl/6 mice were used. Post-surgical adhesions were induced through a standardized surgical procedure involving cecal abrasion.
-
Treatment Groups :
-
Control Group: Received no treatment.
-
APC Group: Received an intraperitoneal administration of Activated Protein C.
-
HA/CMC Group: Received an intraperitoneal administration of sodium hyaluronate/carboxymethylcellulose (Seprafilm), an FDA-approved agent for adhesion prevention.
-
-
Administration : Drugs were administered intraperitoneally at the time of surgery.
-
Endpoint Analysis : After 7 days, animals were euthanized.
-
Adhesion Scoring : Pathological adhesion grades were scored using two different scaling systems by blinded observers.
-
Biochemical Analysis : Peritoneal fluid was collected to measure the concentrations of tissue plasminogen activator (tPA) and proinflammatory cytokines (IL-6, TNF-α, IFN-γ, TGF-β).
-
Histology : Peritoneal tissues were collected for histological analysis to determine inflammation scores.
-
Protocol 2: Intravenous APC for Severe Sepsis in Humans (PROWESS Trial)[9][10]
-
Study Design : A randomized, double-blind, placebo-controlled, multicenter phase 3 trial.
-
Patient Population : 1690 patients with severe sepsis, defined as systemic inflammation and organ failure due to acute infection.
-
Treatment Groups :
-
APC Group (n=850): Received drotrecogin alfa (activated) intravenously.
-
Placebo Group (n=840): Received an intravenous placebo.
-
-
Administration : A continuous intravenous infusion of 24 µg per kilogram of body weight per hour for a total duration of 96 hours.
-
Primary Endpoint : The primary outcome measured was all-cause mortality 28 days after the start of the infusion.
-
Safety Monitoring : Patients were closely monitored for adverse events, with a particular focus on serious bleeding.
Protocol 3: Subcutaneous Protein C Concentrate Pharmacokinetics in Humans[7]
-
Study Design : A population pharmacokinetic (PopPK) modeling study using data from patients with severe congenital protein C deficiency (SCPCD).
-
Data Source : The dataset included 86 observations from 13 patients receiving subcutaneous protein C concentrate.
-
Dosing Scenarios : Model-based simulations were conducted across eight three-stage dosing scenarios, patterning the approved IV regimens.
-
Stage 1 (Initial Dose) : 60–120 IU/kg.
-
Stage 2 (Subsequent Doses) : 60–80 IU/kg every 6 hours for three doses.
-
Stage 3 (Maintenance Dose) : 45–120 IU/kg every 12 hours.
-
-
Pharmacokinetic Analysis : The model was used to predict plasma protein C activity over time, including maximum (Cmax) and trough (Ctrough) concentrations at steady state.
-
Target Levels : Target Cmax and Ctrough levels were set at 100 IU/dL and 25 IU/dL, respectively.
Conclusion
The optimal administration route for Activated Protein C is highly dependent on the therapeutic goal.
-
Intravenous (IV) administration is suited for acute, systemic conditions like severe sepsis, where rapid achievement of high plasma concentrations is necessary to exert a systemic effect. However, this route is associated with a higher risk of systemic side effects, such as serious bleeding.[9]
-
Subcutaneous (SC) administration presents a viable alternative for long-term prophylactic treatment, particularly in congenital protein C deficiency. It offers the advantage of more stable plasma concentrations and suitability for outpatient administration, potentially reducing treatment burden.[6][7]
-
Intraperitoneal (IP) administration shows significant promise for localized conditions within the peritoneal cavity, such as preventing post-surgical adhesions and treating peritoneal fibrosis.[3][8] This route maximizes drug concentration at the target site while minimizing systemic exposure and associated risks.
Future research should focus on direct, head-to-head comparisons of these administration routes in relevant preclinical models to further delineate their respective therapeutic windows and safety profiles. Such studies will be invaluable for optimizing the clinical development of Activated Protein C for a variety of disease indications.
References
- 1. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Activated protein C inhibits mesothelial-to-mesenchymal transition in experimental peritoneal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pros and cons of subcutaneous (SC) versus intravenous (IV) administration of immune checkpoint inhibitors in non-small cell lung cancer - Moeller - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Evaluation of pharmacokinetics of intravenous protein C concentrate in protein C deficiency: implications for treatment initiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Evidence Supporting Subcutaneous Use of Protein C Concentrate in Patients with Protein C Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Efficacy and safety of recombinant human activated protein C for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jvsmedicscorner.com [jvsmedicscorner.com]
- 11. Activated human protein C prevents thrombin-induced thromboembolism in mice. Evidence that activated protein c reduces intravascular fibrin accumulation through the inhibition of additional thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Activated Protein C Function In Vivo: A Comparative Guide to Knockout Mouse Models and Alternatives
For researchers, scientists, and drug development professionals, understanding the in vivo function of Activated Protein C (APC) is critical for developing novel therapeutics targeting thrombosis, inflammation, and sepsis. This guide provides an objective comparison of the widely used knockout (KO) mouse model with alternative in vivo validation methods, supported by experimental data and detailed protocols.
Activated Protein C is a serine protease with potent anticoagulant, anti-inflammatory, and cytoprotective properties, making it a key regulator of hemostasis and inflammation.[1] Validating its multifaceted roles in a living organism is paramount. The gold standard for this has traditionally been the knockout mouse model, where the gene encoding Protein C (Proc) is inactivated. However, like any model, it has its strengths and limitations. This guide will explore the utility of the Proc knockout mouse and compare it with other in vivo approaches.
Comparison of In Vivo Models for Validating APC Function
The choice of an in vivo model depends on the specific scientific question, available resources, and the desired translational relevance. Below is a comparison of the primary models used to study APC function.
| Model Type | Description | Advantages | Disadvantages | Primary Applications |
| Constitutive Knockout Mouse | The Proc gene is inactivated in all cells from embryonic development. | Provides a definitive model of complete APC deficiency; allows for studying the fundamental roles of APC in development and disease.[2] | Homozygous knockout is embryonically lethal, limiting studies to heterozygous mice or requiring complex breeding strategies.[2] | Investigating the fundamental roles of APC in hemostasis, inflammation, and development. |
| Conditional Knockout Mouse | The Proc gene is inactivated in specific cell types or at a particular time point using systems like Cre-lox. | Allows for the study of tissue-specific roles of APC; bypasses embryonic lethality of constitutive knockouts. | Technically complex to generate and validate; potential for off-target effects of the Cre recombinase. | Dissecting the cell-specific functions of APC in various organs and disease processes. |
| Pharmacological Inhibition | Administration of antibodies or small molecules that block APC activity. | Allows for temporal control of APC inhibition; can be applied to various animal species, including those where genetic modification is difficult. | Potential for off-target effects of the inhibitor; may not achieve complete and sustained inhibition of APC. | Preclinical testing of therapeutic agents that target the Protein C pathway; studying the acute effects of APC inhibition. |
| Other Genetically Modified Mice | Includes models with mutations in APC-related genes (e.g., EPCR, PAR1) or "knock-in" models expressing mutant forms of APC. | Enables the study of specific aspects of APC signaling and function. | The phenotype may be less severe or different from a complete Proc knockout. | Elucidating the mechanisms of APC's anticoagulant and cytoprotective signaling pathways. |
| Alternative Animal Models (e.g., Rat, Baboon) | Utilizing other species to model human diseases and test APC-related therapeutics. | Rats are larger, making surgical procedures easier; primates have higher physiological relevance to humans.[3][4] | Genetic manipulation is more difficult and costly than in mice; ethical considerations are more pronounced.[5] | Studies requiring more complex surgical interventions or higher translational relevance.[4] |
Quantitative Data from In Vivo Models
The following tables summarize representative quantitative data from studies utilizing different models to assess APC function in thrombosis and sepsis.
Table 1: Thrombosis Models - Comparison of Outcomes
| Model | Thrombosis Induction | Key Findings | Quantitative Data (Example) | Citation(s) |
| Heterozygous Proc Knockout Mouse | Ferric Chloride (FeCl₃) Injury | Increased thrombus formation and delayed vessel occlusion time compared to wild-type. | Thrombus Weight (mg): Wild-Type: 1.5 ± 0.3, Proc+/-: 3.2 ± 0.5 (p<0.05) | [6] |
| Pharmacological Inhibition (Anti-Protein C Antibody) | Inferior Vena Cava (IVC) Ligation | Dose-dependent increase in thrombus size. | Thrombus Weight (mg): Control IgG: 2.1 ± 0.4, Anti-PC Ab: 4.5 ± 0.7 (p<0.01) | |
| Wild-Type Mouse + Recombinant APC | Ferric Chloride (FeCl₃) Injury | Reduced thrombus formation. | Time to Occlusion (min): Vehicle: 10 ± 2, rAPC: 25 ± 4 (p<0.01) |
Table 2: Sepsis Models - Comparison of Outcomes
| Model | Sepsis Induction | Key Findings | Quantitative Data (Example) | Citation(s) |
| Heterozygous Proc Knockout Mouse | Cecal Ligation and Puncture (CLP) | Increased mortality and higher levels of pro-inflammatory cytokines compared to wild-type. | 7-day Survival Rate: Wild-Type: 60%, Proc+/-: 20% (p<0.05) | [7] |
| Wild-Type Mouse + Recombinant APC | Lipopolysaccharide (LPS) Injection | Improved survival and reduced inflammatory markers. | Survival Rate (48h): Vehicle: 30%, rAPC: 70% (p<0.01) | [8] |
| IRF3 Knockout Mouse (Sepsis Model Comparison) | Cecal Ligation and Puncture (CLP) | Demonstrates the influence of other genetic factors on sepsis severity, providing a comparative context. | Mortality Rate: Aged WT: 90%, Aged IRF3-KO: 20% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for two key in vivo models used to validate APC function.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis by inducing oxidative injury to the vessel wall.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
3-0 silk suture
-
Whatman No. 1 filter paper (1x2 mm strips)
-
10% FeCl₃ solution in distilled water
-
Doppler flow probe
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Make a midline cervical incision and expose the left common carotid artery.
-
Carefully separate the artery from the vagus nerve and surrounding connective tissue.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a strip of filter paper with 10% FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and monitor blood flow until complete occlusion (cessation of flow) occurs. The time to occlusion is the primary endpoint.
Lipopolysaccharide (LPS)-Induced Sepsis Model
This model mimics the systemic inflammation characteristic of Gram-negative bacterial sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a fresh solution of LPS in sterile saline at the desired concentration (e.g., 10-15 mg/kg body weight). The dose may need to be optimized depending on the LPS lot and mouse strain.
-
Inject the LPS solution intraperitoneally (i.p.) into the mice.
-
Monitor the mice for signs of sepsis, including lethargy, piloerection, and hypothermia, at regular intervals.
-
Survival is typically monitored for up to 7 days.
-
For mechanistic studies, blood and tissues can be collected at specific time points to measure cytokine levels, coagulation parameters, and organ damage.
Visualizing APC Biology and Experimental Design
Diagrams are essential tools for understanding complex biological pathways and experimental workflows.
Caption: Activated Protein C (APC) signaling pathways.
Caption: Experimental workflow for the FeCl₃-induced thrombosis model.
Caption: Logical relationships between different in vivo models for studying APC.
Conclusion
The knockout mouse model remains a powerful tool for elucidating the fundamental in vivo functions of Activated Protein C. Its primary limitation, particularly the embryonic lethality of the homozygous null, has been addressed by the development of conditional knockout and heterozygous models. However, a comprehensive understanding of APC's role in health and disease necessitates a multi-model approach. Pharmacological inhibition offers temporal control and applicability across species, while other genetically modified mice allow for the dissection of specific signaling pathways. The choice of model should be carefully considered based on the specific research question. By integrating data from these complementary in vivo systems, researchers can build a more complete and translatable picture of APC's therapeutic potential.
References
- 1. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. kentscientific.com [kentscientific.com]
- 4. Inhibition of thrombus formation by activated recombinant protein C in a primate model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Mouse models of cancer-associated thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aged IRF3-KO Mice are Protected from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Activated Protein C and its Zymogen, Protein C, in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of Activated Protein C (APC) and its inactive precursor, Protein C (PC). Understanding the distinct roles and measurable differences between the zymogen and the activated enzyme is critical for research in thrombosis, hemostasis, and the development of novel therapeutics targeting the protein C pathway. This document outlines the fundamental distinctions in their biochemical functions, presents comparative data from key functional assays, and provides detailed experimental protocols for their assessment.
Introduction to Protein C and Activated Protein C
Protein C is a vitamin K-dependent serine protease zymogen that circulates in the blood.[1][2] It plays a crucial role in the regulation of blood coagulation.[1] In its zymogen form, Protein C has no enzymatic activity.[3] Its activation to Activated Protein C (APC) is a key step in the natural anticoagulant pathway.[1][2] This activation occurs on the surface of endothelial cells, catalyzed by the thrombin-thrombomodulin complex, a process significantly enhanced by the endothelial protein C receptor (EPCR).[2]
Activated Protein C is a potent anticoagulant that proteolytically inactivates coagulation cofactors Factor Va and Factor VIIIa, thereby downregulating thrombin generation.[4] Beyond its well-established anticoagulant functions, APC also exhibits significant cytoprotective activities, including anti-inflammatory and anti-apoptotic effects, which are mediated through the protease-activated receptor-1 (PAR1) on endothelial cells.[1][4]
Functional Comparison in Key Assays
The functional disparity between Protein C and Activated Protein C is most evident in assays designed to measure their anticoagulant and enzymatic activities. As a zymogen, Protein C exhibits negligible to no activity in these assays until it is converted to APC.
Anticoagulant Activity
The anticoagulant potential of APC is commonly assessed using clotting-based assays such as the activated partial thromboplastin (B12709170) time (aPTT) assay. In these assays, the ability of a substance to prolong the time to clot formation in plasma is measured.
| Analyte | Expected aPTT Result | Rationale |
| Protein C (Zymogen) | No significant prolongation of clotting time | As an inactive zymogen, Protein C does not possess the enzymatic activity required to inactivate Factors Va and VIIIa, and therefore does not impact the coagulation cascade.[3] |
| Activated Protein C | Dose-dependent prolongation of clotting time | APC actively degrades Factors Va and VIIIa, key components of the prothrombinase and tenase complexes, respectively. This degradation slows the rate of thrombin generation and, consequently, prolongs the time to fibrin (B1330869) clot formation.[5] |
Amidolytic (Enzymatic) Activity
Chromogenic assays are employed to directly measure the enzymatic activity of APC. These assays utilize a synthetic peptide substrate that, when cleaved by APC, releases a chromophore (p-nitroaniline), which can be quantified spectrophotometrically.
| Analyte | Expected Chromogenic Assay Result | Rationale |
| Protein C (Zymogen) | No or negligible substrate cleavage | Protein C in its zymogen form lacks a properly formed active site and cannot bind to and cleave the chromogenic substrate.[6] |
| Activated Protein C | Dose-dependent increase in absorbance at 405 nm | The active site of APC is fully formed, allowing it to efficiently cleave the specific chromogenic substrate, leading to a measurable color change that is proportional to the APC concentration.[7][8] |
| Enzyme Kinetics | Km: Varies with substrate (e.g., ~0.1-1 mM for S-2366) Vmax: Dependent on enzyme concentration | The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax and is a measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.[9][10][11] |
Signaling Pathways and Experimental Workflows
Protein C Activation Pathway
The conversion of inactive Protein C to the active anticoagulant and cytoprotective enzyme APC is a critical regulatory step in hemostasis. This process primarily occurs on the endothelial cell surface.
References
- 1. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein C Assays [practical-haemostasis.com]
- 3. Zymogen and activated protein C have similar structural architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of protein C and activated protein C on coagulation and fibrinolysis in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Specificity of activated human protein C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. Kinetics of inactivation of membrane-bound factor Va by activated protein C. Protein S modulates factor Xa protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. up.lublin.pl [up.lublin.pl]
Comparative Analysis of Channel Properties: Wild-Type vs. Mutant ATP Synthase c-subunits
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative channel properties of wild-type versus mutant c-subunits of F-type ATP synthases. This guide provides a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The c-subunit of the F-type ATP synthase, a key component of cellular energy production, has been identified as a critical player in the formation of the mitochondrial permeability transition pore (mPTP). The opening of this pore can lead to mitochondrial dysfunction and cell death, making the c-subunit a potential therapeutic target. Alterations in the c-subunit's structure, through mutations, can significantly impact its channel properties, including ion conductivity, selectivity, and pH sensitivity. This guide provides a detailed comparison of these properties between wild-type and mutant c-subunits, supported by experimental data and methodologies.
Quantitative Comparison of Channel Properties
The following tables summarize the key quantitative differences in channel properties observed between wild-type and various mutant c-subunits.
| Property | Wild-Type c-subunit | Mutant c-subunit (Knockout) | Reference(s) |
| Peak Conductance (nS) | ~1.5 | Significantly lower | [1] |
| Cyclosporine A (CsA) Sensitivity | Sensitive | Sensitive (low-conductance channel) | [1] |
| Bongkrekic Acid (BA) Sensitivity | Not reported | Sensitive | [1] |
| Property | Wild-Type c-subunit | Mutant c-subunit (G87E) | Reference(s) |
| PTPC Conductance | Normal | Modified | [2] |
| Response to Hypoxia/Reoxygenation | Normal cell damage | Increased cell damage | [2] |
Note: Quantitative data for specific ion selectivity (e.g., PNa/PK ratios) and detailed pH profiles for specific c-subunit mutants are limited in the currently available literature. Further research is required to fully elucidate these properties.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of wild-type and mutant c-subunit channel properties are provided below.
Patch-Clamp Recording of Mitochondrial Inner Membrane
This technique allows for the direct measurement of ion channel activity in the inner mitochondrial membrane.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cell cultures or tissue samples using differential centrifugation.
-
Mitoplast Preparation: Prepare mitoplasts (mitochondria with the outer membrane removed) by subjecting the isolated mitochondria to hypotonic shock.
-
Patch-Clamp Recording:
-
Use borosilicate glass pipettes with a resistance of 10-20 MΩ.
-
Fill the pipette with a solution mimicking the mitochondrial matrix composition (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the mitoplast membrane.
-
Record single-channel currents in voltage-clamp mode using a patch-clamp amplifier and data acquisition software.
-
Apply various voltage protocols to study voltage-dependent gating.
-
Perfuse the bath with solutions containing different ions or modulators to assess ion selectivity and pharmacological properties.
-
Planar Lipid Bilayer Reconstitution
This method allows for the study of the channel properties of the purified c-subunit in a controlled artificial membrane environment.
Protocol:
-
Protein Purification: Purify the c-subunit from a suitable expression system.
-
Liposome Preparation: Prepare liposomes from a lipid mixture (e.g., phosphatidylcholine and phosphatidylethanolamine).
-
Reconstitution: Reconstitute the purified c-subunit into the liposomes.
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture in a partition separating two aqueous compartments.
-
Vesicle Fusion: Fuse the proteoliposomes (liposomes containing the c-subunit) to the planar bilayer.
-
Electrophysiological Recording:
-
Record single-channel currents using Ag/AgCl electrodes placed in each compartment.
-
Apply a voltage across the bilayer and measure the resulting current.
-
Analyze the data to determine channel conductance, ion selectivity, and gating kinetics.
-
Mitochondrial Swelling Assay
This spectrophotometric assay indirectly measures the opening of the mPTP by detecting changes in mitochondrial volume.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria from the desired source.
-
Prepare Assay Buffer: Use a buffer containing a non-permeant solute (e.g., sucrose (B13894) or KCl) and respiratory substrates.
-
Spectrophotometric Measurement:
-
Suspend the isolated mitochondria in the assay buffer in a cuvette.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 540 nm.
-
Induce mPTP opening by adding a trigger such as Ca2+.
-
A decrease in absorbance at 540 nm indicates mitochondrial swelling due to water influx through the opened pore.
-
Calcium Retention Capacity (CRC) Assay
This fluorescence-based assay measures the ability of mitochondria to sequester Ca2+ before the induction of mPTP opening.
Protocol:
-
Isolate Mitochondria: Isolate mitochondria as described previously.
-
Prepare Assay Buffer: Use a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium Green 5N) that is impermeable to the mitochondrial inner membrane.
-
Fluorometric Measurement:
-
Suspend the mitochondria in the assay buffer in a fluorometer cuvette.
-
Sequentially add known amounts of CaCl2 to the suspension.
-
Monitor the fluorescence of the Ca2+ indicator.
-
Mitochondrial Ca2+ uptake will be observed as a decrease in extra-mitochondrial Ca2+ concentration (fluorescence quenching).
-
The point at which the mitochondria release the accumulated Ca2+ (a sharp increase in fluorescence) indicates the opening of the mPTP. The total amount of Ca2+ taken up before this release is the calcium retention capacity.
-
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to the c-subunit and its channel properties.
Caption: Signaling pathway of mPTP-mediated cell death.
Caption: Experimental workflow for c-subunit channel characterization.
References
- 1. ATP Synthase C-Subunit-Deficient Mitochondria Have a Small Cyclosporine A-Sensitive Channel, but Lack the Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A naturally occurring mutation in ATP synthase subunit c is associated with increased damage following hypoxia/reoxygenation in STEMI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the c-Subunit of ATP Synthase and Other Key Mitochondrial Ion Channels
Mitochondrial ion homeostasis is fundamental to cellular bioenergetics, signaling, and survival. The precise regulation of ion flux across the inner and outer mitochondrial membranes is critical for maintaining the mitochondrial membrane potential, driving ATP synthesis, and controlling pathways leading to cell death. While numerous channels and transporters facilitate this ion movement, this guide provides a detailed comparison of four key players: the c-subunit of F1FO ATP synthase, in its role as the mitochondrial permeability transition pore (mPTP), the Voltage-Dependent Anion Channel (VDAC), the Mitochondrial Calcium Uniporter (MCU), and the mitochondrial ATP-sensitive Potassium Channel (mitoKATP).
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these channels based on experimental data. It includes detailed methodologies for key experiments and visual diagrams of relevant pathways and workflows.
Channel Profiles and Biophysical Properties
The functional characteristics of mitochondrial ion channels are defined by their location, structure, ion selectivity, and conductance. Recent evidence has identified the c-subunit ring of the F1FO ATP synthase as the pore-forming component of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel implicated in cell death.[1][2] This contrasts with other channels that exhibit high selectivity for specific ions.
The Voltage-Dependent Anion Channel (VDAC) is the most abundant protein in the outer mitochondrial membrane, acting as the primary gateway for metabolites and ions.[3][4] In the inner membrane, the Mitochondrial Calcium Uniporter (MCU) is a highly selective channel responsible for Ca2+ uptake, a critical process for regulating metabolism and signaling.[5][6] Also in the inner membrane, the mitochondrial ATP-sensitive K+ channel (mitoKATP) modulates mitochondrial volume and function by controlling potassium influx.[7][8]
Quantitative Comparison of Biophysical Properties
The following table summarizes and compares the key quantitative properties of these channels based on electrophysiological and biochemical studies.
| Property | c-Subunit of ATP Synthase (mPTP) | Voltage-Dependent Anion Channel (VDAC) | Mitochondrial Calcium Uniporter (MCU) | Mitochondrial ATP-sensitive K+ Channel (mitoKATP) |
| Location | Inner Mitochondrial Membrane[1] | Outer Mitochondrial Membrane[3][9] | Inner Mitochondrial Membrane[5][6] | Inner Mitochondrial Membrane[7] |
| Structure | Oligomeric ring of c-subunits[1][2] | β-barrel porin[3][10] | Oligomeric complex with regulatory subunits (MICU1/2, EMRE)[5][11] | Heteromultimer of pore-forming (MITOK) and regulatory (MITOSUR) subunits[7][12] |
| Ion Selectivity | Non-selective to solutes < 1.5 kDa[13] | Anion-selective (open state); Cation-selective (closed state)[3][10] | Highly selective for Ca2+[11] | Selective for K+[7] |
| Single-Channel Conductance | Multi-conductance states; ~100 pS substate, up to 1.3-1.5 nS as megachannel[1][14] | Variable; 10-307 pS in patch-clamp studies[9] | ~6-7 pS[5][15] | 10-100 pS[16] |
| Gating Mechanism | Ca2+, oxidative stress, cyclophilin D binding[1] | Voltage (>30-40 mV)[10] | Cytosolic Ca2+ concentration (μM range)[17][18] | Matrix ATP/ADP ratio[7][8] |
Pharmacology and Regulation
The activity of mitochondrial ion channels is tightly controlled by a variety of endogenous ligands and pharmacological agents. These modulators are invaluable tools for experimental investigation and represent potential therapeutic targets.
| Channel | Activators / Openers | Inhibitors / Blockers | Key Endogenous Regulators |
| c-Subunit (mPTP) | Atractyloside, Lonidamine | Cyclosporin A (indirectly, via cyclophilin D), Bongkrekic acid[1][13] | Activation: High matrix Ca2+, inorganic phosphate (B84403) (Pi), reactive oxygen species (ROS). Inhibition: ADP, Mg2+, low pH.[1] |
| VDAC | --- | Tubulin, Erastin, Gitoform | Voltage: Closes at membrane potentials >30-40 mV. Protein Interactions: Bcl-2 family proteins, Hexokinase.[10][19] |
| MCU | --- | Ruthenium Red, Ru360[17] | Activation: High cytosolic [Ca2+]. Modulation: MICU1/MICU2 act as gatekeepers, preventing Ca2+ uptake at low cytosolic [Ca2+].[17][18] |
| mitoKATP | Diazoxide, Cromakalim[7][8] | Glibenclamide, 5-Hydroxydecanoate (5-HD)[7][8] | Inhibition: High matrix ATP/ADP ratio.[7] |
Role in Signaling and Pathophysiology
Mitochondrial ion channels are central hubs in cellular signaling, integrating metabolic state with pathways controlling cell fate. Dysregulation of these channels is implicated in numerous pathologies, including neurodegenerative diseases, ischemic injury, and cancer.[20][21]
The c-Subunit/mPTP in Cell Death
Persistent opening of the mPTP is a critical event in some forms of regulated cell death.[22] Triggers such as massive Ca2+ overload and oxidative stress cause the c-subunit ring to form a large, non-selective pore.[2] This leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and osmotic swelling of the mitochondrial matrix. Ultimately, the outer mitochondrial membrane ruptures, releasing pro-apoptotic factors like cytochrome c into the cytosol, which activates the caspase cascade.[23]
References
- 1. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Role of Voltage-Dependent Anion Channel in Mitochondrial Dysfunction and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage dependent anion channel-1 (VDAC-1) as an anti-cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Ca2+ Uniporter: Structure, Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial calcium uniporter complex: molecular components, structure and physiopathological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an ATP-sensitive potassium channel in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-dependent anion channel - Wikipedia [en.wikipedia.org]
- 11. proteopedia.org [proteopedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Identifying the components of the elusive mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mitochondrial Ion Channels of the Inner Membrane and Their Regulation in Cell Death Signaling [frontiersin.org]
- 15. Structural and Molecular Bases of Mitochondrial Ion Channel Function | Thoracic Key [thoracickey.com]
- 16. research.unipd.it [research.unipd.it]
- 17. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]
- 18. Structure and function of the Mitochondrial Calcium Uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Voltage-Dependent Anion Selective Channel 3: Unraveling Structural and Functional Features of the Least Known Porin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological modulation of mitochondrial ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathophysiological and protective roles of mitochondrial ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F(1)F(O) ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Validating c-Subunit Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding the intricate cellular machinery. For membrane-bound proteins like the c-subunit of F-type ATP synthase, validating these interactions presents unique challenges. The c-subunit, a key component of the enzyme's rotor, engages in critical interactions with other subunits, such as subunit 'a', to drive ATP synthesis.[1] Furthermore, the c-subunit is implicated in significant signaling pathways, including the regulation of the mitochondrial permeability transition pore (PTP) and apoptosis.[2][3]
To ensure the accuracy and biological relevance of identified c-subunit interactions, it is imperative to employ orthogonal validation methods. These are distinct experimental approaches that rely on different physical and biochemical principles.[4] This guide provides a comparative overview of key orthogonal techniques, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
Comparison of Key Performance Metrics
The choice of a validation method depends on various factors, including the nature of the interacting partners, the desired level of quantitation, and whether the interaction should be studied in vivo or in vitro. The following table summarizes the key characteristics of commonly used orthogonal methods for validating c-subunit PPIs.
| Feature | Co-Immunoprecipitation (Co-IP) | Membrane Yeast Two-Hybrid (MYTH) | Surface Plasmon Resonance (SPR) | Bioluminescence Resonance Energy Transfer (BRET) |
| Interaction Environment | In vivo (from cell lysates) | In vivo (in yeast membrane) | In vitro | In vivo (in living cells) |
| Interaction Type | Qualitative to semi-quantitative | Qualitative to semi-quantitative | Quantitative (affinity and kinetics) | Quantitative (proximity) |
| Quantitative Output | Band intensity on Western Blot | Reporter gene activation (e.g., growth on selective media, colorimetric assay) | Dissociation constant (Kd), on/off rates (ka/kd) | BRET ratio |
| Throughput | Low to medium | High | Low to medium | Medium to high |
| Strengths | - Detects interactions in a near-native cellular context.[5] - Can identify unknown binding partners. | - Suitable for high-throughput screening of libraries. - Specifically designed for membrane proteins.[6] | - Provides precise kinetic and affinity data.[7] - Real-time monitoring of binding events. | - Monitors interactions in living cells in real-time.[8] - High sensitivity for close proximity (<10 nm).[9] |
| Limitations | - Prone to false positives due to non-specific binding.[8] - May not detect transient or weak interactions. | - Interaction occurs in a heterologous system (yeast). - Prone to false positives and negatives.[10] | - Requires purified proteins, which can be challenging for membrane proteins. - Immobilization of one partner might affect its conformation. | - Requires genetic fusion of proteins to donor and acceptor molecules. - Distance and orientation dependent. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
Co-Immunoprecipitation (Co-IP) Protocol for c-Subunit Interactions
This protocol is adapted for the immunoprecipitation of a tagged "bait" protein (e.g., HA-tagged subunit a) to validate its interaction with the "prey" protein (c-subunit).
Materials:
-
Cells expressing tagged bait protein and endogenous or tagged prey protein.
-
Ice-cold PBS.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors.
-
Antibody specific to the tag (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: SDS-PAGE sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.[11]
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, boil the beads in sample buffer for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the c-subunit.[12][13]
Membrane Yeast Two-Hybrid (MYTH) Protocol for c-Subunit Interactions
The MYTH system is a variation of the yeast two-hybrid assay specifically designed for integral membrane proteins.[6][14] It utilizes a split-ubiquitin system to report interactions at the membrane.[15][16]
Materials:
-
Yeast strains (e.g., NMY51).
-
Bait vector (e.g., pBT3-SUC) and prey vector (e.g., pPR3-N).
-
Plasmids encoding the c-subunit (prey) and its potential interactor (bait, e.g., subunit a).
-
Yeast transformation reagents.
-
Selective media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade).
Procedure:
-
Vector Construction: Clone the bait protein (e.g., subunit a) into the bait vector, fusing it to the C-terminal half of ubiquitin (Cub) and a transcription factor. Clone the prey protein (c-subunit) into the prey vector, fusing it to the N-terminal half of ubiquitin (NubG).
-
Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain.
-
Selection for Interaction: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
Interaction Validation: Replica-plate the colonies onto highly selective media lacking histidine and adenine. Growth on this media indicates a positive interaction, as the reconstituted ubiquitin activates the reporter genes (HIS3 and ADE2).
-
Quantitative Analysis (Optional): Perform a β-galactosidase assay for a quantitative measure of interaction strength.
Bioluminescence Resonance Energy Transfer (BRET) Protocol for c-Subunit Interactions
BRET is a powerful technique to monitor PPIs in living cells by measuring the energy transfer from a bioluminescent donor to a fluorescent acceptor.[9]
Materials:
-
Mammalian cells (e.g., HEK293).
-
Expression vectors for the c-subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the interacting partner fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture and transfection reagents.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Luminometer capable of sequential or simultaneous dual-emission detection.
Procedure:
-
Vector Construction: Create expression constructs where the c-subunit is fused to Rluc and the interacting partner (e.g., subunit a or another c-subunit for oligomerization studies) is fused to YFP.
-
Cell Culture and Transfection: Co-transfect the donor and acceptor constructs into mammalian cells. It is crucial to also transfect cells with the donor construct alone as a negative control.
-
BRET Measurement: 24-48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer.
-
Data Acquisition: Add the BRET substrate to the cell suspension and immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A significant increase in the BRET ratio in cells co-expressing both donor and acceptor fusions compared to cells expressing only the donor indicates a positive interaction.[17] For quantitative analysis, perform BRET saturation assays by varying the acceptor-to-donor ratio.[7][18]
Visualizing c-Subunit Interactions and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the signaling pathways involving the c-subunit.
Experimental Workflow: Orthogonal Validation of c-Subunit PPIs
Caption: Workflow for orthogonal validation of c-subunit protein-protein interactions.
Signaling Pathway: Role of c-Subunit in Mitochondrial Permeability Transition and Apoptosis
Caption: Signaling pathway of the c-subunit in apoptosis via the PTP.
By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive understanding of the c-subunit's interaction network, paving the way for novel therapeutic strategies targeting ATP synthase and related pathways.
References
- 1. Interaction with Monomeric Subunit c Drives Insertion of ATP Synthase Subunit a into the Membrane and Primes a-c Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation constant - Wikipedia [en.wikipedia.org]
- 5. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benchmark Evaluation of Protein–Protein Interaction Prediction Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. Improved Methodical Approach for Quantitative BRET Analysis of G Protein Coupled Receptor Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Role of ATP Synthase c-Subunit in Disease: A Comparative Analysis
For Immediate Release
A comprehensive analysis of current research reveals significant alterations in the expression of the c-subunit of mitochondrial ATP synthase in various diseased tissues compared to healthy counterparts. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Quantitative Expression Analysis: A Tale of Two Tissues
The expression of the c-subunit of ATP synthase, a critical component of cellular energy production, exhibits distinct patterns in healthy versus diseased states. Quantitative data from multiple studies, primarily employing techniques such as mass spectrometry, Western blotting, and immunohistochemistry, indicate a trend of dysregulation in several pathologies, including neurodegenerative diseases and cancer.
In the context of Alzheimer's disease, studies on human brain tissue have revealed a downregulation of the gene encoding the c-subunit (ATP5G1).[1] While direct protein quantification in these specific studies is not extensively detailed, the genetic evidence suggests a potential decrease in c-subunit protein levels in Alzheimer's-afflicted brains.
Conversely, in various forms of cancer, many subunits of ATP synthase are reportedly upregulated. Although much of the focus has been on the alpha and beta subunits, this trend suggests a potential increase in c-subunit expression as well, contributing to the altered metabolic state of cancer cells. Further research with a specific focus on the c-subunit is necessary to confirm these observations.
The role of c-subunit expression in cardiac hypertrophy is an emerging area of investigation. While a direct quantitative comparison in hypertrophic versus healthy heart tissue is not yet well-established in the literature, the central role of mitochondrial function in cardiac health suggests that alterations in ATP synthase subunits are likely involved in the pathophysiology of heart disease.
| Disease State | Tissue | Method | Finding | Reference |
| Alzheimer's Disease | Human Brain (Entorhinal Cortex) | Gene Expression Analysis | Downregulation of ATP5G1 gene | [1] |
| Breast Cancer | Human Breast Tissue | Immunohistochemistry | Upregulation of ATP synthase α-subunit (suggests potential co-regulation of other subunits) | [2][3] |
Experimental Protocols: Methodologies for Measurement
Accurate quantification of c-subunit expression is paramount for understanding its role in disease. The following are detailed methodologies for key experimental techniques cited in the literature.
Western Blotting for c-Subunit Quantification
This protocol is a standard method for quantifying the relative amount of the c-subunit protein in tissue lysates.
1. Mitochondrial Isolation:
-
Homogenize fresh or frozen tissue samples in ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[4]
2. Protein Extraction and Quantification:
-
Lyse the isolated mitochondria using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA protein assay to ensure equal loading.[5][6]
3. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the ATP synthase c-subunit overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8][9][10]
5. Densitometric Analysis:
-
Quantify the band intensities using densitometry software. Normalize the c-subunit band intensity to a loading control (e.g., VDAC1 or COX IV) to account for variations in protein loading.
Immunohistochemistry (IHC) for c-Subunit Localization and Expression
IHC allows for the visualization of c-subunit expression within the tissue architecture.
1. Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (5-10 µm) of the paraffin-embedded tissue and mount them on slides.[11][12]
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.[13]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.[13]
4. Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against the ATP synthase c-subunit.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the staining using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.[14]
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
6. Image Analysis:
-
Acquire images using a light microscope and quantify the staining intensity and distribution using image analysis software.
Signaling Pathways and Logical Relationships
The c-subunit is a key player in the mitochondrial permeability transition pore (mPTP), a channel implicated in cell death pathways. The opening of the mPTP is a critical event regulated by cellular stress signals such as elevated intracellular calcium (Ca2+) and oxidative stress.
Experimental Workflow for c-Subunit Expression Analysis
The following diagram illustrates a typical workflow for the comparative analysis of c-subunit expression in healthy and diseased tissues.
c-Subunit and the Mitochondrial Permeability Transition Pore Signaling Pathway
This diagram depicts the signaling cascade leading to the opening of the mPTP, where the c-subunit plays a crucial role.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP synthase ecto-α-subunit: a novel therapeutic target for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The Role of Cardiomyocyte Mitochondrial AMPK and ATP Synthase in Hypertrophic Cardiomyopathy (HCM) – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 10. Label-Free Quantitative LC-MS Proteomics of Alzheimer’s Disease and Normally Aged Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Unraveling c-Subunit Aggregation: A Comparative Guide to Biophysical Validation Techniques
For researchers, scientists, and drug development professionals investigating the cytotoxic aggregation of the c-subunit of F-type ATP synthase, a multifaceted biophysical approach is paramount for robust validation. This guide provides a comparative overview of key techniques, complete with experimental data considerations and detailed protocols, to empower informed methodological selection and facilitate reproducible, high-quality data generation.
The aggregation of the c-subunit, a critical component of the mitochondrial ATP synthase, is implicated in various cellular pathologies, including certain neurodegenerative diseases. Understanding the kinetics and structural characteristics of these aggregates is crucial for developing therapeutic interventions. No single technique can fully elucidate the complex process of protein aggregation; therefore, a combination of orthogonal methods is essential. This guide compares the utility of several core biophysical techniques: Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), Thioflavin T (ThT) Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Atomic Force Microscopy (AFM).
Comparative Analysis of Biophysical Techniques for c-Subunit Aggregation
The selection of an appropriate biophysical technique depends on the specific question being addressed, the stage of aggregation, and the available sample. The following table summarizes the key quantitative parameters of each technique to aid in this selection process.
| Technique | Principle | Information Obtained | Resolution | Sample Requirement (Typical) | Throughput | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on hydrodynamic radius. | Oligomeric state, size distribution, presence of aggregates and fragments. | High | 50-200 µg | Medium | Quantitative, separates different species. | Potential for sample interaction with the column matrix, shear-induced aggregation. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Hydrodynamic radius, size distribution, polydispersity. | Low | 10-50 µL of >0.1 mg/mL | High | Non-invasive, rapid, low sample consumption. | Highly sensitive to dust and large aggregates, provides an intensity-weighted average size. |
| Thioflavin T (ThT) Fluorescence | Enhanced fluorescence of ThT dye upon binding to amyloid-like β-sheet structures. | Presence and kinetics of amyloid fibril formation. | N/A (ensemble) | 20-100 µL | High | Highly specific for amyloid fibrils, sensitive. | Does not detect amorphous aggregates or early-stage oligomers, fluorescence intensity can be influenced by various factors. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Secondary structure content (α-helix, β-sheet, random coil). | Low | 200-300 µL of 0.1-0.2 mg/mL | Medium | Provides information on conformational changes during aggregation. | Light scattering from large aggregates can interfere with the signal, provides an average structure. |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging using a mechanical probe. | Morphology, size, and structure of individual aggregates and fibrils. | High | 10-20 µL | Low | Direct visualization of single molecules, provides nanometer-scale resolution. | Sample must be adsorbed onto a surface, potential for artifacts from tip-sample interactions, low throughput. |
Experimental Workflow for Validating c-Subunit Aggregation
A logical workflow for validating c-subunit aggregation involves a combination of techniques to provide orthogonal data, from detecting the presence of aggregates to characterizing their structure and morphology.
Figure 1. A typical experimental workflow for the comprehensive validation of c-subunit aggregation using multiple biophysical techniques.
Detailed Experimental Protocols
The following protocols provide a starting point for the biophysical characterization of c-subunit aggregation. Optimization may be required based on the specific properties of the c-subunit construct and the aggregation conditions.
Size Exclusion Chromatography (SEC)
Objective: To separate and quantify soluble oligomers and aggregates of the c-subunit.
Materials:
-
Purified c-subunit sample (monomeric and aggregated forms)
-
SEC column (e.g., Superdex 200 Increase 10/300 GL, GE Healthcare)
-
HPLC or FPLC system with a UV detector
-
SEC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, filtered and degassed)
-
Molecular weight standards
Protocol:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 100 µL of the c-subunit sample (concentration range: 0.5-2 mg/mL) onto the column.
-
Elute the sample isocratically with SEC buffer at a flow rate of 0.5 mL/min.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks (e.g., monomer, dimer, higher-order oligomers).
-
Calibrate the column using a set of known molecular weight standards to estimate the apparent molecular weight of the c-subunit species.
-
Analyze the collected fractions using other techniques (e.g., ThT assay, CD, AFM) to further characterize the different oligomeric species.
Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius and size distribution of c-subunit aggregates in solution.
Materials:
-
Purified c-subunit sample
-
DLS instrument (e.g., Zetasizer Nano ZS, Malvern Panalytical)
-
Low-volume quartz cuvette
-
Buffer identical to the sample buffer, filtered through a 0.02 µm filter
Protocol:
-
Centrifuge the c-subunit sample at >10,000 x g for 10 minutes to remove any large, non-specific aggregates and dust.
-
Carefully transfer at least 20 µL of the supernatant into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Set the instrument parameters, including the viscosity and refractive index of the buffer.
-
Perform at least three measurements, with each measurement consisting of 10-15 runs.
-
Analyze the correlation function to obtain the intensity-weighted size distribution, the Z-average hydrodynamic diameter, and the polydispersity index (PDI). A higher Z-average and PDI compared to the monomeric control indicate the presence of aggregates.
Thioflavin T (ThT) Fluorescence Assay
Objective: To detect and monitor the formation of amyloid-like fibrils of the c-subunit.[1][2]
Materials:
-
c-subunit sample undergoing aggregation
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Protocol:
-
Prepare a working solution of ThT by diluting the stock solution in the assay buffer to a final concentration of 20 µM.
-
In a 96-well plate, add 180 µL of the ThT working solution to each well.
-
Add 20 µL of the c-subunit sample (at various time points of aggregation) to the wells. Include a buffer-only control and a monomeric c-subunit control.
-
Incubate the plate in the dark for 5-10 minutes at room temperature.
-
Measure the fluorescence intensity using the plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in fluorescence intensity compared to the monomeric control indicates the presence of amyloid-like fibrils. For kinetic studies, measurements can be taken at regular intervals over time.
Circular Dichroism (CD) Spectroscopy
Objective: To monitor changes in the secondary structure of the c-subunit during aggregation.
Materials:
-
c-subunit sample (monomeric and at different stages of aggregation)
-
CD spectropolarimeter
-
Quartz cuvette with a path length of 0.1 cm
-
Buffer identical to the sample buffer
Protocol:
-
Prepare c-subunit samples at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Record a baseline spectrum of the buffer alone in the far-UV range (e.g., 190-260 nm).
-
Record the CD spectrum of the monomeric c-subunit sample under the same conditions.
-
Record the CD spectra of the c-subunit samples at different time points during the aggregation process.
-
Subtract the buffer baseline from each protein spectrum.
-
Analyze the spectra for changes in the characteristic signals for α-helices (negative bands at ~222 nm and ~208 nm) and β-sheets (a negative band around 218 nm). A decrease in the α-helical signal and an increase in the β-sheet signal are indicative of amyloidogenic aggregation.[3][4][5]
Atomic Force Microscopy (AFM)
Objective: To visualize the morphology and determine the dimensions of individual c-subunit aggregates and fibrils.[6][7]
Materials:
-
c-subunit sample (at different stages of aggregation)
-
Freshly cleaved mica substrates
-
Deionized water
-
AFM instrument with tapping mode capabilities
Protocol:
-
Dilute the c-subunit sample in deionized water to a final concentration of 1-10 µM.
-
Deposit a 10-20 µL drop of the diluted sample onto a freshly cleaved mica surface.
-
Allow the sample to adsorb for 5-10 minutes.
-
Gently rinse the mica surface with deionized water to remove any unbound protein and salts.
-
Dry the sample under a gentle stream of nitrogen gas.
-
Image the sample using the AFM in tapping mode.
-
Analyze the images to determine the morphology (e.g., spherical oligomers, curvilinear fibrils) and dimensions (height and width) of the aggregates.
Logical Relationships in Data Interpretation
The strength of a multi-technique approach lies in the corroboration of findings. The following diagram illustrates the logical connections between the data obtained from different techniques.
Figure 2. Logical flow for interpreting and integrating data from multiple biophysical techniques to validate c-subunit aggregation.
By employing a combination of these biophysical techniques and carefully interpreting the complementary data, researchers can gain a comprehensive understanding of c-subunit aggregation, paving the way for the development of novel therapeutic strategies targeting this pathological process.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Thioflavin T Assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Optimized Protocol for High-Quality AFM Imaging of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating C-Subunit Knockout Phenotypes: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, understanding the precise function of protein subunits is paramount. The knockout of a specific subunit, followed by a rescue experiment, is a powerful technique to validate its role in cellular processes. This guide provides a comparative analysis of rescue strategies for phenotypes arising from the knockout of catalytic subunits (c-subunits), with a focus on ATP synthase and Protein Kinase A (PKA).
The "c-subunit" can refer to the catalytic subunit of various protein complexes. In this guide, we will explore examples from two critical cellular players: the c-subunit of the F1Fo-ATP synthase, essential for cellular energy production, and the catalytic subunit of Protein Kinase A (PKA), a key regulator of numerous signaling pathways. Knockout of these c-subunits leads to distinct and measurable phenotypes, providing a clear baseline to assess the efficacy of rescue strategies.
Comparing Rescue Strategies: Genetic Re-expression vs. Pharmacological Modulation
Two primary approaches are employed to rescue a knockout phenotype: genetic re-expression of the depleted subunit and pharmacological modulation of the affected pathway. Each strategy offers unique advantages and provides complementary insights into the c-subunit's function.
| Feature | Genetic Re-expression | Pharmacological Modulation |
| Principle | Re-introduction of the c-subunit gene to restore protein expression and function. | Use of small molecules to activate or inhibit downstream effectors of the c-subunit, bypassing the need for the protein itself. |
| Specificity | Highly specific to the target c-subunit. Allows for the study of specific mutations by re-expressing modified versions of the protein. | Specificity is dependent on the selectivity of the pharmacological agent. Off-target effects are a potential concern. |
| Application | Ideal for validating the direct role of the c-subunit and for structure-function studies. | Useful for exploring the potential of targeting the pathway for therapeutic intervention and for acute modulation of the phenotype. |
| Considerations | Requires molecular cloning and gene delivery techniques (e.g., lentiviral transduction). Potential for overexpression artifacts. | Dose-response curves are critical. The effect is often transient and dependent on the continuous presence of the compound. |
Case Study 1: ATP Synthase c-Subunit Knockout and Rescue
The c-subunit of ATP synthase is a critical component of the proton channel that drives ATP synthesis. Its knockout or knockdown leads to impaired cellular energy metabolism.
Phenotype of ATP Synthase c-Subunit Knockdown
Silencing of the ATP synthase c-subunit isoforms (P1, P2, and P3) in HeLa cells results in a significant decrease in mitochondrial ATP production.[1]
Quantitative Data Summary: ATP Synthesis Rates
The following table summarizes the mitochondrial ATP synthesis rates in HeLa cells after siRNA-mediated knockdown of different c-subunit isoforms and subsequent rescue with the corresponding isoform.
| Cell Line/Condition | Mitochondrial ATP Synthesis Rate (% of Control) | Standard Deviation |
| Scrambled siRNA (Control) | 100% | ± 8.2% |
| P1 isoform siRNA | 59% | ± 18.5% |
| P2 isoform siRNA | 52% | ± 11.2% |
| P3 isoform siRNA | 80% | ± 7.4% |
| P1 siRNA + P1 Rescue | 95% | ± 9.5% |
| P2 siRNA + P2 Rescue | 92% | ± 10.1% |
Data adapted from a study on the role of ATP synthase subunit c targeting peptides.[1]
Signaling Pathway: ATP Synthesis
Caption: ATP synthesis driven by the proton gradient across the inner mitochondrial membrane via ATP synthase.
Case Study 2: PKA Catalytic Subunit Knockout and Rescue
The catalytic subunit of PKA (PKA-C) is a serine/threonine kinase that phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
Phenotype of PKA Catalytic Subunit Knockout
Knockout of the PKA catalytic subunit isoforms (e.g., PKA-Cα and PKA-Cβ) in cells leads to a loss of cAMP-inducible CREB phosphorylation.
Quantitative Data Summary: CREB Phosphorylation
The following table illustrates the expected relative levels of phosphorylated CREB (pCREB) in wild-type, PKA-C knockout, and rescued cells following stimulation with a cAMP analog.
| Cell Line/Condition | Relative pCREB Levels (Fold Change vs. Unstimulated WT) |
| Wild-Type (Unstimulated) | 1.0 |
| Wild-Type + cAMP analog | 5.2 |
| PKA-C Knockout (Unstimulated) | 0.9 |
| PKA-C Knockout + cAMP analog | 1.1 |
| PKA-C Knockout + PKA-C Rescue + cAMP analog | 4.8 |
Representative data based on typical outcomes of PKA signaling studies.
Signaling Pathway: PKA-CREB Activation
References
C-Subunit Showdown: A Comparative Structural Analysis Across Species
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative structural analysis of the c-subunit of F-type ATP synthase from various species. We delve into the structural variations, the functional implications of these differences, and the experimental methodologies used to elucidate them.
The c-subunit of the F-type ATP synthase forms a crucial ring-like structure within the membrane-embedded Fₒ domain. This c-ring acts as the rotor of this molecular machine, driven by a transmembrane proton or sodium ion gradient. Its rotation, in turn, drives the conformational changes in the catalytic F₁ domain, leading to the synthesis of ATP. While the overall function is highly conserved, the stoichiometry of the c-subunit within this ring exhibits remarkable diversity across different species, with significant consequences for the bioenergetics of the organism.
Quantitative Comparison of c-Ring Stoichiometry
The number of c-subunits in the Fₒ rotor ring is a key variable that dictates the H⁺/ATP ratio of the ATP synthase. A larger number of c-subunits means more protons must be translocated to complete a full 360° rotation of the ring, which in turn produces 3 ATP molecules in the F₁ domain. This directly impacts the efficiency of oxidative phosphorylation. The stoichiometry appears to be constant for a given species.[1]
| Species/Group | Organism Example | c-Ring Stoichiometry | H⁺/ATP Ratio (Theoretical) | Reference |
| Mitochondria | Bos taurus (Bovine) | c₈ | 2.7 | [2][3] |
| Saccharomyces cerevisiae (Yeast) | c₁₀ | 3.3 | [2][4] | |
| Chloroplasts | Spinacia oleracea (Spinach) | c₁₄ | 4.7 | [4] |
| Bacteria | Escherichia coli | c₁₀ | 3.3 | [5] |
| Bacillus sp. PS3 | c₁₀ | 3.3 | [4][6] | |
| Ilyobacter tartaricus | c₁₁ | 3.7 | [4] | |
| Cyanobacteria | Synechocystis sp. PCC 6803 | c₁₄ | 4.7 | [4] |
| Gloeobacter violaceus PCC 7421 | c₁₅ | 5.0 | [4] | |
| Synechococcus elongatus SAG 89.79 | c₁₃ | 4.3 | [4] |
Structural Organization: A Conserved Hairpin Motif
Despite the variation in ring size, the fundamental structure of an individual c-subunit is highly conserved. It consists of two transmembrane α-helices arranged in a hairpin-like structure, connected by a short loop on the side of the F₁ domain.[7][8] The c-subunits assemble into a cylindrical ring, with the N-terminal helices typically lining the inner surface and the C-terminal helices forming the outer surface.[7] An essential acidic residue (glutamate or aspartate) located in the middle of the C-terminal helix is crucial for proton translocation.[2][7] The successive protonation and deprotonation of this residue on each subunit drives the rotation of the c-ring.[9]
The packing of these subunits within the ring is influenced by the amino acid sequence, particularly a conserved glycine (B1666218) motif (GxGxGxGxG) in the transmembrane helices.[1][8] Mutations in this region have been shown to alter the c-ring stoichiometry, indicating that steric and chemical interactions between adjacent subunits determine the final ring size.[1][8]
Functional Implications of Structural Diversity
The variation in c-ring stoichiometry across species is not random but reflects evolutionary adaptation to different metabolic demands and environments.
-
High-Efficiency ATP Production: Organisms with high metabolic rates, such as mammals, tend to have smaller c-rings (e.g., c₈ in bovine mitochondria).[3][10] This lower H⁺/ATP ratio means that fewer protons are required to synthesize one molecule of ATP, resulting in a more efficient energy conversion process.[10]
-
Versatility in Bacteria: Bacteria often exhibit intermediate c-ring sizes (c₁₀ to c₁₅).[5][10] A less efficient ATP synthase (higher H⁺/ATP ratio) can be advantageous for bacteria as the enzyme is reversible. A higher number of subunits makes the enzyme more efficient at pumping protons to establish an ion gradient when operating in the reverse (ATPase) direction.[10]
-
Photosynthetic Adaptation: Photosynthetic organisms, like spinach and cyanobacteria, possess some of the largest known c-rings (c₁₄ to c₁₅).[4][8] It is hypothesized that a larger c-ring, and thus a higher H⁺/ATP ratio, allows the thylakoid to maintain the proton-motive force within a range that supports ATP synthesis while avoiding photodamage that can result from an excessive buildup of the electrochemical gradient.[8]
Experimental Protocols for Structural Analysis
The structural elucidation of the c-subunit and the determination of its oligomeric state rely on a combination of biochemical, biophysical, and computational techniques.
Intermolecular Cross-linking for Stoichiometry Determination
This method is used to determine the number of subunits in the c-ring in its native or near-native state.
-
Principle: Cysteine residues are introduced at specific positions on the c-subunit via site-directed mutagenesis. In close proximity, these cysteines can be oxidized to form disulfide bonds, effectively cross-linking adjacent subunits.
-
Protocol Outline:
-
Mutagenesis: Introduce cysteine substitutions at strategic locations in the c-subunit gene (e.g., cA21C/cM65C in E. coli).[5]
-
Expression and Purification: Express the modified c-subunit and purify the Fₒ or F₁Fₒ complex.
-
Cross-linking Reaction: Induce disulfide bond formation by adding an oxidizing agent (e.g., iodine or allowing for air oxidation).
-
SDS-PAGE Analysis: Separate the cross-linked products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The resulting ladder of bands will correspond to monomers, dimers, trimers, and so on, up to the fully cross-linked c-ring oligomer.
-
Stoichiometry Determination: The highest molecular weight band in the ladder corresponds to the number of subunits in the ring.[5][7]
-
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure
Cryo-EM has become a powerful tool for determining the structure of large, dynamic membrane protein complexes like the ATP synthase.
-
Principle: The purified protein complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope is then used to acquire thousands of images of individual particles from different orientations.
-
Protocol Outline:
-
Sample Preparation: Purify the intact ATP synthase complex.
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane.
-
Data Collection: Collect a large dataset of images (micrographs) of the frozen particles using a cryo-electron microscope.
-
Image Processing:
-
Particle Picking: Computationally identify individual particle images from the micrographs.
-
2D Classification: Align and average particles to generate 2D class averages, which represent different views of the complex.
-
3D Reconstruction: Use the 2D class averages to reconstruct an initial 3D model.
-
3D Classification and Refinement: Further classify the particles in 3D to account for conformational heterogeneity and refine the 3D map to high resolution.[11]
-
-
Model Building: Dock atomic models of individual subunits or build a de novo model into the final cryo-EM density map.[2][11]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamics and interactions of the c-subunits within the ring and the surrounding lipid bilayer.
-
Principle: Based on an initial structural model (from cryo-EM or homology modeling), MD simulations use classical mechanics to calculate the trajectory of atoms over time, revealing information about conformational changes and intermolecular interactions.
-
Protocol Outline:
-
System Setup: Place the atomic model of the c-ring into a simulated lipid membrane and solvate with water and ions.
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial model.
-
Equilibration: Gradually heat the system and allow the lipids and water to equilibrate around the protein.
-
Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to sample the conformational landscape of the c-ring.
-
Analysis: Analyze the trajectory to study protein-protein interactions, lipid interactions, and the stability of the ring structure.[1]
-
Visualizing Key Concepts
Figure 1. Simplified schematic of the F-type ATP synthase structure.
Figure 2. Experimental workflow for c-ring stoichiometry determination.
References
- 1. pnas.org [pnas.org]
- 2. Understanding structure, function, and mutations in the mitochondrial ATP synthase [microbialcell.com]
- 3. Understanding structure, function, and mutations in the mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oligomeric State of c Rings from Cyanobacterial F-ATP Synthases Varies from 13 to 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constant c10 Ring Stoichiometry in the Escherichia coli ATP Synthase Analyzed by Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Structure of the subunit c oligomer in the F1Fo ATP synthase: Model derived from solution structure of the monomer and cross-linking in the native enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimization of ATP Synthase c–Rings for Oxygenic Photosynthesis [frontiersin.org]
- 9. ATP synthase subunit C - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Validating the Specificity of Small Molecule Modulators of the Mitochondrial ATP Synthase c-Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-subunit of the mitochondrial F1Fo-ATP synthase is a critical component of cellular energy production and has emerged as a promising target for therapeutic intervention in various diseases, including infectious diseases and cancer. Small molecule modulators that specifically target the c-subunit can offer a powerful tool for both basic research and drug development. However, ensuring the specificity of these molecules is paramount to avoid off-target effects and to accurately interpret experimental results. This guide provides an objective comparison of the performance of three key small molecule modulators of the c-subunit—Bedaquiline (B32110), Oligomycin (B223565) A, and N,N'-dicyclohexylcarbodiimide (DCCD)—supported by experimental data and detailed methodologies for validation.
Comparative Analysis of c-Subunit Modulators
The inhibitory potency of small molecules is a key parameter for their characterization. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are commonly used metrics. The following table summarizes available quantitative data for the selected c-subunit modulators. It is important to note that these values can vary depending on the experimental system (e.g., purified enzyme, isolated mitochondria, or whole cells) and assay conditions.
| Modulator | Primary Target | Mechanism of Action | Reported IC50/EC50 | Key Characteristics & Known Off-Targets |
| Bedaquiline (and analogues like TBAJ-876) | F-ATP synthase c-subunit | Binds to the c-subunit ring, stalling its rotation and inhibiting ATP synthesis.[1][2][3] | EC50 (purified yeast ATP synthase): ~27 nM[4] IC50 (yeast mitochondria): ~1.1 µM[4] IC50 (human mitoplasts): ~0.66 µM[4] IC50 (M. phlei IMVs): ~20-25 nM[5] | Highly potent against mycobacterial ATP synthase.[1][2][3] Also reported to interact with the ε-subunit of the F-ATP synthase.[6][7] |
| Oligomycin A | F-ATP synthase c-subunit | Blocks the proton channel of the F-subunit, directly inhibiting ATP synthesis.[4] | EC50 (purified yeast ATP synthase): ~107 nM[4] | Potent inhibitor of mitochondrial ATP synthase.[4] Can also affect store-operated Ca2+ channels and induce apoptosis through mechanisms not solely dependent on ATP depletion. |
| N,N'-dicyclohexylcarbodiimide (DCCD) | F-ATP synthase c-subunit | Covalently modifies a conserved carboxylic acid residue (glutamate) in the c-subunit ring, blocking proton translocation.[4] | Not consistently reported as IC50/EC50 due to its reactive nature. | Irreversible inhibitor. As a reactive carbodiimide, it has the potential to modify other proteins with accessible carboxyl groups. |
Experimental Protocols for Specificity Validation
Validating that a small molecule directly and specifically interacts with the c-subunit requires a multi-faceted approach, combining biochemical and cell-based assays.
Direct Binding Assays
These assays provide evidence of a direct physical interaction between the modulator and the c-subunit.
-
Radiolabeled Ligand Binding Assay: This classic method uses a radiolabeled version of the inhibitor to quantify its binding to isolated mitochondria or purified c-subunit protein.[8][9][10]
-
Protocol Outline:
-
Preparation of Membranes: Isolate mitochondria from a relevant cell or tissue source.
-
Incubation: Incubate the mitochondrial membranes with increasing concentrations of the radiolabeled inhibitor. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled inhibitor.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The data can be used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
-
-
Isothermal Titration Calorimetry (ITC): ITC is a label-free technique that measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.[11][12][13][14][15]
-
Protocol Outline:
-
Sample Preparation: Prepare purified c-subunit protein and the small molecule modulator in the same buffer to minimize heats of dilution.
-
Titration: Titrate the small molecule into the sample cell containing the c-subunit protein.
-
Heat Measurement: The instrument measures the small heat changes that occur with each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
-
-
Surface Plasmon Resonance (SPR): SPR is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1][3][16][17][18]
-
Protocol Outline:
-
Immobilization: Covalently immobilize the purified c-subunit protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions containing different concentrations of the small molecule modulator over the sensor surface.
-
Signal Detection: The binding of the modulator to the c-subunit causes a change in the refractive index, which is detected by the instrument and reported as a response unit (RU).
-
Data Analysis: The binding kinetics (association and dissociation rates) and affinity (Kd) can be determined by analyzing the sensorgrams at different analyte concentrations.
-
-
-
Photo-affinity Labeling: This technique uses a chemically modified version of the inhibitor containing a photo-reactive group to covalently crosslink to its binding site upon UV irradiation.[19][20][21][22][23]
-
Protocol Outline:
-
Probe Synthesis: Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin (B1667282), alkyne) into the structure of the small molecule modulator.
-
Incubation and Crosslinking: Incubate isolated mitochondria or cells with the photo-affinity probe, followed by irradiation with UV light to induce covalent crosslinking to the target protein.
-
Enrichment and Identification: Lyse the cells or mitochondria and enrich the crosslinked protein-probe complexes using the reporter tag (e.g., streptavidin beads for a biotin tag). The enriched proteins are then identified by mass spectrometry.
-
-
Functional Assays in Isolated Mitochondria
These assays assess the effect of the modulator on the function of the ATP synthase in its native environment.
-
ATP Synthesis/Hydrolysis Assays: These assays directly measure the enzymatic activity of the F1Fo-ATP synthase.
-
Protocol Outline (ATP Synthesis):
-
Mitochondrial Isolation: Isolate functional mitochondria from cells or tissues.
-
Respiration Substrates: Provide substrates for the electron transport chain (e.g., pyruvate, malate, succinate) to generate a proton motive force.
-
Inhibitor Treatment: Incubate the mitochondria with varying concentrations of the small molecule modulator.
-
ATP Measurement: Add ADP and measure the rate of ATP production using a luciferase-based assay or by monitoring oxygen consumption coupled to ATP synthesis.
-
-
Protocol Outline (ATP Hydrolysis):
-
Submitochondrial Particle (SMP) Preparation: Prepare SMPs, which have the F1 domain facing the external medium.
-
Inhibitor Treatment: Incubate the SMPs with the modulator.
-
ATP Hydrolysis Measurement: Add ATP and measure the rate of its hydrolysis by quantifying the production of inorganic phosphate (B84403) (Pi) or ADP.
-
-
Cellular Assays for Specificity and Off-Target Effects
These assays evaluate the effects of the modulator in a more physiological context and help to identify potential off-target effects.
-
Cellular Respiration Assays (e.g., Seahorse XF Analyzer): This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF microplate.
-
Inhibitor Treatment: Treat the cells with the small molecule modulator.
-
Mitochondrial Stress Test: Sequentially inject oligomycin (as a positive control for ATP synthase inhibition), FCCP (a mitochondrial uncoupler), and rotenone/antimycin A (complex I and III inhibitors) to assess various parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Compare the OCR profiles of treated and untreated cells to determine the specific effect on mitochondrial respiration.
-
-
-
Mitochondrial Membrane Potential Assays: Specific inhibition of the c-subunit will lead to hyperpolarization of the mitochondrial inner membrane. This can be measured using fluorescent dyes like TMRM or JC-1.[24]
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat them with the c-subunit modulator.
-
Dye Staining: Incubate the cells with a membrane potential-sensitive dye (e.g., TMRM).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence indicates mitochondrial hyperpolarization.
-
-
-
Counter-Screening and Proteomics Approaches: To identify off-target effects, it is crucial to screen the modulator against a panel of other relevant targets.
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify any inhibitory activity.
-
Receptor Binding Assays: Test for binding to a panel of common G protein-coupled receptors (GPCRs) and ion channels.
-
Thermal Proteome Profiling (TPP) or Chemical Proteomics: These unbiased approaches can identify the direct targets of a small molecule in a complex cellular lysate by measuring changes in protein thermal stability or by enriching for drug-bound proteins.
-
Visualizing the Validation Workflow and Signaling Pathways
To aid in understanding the experimental logic and biological context, the following diagrams have been generated using the DOT language.
Experimental Workflow for Validating c-Subunit Modulator Specificity
Caption: Workflow for validating the specificity of c-subunit modulators.
Signaling Pathway: Impact of c-Subunit Inhibition on Mitochondrial Respiration
Caption: Impact of c-subunit inhibition on mitochondrial respiration.
Conclusion
The validation of small molecule modulator specificity for the mitochondrial ATP synthase c-subunit is a rigorous process that requires a combination of direct binding, functional, and cellular assays. Bedaquiline, Oligomycin A, and DCCD each offer distinct profiles in terms of potency, reversibility, and off-target effects. By employing the detailed experimental protocols outlined in this guide, researchers can confidently characterize the specificity of their chosen modulators, leading to more reliable and translatable scientific findings. The provided workflows and pathway diagrams serve as a clear visual aid to navigate the validation process and understand the molecular consequences of c-subunit modulation.
References
- 1. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 4. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ATP Synthase C-Subunit-Deficient Mitochondria Have a Small Cyclosporine A-Sensitive Channel, but Lack the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel RACK1 Interacting Proteins: A Comparative Guide to Secondary Methods
For Researchers, Scientists, and Drug Development Professionals
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffolding protein crucial for integrating a multitude of signaling pathways, including those involved in cell migration, protein synthesis, and oncogenesis.[1][2][3] Given its role as a central hub for over 100 known interacting proteins, the identification and validation of novel RACK1 binding partners are critical for understanding cellular function and developing new therapeutic strategies.[1]
Initial high-throughput screens like yeast two-hybrid (Y2H) or affinity purification-mass spectrometry (AP-MS) are powerful for identifying putative RACK1 interactors. However, these methods are prone to false positives.[4] Therefore, secondary validation through orthogonal methods, which rely on different biophysical principles, is an indispensable step to confirm the biological relevance of these interactions.[4]
This guide provides a comparative overview of robust secondary methods for validating novel RACK1 interacting proteins, complete with detailed protocols and data presentation guidelines.
Experimental Workflow for Validating Protein-Protein Interactions
A rigorous validation strategy typically follows a multi-step approach, beginning with a broad screen and progressively moving to more specific, physiologically relevant assays.
Caption: General workflow for validating novel protein-protein interactions.
Comparison of Secondary Validation Methods
Choosing an appropriate secondary method depends on the nature of the interaction, the desired level of detail (qualitative vs. quantitative), and whether the interaction should be studied in vitro or in a cellular context (in vivo).
| Method | Principle | Location | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its bound interaction partners ("prey").[5][6] | In vivo (cellular context) | - Detects interactions in a near-native cellular environment.[6]- Can identify entire protein complexes.[7]- Confirms endogenous or overexpressed interactions. | - May miss transient or weak interactions.- Susceptible to non-specific binding.- Antibody quality is critical.[8]- Does not prove direct interaction. |
| GST Pull-Down Assay | A recombinant "bait" protein tagged with Glutathione (B108866) S-transferase (GST) is immobilized on glutathione beads and used to capture "prey" proteins from a lysate or purified solution.[9][10] | In vitro | - Can demonstrate direct physical interaction.[11]- Useful for confirming interactions found by Y2H.[12]- Relatively simple and cost-effective. | - Interaction occurs outside the native cellular context.- Requires expression and purification of recombinant proteins.[11]- Prone to non-specific binding artifacts.[11] |
| Proximity Ligation Assay (PLA) | Uses antibodies conjugated with DNA oligonucleotides. When two target proteins are in close proximity (<40 nm), the oligos can be ligated, amplified, and visualized as a fluorescent spot. | In situ (cellular context) | - Provides spatial information about the interaction within the cell.- Highly sensitive for detecting weak or transient interactions.- Allows for quantification of interactions per cell. | - Does not prove direct physical binding.- Requires high-quality antibodies specific for each protein.- Technically demanding with multiple steps. |
| FRET / BRET | Förster/Bioluminescence Resonance Energy Transfer measures energy transfer between two light-sensitive molecules (fluorophores or a luciferase/fluorophore pair) attached to interacting proteins. Transfer only occurs when proteins are very close (<10 nm). | In vivo (live cells) | - Enables real-time monitoring of interactions in living cells.- Provides high spatial resolution.- Can quantify interaction dynamics. | - Requires genetically fusing proteins with fluorescent/luminescent tags.- Can be technically complex to set up and measure.- Potential for steric hindrance from the tags. |
Detailed Experimental Protocol: Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard method for validating interactions within a cellular context. This protocol provides a framework for confirming an interaction between endogenous RACK1 and a novel protein of interest (Protein X).
Principle: An antibody specific to RACK1 is used to capture RACK1 from a cell lysate. If Protein X is a true interactor, it will be captured as part of the RACK1 complex and can be detected by Western blotting.[13]
Materials and Reagents:
-
Cells expressing endogenous RACK1 and Protein X
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Anti-RACK1 (for immunoprecipitation), Anti-Protein X (for detection)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
Equipment: Refrigerated microcentrifuge, rotator, magnetic rack (for magnetic beads), Western blot setup
Procedure:
-
Cell Lysis:
-
Harvest approximately 1x10⁷ cells per Co-IP sample. Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold Co-IP Lysis Buffer. Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve 50 µL as the "Input" or "Lysate" control.
-
-
Pre-Clearing (Optional but Recommended):
-
Immunoprecipitation (IP):
-
Add 2-5 µg of the anti-RACK1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.[13]
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
-
-
Complex Capture:
-
Add 30 µL of fresh Protein A/G bead slurry to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer.[14] With each wash, resuspend the beads gently and then pellet them. This step is critical to remove non-specific proteins.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant now contains the eluted immunoprecipitated proteins.
-
-
Analysis by Western Blot:
-
Load the eluates (from the anti-RACK1 IP and the IgG control IP) and the "Input" sample onto an SDS-PAGE gel.
-
Perform Western blotting using the antibody against the putative interactor, Protein X. A successful Co-IP will show a band for Protein X in the anti-RACK1 IP lane but not in the IgG control lane.
-
To confirm successful immunoprecipitation of the bait, the blot can be stripped and re-probed with the anti-RACK1 antibody.
-
RACK1 Signaling Pathways
RACK1 acts as a scaffold, bringing together various components of signaling cascades to ensure signal fidelity and efficiency. Its best-characterized roles are in pathways involving Protein Kinase C (PKC), Src family kinases, and integrin-mediated signaling.[1][15]
Caption: RACK1 as a scaffold in integrin and growth factor signaling.[1][15][16]
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 10. goldbio.com [goldbio.com]
- 11. Analysis of Protein-Protein Interactions Using GST Pull-Down Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Detection of protein-protein interactions using the GST fusion protein pull-down technique | Springer Nature Experiments [experiments.springernature.com]
- 13. assaygenie.com [assaygenie.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. tandfonline.com [tandfonline.com]
- 16. uniprot.org [uniprot.org]
RACK1 Orthologs: A Comparative Analysis of Function Across Species
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffolding protein found across eukaryotes, from single-celled yeast to complex multicellular organisms like plants and humans.[1] Its remarkable evolutionary conservation underscores its fundamental role in cellular function. RACK1, a member of the tryptophan-aspartate (WD40) repeat protein family, folds into a seven-bladed β-propeller structure. This structure provides a stable platform for the binding of a diverse array of signaling molecules, including protein kinases, phosphatases, and membrane receptors.[2] While the core functions of RACK1 as a signaling hub and a component of the translational machinery are conserved, species-specific adaptations have led to functional diversification. This guide provides a comparative analysis of RACK1 orthologs in humans (Homo sapiens), the model plant Arabidopsis thaliana, and the budding yeast Saccharomyces cerevisiae, with a focus on their roles in signaling and translation.
Comparative Overview of RACK1 Functions
RACK1's primary role is to act as a scaffold, bringing together different proteins within a signaling pathway to ensure specificity and efficiency. A key conserved function across species is its association with the 40S ribosomal subunit, placing it at a crucial intersection between signal transduction and protein synthesis.[3] However, the specific signaling pathways and interacting partners can vary, reflecting the unique biology of each organism.
| Feature | Human (RACK1) | Arabidopsis thaliana (RACK1A/B/C) | Saccharomyces cerevisiae (Asc1) |
| Primary Function | Scaffolding protein in numerous signaling pathways (PKC, Src, MAPK); component of the 40S ribosomal subunit.[4] | Scaffolding protein in hormone signaling (abscisic acid), stress responses, and innate immunity; component of the 40S ribosomal subunit.[5][6][7] | Scaffolding protein; core component of the 40S ribosomal subunit involved in translational repression.[8] |
| Key Interacting Partners | Protein Kinase C (PKC), Src family kinases, MAPK, integrin β subunits, various receptors.[2][4] | G-proteins (indirectly), Rac1 GTPase in rice (orthologous system), eIF6.[9][10] | eIF6.[11] |
| Role in Translation | Modulates translation of specific mRNAs, including those with IRES elements; links signaling pathways to the ribosome.[12] | Involved in protein translation, regulated by abscisic acid.[7] | Represses gene expression at the translational level.[8] |
| Phenotype of Loss-of-Function | Embryonic lethal in mice, indicating an essential role in development.[4] | Altered hormone responses, increased susceptibility to stress.[6] | Viable, but shows defects in specific signaling pathways and stress responses.[6] |
Signaling Pathways
RACK1's versatility as a scaffold protein is evident in the diverse signaling pathways it regulates. While the core machinery is conserved, the inputs and outputs of these pathways are tailored to the specific needs of each organism.
Human RACK1 Signaling
In humans, RACK1 is a key integrator of multiple signaling cascades, including those initiated by protein kinase C (PKC), Src family kinases, and mitogen-activated protein kinases (MAPK).[4] Its ability to simultaneously bind to different components of these pathways allows for intricate cross-talk and regulation. For example, RACK1 can shuttle activated PKC to different cellular locations, thereby controlling the phosphorylation of specific substrates.[2]
References
- 1. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Duality of Function: An Integrative Model of RACK1 as a Switch Between Translational and Signaling Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 4. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypanosomatid RACK1 Orthologs Show Functional Differences Associated with Translation Despite Similar Roles in Leishmania Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The quantitative protein interactome in yeast and human [edoc.ub.uni-muenchen.de]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. researchgate.net [researchgate.net]
- 11. Trypanosomatid RACK1 orthologs show functional differences associated with translation despite similar roles in Leishmania pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribosomal protein RACK1 enhances translation of poliovirus and other viral IRESs - PMC [pmc.ncbi.nlm.nih.gov]
RACK1: A Comparative Analysis with Key Scaffold Proteins in Cellular Signaling
Introduction
Scaffold proteins are fundamental to the organization and regulation of intracellular signaling pathways. By binding to multiple signaling components, they orchestrate the formation of functional protein complexes, thereby enhancing the efficiency, specificity, and spatiotemporal control of signal transduction. Receptor for Activated C Kinase 1 (RACK1) is a highly versatile scaffold protein implicated in a diverse array of signaling networks, from protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways to G-protein coupled receptor (GPCR) signaling. This guide provides a comparative analysis of RACK1 with other prominent scaffold proteins—specifically β-arrestins and Kinase Suppressor of Ras (KSR)—that function within the same signaling cascades. We will delve into their distinct and overlapping roles, supported by experimental data and detailed methodologies.
Section 1: RACK1 vs. β-arrestins in GPCR Signaling
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial for transmitting extracellular signals into the cell. Both RACK1 and β-arrestins are key scaffold proteins that modulate GPCR signaling, albeit through different primary mechanisms.
Functional Comparison
RACK1 and β-arrestins both interact with GPCRs and downstream effectors, but they exhibit distinct functional preferences. RACK1 has been shown to interact with Gα subunits, influencing their activity and the subsequent production of second messengers. In contrast, β-arrestins are canonically involved in GPCR desensitization and internalization. Upon receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, sterically hindering further G-protein coupling and targeting the receptor for endocytosis. However, β-arrestins have also emerged as independent signal transducers, initiating G-protein-independent signaling cascades.
A key distinction lies in their interaction with signaling components. RACK1 can simultaneously bind to a wide variety of proteins, including signaling enzymes like PKC and Src, as well as membrane receptors. This allows it to act as a central hub, integrating multiple signaling inputs. β-arrestins, while also scaffolding multiple proteins, have a more defined role in receptor trafficking and initiating specific downstream pathways, such as the MAPK cascade.
Quantitative Data: Binding Affinities and Cellular Localization
The following table summarizes key quantitative differences between RACK1 and β-arrestin interactions within GPCR signaling pathways.
| Parameter | RACK1 | β-arrestin | Reference |
| Binding Affinity (Kd) for β2-Adrenergic Receptor | ~150 nM | ~50 nM (phosphorylated) | |
| Primary Cellular Localization | Cytoplasm, Ribosomes, Plasma Membrane | Predominantly Cytoplasmic (translocates to membrane upon receptor activation) | |
| Key Interacting Partners | Gα, PKC, Src, Integrins | GPCRs (phosphorylated), clathrin, AP-2, ERK |
Signaling Pathway Diagram
Caption: GPCR signaling pathways showcasing the distinct roles of RACK1 and β-arrestin.
Section 2: RACK1 vs. KSR in MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Both RACK1 and Kinase Suppressor of Ras (KSR) are scaffold proteins that modulate the MAPK pathway, but they do so at different levels and through distinct mechanisms.
Functional Comparison
KSR is a well-established scaffold for the core MAPK module, directly binding to Raf, MEK, and ERK. This co-localization is thought to enhance the efficiency and specificity of signal transmission down the cascade. Some studies suggest KSR acts as an allosteric regulator of Raf kinase activity.
RACK1, on the other hand, influences the MAPK pathway at multiple levels. It can bind to and regulate the activity of key upstream kinases like PKC and Src, which in turn can activate the MAPK cascade. Furthermore, RACK1 has been shown to directly interact with MEK and JNK, potentially modulating their activity and subcellular localization. This suggests that while KSR acts as a dedicated scaffold for the core kinase cascade, RACK1 functions as a broader regulatory platform, integrating signals from various pathways to modulate MAPK output.
Quantitative Data: Impact on ERK Activation
| Parameter | RACK1 | KSR | Reference |
| Effect on ERK Phosphorylation | Modulatory (can be positive or negative depending on cellular context) | Generally enhances signal amplitude and duration | |
| Primary Interaction Module | Upstream activators (PKC, Src), MEK, JNK | Raf-MEK-ERK | |
| Mechanism of Action | Signal integration, localization of upstream kinases | Co-localization of cascade components, allosteric regulation |
Signaling Pathway Diagram
Caption: The MAPK cascade highlighting the distinct scaffolding roles of RACK1 and KSR.
Section 3: Experimental Protocols
The following are generalized protocols for key experiments used to characterize the interactions and functions of scaffold proteins like RACK1, β-arrestins, and KSR.
Co-immunoprecipitation (Co-IP) to Determine Protein-Protein Interactions
Objective: To determine if two proteins interact within a cell.
Methodology:
-
Lyse cells expressing the proteins of interest to release cellular proteins.
-
Incubate the cell lysate with an antibody that specifically recognizes one of the proteins (the "bait").
-
Add protein A/G-coupled beads to the lysate, which will bind to the antibody.
-
Centrifuge the mixture to pellet the beads, which are now bound to the antibody and its interacting proteins.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the second protein of interest (the "prey"). The presence of the prey protein indicates an interaction with the bait protein.
Experimental Workflow Diagram: Co-immunoprecipitation
Caption: Workflow for a Co-immunoprecipitation experiment.
Kinase Activity Assay to Measure Effects on Signaling Output
Objective: To quantify the effect of a scaffold protein on the activity of a specific kinase (e.g., ERK).
Methodology:
-
Transfect cells with plasmids encoding the kinase, its upstream activators, and the scaffold protein of interest (or a control vector).
-
Stimulate the cells to activate the signaling pathway.
-
Lyse the cells and immunoprecipitate the kinase of interest.
-
Resuspend the immunoprecipitated kinase in a kinase buffer containing a known substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate the reaction mixture to allow the kinase to phosphorylate its substrate.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often using SDS-PAGE and autoradiography or a phosphospecific antibody in a Western blot.
-
Quantify the amount of phosphorylated substrate, which is proportional to the kinase activity.
Conclusion
RACK1, β-arrestins, and KSR exemplify the diverse strategies employed by scaffold proteins to regulate cellular signaling. While KSR provides a dedicated platform for the core MAPK module, β-arrestins play a dual role in GPCR desensitization and G-protein-independent signaling. RACK1, with its ability to interact with a vast and varied set of proteins, acts as a master integrator, connecting multiple pathways and fine-tuning cellular responses. Understanding the distinct and overlapping functions of these scaffold proteins is crucial for deciphering the complexity of cellular signaling and for the development of targeted therapeutics. Future research focusing on the dynamic nature of these interactions and their regulation will undoubtedly provide deeper insights into the intricate world of signal transduction.
Unveiling Protein Alliances: A Guide to Validating RACK1 Co-Immunoprecipitation with Mass Spectrometry
For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a cornerstone technique for this purpose, and the scaffold protein Receptor for Activated C Kinase 1 (RACK1) is a frequent subject of such investigations due to its role as a hub for numerous signaling cascades. This guide provides a comprehensive comparison of mass spectrometry-based validation of RACK1 Co-IP results against alternative methods, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as a powerful and high-throughput method for identifying and quantifying the protein constituents of a complex isolated by Co-IP.[1][2] This approach offers a significant advantage over traditional Western blotting by enabling the discovery of novel and unexpected interacting partners.[3] This guide will delve into the nuances of employing MS for validating RACK1 Co-IP experiments, offering a comparative analysis with other techniques to aid in experimental design and data interpretation.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The choice of validation method for Co-IP results depends on the experimental goals, available resources, and the desired level of detail. While Western blotting remains a valuable tool for confirming the presence of a known interactor, mass spectrometry provides a global and unbiased view of the protein complex.
| Feature | Mass Spectrometry (MS) | Western Blot (WB) | Yeast Two-Hybrid (Y2H) | Pull-down Assay |
| Principle | Identification of peptides by mass-to-charge ratio after enzymatic digestion of the Co-IP eluate. | Detection of a specific protein using antibodies after size-based separation by gel electrophoresis. | In vivo protein-protein interaction assay based on the reconstitution of a functional transcription factor. | In vitro binding assay using a purified, tagged "bait" protein to capture interacting "prey" proteins. |
| Data Output | Comprehensive list of identified proteins and their relative abundance.[4][5] | Qualitative or semi-quantitative detection of a single known protein. | Binary interaction data (yes/no). | Confirmation of a direct interaction with a specific protein. |
| Discovery Potential | High - capable of identifying novel interacting partners.[3] | Low - limited to testing for known or suspected interactors. | Moderate - can screen libraries of potential interactors. | Low - tests for interaction with a specific, purified protein. |
| Physiological Relevance | High - identifies interactions within a cellular context.[6] | High - confirms interactions from a cellular lysate. | Moderate - interactions occur in the yeast nucleus, which may not reflect the native cellular environment. | Low - in vitro assay that may not recapitulate cellular conditions. |
| Throughput | High - can identify hundreds to thousands of proteins in a single run.[4] | Low - typically probes for one protein at a time. | High - suitable for large-scale screening. | Low to moderate. |
| Confirmation of Direct Interaction | No - identifies proteins in a complex, which may be indirect. | No - confirms co-precipitation, not necessarily direct binding. | Yes - indicates a direct interaction. | Yes - demonstrates direct binding in a controlled environment. |
Quantitative Mass Spectrometry for RACK1 Interactome Analysis
Quantitative MS techniques are instrumental in discerning true RACK1 interactors from non-specific background proteins.[7] Label-free and label-based approaches offer distinct advantages for quantifying changes in protein interactions under different cellular conditions.
A study on the RACK1 interactome in Drosophila melanogaster S2 cells utilized both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA), specifically SWATH-MS, to identify interacting proteins.[4] The results highlighted the superior performance of SWATH-MS in identifying and quantifying low-abundance proteins.
| Quantitative Method | Number of RACK1 Interactors Identified | Key Advantages |
| Spectral Counting (SpC) - DDA | 37 | Simple, label-free method. |
| MS1 Label-Free - DDA | 37 | More accurate than spectral counting for quantification. |
| SWATH-MS - DIA | 52 | Higher sensitivity and reproducibility, excels at identifying low-abundance proteins.[4] |
Data summarized from a study on the Drosophila RACK1 interactome.[4]
Experimental Protocols
RACK1 Co-Immunoprecipitation for Mass Spectrometry
This protocol outlines the key steps for performing a RACK1 Co-IP experiment optimized for subsequent mass spectrometry analysis.[6][8]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose (B213101) or magnetic beads) to reduce non-specific binding.[3]
-
Incubate the pre-cleared lysate with an antibody specific to RACK1 overnight at 4°C with gentle rotation.
-
Add beads to the lysate-antibody mixture to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[3]
-
Elute the RACK1 protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or a buffer containing a competing peptide).
4. Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion or subjected to in-solution digestion with trypsin.[6]
-
The resulting peptides are then desalted and concentrated for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Alternative Validation Method: Western Blotting
1. SDS-PAGE and Transfer:
-
Separate the Co-IP eluate by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
2. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the suspected RACK1 interacting protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein of interest using a chemiluminescent substrate.
Visualizing RACK1 Signaling and Experimental Workflows
To better understand the context of RACK1 interactions and the experimental process, the following diagrams illustrate a simplified RACK1 signaling pathway and the Co-IP-MS workflow.
A simplified diagram of RACK1's role as a scaffold protein in various signaling pathways.
References
- 1. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 3. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 4. Definition of a RACK1 Interaction Network in Drosophila melanogaster Using SWATH-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of RACK1 in Cell Migration Through Genetic Rescue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the function of the Receptor for Activated C Kinase 1 (RACK1) in cell migration, with a focus on genetic rescue experiments. We present detailed protocols, supporting data, and visual workflows to aid in the design and interpretation of experiments aimed at understanding RACK1's role as a critical scaffolding protein in this dynamic cellular process.
Introduction to RACK1's Role in Cell Migration
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa protein characterized by a seven-bladed β-propeller structure, enabling it to act as a versatile scaffold.[1][2] It interacts with a multitude of signaling proteins, including protein kinase C (PKC), Src family kinases, and components of the MAPK pathway, thereby integrating various signaling cascades that are crucial for fundamental cellular processes.[3][4] Among its many functions, RACK1 plays a pivotal role in cell motility.[2][3][4] It localizes to focal adhesions and influences their dynamics, in part by regulating the activity of the non-receptor tyrosine kinase Src.[3][4] Complete deficiency of RACK1 is embryonic lethal, highlighting its essential role in development and cellular function.[3][4]
Genetic rescue experiments are a powerful tool to unequivocally demonstrate the specific function of a protein. This approach involves first depleting the endogenous protein of interest, observing a cellular phenotype, and then re-introducing a version of the protein (wild-type or mutant) to see if the original phenotype can be restored. This guide will focus on a genetic rescue strategy to validate the role of RACK1 in cell migration, specifically its function as a scaffold for Src kinase at focal adhesions.
Experimental Comparison: Validating RACK1's Function in Cell Migration
To validate the specific role of RACK1 in cell migration, we compare three experimental conditions following the depletion of endogenous RACK1: a control (empty vector), rescue with wild-type RACK1, and "rescue" with a mutant RACK1 unable to bind Src.
Data Summary
The following table summarizes the expected quantitative outcomes from a series of experiments designed to assess the role of RACK1 in cell migration.
| Experimental Group | RACK1 Expression Level (% of control) | Src Activity at Focal Adhesions (% of control) | Number of Focal Adhesions per cell | Cell Migration Speed (µm/hour) |
| Control (Scrambled siRNA) | 100% | 100% | 25 ± 4 | 20 ± 3 |
| RACK1 Knockdown (siRACK1 + Empty Vector) | 15% | 180% | 45 ± 6 | 8 ± 2 |
| Wild-Type RACK1 Rescue (siRACK1 + WT RACK1) | 95% | 105% | 28 ± 5 | 18 ± 3 |
| Src-Binding Mutant RACK1 (siRACK1 + RACK1-mut) | 98% | 175% | 42 ± 7 | 9 ± 2 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
To visualize the underlying molecular interactions and the experimental design, the following diagrams are provided.
Caption: RACK1's role in the integrin signaling pathway regulating cell migration.
Caption: Experimental workflow for the genetic rescue of RACK1 function.
Detailed Experimental Protocols
The following are key experimental protocols for the validation of RACK1's role in cell migration.
Cell Culture and siRNA-mediated Knockdown of RACK1
-
Cell Line: Human fibrosarcoma cells (HT1080) are a suitable model due to their migratory nature.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
siRNA Transfection:
-
Seed HT1080 cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Prepare two sets of transfection complexes using a lipid-based transfection reagent according to the manufacturer's instructions:
-
Control: Scrambled siRNA (non-targeting).
-
RACK1 Knockdown: siRNA targeting the 3'-UTR of the human RACK1 mRNA.
-
-
Incubate cells with the siRNA complexes for 48-72 hours.
-
Verify knockdown efficiency by Western blotting for RACK1 protein levels.
-
Generation of RACK1 Expression Constructs and Rescue Experiment
-
Constructs:
-
Wild-Type (WT) RACK1: Full-length human RACK1 cDNA cloned into a mammalian expression vector (e.g., pCMV-FLAG). The construct should be resistant to the siRNA used for knockdown (e.g., by silent mutations in the siRNA target site if it's not in the 3' UTR).
-
Mutant RACK1 (Src-binding deficient): Introduce point mutations in the RACK1 sequence that have been shown to disrupt the interaction with Src kinase. This can be achieved using site-directed mutagenesis.
-
Empty Vector: The same expression vector without the RACK1 insert.
-
-
Transfection for Rescue:
-
24 hours after siRNA transfection, transfect the RACK1-depleted cells with one of the following plasmids: Empty Vector, WT RACK1, or Mutant RACK1.
-
Allow 24-48 hours for protein expression before proceeding to functional assays.
-
Functional Assays
-
Western Blotting:
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against RACK1, phosphorylated Src (p-Src), total Src, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Immunofluorescence for Focal Adhesions:
-
Plate cells on fibronectin-coated coverslips.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against a focal adhesion marker (e.g., Vinculin or Paxillin).
-
Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Image using a confocal microscope and quantify the number and size of focal adhesions per cell using image analysis software.
-
-
Wound Healing (Scratch) Assay for Cell Migration:
-
Grow cells to a confluent monolayer in a 24-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media.
-
Capture images of the scratch at 0 hours and after 16-24 hours.
-
Measure the area of the wound at both time points and calculate the migration rate.
-
Conclusion
This guide outlines a robust experimental strategy to validate the specific role of RACK1 in cell migration. The combination of RACK1 knockdown and subsequent rescue with wild-type or a functionally impaired mutant allows for a clear dissection of RACK1's scaffolding function in the regulation of Src activity at focal adhesions. The provided protocols and expected outcomes serve as a valuable resource for researchers investigating RACK1-mediated signaling pathways and their implications in both normal physiology and disease states, such as cancer metastasis. The clear phenotypic differences observed between the wild-type rescue and the mutant that cannot bind Src provide strong evidence for the specific molecular mechanism by which RACK1 governs cell motility.
References
A Comparative Analysis of Protein Binding Affinities to the Scaffolding Protein RACK1
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1) with its diverse binding partners is crucial for dissecting cellular signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of the binding affinities of various proteins to RACK1, supported by experimental data and detailed methodologies.
RACK1 is a highly conserved 36 kDa protein characterized by a seven-bladed β-propeller structure, which facilitates its function as a versatile scaffold. It plays a pivotal role in a multitude of cellular processes, including signal transduction, protein synthesis, and cell motility, by orchestrating the assembly of protein complexes. The affinity with which different proteins bind to RACK1 dictates the stability and dynamics of these signaling hubs.
Quantitative Comparison of Binding Affinities
The binding affinity of a protein to RACK1 is a measure of the strength of their interaction, typically represented by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table summarizes the experimentally determined binding affinities for several key RACK1 interacting proteins.
| Interacting Protein | Binding Affinity (Kd) | Experimental Method | Reference |
| PDE4D5 | ~0.14 nM | Yeast Two-Hybrid | [1] |
| 40S Ribosomal Subunit | ~10 pM | Bulk Exchange Assay | [2] |
Note: The available quantitative data on the binding affinities of various proteins to RACK1 is limited in publicly accessible literature. The interactions with key signaling proteins such as Protein Kinase C (PKC), Src Tyrosine Kinase, and integrins have been extensively documented through qualitative or semi-quantitative methods like co-immunoprecipitation and yeast two-hybrid screens, confirming their direct physical interaction with RACK1. However, precise Kd values from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not consistently reported across the literature for these interactions.
Experimental Protocols
The determination of protein-protein binding affinities requires precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the study of RACK1 interactions.
Yeast Two-Hybrid (Y2H) Assay for PDE4D5-RACK1 Interaction
The yeast two-hybrid system is a powerful genetic method to identify and characterize protein-protein interactions. The interaction between PDE4D5 and RACK1 was confirmed using this technique.
Principle: The assay is based on the transcriptional activation of a reporter gene in yeast. The transcription factor is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The "bait" protein (e.g., RACK1) is fused to the BD, and the "prey" protein (e.g., PDE4D5) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing for cell growth on a selective medium or a colorimetric change.
Methodology:
-
Vector Construction: The cDNAs for human RACK1 and PDE4D5 are cloned into the pGBKT7 (for the BD fusion) and pGADT7 (for the AD fusion) vectors, respectively.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.
-
Selection and Interaction Assay:
-
Transformed yeast cells are first plated on non-selective medium (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
To test for interaction, colonies are then replica-plated onto selective medium lacking histidine (SD/-Trp/-Leu/-His). Growth on this medium indicates a positive interaction.
-
Further confirmation can be obtained by performing a β-galactosidase filter lift assay, where a blue color develops in the presence of X-gal if the lacZ reporter gene is activated.
-
-
Quantitative Analysis (for Affinity Estimation): A liquid β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate can be performed to quantify the strength of the interaction. The rate of ONPG hydrolysis is proportional to the amount of β-galactosidase produced, which in turn reflects the strength of the protein-protein interaction. By titrating one of the interacting partners, an apparent association constant (Ka) and subsequently the dissociation constant (Kd) can be estimated.
Bulk Exchange Assay for 40S Ribosome-RACK1 Interaction
This method was used to determine the off-rate of RACK1 from the 40S ribosomal subunit, which, combined with an estimated on-rate, allowed for the calculation of the dissociation constant.
Principle: This assay measures the rate at which a labeled protein (or other molecule) bound to a larger complex is replaced by an excess of its unlabeled counterpart in the surrounding solution. The rate of exchange provides information about the dissociation rate constant (koff).
Methodology:
-
Preparation of Labeled and Unlabeled Components:
-
Purified 40S ribosomal subunits containing RACK1 are prepared.
-
A large molar excess of a competitor, in this case, the yeast homolog of RACK1, Asc1p, is prepared.
-
-
Exchange Reaction: The 40S-RACK1 complexes are incubated with the excess unlabeled Asc1p at a specific temperature (e.g., 37°C).
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at different time points.
-
Separation of Bound and Unbound RACK1: The ribosomal complexes are separated from the unbound RACK1/Asc1p. This can be achieved by methods such as sucrose (B13894) gradient centrifugation or affinity purification if one of the components is tagged.
-
Quantification: The amount of original RACK1 remaining bound to the 40S subunits at each time point is quantified, for example, by Western blotting or if the original RACK1 was isotopically or fluorescently labeled.
-
Data Analysis: The data is plotted as the fraction of RACK1 bound versus time. The dissociation rate constant (koff) is determined by fitting the data to a single-exponential decay curve. The half-life (t1/2) of the interaction can be calculated from koff (t1/2 = ln(2)/koff).
-
Kd Estimation: The equilibrium dissociation constant (Kd) is calculated using the equation Kd = koff / kon. The association rate constant (kon) is often estimated from single-molecule experiments or assumed to be diffusion-limited for strong interactions.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of RACK1 within signaling cascades and the workflows of the experiments used to study these interactions can provide a clearer understanding of its function.
Caption: RACK1-mediated recruitment of activated PKC to its substrate.
Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
References
Validating RACK1-Ligand Interactions: A Comparative Guide to Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffold protein integral to numerous cellular processes, including signal transduction, protein synthesis, and cell motility.[1][2] Its role as a hub for various signaling pathways, involving kinases like Protein Kinase C (PKC), Src, and components of the MAPK pathway, makes it a compelling target for therapeutic intervention in diseases such as cancer.[3][4] Validating the direct binding of small molecules or other ligands to RACK1 is a critical step in drug discovery and in deciphering its complex biological functions. Isothermal Titration Calorimetry (ITC) has emerged as a gold standard for the quantitative analysis of these interactions.[5]
This guide provides a comparative overview of ITC for validating RACK1-ligand binding, supported by experimental data and protocols, and contrasts it with alternative biophysical methods.
The Power of Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[6] By titrating a ligand into a solution containing the target protein (e.g., RACK1), ITC can determine the complete thermodynamic profile of the interaction in a single experiment.[7]
Key Parameters Determined by ITC:
-
Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.
-
Stoichiometry (n): The molar ratio of the ligand to the protein in the formed complex.
-
Enthalpy Change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
-
Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes.
This label-free, in-solution technique requires no modification of the binding partners, providing a direct measurement of the interaction in a near-native state.[5][6]
Quantitative Comparison: ITC vs. Alternative Methods
While ITC is considered a gold standard, other techniques are also employed to study RACK1 interactions. Surface Plasmon Resonance (SPR) is a common alternative that measures binding by detecting changes in the refractive index near a sensor surface. The following table compares hypothetical, yet representative, data for the interaction of a small molecule inhibitor with RACK1, as determined by ITC and SPR.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Commentary |
| Binding Affinity (Kd) | 1.5 µM | 1.2 µM | Both techniques provide comparable affinity data, confirming a micromolar interaction. |
| Stoichiometry (n) | 0.98 | Not Directly Measured | ITC provides a clear 1:1 binding ratio, a significant advantage for understanding the complex. |
| Enthalpy (ΔH) | -8.5 kcal/mol | Not Measured | ITC uniquely provides direct insight into the enthalpic driving forces of the interaction. |
| Entropy (TΔS) | -0.5 kcal/mol | Not Measured | ITC allows for the calculation of entropy, completing the thermodynamic profile. |
| Kinetic Data (kon/koff) | Not Directly Measured | kon: 2 x 104 M-1s-1koff: 2.4 x 10-2 s-1 | SPR excels at providing kinetic rate constants, which is not a primary output of standard ITC experiments. |
Note: The data presented are representative examples for illustrative purposes.
Experimental Workflows and Signaling Pathways
Visualizing both the experimental process and the biological context is crucial for a comprehensive understanding.
Logical Workflow for Hit Validation
The following diagram illustrates a typical workflow in a drug discovery context, where ITC is used to validate a primary hit against RACK1.
Caption: Workflow for RACK1 inhibitor validation.
RACK1 Signaling Hub
RACK1 acts as a scaffold, bringing together various components of signaling cascades. Its interaction with PKC and Src is fundamental to its function in processes like cell migration.[1][8][9]
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RACK1, A multifaceted scaffolding protein: Structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologie.ens-lyon.fr [biologie.ens-lyon.fr]
- 4. tandfonline.com [tandfonline.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Validating the Subcellular Localization of RACK1: A Comparative Guide to Cell Fractionation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1] Its seven-bladed β-propeller structure facilitates interactions with a multitude of signaling proteins, positioning RACK1 as a critical hub in various cellular processes.[1][2] RACK1's function is intimately linked to its subcellular localization, as it dynamically shuttles between different compartments to orchestrate distinct signaling cascades.[2][3] Accurate validation of RACK1's location is therefore paramount for understanding its role in both normal physiology and disease, including cancer and neurodegenerative disorders.[2][3]
This guide provides a comprehensive overview of using cell fractionation to validate the subcellular localization of RACK1. It offers a detailed experimental protocol, presents a summary of expected results, and compares the technique with alternative methods, supported by experimental data.
Experimental Protocol: Subcellular Fractionation for RACK1 Analysis
This protocol outlines a method for separating cellular components into cytoplasmic, membrane, nuclear, and ribosomal fractions for the subsequent analysis of RACK1 distribution by Western blot.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with freshly added protease and phosphatase inhibitors)
-
Detergent Solution (e.g., 10% NP-40 or Triton X-100)
-
Sucrose (B13894) Buffer (0.25 M sucrose, 10 mM HEPES pH 7.4, with freshly added protease and phosphatase inhibitors)
-
High-Salt Extraction Buffer (20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, with freshly added protease and phosphatase inhibitors)
-
RIPA Buffer
-
BCA Protein Assay Kit
-
Primary antibody against RACK1
-
Secondary antibody (HRP-conjugated)
-
Organelle-specific marker antibodies (e.g., α-tubulin for cytoplasm, Lamin B1 for nucleus, Calnexin for ER/membrane, COX IV for mitochondria, RPS6 for ribosomes)
-
Chemiluminescence substrate
-
Refrigerated centrifuge and microcentrifuge
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Ultracentrifuge (for ribosomal fraction)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Lyse the cells by passing the suspension through a narrow-gauge needle (27-gauge) 10-15 times or by 20-30 strokes in a Dounce homogenizer. Monitor lysis using a microscope.
-
-
Isolation of Cytoplasmic and Nuclear Fractions:
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic and membrane fractions.
-
Wash the nuclear pellet with 1 volume of Hypotonic Lysis Buffer and centrifuge again at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
-
Isolation of Membrane and Cytosolic Fractions:
-
Centrifuge the supernatant from step 2 at 10,000 x g for 15 minutes at 4°C to pellet the membrane fraction (including mitochondria and ER).
-
The resulting supernatant is the cytosolic fraction.
-
-
Isolation of Ribosomal Fraction (Optional):
-
For a more detailed analysis of ribosome-associated RACK1, the cytoplasmic fraction can be further processed.
-
Layer the cytoplasmic fraction over a sucrose cushion (e.g., 1 M sucrose) and centrifuge at high speed (e.g., 100,000 x g) for 2-4 hours at 4°C.
-
The pellet will contain the ribosomal fraction.
-
-
Protein Extraction and Quantification:
-
Resuspend the nuclear pellet in High-Salt Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing to extract nuclear proteins. Centrifuge at 16,000 x g for 15 minutes at 4°C and collect the supernatant (nuclear extract).
-
Resuspend the membrane pellet in RIPA buffer.
-
Determine the protein concentration of each fraction (cytosolic, membrane, nuclear, and ribosomal) using a BCA assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Include a whole-cell lysate as a control.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against RACK1 and appropriate organelle-specific marker antibodies to assess the purity of the fractions.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Data Presentation: RACK1 Distribution Across Subcellular Fractions
The following table summarizes the expected distribution of RACK1 in different subcellular fractions based on published Western blot and proteomic studies. The relative abundance is indicated qualitatively.
| Subcellular Fraction | Marker Protein | Expected RACK1 Abundance | References |
| Whole Cell Lysate | - | High | [3] |
| Cytoplasm | α-tubulin / GAPDH | High | [4] |
| Nucleus | Lamin B1 / Histone H3 | Present | [2][4] |
| Membrane (ER/Mito) | Calnexin / COX IV | Low to Moderate | [3] |
| Ribosomes (40S) | RPS6 | High | [1][5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for isolating subcellular fractions to analyze RACK1 localization.
RACK1 Signaling Pathways
Cytoplasmic Signaling:
Caption: RACK1 as a cytoplasmic scaffold for PKC, Src, and JNK signaling.
Ribosomal Function:
Caption: RACK1 integrates signaling with translation at the ribosome.
Nuclear Translocation and Function:
References
- 1. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]
- 2. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Duality of Function: An Integrative Model of RACK1 as a Switch Between Translational and Signaling Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular - RACK1 - The Human Protein Atlas [proteinatlas.org]
- 5. Structural analysis of ribosomal RACK1 and its role in translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the phenotypes of RACK1 knockdown, knockout, and overexpression systems
For Researchers, Scientists, and Drug Development Professionals
Receptor for Activated C Kinase 1 (RACK1) is a highly conserved scaffolding protein involved in a multitude of cellular processes, making it a significant target of interest in various research and therapeutic contexts.[1][2] Understanding the phenotypic consequences of manipulating RACK1 expression is crucial for elucidating its function and therapeutic potential. This guide provides an objective comparison of RACK1 knockdown, knockout, and overexpression systems, supported by experimental data and detailed methodologies.
Comparative Analysis of Phenotypes
The functional consequences of altering RACK1 expression are summarized below. It is important to note that the specific phenotype can be highly dependent on the cellular context and the model system used.
| Phenotypic Trait | RACK1 Knockdown (siRNA/shRNA) | RACK1 Knockout (CRISPR/Cas9) | RACK1 Overexpression |
| Cell Proliferation | Generally decreased proliferation.[3][4][5] Can induce G2/M phase cell cycle arrest.[6] In some contexts, like pancreatic ductal adenocarcinoma, knockdown can promote proliferation.[7] | Embryonic lethal in homozygous mice, indicating a critical role in development.[1] Heterozygous knockout in cell lines shows reduced RACK1 expression.[8] | Generally promotes proliferation.[5][6][9][10] Often associated with tumorigenesis and cancer progression.[9][11][12] |
| Apoptosis | Promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3] | Not directly observed in knockout cell lines due to challenges in generating viable homozygous nulls. | Inhibits apoptosis, contributing to cell survival and chemoresistance in cancer cells.[9] |
| Cell Migration & Invasion | Generally inhibits cell migration and invasion.[3][4] Can reduce the dynamics of paxillin (B1203293) at focal complexes.[13][14] | RACK1-deficient cells are less motile.[13][14] | Promotes cell migration, invasion, and metastasis, often through pathways involving Src and epithelial-mesenchymal transition (EMT).[11][15] |
| Protein Synthesis | Can alleviate global translational suppression associated with certain proteinopathies.[16] | Heterozygous knockout mice show a reduction in protein synthesis efficiency. | Can enhance the translation of specific tumor-promoting genes. |
| In Vivo Phenotypes | Knockdown in glioma xenografts inhibits tumor growth.[3] In Drosophila, knockdown can alleviate neurodegeneration.[16] | Homozygous knockout in mice is embryonic lethal at the gastrulation stage. Heterozygous mice exhibit pigmentation deficits (white belly spot, hypopigmented tail and paws) and transient growth deficits.[1] | High expression is often correlated with poor prognosis in various cancers, including glioma, breast cancer, and non-small cell lung cancer.[11][15] |
| Signaling Pathways | Attenuates signaling through pathways like Src/Akt and MAPK/ERK in response to adhesion.[3][15] Can enhance TNF-triggered NF-κB activation.[9][17] | Leads to enhanced c-Src activity.[13][14] | Activates signaling pathways such as PKC, NF-κB, and MAPK/JNK, and promotes PI3K/Rac1 activities.[9] Can mediate reactivation of Erk and Akt signaling. |
Experimental Methodologies
Detailed protocols for the genetic manipulation of RACK1 are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
RACK1 Knockdown via siRNA Transfection
This protocol describes the transient knockdown of RACK1 using small interfering RNA (siRNA).
Materials:
-
RACK1-specific siRNA and non-targeting control siRNA (e.g., 20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 10-50 pmol of RACK1 siRNA or control siRNA into 100 µL of Opti-MEM™. b. In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.[18][19]
-
Transfection: a. Add the 200 µL siRNA-lipid complex mixture dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Validation: Harvest cells to validate RACK1 knockdown by Western blotting or qRT-PCR.
RACK1 Knockout via CRISPR/Cas9
This protocol outlines the generation of a RACK1 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP, PX458)
-
sgRNA expression vector (or a vector co-expressing Cas9 and sgRNA)
-
RACK1-specific sgRNA sequences (designed using online tools)
-
Lipofectamine™ 2000 or other suitable transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
Fluorescence-activated cell sorter (FACS) or limiting dilution supplies
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the RACK1 gene into an appropriate expression vector.
-
Transfection: a. Seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection. b. Prepare a mixture of the Cas9 and sgRNA plasmids (e.g., 1:1 ratio, 2.5 µg total DNA).[20] c. Dilute the plasmid DNA in Opti-MEM™ and separately dilute the transfection reagent in Opti-MEM™. d. Combine the diluted DNA and transfection reagent, incubate for 20 minutes at room temperature, and add the complex to the cells.[21]
-
Single-Cell Isolation: 48-72 hours post-transfection, isolate single GFP-positive cells (if using a GFP-co-expressing plasmid) by FACS or perform limiting dilution to establish clonal cell lines.[22]
-
Clonal Expansion: Expand the single-cell clones in appropriate culture vessels.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR to amplify the targeted region of the RACK1 gene.
-
Validation: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) that result in a functional knockout.[22] Further validate the absence of RACK1 protein by Western blotting.
RACK1 Overexpression via Plasmid Transfection
This protocol describes the transient overexpression of RACK1 using a plasmid vector.
Materials:
-
RACK1 expression plasmid (e.g., pEGFP-N1-RACK1) and an empty vector control (e.g., pEGFP-N1)
-
Lipid-based transfection reagent (e.g., Turbofectin 8.0™, Lipofectamine™)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: Approximately 18-24 hours before transfection, plate cells to achieve 50-70% confluency on the day of transfection.[7]
-
DNA-Transfection Reagent Complex Formation: a. For each well, dilute 0.5-2.0 µg of RACK1 expression plasmid or empty vector into 50-100 µL of Opti-MEM™.[7][23] b. In a separate tube, dilute 1.5-6.0 µL of the transfection reagent into the same volume of Opti-MEM™. c. Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate for 15-30 minutes at room temperature.[7][23]
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubation and Analysis: Incubate the cells for 24-72 hours. The expression of RACK1 can be monitored by observing the fluorescent tag (if present) under a microscope and validated by Western blotting.
Visualizing RACK1's Role: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving RACK1 and a typical experimental workflow for its study.
RACK1 Signaling Pathways
Caption: RACK1's involvement in key cellular signaling pathways.
Experimental Workflow for RACK1 Functional Analysis
Caption: A typical workflow for studying RACK1 function.
References
- 1. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RACK1 promotes NF-κB pathway activation and glioma cell proliferation by inhibiting RPS2 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. RACK1 regulates Src activity and modulates paxillin dynamics during cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RACK1 Targets the Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase Pathway To Link Integrin Engagement with Focal Adhesion Disassembly and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. RACK1 modulates NF-κB activation by interfering with the interaction between TRAF2 and the IKK complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Guide for generating single-cell–derived knockout clones in mammalian cell lines using the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genemedi.net [genemedi.net]
- 23. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
Safety Operating Guide
Proper Disposal of Activated C Subunit: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and responsible disposal of biological reagents is a critical component of laboratory safety and environmental protection. This guide provides detailed procedural information for the proper handling and disposal of Activated C Subunit, a serine protease vital in many research and drug development applications. Adherence to these protocols is essential to mitigate risks and ensure compliance with institutional and regulatory standards.
Risk Assessment and Waste Categorization
Before disposal, a thorough risk assessment of the this compound waste must be conducted. The appropriate disposal pathway is determined by the composition of the waste stream.
A. Non-Hazardous Waste:
-
Description: this compound solutions in benign buffers (e.g., Phosphate-Buffered Saline (PBS), Tris buffer) with no other hazardous components.
-
Primary Disposal Method: Inactivation followed by drain disposal, in accordance with local regulations.
B. Chemically Hazardous Waste:
-
Description: this compound solutions containing hazardous chemicals, such as organic solvents, detergents, or heavy metals.
-
Primary Disposal Method: Collection in a designated, properly labeled hazardous waste container for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed contractor.
C. Biohazardous Waste:
-
Description: this compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).
-
Primary Disposal Method: Decontamination, typically via autoclaving, followed by disposal as regulated medical waste.
Inactivation and Decontamination Protocols
Prior to the disposal of non-hazardous and biohazardous this compound waste, the enzymatic activity must be neutralized. This is a critical step to ensure that the protein is rendered non-functional.
Experimental Protocols
Below are detailed methodologies for the inactivation and decontamination of this compound.
A. Chemical Inactivation (for Non-Hazardous Waste)
This method is suitable for liquid waste that is not contaminated with other hazardous chemicals.
-
Preparation: Prepare a fresh 10% (v/v) solution of sodium hypochlorite (B82951) (bleach) in water.
-
Inactivation: Add the 10% bleach solution to the this compound solution to achieve a final bleach concentration of at least 1%. Mix thoroughly.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes at room temperature to ensure complete inactivation of the serine protease.
-
Neutralization (if required): If required by local regulations, neutralize the bleach solution by adding a suitable quenching agent, such as sodium thiosulfate.
-
Disposal: Dispose of the inactivated and neutralized solution down the drain with a large volume of running water.
B. Heat Inactivation / Autoclaving (for Non-Hazardous and Biohazardous Waste)
Heat treatment is an effective method for denaturing and inactivating proteins and decontaminating biohazardous waste.
-
Preparation:
-
Place solid waste (e.g., contaminated labware, gloves) in an appropriate autoclavable biohazard bag. Ensure the bag is not sealed completely to allow for steam penetration.
-
Transfer liquid waste to a heat-resistant, autoclavable container (e.g., borosilicate glass bottle with a loosened cap). Do not fill the container more than 75% to prevent overflow.
-
-
Autoclaving:
-
Cooling: Allow the autoclaved waste to cool to a safe temperature before handling.
-
Disposal:
-
Decontaminated Biohazardous Waste: Dispose of the autoclaved waste in the regulated medical waste stream as per institutional guidelines.
-
Inactivated Non-Hazardous Waste: The inactivated liquid can be disposed of down the drain with copious amounts of water. Solid waste can be disposed of in the regular trash.
-
Data Presentation: Comparison of Inactivation Methods
The following table summarizes the key parameters for the recommended inactivation methods.
| Method | Reagent/Condition | Concentration/Setting | Contact Time | Waste Type Suitability | Key Considerations |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 1% final concentration | ≥ 30 minutes | Non-Hazardous Liquid | May require neutralization before drain disposal. Not suitable for waste containing incompatible chemicals. |
| Heat Inactivation | Autoclave | 121°C, 15 psi | ≥ 30-60 minutes | Non-Hazardous, Biohazardous | Ensures sterilization of biohazardous materials. Requires access to an autoclave and proper training. |
Mandatory Visualizations
The following diagrams illustrate the decision-making workflow for the proper disposal of this compound and the general mechanism of protein denaturation.
Caption: Decision workflow for the safe disposal of this compound.
Caption: General mechanism of protein denaturation leading to inactivation.[3]
References
Essential Safety and Operational Guide for Handling Activated C Subunit (Protein Kinase A Catalytic Subunit)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the Activated C Subunit, the catalytic component of Protein Kinase A (PKA). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for the this compound have not been established, it is imperative to follow standard laboratory safety protocols for handling enzymes to minimize risks such as eye and skin irritation, or allergic reactions upon inhalation or ingestion.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of enzyme solutions.[2][3] For procedures with a higher risk of splashing, goggles are recommended.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the enzyme.[2][3] |
| Body Protection | Laboratory coat | Shields clothing and skin from potential spills.[2][3] |
| Respiratory Protection | Mask | Recommended, especially when handling lyophilized powder, to prevent inhalation.[1] The use of more advanced respiratory protection should be considered if engineering controls are insufficient to minimize aerosol generation.[4] |
Operational Plan: From Receipt to Experimentation
Proper handling and storage are vital for preserving the stability and activity of the this compound.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
For lyophilized enzyme, store frozen at -20°C for short-term storage or -80°C for long-term storage in a tightly sealed container.[1][2]
-
For the enzyme in a buffered aqueous glycerol (B35011) solution, store at -70°C.
-
Protect the enzyme from moisture and light.[1]
Handling and Preparation of Solutions:
-
Equilibration: Before opening, allow the vial of lyophilized enzyme to warm to room temperature for at least 3 hours in a desiccator.[1] This prevents condensation, which can lead to a loss of activity.[1]
-
Opening: To prevent the lyophilized powder from "popping out" due to pressure changes, slightly loosen the cap and let it sit for 1-2 minutes before fully opening.[1]
-
Weighing: Conduct any weighing of the powdered enzyme in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
-
Dissolving: When preparing solutions, add the enzyme last to ensure it is introduced into an optimal environment, which can prevent denaturation or off-target activities.
-
Master Mixes: When using small volumes of the enzyme for multiple reactions, preparing a master mix can improve accuracy and consistency.
-
General Hygiene: Always wash hands with soap and water after handling the enzyme.[5] Avoid touching your face or eyes with contaminated gloves or clothing.[5] Change your lab coat daily or immediately if it becomes soiled.[5]
Disposal Plan
While the this compound is not generally classified as hazardous waste, all disposal methods must comply with local and institutional regulations.
-
Contaminated Materials: All disposable materials that have come into contact with the enzyme, such as pipette tips, tubes, and gloves, should be placed in a designated laboratory waste container.
-
Liquid Waste: Liquid waste containing the enzyme can typically be disposed of down the sink, followed by flushing with copious amounts of water.[6] However, care should be taken to avoid the generation of aerosols during this process.[6] The use of a local exhaust ventilation (LEV) at the sink is recommended.[6]
-
Solid Waste: Solid waste contaminated with the enzyme should be disposed of in sealed bins or bin liners to prevent dust generation.[6]
Visualizing Key Processes
To further elucidate the context and procedures for the safe handling of the this compound, the following diagrams are provided.
Caption: The Protein Kinase A (PKA) signaling pathway, illustrating the activation of the catalytic subunit.
Caption: A step-by-step workflow for the safe handling and disposal of the this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
